2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40845. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYXJKBNUJJIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920048 | |
| Record name | 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90940-40-2 | |
| Record name | 90940-40-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90940-40-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of significant interest in medicinal and organic chemistry. We will delve into its core chemical and physical properties, spectroscopic profile, synthesis methodologies, and known applications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and utilization of this compound. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Introduction and Significance
This compound is an organic compound featuring a cyclopropane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety.[1] Its rigid, three-dimensional structure imparted by the cyclopropane ring makes it a valuable scaffold in drug design. Cyclopropane rings are often used as bioisosteres for phenyl groups or other larger structures, offering improved metabolic stability and binding affinity. The presence of the chlorophenyl group further modulates its electronic and lipophilic properties, influencing its pharmacokinetic and pharmacodynamic profile.
This compound has garnered interest for its potential biological activities, including anti-inflammatory and analgesic properties.[1] Furthermore, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. The stereochemistry of the substituents on the cyclopropane ring (cis or trans) is a critical factor, often playing a pivotal role in the compound's biological efficacy.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
Core Physicochemical Data
The key identifiers and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |
| Molecular Weight | 196.63 g/mol | [1][2] |
| CAS Number | 90940-40-2 | [1][2] |
| Appearance | Solid, White Powder | [3] |
| Melting Point | 112 °C | |
| Boiling Point | 346.9 °C at 760 mmHg | |
| Purity (Typical) | 90-98% | [1] |
| InChI Key | JZYXJKBNUJJIKU-UHFFFAOYSA-N | |
| SMILES | OC(=O)C1C(C1)C2=CC=C(Cl)C=C2 | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropane ring and the aromatic ring. The cyclopropyl protons will appear as complex multiplets in the upfield region (typically 1.0-3.0 ppm) due to complex spin-spin coupling. The aromatic protons will present as two doublets in the downfield region (7.0-7.5 ppm), characteristic of a para-substituted benzene ring. The acidic proton of the carboxylic acid will appear as a broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 170-180 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the chlorine atom showing a distinct chemical shift. The carbons of the cyclopropane ring will be found in the upfield region, typically between 15 and 35 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ will indicate the C=O (carbonyl) stretch. The C-Cl stretching vibration will appear in the fingerprint region, typically around 1090 cm⁻¹.
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 196, with a characteristic M+2 peak at m/z 198 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the carboxyl group (-COOH) and cleavage of the cyclopropane ring.
Synthesis and Reactivity
Synthetic Approaches
Modern synthetic methods for creating substituted cyclopropanes often utilize transition metal-catalyzed cyclopropanation reactions.[1][4] A common laboratory-scale synthesis for a related compound, 1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid, involves the hydrolysis of the corresponding nitrile precursor, 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile.[5] This reaction is typically carried out under reflux with an aqueous acid, such as sulfuric acid.[5]
Chemical Reactivity
The reactivity of this compound is primarily dictated by its carboxylic acid functional group.
-
Esterification: It can be readily converted to its corresponding esters by reacting with an alcohol under acidic conditions (e.g., Fischer esterification).
-
Amide Formation: Reaction with amines, often activated by coupling agents (e.g., DCC, EDC), will yield the corresponding amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-chlorophenyl)cyclopropylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution, although this typically requires harsh reaction conditions.[1]
The compound is stable under normal temperatures and pressures.[3]
Biological Activity and Applications
As a derivative of a nonsteroidal anti-inflammatory drug (NSAID) class, this molecule has been investigated for its potential anti-inflammatory and analgesic effects.[1] Its structural rigidity and specific stereochemistry are key to its interaction with biological targets.
In the field of drug development, it serves as a valuable intermediate. For instance, a derivative, 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid, has been identified as a P-Selectin inhibitor with potential applications in treating vascular injury. This highlights the utility of the 2-(4-chlorophenyl)cyclopropane scaffold in constructing more complex and potent therapeutic agents.
Safety and Handling
It is imperative to handle this chemical with appropriate safety precautions in a laboratory setting.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazards:
-
Signal Word: Warning
-
Pictogram: GHS07 (Harmful)
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
The toxicological properties of this substance have not been fully investigated.[3]
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[3][6] Facilities should be equipped with an eyewash station and a safety shower.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Minimize dust generation. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
Experimental Protocols
Protocol: Synthesis via Nitrile Hydrolysis
This protocol is adapted from a general procedure for the synthesis of a closely related analog.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (1.0 eq).
-
Acid Addition: Add a 20% aqueous solution of sulfuric acid (approx. 10 mL per gram of nitrile).
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Purification: Perform an acid-base extraction. Extract the organic layer with a 20% sodium hydroxide solution. The desired carboxylic acid will move to the aqueous layer as its sodium salt.
-
Precipitation: Acidify the aqueous layer to a pH of 2-4 using concentrated hydrochloric acid. This will precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with distilled water, and dry under vacuum to yield this compound.
Protocol: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the solid is fully dissolved.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Data Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Interpretation: Integrate the peaks to determine the relative ratios of protons.[8] Analyze the chemical shifts and splitting patterns to confirm the presence of the 4-chlorophenyl group, the cyclopropane ring, and the carboxylic acid proton, consistent with the expected structure.
Conclusion
This compound is a compound with a well-defined set of chemical properties and significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established organic chemistry reactions, and its structure can be unequivocally confirmed using standard spectroscopic techniques. Adherence to proper safety protocols is essential when handling this compound. This guide provides the foundational and technical information necessary for its effective and safe use in a research environment.
References
-
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | C10H9ClO2 | CID 6993914 - PubChem. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Huang, A., et al. (n.d.). Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-Selectin Inhibitor. Wyeth Research. Retrieved from [Link]
-
cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Ketoprofen. (n.d.). The Merck Index Online. Retrieved from [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). [Video]. YouTube. Retrieved from [Link]
-
Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). [Video]. YouTube. Retrieved from [Link]
-
How do I analyze this NMR?, I've figured out its a carboxylic acid from the IR and the MS but the NMR is confusing me. (2020, February 18). Reddit. Retrieved from [Link]
-
Chemical Properties of Ketoprofen (CAS 22071-15-4) - Cheméo. (n.d.). Retrieved from [Link]
-
CAS No : 22071-15-4| Product Name : Ketoprofen - API - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Problems from Previous Years' Exams - Organic Spectroscopy. (n.d.). University of California, Irvine. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Cyclopropane synthesis [organic-chemistry.org]
- 5. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a versatile synthetic building block whose rigid cyclopropane scaffold and substituted phenyl ring make it a valuable component in medicinal chemistry and materials science. The precise orientation of its functional groups, dictated by its stereochemistry, allows for the targeted design of molecules with specific biological activities. This guide provides an in-depth analysis of this compound, focusing on its chemical identity, synthesis, analytical characterization, and applications, particularly within the pharmaceutical industry. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Part 1: Chemical Identity and Physicochemical Properties
The identity of this compound is fundamentally defined by its structure, which gives rise to several stereoisomers. Each isomer possesses a unique Chemical Abstracts Service (CAS) number and distinct physicochemical properties.
CAS Numbers and Stereoisomerism
The substitution pattern on the cyclopropane ring allows for both cis and trans diastereomers. Furthermore, each of these diastereomers is chiral and exists as a pair of enantiomers.
-
Racemic Mixture: The general CAS number 90940-40-2 often refers to an unspecified mixture of isomers[1][2].
-
Specific Stereoisomers: For targeted drug design, enantiomerically pure forms are often required. For example, the (1S,2S) enantiomer is identified by CAS number 142793-24-6 [3][4].
It is critical for researchers to specify the exact stereoisomer being used, as the biological activity and pharmacokinetic profiles of different isomers can vary significantly.
Core Molecular and Physical Data
A summary of the key physicochemical properties is presented in the table below. These values are crucial for designing experimental conditions, such as solvent selection for reactions and analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉ClO₂ | [1][3][5] |
| Molecular Weight | 196.63 g/mol | [1][3][5] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C or Room Temperature, sealed and dry | [3][5] |
Part 2: Synthesis and Manufacturing Insights
The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired stereochemistry, scale, and available starting materials.
General Synthetic Approach: Cyclopropanation
A common and effective method for creating the cyclopropane ring is through a cyclopropanation reaction. This typically involves the reaction of a styrene derivative with a carbene or carbene equivalent.
A plausible synthetic route involves the reaction of 4-chlorostyrene with a diazo compound, such as ethyl diazoacetate, in the presence of a rhodium or copper catalyst. This is followed by hydrolysis of the resulting ester to yield the carboxylic acid[1].
Sources
- 1. benchchem.com [benchchem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 4. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | C10H9ClO2 | CID 6993914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]
2-(4-Chlorophenyl)cyclopropanecarboxylic acid molecular structure
An In-Depth Technical Guide to 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive examination of this compound, a pivotal molecule in modern medicinal and agricultural chemistry. We delve into its core molecular structure, the critical role of stereochemistry, and its physicochemical properties. The guide outlines validated synthetic routes and presents detailed protocols for its characterization using contemporary analytical techniques. Furthermore, we explore its biological activities and its significant applications as a key building block in the development of advanced pharmaceutical and agrochemical agents. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and robust methodologies.
Introduction: The Significance of a Strained Ring
The cyclopropane ring, a motif first synthesized in 1881, has transitioned from a chemical curiosity to a cornerstone of modern drug design.[1] Its inherent ring strain and unique electronic properties bestow upon it the ability to act as a rigid, conformationally constrained bioisostere for various functional groups, including phenyl rings and double bonds. The incorporation of a cyclopropane moiety into a drug candidate can profoundly influence its pharmacological profile by enhancing metabolic stability, improving binding affinity to biological targets, and optimizing pharmacokinetic properties.[2]
This compound is a prime exemplar of this molecular design strategy. It combines the rigid cyclopropane scaffold with a 4-chlorophenyl group—a common substituent in pharmaceuticals for modulating lipophilicity and metabolic pathways—and a carboxylic acid handle for further chemical elaboration. This unique combination makes it a highly valuable intermediate in the synthesis of a wide range of bioactive molecules, from antidepressants to antiviral agents.[3] This guide serves to elucidate the multifaceted nature of this compound from its fundamental structure to its practical applications.
Chemical Identity and Nomenclature
A clear and unambiguous identification is paramount in scientific research. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | [1][2] |
| CAS Number | 90940-40-2 (for the mixture of isomers) | [1][4][5] |
| Molecular Formula | C₁₀H₉ClO₂ | [1][3][4] |
| Molecular Weight | 196.63 g/mol | [1][3][4][5] |
| InChI Key | JZYXJKBNUJJIKU-UHFFFAOYSA-N | [5] |
| Synonyms | 2-(p-chlorophenyl)cyclopropanecarboxylic acid | [1] |
| Appearance | White to pale yellow solid/powder | [6][7] |
The Core Directive: Molecular Structure and Stereochemistry
The biological activity of this compound and its derivatives is inextricably linked to its three-dimensional structure. The molecule consists of three key components: a cyclopropane ring, a 4-chlorophenyl substituent, and a carboxylic acid group.
The substituents on the cyclopropane ring can be arranged in two different geometric isomers: cis and trans. In the trans isomer, the 4-chlorophenyl and carboxylic acid groups are on opposite sides of the ring plane, while in the cis isomer, they are on the same side. For therapeutic applications, the trans-configuration is often specifically targeted to optimize bioactivity , as it presents a distinct spatial arrangement for interaction with enzyme active sites or receptors.[1]
Furthermore, the trans isomer is chiral and exists as a pair of enantiomers: (1R,2R) and (1S,2S). The development of enantiomerically pure medications is a critical goal in modern pharmacology, as different enantiomers can have vastly different potencies, metabolic fates, and toxicities. The defined stereochemistry of a specific enantiomer, such as (1S,2S)-2-(4-chlorophenyl)cyclopropanecarboxylic acid, enhances binding selectivity in biological systems, making it a valuable chiral intermediate for advanced drug synthesis.[3]
Synthesis and Mechanistic Insights
The construction of the strained cyclopropane ring is the central challenge in synthesizing this molecule. The most common and industrially relevant strategies involve the cyclopropanation of a styrene precursor.
General Synthetic Approach
A prevalent method involves the reaction of 4-chlorostyrene with a carbene or carbene equivalent, often generated from a diazo compound in the presence of a transition metal catalyst.[1] The resulting cyclopropyl ester is then hydrolyzed to yield the final carboxylic acid. The choice of catalyst (e.g., rhodium, copper, palladium) and chiral ligands is critical for controlling the stereochemical outcome of the reaction, enabling the selective synthesis of the desired trans isomer and, in more advanced systems, a specific enantiomer.[1]
Protocol: Representative Synthesis of trans-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Cyclopropanation
-
To a solution of 4-chlorostyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., rhodium(II) acetate dimer, 0.01 eq).
-
Heat the mixture to a gentle reflux (approx. 40°C).
-
Add ethyl diazoacetate (1.1 eq) dropwise via a syringe pump over 4-6 hours. The slow addition is crucial to maintain a low concentration of the reactive diazo compound, minimizing side reactions.
-
After the addition is complete, maintain the reflux for an additional 2 hours to ensure full consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel to separate the trans and cis isomers.
Step 2: Hydrolysis
-
Dissolve the purified trans-ethyl ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated hydrochloric acid. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid.
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is highly diagnostic. The cyclopropyl protons typically appear as a complex multiplet system in the upfield region (δ 1.0-3.0 ppm). The aromatic protons of the 4-chlorophenyl group will appear as two doublets in the aromatic region (δ 7.0-7.5 ppm). The carboxylic acid proton is a broad singlet, often above δ 10 ppm.
-
¹³C NMR: The spectrum will show the characteristic upfield signals for the cyclopropane carbons, signals for the aromatic carbons (with the carbon attached to chlorine showing a distinct chemical shift), and a downfield signal for the carbonyl carbon of the carboxylic acid (>170 ppm).
-
Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (196.63 g/mol ), with a characteristic M+2 isotopic pattern (approx. 3:1 ratio) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
Chromatographic Purity Assessment
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for determining purity.[8][9]
Protocol: HPLC Purity Analysis
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV/VIS detector at a suitable wavelength (e.g., 225 nm).[9]
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase or a suitable solvent mixture.
-
Validation: The method should be validated for linearity, precision, and accuracy according to ICH guidelines to ensure trustworthy results.[9]
Applications in Drug Development and Agrochemicals
The utility of this compound stems from its role as a versatile synthetic intermediate.
-
Pharmaceuticals: It is a key chiral building block for active pharmaceutical ingredients (APIs). Its rigid structure is used to orient functional groups in a precise manner for optimal target engagement. It has been identified as an intermediate in the synthesis of potential antidepressant and antiviral drugs.[3] The broader class of cyclopropane carboxylic acids has shown potential as anti-inflammatory and analgesic agents.[1] Some complex derivatives have been investigated for anticancer activity.[7][10]
-
Agrochemicals: The compound and its derivatives are used in the synthesis of modern pesticides.[3] The cyclopropane moiety is a feature of many pyrethroid insecticides, where it contributes to their high potency and appropriate environmental persistence.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for ensuring safety.
-
Hazards: this compound is classified as harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its structure, centered on the unique cyclopropane ring, provides a rigid and tunable scaffold that chemists can leverage to create next-generation pharmaceuticals and agrochemicals. A thorough understanding of its stereochemistry, synthesis, and analytical characterization—as detailed in this guide—is fundamental for any researcher aiming to unlock the full potential of this versatile building block.
References
- Benchchem. (n.d.). This compound | 90940-40-2.
- MySkinRecipes. (n.d.). (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid.
- PubChem. (n.d.). (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. National Center for Biotechnology Information.
- Manchester Organics. (n.d.). This compound | 90940-40-2.
- Sigma-Aldrich. (n.d.). This compound | 90940-40-2.
- Chemenu. (n.d.). cas 31501-86-7|| where to buy (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(4-Chlorophenyl)cyclopropanecarboxylic acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Cyclopropanecarboxylic acid.
- TCI EUROPE N.V. (2025). 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid - SAFETY DATA SHEET.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437.
- Kumar, S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of Saudi Chemical Society, 19(5), 537-543.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Hovhannisyan, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
- ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities.
- Georgieva, M., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 28(21), 7431.
- Iester, M., et al. (2022). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Molecules, 27(19), 6649.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cas 31501-86-7|| where to buy (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid [chemenu.com]
- 3. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound | 90940-40-2 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
2-(4-Chlorophenyl)cyclopropanecarboxylic acid stereoisomers
An In-depth Technical Guide to the Stereoisomers of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
Foreword
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular architecture is not merely an academic exercise but a fundamental requirement for efficacy and safety. Substituted cyclopropanes, with their unique conformational rigidity and electronic properties, are privileged scaffolds in medicinal chemistry. Among these, this compound stands out as a critical building block. Its stereoisomers, however, present both a challenge and an opportunity. The spatial arrangement of its substituents dictates biological activity, making stereochemical control paramount. This guide provides an in-depth exploration of the stereoisomers of this molecule, offering researchers and drug development professionals a synthesis of foundational principles, field-proven methodologies, and practical insights into their synthesis, separation, and characterization.
Molecular Structure and Stereoisomerism
This compound possesses two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.
-
Trans Isomers: The 4-chlorophenyl and carboxylic acid groups are on opposite sides of the cyclopropane ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.
-
Cis Isomers: The 4-chlorophenyl and carboxylic acid groups are on the same side of the cyclopropane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.
The relationship between these isomers is critical to understand. The (1R,2R) and (1S,2S) isomers are non-superimposable mirror images of each other (enantiomers). Similarly, the (1R,2S) and (1S,2R) isomers are enantiomers. Any cis isomer is a diastereomer of any trans isomer, meaning they are stereoisomers that are not mirror images and thus have different physical properties (e.g., melting point, boiling point, solubility, and NMR spectra), which is a key principle exploited in their separation.
Protocol: Synthesis via Oppolzer's Sultam Auxiliary [1]
-
Amide Formation: React 4-chlorocinnamic acid with oxalyl chloride to form the acid chloride. Subsequently, react the acid chloride with lithiated (2R)-bornane-10,2-sultam in an anhydrous aprotic solvent like THF at -78 °C to form the N-cinnamoyl sultam.
-
Diastereoselective Cyclopropanation: To a solution of trimethylsulfoxonium iodide in anhydrous DMSO and NaH, add the chiral N-cinnamoyl sultam. The reaction is typically stirred at room temperature until completion. The sultam auxiliary sterically directs the incoming methylene group to one face of the double bond, yielding a mixture of diastereomeric cyclopropyl adducts with high preference for one isomer.
-
Purification: The resulting diastereomers can often be separated by standard column chromatography on silica gel due to their different physical properties.
-
Auxiliary Cleavage: The purified diastereomeric adduct is hydrolyzed, for instance using lithium hydroxide and hydrogen peroxide, to cleave the chiral auxiliary and yield the enantiomerically enriched this compound. The valuable auxiliary can often be recovered.
Causality Insight: The success of this method hinges on the rigid camphor backbone of the sultam, which effectively shields one face of the enoate moiety. This forces the cyclopropanating agent to attack from the less hindered face, establishing the stereocenters with high fidelity.
Analytical Separation and Characterization
Once synthesized, the stereoisomeric composition must be rigorously determined. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical quantification of enantiomeric excess (ee) and preparative separation.
Chiral HPLC
The principle of chiral HPLC lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile for this class of compounds.
Protocol: Analytical Chiral HPLC Separation [2]
-
Column Selection: Choose a suitable polysaccharide-based chiral column, such as a Chiralpak® IA or AD column.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and an acidic additive (e.g., trifluoroacetic acid, TFA). The acid additive is crucial for protonating the carboxylic acid group, preventing peak tailing and improving resolution.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system. The enantiomers will interact differently with the CSP, leading to different retention times and thus separation. Enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Trustworthiness Insight: A self-validating protocol requires running a racemic standard (a 50:50 mixture of enantiomers) to confirm baseline separation and identify the retention times for each enantiomer before analyzing samples with unknown composition.
| Stereoisomer Pair | Typical CSP | Mobile Phase Example | Relative Retention |
| (1R,2R) / (1S,2S) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/TFA (90:10:0.1) | (1S,2S) often elutes before (1R,2R) |
| (1R,2S) / (1S,2R) | Cellulose tris(4-methylbenzoate) | Heptane/Ethanol/TFA (85:15:0.1) | Varies with exact conditions |
Note: Elution order can vary and must be confirmed experimentally.
NMR Spectroscopy
While NMR is not typically used to distinguish enantiomers directly (without a chiral solvating agent), it is a powerful tool for differentiating diastereomers (cis vs. trans). The coupling constants (J-values) between the cyclopropyl protons are highly dependent on their dihedral angle. [3]
-
Jcis (coupling between protons on the same face of the ring) is generally larger, typically in the range of 7-11 Hz.
-
Jtrans (coupling between protons on opposite faces) is smaller, typically in the range of 3-7 Hz.
By analyzing the multiplicity and coupling constants of the cyclopropyl proton signals in the ¹H NMR spectrum, the relative stereochemistry (cis or trans) can be definitively assigned. [3]
Biological Significance and Applications
The stereochemistry of this compound and its derivatives is of paramount importance in pharmacology. The rigid cyclopropane scaffold positions the phenyl and carboxyl groups in a well-defined spatial orientation, which is key for precise interaction with biological targets like enzymes or receptors. It is a common observation that one enantiomer possesses the desired therapeutic activity while the other may be inactive or even contribute to undesirable side effects.
This molecule and its stereoisomers serve as key chiral intermediates in the synthesis of various pharmaceuticals, including active ingredients for antidepressant and antiviral drugs. [4]For example, the specific stereoisomer (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a valuable building block where its defined stereochemistry enhances binding selectivity in biological systems. [4]
Conclusion
The stereoisomers of this compound represent a microcosm of the challenges and rewards of modern stereoselective chemistry. A deep understanding of their structure, coupled with the strategic application of asymmetric synthesis and chiral analytical techniques, is essential for any researcher in the pharmaceutical or fine chemical industries. The methodologies outlined in this guide provide a robust framework for navigating the complexities of these valuable chiral building blocks, enabling the development of safer and more effective chemical entities.
References
-
Schuster, A., Bernhardt, G., Eibler, A., Buschauer, A., & Hesselink, W. (1998). Chiral separation of 3-phenyl-3-(2-pyridyl)propylamines, and analogous guanidines and guanidine-N-carboxylic acid esters with HPLC and CZE. Journal of Chromatography A, 793(1), 77–90. [Link]
- Tanaka, K., et al. (2007). Synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine via diastereoselective cyclopropanation. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.
-
MySkinRecipes. (n.d.). (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
- Likar, M., et al. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 10(61), 37245–37267. [Link]
-
Cottle, D. L. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36. [Link]
-
Pasto, D. J., & Soucy, J. A. (1964). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. The Journal of Organic Chemistry, 29(7), 4021–4025. [Link]
-
MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid. Retrieved from [Link]
-
Nishiyama, H., et al. (1995). Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. Journal of Medicinal Chemistry, 38(18), 3584–3591. [Link]
Sources
- 1. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid properties
An In-Depth Technical Guide to (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications
Introduction
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a chiral carboxylic acid featuring a cyclopropane ring substituted with a 4-chlorophenyl group. Its significance in the scientific community, particularly within medicinal chemistry and drug development, stems from its role as a key chiral intermediate. The unique structural properties of the cyclopropane ring—namely its conformational rigidity and metabolic stability—make it a valuable building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, stereoselective synthesis, applications, and relevant experimental considerations for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
The precise stereochemistry of (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid dictates its interaction with chiral biological targets, making accurate characterization essential.
Core Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉ClO₂ | [1][2][3] |
| Molecular Weight | 196.63 g/mol | [2][3][4] |
| CAS Number | 142793-24-6 | [2][3] |
| Appearance | Not specified, likely a solid at room temperature | |
| Storage | Store at room temperature, sealed and dry. | [2][5] |
Spectroscopic Characterization
While specific spectral data for the (1S,2S) isomer is not publicly available, the expected spectroscopic signatures can be inferred from the parent compound, cyclopropanecarboxylic acid, and the influence of the 4-chlorophenyl substituent.
-
¹H NMR: The proton spectrum is expected to show complex multiplets for the cyclopropane ring protons due to their diastereotopic nature and complex spin-spin coupling. Aromatic protons on the 4-chlorophenyl ring would likely appear as two distinct doublets in the aromatic region (approx. 7.0-7.5 ppm). The carboxylic acid proton would be a broad singlet at the downfield end of the spectrum (>10 ppm). For the parent cyclopropanecarboxylic acid, the carboxylic proton appears around 12.1 ppm.[6]
-
¹³C NMR: The spectrum would show distinct signals for the three carbons of the cyclopropane ring at relatively high field. The 4-chlorophenyl group would exhibit four signals: one for the carbon bearing the chlorine, one for the carbon attached to the cyclopropane ring, and two for the remaining four aromatic carbons. The carbonyl carbon of the carboxylic acid would appear significantly downfield (>170 ppm).
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the carboxyl group (-COOH) and fragmentation of the cyclopropane ring.
Synthesis and Stereoselective Control
The synthesis of enantiomerically pure cyclopropanes is a significant challenge in organic chemistry. The biological activity of many pharmaceuticals is dependent on a single enantiomer, making stereoselective synthesis paramount.
General Synthetic Strategies
The creation of the cyclopropane ring can be achieved through several methods. For substituted cyclopropanecarboxylic acids, a common and effective approach involves a variation of the malonic ester synthesis.[7] This pathway allows for the formation of the three-membered ring through intramolecular cyclization.
A generalized workflow for such a synthesis is outlined below:
Caption: Conceptual workflow for cyclopropanecarboxylic acid synthesis.
To achieve the specific (1S,2S) stereochemistry and the 4-chlorophenyl substitution, this general scheme would require significant modification, likely involving an asymmetric catalyst in the cyclopropanation step or the use of a chiral starting material.
Applications in Drug Development and Agrochemicals
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is primarily utilized as a chiral building block in the synthesis of pharmaceuticals.[2]
Pharmaceutical Intermediates
The defined stereochemistry of this molecule is crucial for ensuring selective binding to biological targets. It is a key intermediate in the production of active pharmaceutical ingredients (APIs), particularly for antidepressant and antiviral drugs.[2][5] The cyclopropane moiety can impart several desirable properties to a drug molecule:
-
Conformational Rigidity: The rigid three-membered ring can lock a portion of the molecule into a specific conformation, which can enhance binding affinity and selectivity for a target receptor or enzyme.
-
Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to aliphatic chains, which can improve the pharmacokinetic profile of a drug.
-
Novelty and Patentability: Incorporating a cyclopropane scaffold can lead to novel chemical entities with unique biological activities.
Compounds containing a cyclopropane ring have demonstrated a wide spectrum of biological activities, including enzyme inhibition, as well as antimicrobial, antiviral, and antitumor properties.[8]
Agrochemicals
Beyond pharmaceuticals, this compound and its derivatives are also employed in the agrochemical industry to enhance the stability and efficacy of certain pesticides.[2]
Biological Significance and Mechanism of Action Context
While this molecule is an intermediate and not typically a final active drug, the cyclopropanecarboxylic acid core can have biological effects. For instance, the parent compound, cyclopropanecarboxylic acid, has been shown to have a hypoglycemic effect.[9] Studies on the toxicity of related compounds have suggested a mechanism involving the inhibition of mitochondrial fatty acid β-oxidation.[10] This occurs because the carboxylic acid metabolite can decrease the availability of coenzyme A and carnitine by forming unusual acyl derivatives.[10] This provides insight into how the cyclopropane carboxylate moiety can interact with and disrupt cellular metabolic pathways, a principle that can be harnessed for therapeutic effect or must be considered during toxicity profiling.
Generalized Experimental Protocols
The following are generalized protocols based on standard organic synthesis techniques for the preparation and purification of cyclopropanecarboxylic acids.
Protocol 1: Synthesis via Malonic Ester Route (Illustrative)
This protocol describes the synthesis of the parent cyclopropane-1,1-dicarboxylic acid, a precursor to the final product.[11]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.
-
Phase-Transfer Catalyst: Add a phase-transfer catalyst such as triethylbenzylammonium chloride to the stirred solution at 25°C.
-
Addition of Reagents: Add a mixture of diethyl malonate and 1,2-dibromoethane to the vigorously stirred suspension.
-
Reaction: Stir the mixture vigorously for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Transfer the reaction mixture to a larger flask, cool to 15°C, and carefully acidify with concentrated hydrochloric acid, maintaining the temperature between 15-25°C.
-
Extraction: Extract the aqueous layer multiple times with ether.
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and remove the solvent by rotary evaporation to yield the crude diethyl cyclopropane-1,1-dicarboxylate.
-
Hydrolysis: The resulting diester is then saponified using aqueous NaOH, followed by acidification to yield cyclopropane-1,1-dicarboxylic acid.[11]
-
Decarboxylation: The diacid is heated to induce decarboxylation, yielding the final cyclopropanecarboxylic acid.[9]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Safety and Handling
Based on the parent compound, cyclopropanecarboxylic acid, appropriate safety measures should be taken.
-
Toxicity: The parent compound is considered toxic if swallowed and may cause skin irritation or serious eye damage upon contact.[9]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][5]
Conclusion
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a valuable and specialized chemical intermediate. Its utility is defined by its unique three-dimensional structure, which provides a rigid and metabolically stable scaffold for the construction of enantiomerically pure pharmaceuticals and other specialty chemicals. A thorough understanding of its properties, stereoselective synthesis, and biological context is essential for scientists and researchers aiming to leverage this potent building block in the design of next-generation molecules.
References
-
PubChem. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid. [Link]
-
MySkinRecipes. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid (Thai). [Link]
-
Organic Syntheses. Cyclopropanecarboxylic acid. [Link]
-
Gama, Y., et al. (2001). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
-
Wikipedia. Cyclopropanecarboxylic acid. [Link]
-
PubMed. (1998). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. [Link]
-
NIST. Cyclopropanecarboxylic acid. NIST WebBook. [Link]
-
Cheméo. Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). [Link]
-
GSRS. 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID. [Link]
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
-
The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]
- Google Patents. (2016).
Sources
- 1. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | C10H9ClO2 | CID 6993914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 3. (1S,2S)-2-(4-CHLOROPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID | 142793-24-6 [amp.chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 6. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 10. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
(1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid stands as a molecule of significant interest within the realms of pharmaceutical and agrochemical research. Its rigid, strained cyclopropane ring, coupled with the electronic properties of the 4-chlorophenyl substituent, imparts unique conformational constraints and metabolic stability. This guide, intended for the discerning scientific audience, moves beyond a cursory overview to provide a detailed exploration of its properties, synthesis, and potential applications. As a Senior Application Scientist, the narrative herein is structured to not only present data but to also elucidate the underlying scientific principles that govern its behavior and utility.
Molecular Structure and Physicochemical Properties
The defining feature of (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is its specific stereochemistry. The (1R,2R) configuration denotes a trans relationship between the carboxyl and the 4-chlorophenyl groups on the cyclopropane ring. This precise spatial arrangement is critical for its interaction with biological targets.
Table 1: Physicochemical Properties of (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid
| Property | Value | Source |
| CAS Number | 31501-86-7 | [1] |
| Molecular Formula | C₁₀H₉ClO₂ | [2] |
| Molecular Weight | 196.63 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Melting Point | Not experimentally determined in searches. | |
| Boiling Point | 346.9 ± 42.0 °C (Predicted) | [2] |
| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.53 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in water, ethanol, and ether (for the parent cyclopropanecarboxylic acid)[3]. Specific data for the title compound is not available. | General chemical knowledge |
| Optical Rotation [α] | Not experimentally determined in searches. |
Note: The lack of experimentally verified data for several key properties highlights an area for further investigation.
The cyclopropane ring, being the smallest stable carbocycle, introduces significant ring strain. This strain influences the molecule's reactivity and conformation, making it a valuable scaffold in drug design. The introduction of a cyclopropyl group can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation[1]. Furthermore, the rigidity of the ring can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target[1]. The 4-chlorophenyl group contributes to the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis and Characterization
The stereospecific synthesis of (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a key challenge and a testament to the advancements in asymmetric synthesis. While a definitive, detailed protocol for this specific enantiomer was not found in the performed searches, general strategies for the synthesis of chiral cyclopropanes provide a foundational understanding.
Synthetic Strategies
The synthesis of the racemic trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid can be achieved through the cyclopropanation of 4-chlorostyrene with an appropriate diazoacetate, followed by hydrolysis. A common method for preparing the precursor, 1-(4-chlorophenyl)cyclopropane carbonitrile, involves the α-alkylation of 2-(4-chlorophenyl)acetonitrile with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB)[4]. The resulting nitrile can then be hydrolyzed to the carboxylic acid using strong acidic or basic conditions[4][5].
To obtain the desired (1R,2R) enantiomer, two primary approaches can be employed:
-
Chiral Resolution: The racemic mixture of the carboxylic acid can be resolved using a chiral amine to form diastereomeric salts. These salts can then be separated by fractional crystallization, followed by acidification to yield the pure enantiomer.
-
Asymmetric Synthesis: This is the more elegant and efficient approach. It involves the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity during the cyclopropanation step. For instance, the use of a chiral rhodium(II) catalyst in the reaction of 4-chlorostyrene with a diazoacetate can afford the cyclopropane ester with high enantioselectivity. Subsequent hydrolysis then yields the desired enantiomerically pure carboxylic acid.
Experimental Protocol: General Synthesis of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid (Racemic) [4][5]
This protocol describes the synthesis of the racemic mixture, which can be a precursor for chiral resolution.
Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanecarbonitrile
-
To a stirred solution of 2-(4-chlorophenyl)acetonitrile and 1,2-dibromoethane in a suitable solvent (e.g., toluene), add a 50% aqueous solution of sodium hydroxide.
-
Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the reaction mixture at a specified temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-chlorophenyl)cyclopropanecarbonitrile.
-
Purify the crude product by column chromatography or distillation.
Step 2: Hydrolysis to 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid
-
Add the 1-(4-chlorophenyl)cyclopropanecarbonitrile to a solution of a strong acid (e.g., 20% sulfuric acid) or a strong base (e.g., concentrated sodium hydroxide).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
If using acidic hydrolysis, cool the reaction mixture and extract the product with an organic solvent.
-
If using basic hydrolysis, cool the mixture, acidify with a strong acid (e.g., concentrated HCl) to pH 2-4 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to afford 1-(4-chlorophenyl)cyclopropanecarboxylic acid.
Spectroscopic Characterization
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Cyclopropyl Protons: A complex multiplet pattern in the upfield region (typically δ 1.0-3.0 ppm) due to the diastereotopic nature of the methylene protons and their coupling to the two methine protons. The trans-configuration of the substituents will influence the coupling constants between the cyclopropyl protons.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the number and type of carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the downfield region (δ 170-185 ppm)[6].
-
Aromatic Carbons: Four signals in the aromatic region (δ 125-150 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift[6].
-
Cyclopropyl Carbons: Signals in the upfield region (typically δ 10-40 ppm), with the methine carbons appearing at a different chemical shift than the methylene carbon.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group[7].
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group[7].
-
C-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
2.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The presence of a chlorine atom will be indicated by a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.
Applications in Drug Discovery and Development
The unique structural features of (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid make it an attractive building block in drug discovery. The cyclopropane moiety is found in a variety of biologically active compounds, including enzyme inhibitors, antibacterial agents, and antiviral drugs[8][9].
Rationale for Use in Medicinal Chemistry
The incorporation of the cyclopropane ring can lead to several advantageous properties in a drug candidate:
-
Conformational Rigidity: The fixed geometry of the cyclopropane ring can pre-organize the molecule for optimal binding to its target, potentially increasing potency and selectivity.
-
Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible aliphatic chains.
-
Improved Pharmacokinetics: The overall physicochemical properties imparted by the cyclopropyl group can lead to improved absorption, distribution, and a more favorable half-life.
-
Novelty and Patentability: The use of this specific chiral building block can lead to novel chemical entities with new intellectual property.
Potential Therapeutic Areas
While specific biological activity data for (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is scarce in the public domain, related structures have shown promise in various therapeutic areas. For instance, cyclopropane-containing compounds have been investigated as:
-
Antidepressants and Antivirals: The title compound is cited as a key chiral intermediate in the synthesis of active ingredients for these drug classes[8].
-
Enzyme Inhibitors: The rigid scaffold can be designed to fit into the active site of enzymes, making it a valuable starting point for the development of potent and selective inhibitors. For example, cyclopropane-carboxylic acid derivatives have been explored as inhibitors of O-acetylserine sulfhydrylase, suggesting potential as antibacterial adjuvants[10].
The logical workflow for utilizing this compound in a drug discovery program is depicted below.
Diagram 1: Drug Discovery Workflow. A schematic representation of the stages involved in utilizing the title compound for drug development.
Safety and Handling
For (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid, specific toxicology data is not available. However, based on the known hazards of related carboxylic acids, appropriate safety precautions should be taken.
Hazard Identification:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
The following diagram outlines the standard safety protocol for handling this chemical.
Diagram 2: Chemical Handling Protocol. A flowchart illustrating the essential safety measures for handling the title compound.
Conclusion and Future Outlook
(1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a chiral building block with considerable potential in the development of novel pharmaceuticals and agrochemicals. Its rigid, stereochemically defined structure offers a platform for designing molecules with enhanced potency, selectivity, and metabolic stability. While this guide has synthesized the available technical information, it is evident that there are significant gaps in the experimental data for this specific compound. Future research should focus on the full experimental characterization of its physicochemical and spectroscopic properties, the development of robust and scalable asymmetric synthetic routes, and the exploration of its biological activities in various therapeutic areas. Such studies will undoubtedly unlock the full potential of this intriguing molecule.
References
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]
-
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid. MySkinRecipes. [Link]
-
Sliver-Catalyzed Decarboxylative Chlorination of Aliphatic Carboxylic Acids. aws.amazon.com. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. North Carolina State University Libraries. [Link]
-
(Z)-3-Hexenyl hexanoate. CAS Common Chemistry. [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. ResearchGate. [Link]
-
cis-3-Hexenyl caproate (CAS N° 31501-11-8). ScenTree. [Link]
-
Cyclopropanecarboxylic acid. Wikipedia. [Link]
-
cis-3 Hexenyl Hexanoate. PerfumersWorld. [Link]
-
1-(p-Chlorophenyl)cyclopropanecarboxylic acid. SIELC Technologies. [Link]
-
Cyclopropanecarboxylic acid | C4H6O2 | CID 15655. PubChem. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
Sources
- 1. cas 31501-86-7|| where to buy (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid [chemenu.com]
- 2. (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid | 31501-86-7 [amp.chemicalbook.com]
- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Illuminating the Molecular Architecture: A Spectroscopic Guide to 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the cyclopropyl motif holds a place of distinction. Its inherent ring strain and unique electronic properties offer a powerful tool for modulating the conformational rigidity, metabolic stability, and pharmacokinetic profiles of bioactive molecules. Within this class of compounds, 2-(4-Chlorophenyl)cyclopropanecarboxylic acid emerges as a molecule of significant interest, serving as a versatile building block in the synthesis of novel therapeutic agents and functional materials.
This in-depth technical guide, designed for the discerning researcher, provides a comprehensive exploration of the spectroscopic data that defines the structure and purity of this compound. As senior application scientists, we recognize that a mere presentation of data is insufficient. Therefore, this guide delves into the causality behind the observed spectral features, offering insights grounded in the fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By understanding why the molecule behaves as it does under spectroscopic analysis, researchers can gain a deeper appreciation of its structure and confidently apply this knowledge in their own synthetic and analytical endeavors.
Molecular Structure and Isomerism
The systematic name for the compound of interest is 2-(4-chlorophenyl)cyclopropane-1-carboxylic acid. Its molecular formula is C₁₀H₉ClO₂ corresponding to a molecular weight of 196.63 g/mol . A critical aspect of this molecule's structure is the potential for cis/trans isomerism arising from the relative orientation of the 4-chlorophenyl and carboxylic acid groups on the cyclopropane ring. The interpretation of spectroscopic data is paramount in distinguishing between these stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Expected ¹H NMR Spectral Data:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -COOH | 10.0 - 13.0 | broad singlet | - | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| Ar-H | 7.0 - 7.4 | doublet of doublets (or two doublets) | ~ 8-9 | Protons on the 4-chlorophenyl ring will appear in the aromatic region. The para-substitution pattern will lead to a characteristic AA'BB' system, which often simplifies to two apparent doublets. |
| Cyclopropyl-H (CH-Ar) | 2.5 - 3.0 | multiplet | - | The proton on the carbon bearing the aromatic ring is deshielded by the phenyl group. |
| Cyclopropyl-H (CH-COOH) | 1.8 - 2.3 | multiplet | - | The proton on the carbon bearing the carboxylic acid group is also deshielded. |
| Cyclopropyl-H (CH₂) | 1.0 - 1.7 | multiplet | - | The diastereotopic methylene protons of the cyclopropane ring will appear as complex multiplets due to both geminal and vicinal coupling. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as polar solvents can influence the chemical shift of the carboxylic acid proton.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: Typically 0-16 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Visualizing the ¹H NMR Logic:
Caption: Predicted ¹H NMR chemical shift regions.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Similar to the proton NMR data, a publicly available ¹³C NMR spectrum for the title compound is elusive. However, based on established chemical shift databases and the spectra of analogous compounds, a reliable prediction can be made.
Expected ¹³C NMR Spectral Data:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| -C OOH | 175 - 185 | The carbonyl carbon of a carboxylic acid is significantly deshielded. |
| Ar-C -Cl | 132 - 136 | The aromatic carbon directly attached to the chlorine atom. |
| Ar-C -Cyclopropyl | 138 - 142 | The ipso-carbon of the aromatic ring attached to the cyclopropane. |
| Ar-C H | 128 - 130 | The ortho- and meta- carbons of the 4-chlorophenyl ring. |
| Cyclopropyl-C H-Ar | 28 - 35 | The cyclopropyl carbon bearing the aromatic substituent. |
| Cyclopropyl-C H-COOH | 22 - 28 | The cyclopropyl carbon bearing the carboxylic acid group. |
| Cyclopropyl-C H₂ | 12 - 18 | The methylene carbon of the cyclopropane ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer as for the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | Stretching |
| C-H (Aromatic) | 3000-3100 | Medium | Stretching |
| C-H (Cyclopropyl) | ~3050 | Medium | Stretching |
| C=O (Carboxylic Acid) | 1680-1720 | Strong | Stretching |
| C=C (Aromatic) | 1450-1600 | Medium | Stretching |
| C-O (Carboxylic Acid) | 1210-1320 | Strong | Stretching |
| C-Cl | 1000-1100 | Medium | Stretching |
The broad O-H stretch is a hallmark of a carboxylic acid, arising from extensive hydrogen bonding. The strong carbonyl absorption is also a key diagnostic feature.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Visualizing the IR Workflow:
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectrum of this molecule. We will explore the characteristic chemical shifts, coupling constants, and multiplicity patterns of the cyclopropyl, aromatic, and carboxylic acid protons. A central focus is placed on the stereochemical assignment of cis and trans isomers, which is critically enabled by the analysis of vicinal coupling constants. This guide includes a detailed experimental protocol for spectral acquisition, a summary of expected spectral parameters, and visual aids to facilitate a deeper understanding of the molecular structure and its corresponding NMR signature.
Introduction: The Significance of this compound
The cyclopropane ring is a unique structural motif present in numerous biologically active compounds and natural products. Its inherent ring strain and specific electronic properties impart distinct conformational constraints and metabolic stability.[1] this compound serves as a key building block in medicinal chemistry, combining the rigid cyclopropane scaffold with a substituted aromatic ring.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. ¹H NMR, in particular, provides precise information about the chemical environment of protons, their connectivity, and their spatial relationships. For a molecule like this compound, ¹H NMR is not only crucial for confirming its identity but also for unambiguously determining its stereochemistry, a factor that can profoundly influence its biological activity.
Molecular Structure and Proton Environments
The ¹H NMR spectrum of this compound is defined by three distinct sets of protons: the aromatic protons of the chlorophenyl ring, the three protons on the cyclopropane ring, and the acidic proton of the carboxylic acid group. The analysis is complicated by the existence of cis and trans diastereomers, which will have unique spectra. The trans isomer is often the thermodynamically favored product.
Caption: Molecular structure of trans-2-(Aryl)cyclopropanecarboxylic acid with key proton labels.
Detailed ¹H NMR Spectral Analysis
The interpretation of the spectrum requires a systematic evaluation of each proton system. The following analysis is based on established principles of NMR theory and data from analogous structures found in the literature.
Carboxylic Acid Proton (H-COOH)
The proton of the carboxylic acid group is the most deshielded proton in the molecule.
-
Chemical Shift (δ): Typically observed as a broad singlet in the range of 10.0 - 12.0 ppm .[2]
-
Causality: The strong deshielding effect is due to the electronegativity of the adjacent oxygen atoms and magnetic anisotropy of the carbonyl group. Its signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water. The exact chemical shift is highly dependent on the solvent and sample concentration.[2] To confirm its identity, a D₂O shake experiment can be performed, which will cause the signal to disappear due to proton-deuterium exchange.
Aromatic Protons (4H)
The para-substituted chlorophenyl group gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets.
-
Chemical Shift (δ): Expected in the aromatic region, approximately 7.1 - 7.4 ppm .
-
Multiplicity: The four protons will appear as two doublets, each integrating to 2H. The protons ortho to the electron-withdrawing chlorine atom will be slightly downfield compared to the protons meta to it.
-
Coupling: The coupling between the ortho and meta protons results in a typical ortho-coupling constant (³J) of ~8-9 Hz .
Cyclopropyl Protons (H₁, H₂, H₃_cis, H₃_trans)
This is the most informative and complex region of the spectrum. The unique electronic structure of the cyclopropane ring, often described as having "σ-aromaticity," causes its protons to be significantly shielded relative to other aliphatic protons.[3][4] However, the attached electron-withdrawing phenyl and carboxyl groups will deshield these protons, shifting them downfield from the ~0.22 ppm seen in unsubstituted cyclopropane.[4][5]
The analysis of coupling constants is paramount for stereochemical assignment. For vicinal protons on a cyclopropane ring, the coupling constant for cis protons is consistently larger than for trans protons (³J_cis > ³J_trans).[6]
For the trans Isomer:
-
H₁ (proton α to COOH): This proton is deshielded by the adjacent carboxyl group. It is coupled to H₂, H₃_cis, and H₃_trans. It will appear as a complex multiplet, often a doublet of doublets of doublets (ddd).
-
H₂ (proton α to 4-Cl-Ph): This proton is deshielded by the aromatic ring's magnetic anisotropy. It is coupled to H₁, H₃_cis, and H₃_trans, also appearing as a complex multiplet (ddd).
-
H₃_cis & H₃_trans (geminal protons): These two protons are diastereotopic and will have different chemical shifts. They are coupled to each other (²J_gem), and also to H₁ and H₂. The proton that is cis to the carboxyl and phenyl groups (H₃_cis) is typically more deshielded than the proton that is trans (H₃_trans).[7]
Data Summary and Stereoisomerism
The ability to distinguish between diastereomers is a key strength of NMR.[8] The primary difference in the ¹H NMR spectra of the cis and trans isomers of this compound lies in the coupling constants of the cyclopropyl protons.
| Proton Label | Expected δ (ppm) (trans isomer) | Multiplicity | Coupling Constants (J, Hz) (trans isomer) | Notes on Stereoisomerism |
| H-COOH | 10.0 - 12.0 | broad s | N/A | Chemical shift is largely independent of stereochemistry. |
| Aromatic H | 7.1 - 7.4 | d | ³J ≈ 8-9 | Minor shifts expected between isomers, but the pattern remains similar. |
| H₂ | ~2.6 - 2.9 | ddd | ³J_trans (H₂-H₁) ≈ 4-7 Hz³J_cis (H₂-H₃_cis) ≈ 7-10 Hz³J_trans (H₂-H₃_trans) ≈ 4-7 Hz | In the cis isomer, the H₁-H₂ coupling would be ³J_cis and thus larger (~7-10 Hz). This is a key diagnostic marker. |
| H₁ | ~2.0 - 2.3 | ddd | ³J_trans (H₁-H₂) ≈ 4-7 Hz³J_cis (H₁-H₃_cis) ≈ 7-10 Hz³J_trans (H₁-H₃_trans) ≈ 4-7 Hz | The relative chemical shifts of H₁ and H₂ can vary depending on solvent and precise conformation.[7] |
| H₃_cis/H₃_trans | ~1.4 - 1.8 | m | ²J_gem ≈ -(4-8) HzPlus vicinal couplings to H₁ and H₂ | The chemical shifts and coupling patterns of these geminal protons will differ significantly between the two isomers. |
Note: The chemical shift values are estimates based on literature data for similar compounds and are subject to solvent and concentration effects.[7]
Experimental Protocol for ¹H NMR Acquisition
A robust and reproducible protocol is essential for obtaining high-quality spectral data.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Causality in Protocol Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its versatility. However, if the carboxylic acid proton exchange is too rapid or hydrogen bonding is weak, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which often results in a sharper COOH signal.
-
Spectrometer Frequency: A higher field instrument (≥400 MHz) is recommended to resolve the complex multiplets of the cyclopropyl protons and minimize second-order spectral effects.
-
Relaxation Delay (D1): A delay of at least 2 seconds ensures that all protons, especially those with longer relaxation times, have returned to equilibrium before the next pulse. This is crucial for accurate signal integration.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis allows for the unambiguous confirmation of the molecular structure and, critically, the determination of its stereochemistry. The key diagnostic features are the chemical shifts and coupling patterns within the complex cyclopropyl proton system, where the relative magnitudes of ³J_cis and ³J_trans coupling constants serve as the definitive guide for assigning the cis or trans configuration. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret the spectrum of this important molecular scaffold.
References
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 85(20), 3218–3223. [Link]
-
Hutton, H. M., & Schaefer, T. (1962). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Canadian Journal of Chemistry, 40(5), 875-882. [Link]
-
Wikipedia. (n.d.). Cyclopropane. Wikimedia Foundation. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. docbrown.info. [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]
-
ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]
-
Giribet, C., et al. (1998). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
-
MDPI. (2023). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.com. [Link]
-
Wittstruck, T. A., & Trachtenberg, E. N. (1967). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. Journal of the American Chemical Society, 89(15), 3803–3810. [Link]
-
SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone. [Link]
-
Angyal, S. J., et al. (1965). Studies on Cyclic Polyols. V. Long-Range Proton Spin Coupling and Other Features of Nuclear Magnetic Resonance Spectra of Substituted Cyclopentanes. Journal of the American Chemical Society, 87(18), 4104-4109. [Link]
-
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Reich, H. (2020). NMR Spectroscopy Collection. University of Wisconsin-Madison. [Link]
Sources
- 1. Cyclopropane - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. magritek.com [magritek.com]
A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-chlorophenyl)cyclopropanecarboxylic acid using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings of the ¹³C NMR spectrum, predict chemical shifts based on substituent effects and ring strain, provide a detailed, field-proven experimental protocol, and outline a systematic approach to spectral interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.
Introduction: The 'Why' Behind the Analysis
This compound is a molecule of significant interest in medicinal chemistry and materials science. Its rigid cyclopropane scaffold serves as a bioisostere for larger, more flexible groups, often leading to improved metabolic stability and binding affinity in drug candidates. The substituted phenyl ring allows for modular modifications to tune electronic and pharmacokinetic properties.
Given its structural complexity, including the presence of diastereomers (cis and trans), unambiguous characterization is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose. Unlike ¹H NMR, where peak overlap can complicate analysis, ¹³C NMR provides a distinct signal for each unique carbon environment, offering a direct map of the molecule's carbon skeleton. This guide will demonstrate how to leverage ¹³C NMR not just to confirm the presence of functional groups, but to definitively assign the stereochemistry and understand the electronic landscape of the molecule.
Theoretical Principles & Spectral Prediction
A robust analysis begins with a strong theoretical foundation. The chemical shift (δ) of each carbon atom in this compound is governed by a combination of factors: the high ring strain of the cyclopropane moiety, the inductive and resonance effects of the chlorophenyl group, and the deshielding influence of the carboxylic acid.
-
Cyclopropane Ring Carbons (C1, C2, C3): The carbons of a simple cyclopropane ring are highly shielded, appearing at an unusually upfield chemical shift (around -2.7 ppm for cyclopropane itself) due to the high s-character of the C-C bonds and ring current effects.[1][2] In our target molecule, these carbons are substituted, which shifts them significantly downfield.
-
Carboxylic Acid Carbon (C=O): The carbonyl carbon of a carboxylic acid is strongly deshielded by the two adjacent electronegative oxygen atoms. It typically appears in the 160-185 ppm range.[3][4][5] This region is often diagnostic for carboxylic acids and their derivatives.[6]
-
Chlorophenyl Ring Carbons (C-ipso, C-ortho, C-meta, C-para): The chemical shifts of the aromatic carbons are modulated by the chlorine substituent and the cyclopropyl group. For chlorobenzene, the ipso-carbon (C-Cl) is deshielded to ~134.3 ppm, the ortho- and meta-carbons are found around 128.6 ppm and 129.7 ppm respectively, and the para-carbon is at ~126.4 ppm.[7] These values serve as a baseline for our predictions.
Predicted ¹³C NMR Chemical Shifts
Synthesizing these principles, we can predict the approximate chemical shifts for each carbon in the molecule. This predictive step is crucial for an efficient and accurate final assignment. The presence of cis and trans isomers will result in two distinct sets of signals, with the spatial arrangement of the bulky phenyl and carboxyl groups causing slight variations in the electronic environment of each carbon.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxyl) | 170 - 180 | Highly deshielded carbonyl carbon, typical for a carboxylic acid.[3][4] |
| C1 (CH-COOH) | 25 - 35 | Cyclopropyl carbon, deshielded by the directly attached electron-withdrawing carboxylic acid group. |
| C2 (CH-Ph) | 25 - 35 | Cyclopropyl carbon, deshielded by the attached aromatic ring. |
| C3 (CH₂) | 15 - 25 | The most shielded cyclopropyl carbon, being a CH₂ group and less influenced by the substituents compared to C1 and C2. |
| C-ipso (C-Cl) | 133 - 137 | Aromatic quaternary carbon attached to chlorine; deshielded by the halogen's inductive effect.[7] |
| C-ortho | 128 - 132 | Aromatic CH carbons ortho to the chlorine atom. |
| C-meta | 129 - 133 | Aromatic CH carbons meta to the chlorine atom. |
| C-para (C-C₃H₃) | 138 - 145 | Aromatic quaternary carbon attached to the cyclopropane ring; expected to be significantly deshielded. |
Note: These are estimated ranges. Actual values will depend on the solvent and specific isomer (cis/trans).
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous and well-documented protocol is the cornerstone of trustworthy and reproducible results. The following workflow is designed to yield a high-quality, interpretable ¹³C NMR spectrum.
Sample Preparation
-
Mass Determination: Accurately weigh 15-50 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance and sensitivity.[8][9]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS provides the reference signal at 0.0 ppm.[1]
-
Homogenization: Ensure the sample is fully dissolved. Vortex the NMR tube for 30 seconds. A clear, transparent solution with no particulate matter is required.[8]
-
Tube Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.
Data Acquisition
The following parameters are a robust starting point for a standard ¹³C experiment on a 400-600 MHz spectrometer.
| Parameter | Recommended Value | Purpose |
| Experiment | zgpg30 or zgdc | Standard proton-decoupled ¹³C experiment. |
| Solvent | CDCl₃ or DMSO-d₆ | Match to the prepared sample. |
| Spectral Width (SW) | 250 ppm (0-250 ppm) | Encompasses the full range of expected organic carbon signals. |
| Number of Scans (NS) | 256 to 1024 | Increase for dilute samples to improve signal-to-noise ratio.[10] |
| Relaxation Delay (d1) | 2.0 seconds | Allows for adequate relaxation of quaternary carbons, improving their relative intensity. |
| Acquisition Time (aq) | ~1.0 - 1.5 seconds | Determines the digital resolution of the spectrum. |
| Temperature | 298 K (25 °C) | Standard room temperature analysis. |
Advanced Experiment: DEPT
To aid in the assignment of the cyclopropyl and aromatic CH signals, running DEPT (Distortionless Enhancement by Polarization Transfer) experiments is highly recommended.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.
-
DEPT-90: Only CH signals are observed.
This combination allows for the unambiguous identification of the CH₂ (C3), CH (C1, C2, C-ortho, C-meta), and quaternary carbons (C=O, C-ipso, C-para).
Visualization of the Analytical Workflow
A clear visual representation of the process ensures consistency and aids in training. The following diagram outlines the logical flow from sample to final report.
Caption: Workflow for ¹³C NMR Analysis.
Data Interpretation & Structural Assignment
The final step involves correlating the processed spectrum with our theoretical predictions.
-
Peak Identification: Identify all peaks in the spectrum, noting their chemical shifts.
-
Solvent & Standard: Locate the solvent peak (e.g., ~77.16 ppm for CDCl₃) and the TMS peak (0.0 ppm). Calibrate the spectrum accordingly.
-
Quaternary Carbons: Identify the low-intensity peaks. The signal in the 170-180 ppm range is the carboxylic acid. The three signals in the aromatic region (133-145 ppm) correspond to the three quaternary aromatic carbons.
-
DEPT Analysis:
-
Use the DEPT-135 spectrum to identify the negative peak corresponding to the C3 (CH₂) of the cyclopropane ring.
-
Use the DEPT-90 spectrum to identify all CH signals. This will include C1 and C2 of the cyclopropane ring and the ortho and meta carbons of the phenyl ring.
-
-
Final Assignment: By combining the broadband ¹³C spectrum with the DEPT data and theoretical predictions, a full, unambiguous assignment of all carbon signals can be achieved. For diastereomeric mixtures, you will observe a doubling of peaks, with the relative integration providing the isomer ratio.
Molecular Structure with Carbon Numbering
Caption: Carbon numbering scheme for analysis.
Conclusion
This guide has provided an in-depth, scientifically grounded approach to the ¹³C NMR analysis of this compound. By integrating theoretical prediction with a robust experimental workflow and systematic data interpretation, researchers can achieve unambiguous structural elucidation. This methodology not only confirms molecular identity but also provides valuable insights into the electronic structure and stereochemistry, which are critical for applications in drug discovery and materials science.
References
-
Vertex AI Search Result[1]: Information on the ¹³C NMR spectrum of cyclopropane, including its characteristic upfield chemical shift and the use of TMS as a standard.
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Online] Available at: [Link]
-
Rubin, M. B., & Armarego, W. L. (2017). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Magnetic Resonance in Chemistry, 55(10), 864-870. [Online] Available at: [Link]
-
JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Online] Available at: [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. [Online] Available at: [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1-7. [Online] Available at: [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Online] Available at: [Link]
-
Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Online] Available at: [Link]
-
Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731-736. [Online] Available at: [Link]
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10842. [Online] Available at: [Link]
-
Scribd. Preparing Samples For NMR Acquisition and Software For Processing The Spectra. [Online] Available at: [Link]
-
SpectraBase. Cyclopropane - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]
-
University Handout. 13-C NMR Protocol for beginners AV-400. [Online] Available at: [Link]
-
DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Online] Available at: [Link]
-
University of Oxford. A User Guide to Modern NMR Experiments. [Online] Available at: [Link]
-
Vertex AI Search Result[7]: ¹³C NMR spectrum analysis of chlorobenzene, providing chemical shift values for the ipso, ortho, meta, and para carbons.
-
University Handout. 13C NMR Protocol for Beginners DPX-300/Avance-300. [Online] Available at: [Link]
-
SpectraBase. Trans-2-phenylcyclopropanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Online] Available at: [Link]
-
ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Online] Available at: [Link]
-
Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Online] Available at: [Link]
-
University Handout. NMR Chemical Shifts. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Online] Available at: [Link]
Sources
- 1. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. scribd.com [scribd.com]
- 10. sc.edu [sc.edu]
Infrared (IR) spectroscopy of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Executive Summary: The Vibrational Fingerprint
Infrared (IR) spectroscopy is an indispensable analytical technique, providing a rapid and non-destructive method for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can identify the specific functional groups present in a compound. This guide offers a comprehensive analysis of the IR spectrum of this compound, a molecule that features a carboxylic acid, a strained cyclopropane ring, and a substituted aromatic system. Understanding the unique spectral signature of this compound is critical for identity confirmation, purity assessment, and quality control in research and drug development settings. We will dissect the spectrum by correlating its characteristic absorption bands to the molecule's distinct structural components, provide a robust experimental protocol for data acquisition, and present the information in a clear, accessible format.
Deconstructing the Spectrum: Characteristic Vibrational Modes
The IR spectrum of this compound is a composite of the vibrational signatures of its constituent parts. The precise wavenumber of these absorptions can be influenced by the sample's physical state and intermolecular interactions, most notably hydrogen bonding.
The Carboxylic Acid Moiety: A Dominant Signature
The carboxylic acid group provides the most prominent and diagnostic peaks in the spectrum.
-
O-H Stretching: The most recognizable feature is an intensely broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3] This significant broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates dimeric structures in the solid state.[1][4] This broad O-H band often overlaps with the sharper C-H stretching vibrations in the same region.[1][4]
-
C=O (Carbonyl) Stretching: A very strong and sharp absorption band resulting from the carbonyl stretch is expected between 1760 and 1690 cm⁻¹.[1] For hydrogen-bonded dimers, this peak is typically centered around 1710 cm⁻¹.[3][4] Its high intensity is due to the large change in dipole moment during this vibration.
-
C-O Stretching and O-H Bending: The spectrum will also contain a C-O stretching band in the 1320-1210 cm⁻¹ region and O-H bending vibrations, which can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[1]
The Cyclopropane Ring: Markers of Strain
The three-membered cyclopropane ring is highly strained, which gives rise to unique vibrational frequencies.
-
C-H Stretching: The C-H bonds on the cyclopropane ring absorb at a higher frequency than those in typical alkanes. These bands are expected near 3100-3040 cm⁻¹.[5] Research on cyclopropyl derivatives has identified characteristic bands at approximately 3.23 microns (3096 cm⁻¹) and 3.32 microns (3012 cm⁻¹).[6]
-
Ring Deformations: The ring itself has characteristic skeletal vibrations. A moderate to strong band associated with a symmetric ring vibration is often found near 9.9 microns (~1010 cm⁻¹).[6] Additional skeletal vibrations for cyclopropane are noted in the 1020-1000 cm⁻¹ range.[5]
The 4-Chlorophenyl Group: Aromatic & Halogen Signatures
The para-substituted benzene ring contributes several key absorptions.
-
Aromatic C-H Stretching: These vibrations typically appear as weaker, sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: A series of medium-intensity bands from the stretching of the carbon-carbon double bonds in the aromatic ring are found in the 1600-1450 cm⁻¹ region.
-
C-H Out-of-Plane Bending: The substitution pattern on the ring is often revealed in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) ring, a strong absorption is expected between 850-800 cm⁻¹.
-
C-Cl Stretching: The carbon-chlorine stretch gives a medium-to-strong band in the fingerprint region, typically below 800 cm⁻¹.
Data Acquisition: A Validated Experimental Protocol
Acquiring a high-quality, reproducible IR spectrum is paramount. The potassium bromide (KBr) pellet method is a fundamental and reliable technique for analyzing solid samples.[7]
Objective: To prepare a solid sample of this compound in a KBr matrix for analysis by Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (100-200 mg)[7][8]
-
Agate mortar and pestle
-
Pellet-pressing die set
-
Hydraulic press (capable of 8-10 tons of force)
-
FTIR Spectrometer
Methodology:
-
Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder. The sample concentration in KBr should be between 0.2% and 1%.[9][10]
-
Grinding & Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce particle size, which minimizes light scattering and produces a high-quality spectrum.[9]
-
Loading the Die: Carefully transfer the powder mixture into the pellet die assembly. Distribute it evenly to ensure a pellet of uniform thickness.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply a force of approximately 8-10 tons for 1-2 minutes.[11] This pressure causes the KBr to become plastic and form a transparent or translucent disc that is transparent to infrared radiation.[7]
-
Spectral Measurement:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
First, run a background scan with an empty sample compartment to correct for atmospheric water and CO₂.
-
Run the sample scan. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
Summary of Vibrational Assignments & Visualization
The expected IR absorption bands for this compound are summarized below.
| Structural Component | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |
| Phenyl & Cyclopropyl | Aromatic & Cyclopropyl C-H Stretch | 3100 - 3000 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch (Dimer) | 1720 - 1680 | Strong, Sharp |
| Phenyl Ring | Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |
| Cyclopropane Ring | Ring Skeletal Vibration | 1020 - 1000 | Medium |
| Phenyl Ring | C-H Out-of-Plane Bending | 850 - 800 | Strong |
| Chlorophenyl | C-Cl Stretch | < 800 | Medium-Strong |
The following diagram illustrates the direct correlation between the molecule's functional units and their respective IR absorption regions.
Caption: Correlation between molecular structure and principal IR absorption bands.
Conclusion
The infrared spectrum of this compound presents a rich and definitive fingerprint for its structural verification. The combination of the intensely broad O-H stretch, the strong carbonyl absorption, the high-frequency C-H stretches of the cyclopropyl and aromatic rings, and the characteristic aromatic bending modes provides a self-validating system for identification. By employing the standardized KBr pellet preparation protocol outlined herein, researchers can reliably obtain high-fidelity spectra for confident characterization. This guide serves as a foundational resource for the interpretation and practical application of IR spectroscopy in the analysis of this and structurally related compounds.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(15), 3980–3988. [Link]
-
JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623–625. [Link]
-
Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
-
D'Amico, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. La Rivista Delle Analisi, 12(1). Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
-
Pacheco-Londoño, L., et al. (2013). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories. Journal of Chemical Education, 90(1), 119-121. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shimadzu.com [shimadzu.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. azom.com [azom.com]
- 11. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Mass Spectrometry of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric analysis of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal and organic chemistry.[1] As a Senior Application Scientist, this document moves beyond mere procedural descriptions to elucidate the causal reasoning behind methodological choices, ensuring a robust and validated analytical approach. We will explore two primary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—and delve into the predictable fragmentation pathways that are critical for structural confirmation and identification. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to apply mass spectrometry to the characterization of this and structurally related compounds.
Introduction: The Analyte in Focus
This compound is an organic compound featuring a strained cyclopropane ring, a carboxylic acid functional group, and a 4-chlorophenyl substituent.[1] Its unique structural motifs make it a valuable scaffold in drug design.[1] Mass spectrometry is an indispensable tool for its analysis, offering unparalleled sensitivity and specificity for molecular weight determination, structural elucidation, and quantification.
The choice of mass spectrometric methodology is fundamentally dictated by the analyte's physicochemical properties and the analytical question at hand. The presence of a polar carboxylic acid group and a nonpolar chlorophenyl ring presents specific considerations for ionization and potential fragmentation behavior.
| Property | Value | Source |
| CAS Number | 90940-40-2 | [1] |
| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |
| Molecular Weight | 196.63 g/mol (Average) | [1][2] |
| Monoisotopic Mass | 196.0291 u (for ³⁵Cl) | |
| Physical Form | Solid | |
| Melting Point | 112 °C | |
| Boiling Point | 346.9 °C at 760 mmHg |
Table 1: Key chemical and physical properties of this compound.
Ionization Strategies: From Sample to Gas-Phase Ion
The critical first step in any mass spectrometric analysis is the efficient and reproducible generation of gas-phase ions from the analyte. The choice of ionization technique profoundly impacts the resulting mass spectrum, determining whether we observe the intact molecule or a rich fingerprint of fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Causality Behind the Choice: GC-MS is a powerful technique for volatile and thermally stable compounds. While the carboxylic acid moiety reduces volatility, this compound's relatively low molecular weight makes it a candidate for GC-MS, often with a critical sample preparation step: derivatization. Electron Ionization (EI) is the standard ionization source for GC-MS, operating as a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[3][4] This fragmentation is invaluable for structural elucidation and library matching.[4][5]
Mechanism of Action: In the EI source, the gaseous analyte is bombarded by a high-energy electron beam (typically 70 eV).[4][6] This interaction has sufficient energy to eject an electron from the molecule's highest occupied molecular orbital (HOMO), forming a radical cation, denoted as [M]•+.[4] The excess energy deposited into this molecular ion causes it to undergo characteristic bond cleavages, generating a pattern of fragment ions that constitutes the mass spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
Causality Behind the Choice: LC-MS with ESI is the premier choice for analyzing polar, non-volatile, and thermally labile compounds. For a carboxylic acid, ESI is ideal as it analyzes the compound directly from a liquid phase without requiring derivatization or high temperatures. As a "soft" ionization technique, ESI typically generates intact molecular ions with minimal fragmentation, making it the gold standard for accurate molecular weight determination.
Mechanism of Action: ESI generates ions directly from a solution. The analyte solution is pumped through a heated capillary held at a high potential, creating a fine spray of charged droplets. A drying gas causes the solvent to evaporate from these droplets. As the droplets shrink, the charge density on their surface increases until it reaches the Rayleigh limit, at which point gas-phase ions are ejected and directed into the mass analyzer. For a carboxylic acid, analysis is preferentially performed in negative ion mode , where the acidic proton is readily lost to form a deprotonated molecule, [M-H]⁻.[7]
Fragmentation Pathways: Deciphering the Molecular Blueprint
The fragmentation pattern is a direct reflection of the molecule's structure, with the weakest bonds and most stable resulting fragments dictating the cleavage pathways.
Predicted Electron Ionization (EI) Fragmentation
The 70 eV EI process provides enough energy to induce multiple fragmentation events. The resulting spectrum is a rich fingerprint useful for unambiguous identification.
Key Predicted Fragments:
-
Molecular Ion ([M]•+): The primary ion formed will show a characteristic isotopic pattern for a single chlorine atom: a peak at m/z 196 (C₁₀H₉³⁵ClO₂) and a peak at m/z 198 (C₁₀H₉³⁷ClO₂) with a relative intensity ratio of approximately 3:1.
-
Loss of Carboxyl Radical (•COOH): Cleavage of the bond between the cyclopropane ring and the carboxylic acid is a highly favorable pathway for carboxylic acids, resulting in the loss of a 45 Da radical.[8] This would produce a prominent ion at m/z 151/153 .
-
Formation of Chlorotropylium Ion: Rearrangement and cleavage can lead to the formation of a chlorotropylium ion or a related chlorophenyl cation structure at m/z 111/113 .
-
Loss of Chlorine: Subsequent fragmentation of the chlorophenyl-containing ions can involve the loss of a chlorine radical (•Cl), leading to ions such as the phenylcyclopropane cation at m/z 116 .
Caption: Predicted EI fragmentation pathway for this compound.
| Predicted m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure / Formula | Neutral Loss |
| 196 / 198 | [C₁₀H₉ClO₂]•+ (Molecular Ion) | - |
| 151 / 153 | [C₉H₈Cl]+ | •COOH |
| 111 / 113 | [C₆H₄Cl]+ | C₄H₅O₂ |
Table 2: Summary of predicted major fragments under Electron Ionization.
Predicted ESI-MS/MS Fragmentation (via Collision-Induced Dissociation)
To gain structural information using ESI, tandem mass spectrometry (MS/MS) is required. In this process, the deprotonated molecular ion [M-H]⁻ is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).
Key Predicted Fragments:
-
Precursor Ion: The deprotonated molecule, [M-H]⁻ , at m/z 195/197 is selected as the precursor.
-
Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da).[9] This is a highly favorable process that results in a carbanion. This would produce a major product ion at m/z 151/153 .
Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.
| Precursor m/z (³⁵Cl/³⁷Cl) | Product m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure / Formula | Neutral Loss |
| 195 / 197 | 151 / 153 | [C₉H₈Cl]⁻ | CO₂ |
Table 3: Summary of predicted major fragments under ESI-MS/MS.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, providing the necessary steps for reliable data acquisition.
Protocol 1: GC-MS Analysis
This protocol includes a derivatization step to enhance chromatographic performance. The goal is to convert the polar carboxylic acid into a less polar, more volatile ester.
Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrospray ionization mass spectrometry studies of cyclodextrin-carboxylate ion inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Characteristics of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Chlorophenyl)cyclopropanecarboxylic acid, a derivative of cyclopropanecarboxylic acid, is a molecule of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane core combined with the electronically distinct 4-chlorophenyl group imparts unique conformational constraints and physicochemical properties that are advantageous in the design of bioactive compounds.[1] The presence of the chlorine atom on the phenyl ring can influence metabolic stability and binding interactions with biological targets. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with detailed experimental protocols for their determination, to support research and development efforts.
Molecular Structure and Stereochemistry
The molecular structure of this compound consists of a cyclopropane ring substituted with a 4-chlorophenyl group and a carboxylic acid moiety. The molecule has two stereocenters, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The trans-isomers ((1R,2S) and (1S,2R)) and cis-isomers ((1R,2R) and (1S,2S)) possess distinct spatial arrangements of the substituents on the cyclopropane ring, which can significantly impact their biological activity.
Caption: Stereoisomers of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₂ | [1][2] |
| Molecular Weight | 196.63 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Melting Point | 112 °C | [2] |
| Boiling Point | 346.9 °C at 760 mmHg | [2] |
| pKa (Predicted) | 4.53 ± 0.10 | [3] |
| Solubility | Data not available. Expected to be poorly soluble in water and soluble in organic solvents like ethanol, and ether.[4] | N/A |
Experimental Methodologies for Physical Characterization
Accurate determination of the physical properties of this compound is essential for its application in research and drug development. The following section details robust, self-validating protocols for key physical characterizations.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of a compound's purity.
Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1 °C, whereas impurities broaden and depress the melting range.
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up quickly to approximately 10-15 °C below the expected melting point (112 °C).
-
Measurement: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.
-
Reporting: The melting point is reported as the range T₁ - T₂. The procedure should be repeated at least twice, and the results should be consistent.
Caption: Workflow for Melting Point Determination.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of the carboxylic acid group, which is critical for understanding its ionization state at different pH values.
Principle: Potentiometric titration is a highly accurate method for determining the pKa of an acid.[5] It involves monitoring the pH of a solution of the acid as a strong base of known concentration is added. The pKa is the pH at which the acid is half-neutralized.
Experimental Protocol:
-
Solution Preparation: A known mass of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture if solubility in pure water is low) to a concentration of approximately 10⁻³ M.[6]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.[6] The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve.
-
pKa Calculation: The volume of titrant required to reach the half-equivalence point is determined. The pH at the half-equivalence point is equal to the pKa of the acid.[5]
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Principle: NMR spectroscopy provides information about the chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques.
Expected ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[7][8][9][10]
-
Aromatic Protons (-C₆H₄Cl): Two doublets are expected in the aromatic region (7.0-7.5 ppm) due to the para-substitution pattern on the phenyl ring.
-
Cyclopropane Protons (-CH-): Complex multiplets are expected in the upfield region (1.0-2.5 ppm) for the protons on the cyclopropane ring. The chemical shifts and coupling patterns will depend on the stereochemistry (cis or trans).
Expected ¹³C NMR Spectrum:
-
Carbonyl Carbon (-C=O): A signal is expected in the range of 170-185 ppm.[8][10][11]
-
Aromatic Carbons (-C₆H₄Cl): Four signals are expected in the aromatic region (120-140 ppm). The carbon attached to the chlorine atom will be shifted downfield.
-
Cyclopropane Carbons (-CH-): Signals for the cyclopropane carbons are expected in the upfield region (15-35 ppm).
Experimental Protocol for NMR:
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying functional groups.
Expected FTIR Spectrum:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8][12][13]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1680-1725 cm⁻¹. Conjugation with the phenyl ring may shift this band to a lower wavenumber.[7][8][12][13]
-
C-O Stretch: A medium to strong absorption band is expected in the region of 1210-1320 cm⁻¹.[12][13]
-
C-Cl Stretch: A weak to medium absorption band is expected in the fingerprint region, typically around 1090-1015 cm⁻¹.
Experimental Protocol for FTIR:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (196.63). An isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected due to the presence of the ³⁷Cl isotope.
-
Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17), the carboxyl group (-COOH, M-45), and cleavage of the cyclopropane ring.[9] A prominent fragment corresponding to the chlorotropylium ion (m/z 125) may also be observed.[14]
Experimental Protocol for MS:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, for example, by electron ionization (EI).[15]
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Conclusion
This technical guide provides a detailed overview of the essential physical characteristics of this compound. The provided experimental protocols offer a robust framework for the accurate determination of its physicochemical properties. A thorough understanding of these characteristics is fundamental for the effective utilization of this compound in the design and development of new chemical entities with potential therapeutic applications.
References
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available at: [Link]
-
University of Calgary. IR: carboxylic acids. Available at: [Link]
-
ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
Wikipedia. Electron ionization. Available at: [Link]
-
PubMed. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration. Available at: [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
-
JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]
-
LCGC International. Electron Ionization for GC–MS. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Bellevue College. Experiment 2 # Solubility 13. Available at: [Link]
- Unknown Source.
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
- Unknown Source.
-
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]
-
LCGC International. Electron Ionization for GC–MS. Available at: [Link]
-
University of Illinois. Electron Ionization. Available at: [Link]
- Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
PubMed Central. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Available at: [Link]
-
PubMed Central. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Available at: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]
-
AHH Chemical. CAS 1181230-38-5 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid. Available at: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
CAS Common Chemistry. 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. Available at: [Link]
-
PubChem. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. Available at: [Link]
-
NIST. Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-chlorophenyl ester. Available at: [Link]
-
PubChem. 2-(4-Bromophenyl)cyclopropanecarboxylic acid. Available at: [Link]
-
GSRS. 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID. Available at: [Link]
-
PubChem. 2-(Carboxyamino)-2-(4-chlorophenyl)acetic acid. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 90940-40-2 [sigmaaldrich.com]
- 3. (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid | 31501-86-7 [amp.chemicalbook.com]
- 4. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 15. Electron ionization - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a molecule of significant interest in medicinal chemistry, valued for the unique structural and conformational properties imparted by its cyclopropane ring.[1][2] Understanding its solubility in organic solvents is a critical prerequisite for its synthesis, purification, formulation, and overall drug development lifecycle. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven protocol for its experimental determination, and a predictive analysis of its behavior in various solvent classes. By synthesizing foundational chemical principles with practical, validated methodologies, this document serves as an essential resource for scientists working with this and structurally related compounds.
Introduction: Physicochemical Landscape
This compound is a solid at room temperature with a melting point of 112°C and a molecular weight of 196.63 g/mol .[2] Its structure is a unique amalgamation of distinct chemical moieties that dictate its solubility behavior:
-
The Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group. It is capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar and protic solvents.[3][4]
-
The 4-Chlorophenyl Group: This aromatic ring introduces a significant nonpolar, hydrophobic element.[5] The chlorine substituent adds polarity but also contributes to the molecule's overall size and potential for van der Waals interactions.
-
The Cyclopropane Ring: This strained, three-membered ring is largely nonpolar and rigid. It influences the molecule's overall shape and how it packs in a crystal lattice, which in turn affects the energy required to dissolve it.
The interplay between the polar carboxylic acid "head" and the largely nonpolar "tail" (chlorophenyl and cyclopropane groups) creates a molecule with dual characteristics. Its solubility is therefore highly dependent on the specific nature of the solvent.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. Carboxylic acids, in general, are soluble in less polar organic solvents such as alcohols, ethers, and chloroform.[5] This is because the non-polar hydrocarbon portion of the acid can interact favorably with the non-polar solvent molecules.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at dissolving this compound. Their ability to form strong hydrogen bonds with the carboxylic acid group can effectively solvate the molecule.[6][7]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents possess dipoles that can interact with the polar -COOH group. While they cannot donate hydrogen bonds, their ability to accept them and engage in dipole-dipole interactions suggests moderate to good solubility. Carboxylic acids often exist as stable dimers in aprotic solvents, which can also enhance solubility.[6]
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is expected to be lower. Dissolution will depend on the weaker van der Waals forces between the solvent and the nonpolar chlorophenyl and cyclopropane parts of the molecule.[5] The highly polar carboxylic acid group will be poorly solvated, limiting overall solubility.
Experimental Determination of Thermodynamic Solubility
To ensure trustworthy and reproducible data, a validated protocol is essential. The isothermal shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[8] It is a robust procedure designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Protocol: Isothermal Shake-Flask Method
This protocol is designed as a self-validating system, with steps to confirm equilibrium has been reached.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[9]
-
Solvent Addition: Add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).[8]
-
Causality: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.
-
-
Equilibrium Confirmation (Self-Validation): Allow the vials to shake for a predetermined period. To validate that equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between successive time points.
-
Sample Collection and Preparation:
-
Stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of accurate dilutions of the filtered sample using the same solvent.
-
Quantify the concentration of the solute in the diluted samples using a validated HPLC method. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) from the measured concentration of the saturated solution, accounting for any dilutions made.
Workflow Visualization
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Data Presentation and Interpretation
While a comprehensive experimental dataset for this specific molecule is not publicly available, the following table illustrates how results should be presented and provides a predictive ranking based on the chemical principles discussed.
Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Polarity Index | H-Bonding Capability | Predicted Solubility Rank | Rationale |
| Polar Protic | Methanol | 5.1 | Donor & Acceptor | Very High | Strong H-bonding with -COOH group. |
| Ethanol | 4.3 | Donor & Acceptor | High | Similar to Methanol, slightly less polar. | |
| Polar Aprotic | Acetone | 5.1 | Acceptor | High | Strong dipole-dipole interactions. |
| Ethyl Acetate | 4.4 | Acceptor | Medium | Moderate polarity, effective solvation. | |
| Nonpolar | Toluene | 2.4 | None | Low | Solvation relies on weak forces with the nonpolar backbone. |
| Hexane | 0.1 | None | Very Low | Poor interaction with the polar -COOH group. |
Logical Relationships in Solubility
The decision-making process for solvent selection can be visualized as a hierarchy of molecular interactions.
Caption: Key Molecular Interactions Driving Solubility.
Conclusion for the Drug Development Professional
A thorough understanding and precise measurement of the solubility of this compound are not merely academic exercises; they are foundational to successful drug development. Solubility data directly informs critical decisions in:
-
Process Chemistry: Selection of appropriate solvents for reaction, workup, and crystallization to maximize yield and purity.
-
Preformulation: Identifying suitable solvent systems for early-stage in-vitro and in-vivo testing.
-
Regulatory Filings: Providing robust and reproducible data is a key component of the characterization package for a new drug substance, as outlined in guidelines like ICH Q6B.[10][11][12]
By employing the rigorous experimental approach detailed in this guide and interpreting the results through the lens of fundamental physicochemical principles, researchers can de-risk their development programs, accelerate timelines, and build a comprehensive understanding of their candidate molecule.
References
-
Physical Properties of Carboxylic Acids . (2025). CK-12 Foundation. [Link]
-
Physical Properties of Carboxylic Acids . (2023). JoVE. [Link]
-
Polarity and Solubility of Organic Compounds . (n.d.). StudySmarter US. [Link]
-
15.3: Physical Properties of Carboxylic Acids . (2022). Chemistry LibreTexts. [Link]
-
Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances . (1999). European Medicines Agency. [Link]
-
18.2: Physical Properties of Carboxylic Acids . (2021). Chemistry LibreTexts. [Link]
-
ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . ECA Academy. [Link]
-
ICH Q6 Guidelines . MasterControl. [Link]
-
Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . (2006). European Medicines Agency. [Link]
-
ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products . (2012). U.S. Food and Drug Administration. [Link]
-
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid . (n.d.). PubChem. [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . (2014). SciELO. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024). protocols.io. [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility . (2024). Pharmaceutical Sciences. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . (2013). Dissolution Technologies. [Link]
Sources
- 1. cas 31501-86-7|| where to buy (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid [chemenu.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Video: Physical Properties of Carboxylic Acids [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scielo.br [scielo.br]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]
- 12. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]
An In-depth Technical Guide to the Mechanism of Action of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mechanistic pathways potentially modulated by 2-(4-chlorophenyl)cyclopropanecarboxylic acid and its derivatives. Moving beyond a simple data summary, this document synthesizes current understanding, highlights key experimental evidence, and provides actionable protocols for researchers investigating this class of compounds. The structure of this guide is designed to logically flow from established knowledge to investigational hypotheses, reflecting a rigorous scientific approach to mechanism of action (MoA) studies.
Introduction: The Significance of the Cyclopropane Moiety in Bioactive Molecules
The cyclopropane ring is a recurring motif in a variety of biologically active compounds, prized for the unique conformational rigidity and electronic properties it imparts. This three-membered ring can influence a molecule's binding affinity to biological targets and its metabolic stability. Derivatives of this compound have emerged as compounds of interest in medicinal chemistry, with preliminary studies suggesting potential roles as anti-inflammatory agents and enzyme modulators. This guide will delve into the known and hypothesized mechanisms through which these derivatives may exert their biological effects.
Primary Mechanism of Action: Inhibition of Mitochondrial Fatty Acid β-Oxidation
A significant body of evidence points towards the inhibition of mitochondrial fatty acid β-oxidation as a primary mechanism of action for certain cyclopropane carboxylic acid derivatives. This has been most notably documented in the case of the anxiolytic drug panadiplon, which is metabolized to a cyclopropane carboxylic acid derivative.
The Panadiplon Case Study: A Mechanistic Blueprint
The experimental non-benzodiazepine anxiolytic, panadiplon, was withdrawn from clinical development due to unforeseen hepatic toxicity. Subsequent investigations revealed that a carboxylic acid metabolite of panadiplon was responsible for this adverse effect. The mechanism of toxicity involves the inhibition of mitochondrial fatty acid β-oxidation, leading to a cascade of events including glycogen depletion and disruption of glucose homeostasis.[1] This well-documented case provides a strong rationale for investigating a similar mechanism for other cyclopropane carboxylic acid derivatives, including this compound.
The Molecular Cascade of Fatty Acid Oxidation Inhibition
The inhibition of fatty acid β-oxidation by cyclopropane carboxylic acid metabolites is thought to occur through the depletion of essential cofactors, Coenzyme A (CoA) and carnitine. This is a consequence of the formation of unusual acyl derivatives.[1] This disruption of mitochondrial function can render hepatocytes susceptible to secondary stressors, ultimately leading to apoptosis and necrosis.[1]
Experimental Workflow: Investigating Inhibition of Fatty Acid β-Oxidation
Caption: Workflow for investigating the inhibition of fatty acid β-oxidation.
Investigational Mechanisms: Exploring Broader Bioactivities
While the inhibition of fatty acid oxidation presents a compelling primary mechanism, the structural features of this compound derivatives suggest other potential biological activities that warrant investigation.
Potential as Anti-inflammatory Agents: Cyclooxygenase (COX) Inhibition
The structural similarity of some cyclopropane-containing compounds to known non-steroidal anti-inflammatory drugs (NSAIDs) has led to the hypothesis that they may act as cyclooxygenase (COX) inhibitors. NSAIDs exert their anti-inflammatory effects by inhibiting COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins.[2]
Signaling Pathway: The Cyclooxygenase Cascade
Caption: Simplified overview of the COX pathway in inflammation.
Other Potential Enzyme and Receptor Interactions
The diverse biological activities reported for cyclopropane-containing molecules suggest that this compound derivatives could interact with a range of other molecular targets. These may include:
-
Phospholipase C (PLC): Some thieno[2,3-b]pyridine derivatives containing a 2-chlorophenyl carboxamide moiety have shown antiproliferative activity through PLC inhibition.
-
Sigma (σ) Receptors: Certain methoxycarbonyl-1-phenyl-2-cyclopropylmethyl derivatives have been identified as potent sigma receptor ligands.[3]
-
Ethylene Biosynthesis Enzymes (in plants): In the context of plant biology, cyclopropanecarboxylic acid derivatives have been studied as inhibitors of 1-aminocyclopropane-1-carboxylate oxidase (ACO), a key enzyme in ethylene biosynthesis.[4]
Experimental Protocols for Mechanistic Elucidation
To rigorously determine the mechanism of action of this compound derivatives, a multi-faceted experimental approach is necessary.
Enzyme Inhibition Assays
Objective: To determine if the compound directly inhibits the activity of a target enzyme (e.g., COX-1, COX-2, CPT1).
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, substrate solution, and enzyme solution at appropriate concentrations.
-
-
Assay Procedure (Example for COX inhibition):
-
Add assay buffer to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2).
-
Initiate the reaction by adding arachidonic acid (substrate).
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and measure the product (e.g., Prostaglandin E2) using an appropriate detection method (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Table 1: Representative Data from a COX Inhibition Assay
| Compound Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| 0.1 | 5.2 | 15.8 |
| 1 | 12.5 | 48.9 |
| 10 | 45.1 | 85.3 |
| 100 | 92.3 | 98.1 |
| IC50 (µM) | 11.8 | 1.2 |
Cell-Based Signaling Assays
Objective: To assess the effect of the compound on a specific signaling pathway within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., hepatocytes for fatty acid oxidation studies, macrophages for inflammation studies).
-
Treat the cells with various concentrations of the test compound.
-
-
Pathway Activation/Stimulation:
-
If necessary, stimulate the cells to activate the pathway of interest (e.g., with a pro-inflammatory agent like lipopolysaccharide).
-
-
Endpoint Measurement:
-
Measure a downstream marker of the signaling pathway. This could be the production of a specific metabolite, the expression of a target gene, or the phosphorylation of a signaling protein.
-
Detection methods can include ELISA, qPCR, or Western blotting.
-
-
Data Analysis:
-
Quantify the change in the downstream marker in response to the test compound.
-
Conclusion and Future Directions
The available evidence strongly suggests that the inhibition of mitochondrial fatty acid β-oxidation is a key mechanism of action to investigate for this compound derivatives. The well-documented case of panadiplon provides a solid foundation for this line of inquiry. Additionally, the potential for these compounds to modulate other pathways, such as the cyclooxygenase cascade, should not be overlooked.
Future research should focus on a systematic evaluation of these potential mechanisms using a combination of in vitro enzyme assays and cell-based signaling studies. A thorough understanding of the molecular targets and downstream effects of this compound derivatives will be crucial for their potential development as therapeutic agents.
References
-
Ulrich, R. G., Bacon, J. A., Brass, E. P., Cramer, C. T., Petrella, D. K., & Sun, E. L. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical biology & interactions, 134(3), 251–270. [Link]
- Blanco, F. J., Guitian, E., Vazquez-Martul, E., de Toro, F. J., & Galdo, F. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
-
Sperandio, V., & Polissi, A. (2018). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1463–1476. [Link]
-
Soraci, A. L., & Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current drug metabolism, 2(2), 155–165. [Link]
-
Marzi, M., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 372-384. [Link]
-
Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
- Fitzpatrick, F. A. (2004). Cyclooxygenase-2 biology. Current pharmaceutical design, 10(6), 577–588.
-
National Center for Biotechnology Information. (n.d.). COX Inhibitors. In StatPearls. Retrieved from [Link]
Sources
- 1. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
Methodological & Application
Synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid from 4-chlorostyrene
An Application Note for the Synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Topic: Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropane ring, despite its simple three-carbon structure, is a cornerstone in modern medicinal and agricultural chemistry. Its inherent ring strain imparts unique conformational and electronic properties, making it a valuable bioisostere for phenyl rings and other functional groups. This compound is a key synthetic intermediate, leveraging the structural rigidity of the cyclopropane core and the electronic characteristics of the chlorophenyl group. This guide provides a detailed, two-step protocol for the synthesis of this valuable building block, starting from commercially available 4-chlorostyrene. The pathway involves a rhodium-catalyzed cyclopropanation followed by saponification, a robust and scalable route.
Overall Synthetic Strategy
The synthesis is efficiently executed in two primary stages:
-
Rhodium-Catalyzed Cyclopropanation: 4-Chlorostyrene is reacted with ethyl diazoacetate in the presence of a rhodium(II) catalyst to form the intermediate, ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate.
-
Saponification: The resulting ester is hydrolyzed under basic conditions, followed by acidic workup, to yield the target this compound.
Caption: High-level overview of the two-step synthesis.
Part I: Catalytic Cyclopropanation of 4-Chlorostyrene
Expertise & Experience: Mechanism and Catalyst Selection
The creation of the cyclopropane ring from an alkene is most effectively achieved through the transfer of a carbene (:CHCO₂Et) moiety. While various methods exist, transition metal-catalyzed decomposition of diazo compounds is preeminent in terms of efficiency and control.[1]
Why Rhodium(II) Catalysis? Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are exceptional catalysts for this transformation.[2][3] The choice is underpinned by several factors:
-
High Efficiency: Rhodium catalysts operate at very low loadings (typically 0.1-1 mol%) and promote rapid conversion.[3]
-
Selectivity: They favor the formation of the desired cyclopropane over common side reactions like C-H insertion or dimerization of the diazo compound.
-
Broad Scope: These catalysts are effective for a wide range of olefins, including electron-rich, neutral, and electron-poor variants like 4-chlorostyrene.[2]
The catalytic cycle begins with the diazo compound coordinating to the rhodium center. This is followed by the expulsion of nitrogen gas (N₂), a thermodynamically favorable process, to generate a highly reactive rhodium-carbene intermediate.[2][4] This metal carbene then undergoes a concerted addition to the double bond of 4-chlorostyrene, transferring the carbene group and regenerating the catalyst for the next cycle. This concerted mechanism ensures that the stereochemistry of the alkene is preserved in the product.
Caption: Simplified rhodium-catalyzed cyclopropanation cycle.
Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate
Materials & Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 4-Chlorostyrene | ≥98% | Sigma-Aldrich | Inhibitor should be removed if necessary. |
| Dirhodium(II) Acetate | 99.9% | Strem Chemicals | Handle in a fume hood. |
| Ethyl Diazoacetate | ~90% in DCM | Sigma-Aldrich | Caution: Toxic and potentially explosive. |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | Use dry solvent for best results. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction. |
| Saturated NaCl (Brine) | N/A | Lab Prepared | For washing. |
| Anhydrous MgSO₄ | N/A | VWR | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Procedure:
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an N₂ atmosphere, and a dropping funnel, add 4-chlorostyrene (5.00 g, 36.1 mmol) and dirhodium(II) acetate (0.080 g, 0.18 mmol, 0.5 mol%).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the catalyst is fully dissolved.
-
Slow Addition: In the dropping funnel, prepare a solution of ethyl diazoacetate (4.92 g, 43.3 mmol, 1.2 equiv) in 40 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 4 hours at room temperature. A steady evolution of N₂ gas will be observed.
-
Causality: Slow addition is critical to maintain a low concentration of the diazo compound, which minimizes the formation of diethyl maleate and fumarate via carbene dimerization.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Monitor the consumption of 4-chlorostyrene by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench any remaining diazoacetate by adding a few drops of acetic acid. Concentrate the mixture under reduced pressure to remove the bulk of the DCM.
-
Purification:
-
Dissolve the residue in 100 mL of diethyl ether.
-
Filter the solution through a plug of silica gel to remove the rhodium catalyst. Wash the silica with additional diethyl ether (2 x 50 mL).
-
Combine the organic filtrates and concentrate in vacuo to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel (gradient elution, 100% hexanes to 95:5 hexanes:ethyl acetate) to afford ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate as a mixture of cis and trans isomers.
-
Expected Outcome & Data
| Parameter | Value |
| Expected Yield | 70-85% |
| Appearance | Colorless to pale yellow oil |
| Diastereomeric Ratio | ~1:2 (cis:trans) |
| Purity (by GC/NMR) | >95% after chromatography |
Part II: Saponification to the Carboxylic Acid
Expertise & Experience: The Hydrolysis Mechanism
Saponification is the classic base-catalyzed hydrolysis of an ester. The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group to form the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is immediately abstracted to form the carboxylate salt, driving the reaction to completion. A final acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid product, which typically precipitates from the aqueous solution.
Experimental Protocol: Synthesis of this compound
Materials & Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate | As synthesized | N/A |
| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific |
| Ethanol (EtOH) | 200 Proof | Decon Labs |
| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Deionized Water | N/A | Lab Prepared |
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve the purified ester (e.g., 6.0 g, 26.7 mmol) in 100 mL of ethanol.
-
Hydrolysis: Add a solution of sodium hydroxide (2.14 g, 53.4 mmol, 2.0 equiv) in 25 mL of deionized water.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 3-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (9:1 Hexanes:Ethyl Acetate) until the starting ester spot has completely disappeared.
-
Cooling & Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification & Extraction:
-
Dissolve the remaining aqueous residue in 100 mL of water. Wash this aqueous solution with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated HCl. A white precipitate should form.
-
Causality: Acidification protonates the sodium carboxylate salt, rendering the carboxylic acid insoluble in the aqueous medium.[5]
-
Extract the product into diethyl ether (3 x 75 mL).
-
-
Drying and Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo to yield the crude this compound.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate or toluene) to obtain the pure product.[5]
Expected Outcome & Data
| Parameter | Value |
| Expected Yield | 85-95% |
| Appearance | White to off-white solid |
| Melting Point | Varies for cis/trans isomers |
| Purity (by HPLC/NMR) | >98% after recrystallization |
Trustworthiness: A Self-Validating System
The integrity of this synthesis relies on rigorous analytical checkpoints to validate each stage.
-
Checkpoint 1 (Post-Cyclopropanation): Before large-scale purification, a small aliquot of the crude reaction mixture should be analyzed by ¹H NMR. The disappearance of the vinyl protons of 4-chlorostyrene (signals typically between 5.0-7.0 ppm) and the appearance of characteristic cyclopropyl protons (aliphatic region, 0.8-2.5 ppm) confirms the reaction's success.
-
Checkpoint 2 (Post-Ester Purification): The purified ester's ¹H and ¹³C NMR spectra should be clean, showing the expected signals for both cis and trans isomers and the absence of starting material or dimerization byproducts. GC-MS analysis can confirm the mass (m/z = 224.68 for C₁₂H₁₃ClO₂) and purity.
-
Checkpoint 3 (Post-Hydrolysis): Before acidification, TLC analysis must confirm the complete absence of the starting ester. The product will appear as a new, more polar spot at the baseline.
-
Final Product Validation: The final product should be characterized thoroughly:
-
¹H NMR: Disappearance of the ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
-
IR Spectroscopy: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.
-
Melting Point: A sharp melting point indicates high purity.
-
By implementing these analytical controls, the researcher can ensure the identity and purity of the intermediates and final product, making the protocol reliable and reproducible.
References
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
Sun, X., Gu, P., Qin, J., & Su, Y. (2020). Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes. Chemical Communications, 56(71), 10331-10334. [Link]
-
Sun, X., Gu, P., Qin, J., & Su, Y. (2020). Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes. Chemical Communications. Published by the Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene with aryl diazoacetates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. Retrieved from [Link]
-
Estevan, F., Lahuerta, P., Lloret, J., Sanaú, M., Ubeda, M. A., & Vila, J. (2004). Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(II) complexes with bulky ortho-metalated aryl phosphines. Chemical Communications, (21), 2408–2409. [Link]
-
Kharasch, M. S., & Fineman, M. Z. (1942). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 31(2), 259–347. [Link]
-
Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. Retrieved from [Link]
-
Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
WIPO Patentscope. (2002). WO/2002/022543 PROCESS FOR PREPARING OPTICALLY ACTIVE CARBOXYLIC ACID DERIVATIVE. Retrieved from [Link]
-
Purdue University. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Retrieved from [Link]
- Google Patents. (1996). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
NIH. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]
-
RSC Publishing. (2016). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (2000). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (1995). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Retrieved from [Link]
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Note: Simmons-Smith Cyclopropanation of 4-Chlorostyrene
Introduction
The cyclopropane motif is a valuable structural unit in organic chemistry, present in numerous natural products and pharmaceutical agents due to its unique conformational and electronic properties.[1][2] The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, offering a reliable and stereospecific method for the conversion of alkenes into their corresponding cyclopropanated derivatives.[1][2][3] This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group across a double bond in a concerted, syn-addition fashion.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Simmons-Smith cyclopropanation of 4-chlorostyrene to synthesize 1-chloro-4-cyclopropylbenzene, a potentially useful intermediate in medicinal chemistry and materials science.[6] We will delve into the underlying mechanism, provide a detailed experimental protocol, and outline the necessary characterization techniques.
Reaction Mechanism and Rationale
The Simmons-Smith reaction proceeds through two key stages: the formation of the active zinc carbenoid and the subsequent cyclopropanation of the alkene.
-
Formation of the Organozinc Carbenoid: The reaction is initiated by the oxidative addition of zinc metal, activated by copper, into the carbon-iodine bond of diiodomethane (CH₂I₂). This forms the active reagent, iodomethylzinc iodide (ICH₂ZnI), often referred to as the Simmons-Smith reagent.[4][5] The zinc-copper couple is crucial as it provides a more reactive form of zinc.[7][8]
-
Concerted Cyclopropanation: The iodomethylzinc iodide then reacts with the alkene, in this case, 4-chlorostyrene. The reaction is believed to proceed through a concerted "butterfly-type" transition state where the methylene group is delivered to the same face of the double bond.[5] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[3][4] For 4-chlorostyrene, this results in the formation of 1-chloro-4-cyclopropylbenzene.
The choice of 4-chlorostyrene as a substrate is significant. The presence of the electron-withdrawing chloro group can influence the reactivity of the vinyl group, yet the Simmons-Smith reaction is generally tolerant of a wide range of functional groups, including halides.[3]
Mechanistic Pathway
Caption: Formation of the Simmons-Smith reagent and its concerted reaction with 4-chlorostyrene.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Chlorostyrene | ≥97% | Sigma-Aldrich | 1073-67-2 | Stabilized with TBC.[9] |
| Diiodomethane | 99% | Sigma-Aldrich | 75-11-6 | Store protected from light.[10] |
| Zinc Dust | <10 µm | Sigma-Aldrich | 7440-66-6 | |
| Copper(II) Acetate Monohydrate | ≥98% | Sigma-Aldrich | 6046-93-1 | |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | Inhibitor-free.[11] |
| Hydrochloric Acid | 37% | Fisher Scientific | 7647-01-0 | |
| Saturated Sodium Bicarbonate Solution | Aqueous | |||
| Saturated Ammonium Chloride Solution | Aqueous | |||
| Anhydrous Magnesium Sulfate | For drying | |||
| Deuterated Chloroform (CDCl₃) | For NMR analysis |
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Protocol
Part 1: Preparation of the Zinc-Copper Couple
The activation of zinc with copper is a critical step for a successful reaction.
-
In a 250 mL Erlenmeyer flask, add 10.0 g of zinc dust.
-
Wash the zinc dust sequentially with 50 mL portions of 3% HCl (twice), deionized water (three times), 2% copper(II) acetate solution (until a dark grey color persists), deionized water (three times), and finally with anhydrous diethyl ether (twice).[12]
-
After the final wash, decant the ether and dry the resulting dark grey powder under a stream of nitrogen or in a vacuum oven at a low temperature.
-
The freshly prepared zinc-copper couple should be used immediately for optimal reactivity.[7]
Part 2: Simmons-Smith Cyclopropanation
This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) as organozinc reagents can be sensitive to air and moisture.[11]
-
To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the freshly prepared zinc-copper couple (approximately 0.15 mol).
-
Add 100 mL of anhydrous diethyl ether to the flask.
-
Add a small crystal of iodine to initiate the reaction. Stir the mixture until the brown color of the iodine disappears.[12]
-
In a separate flask, prepare a solution of 4-chlorostyrene (0.10 mol, 13.86 g) and diiodomethane (0.12 mol, 32.15 g) in 50 mL of anhydrous diethyl ether.
-
Add this solution to the stirred zinc-copper couple suspension dropwise over 30 minutes.
-
After the addition is complete, gently reflux the reaction mixture with stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of Celite to remove the unreacted zinc-copper couple and zinc salts. Wash the filter cake with two 25 mL portions of diethyl ether.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluting with hexanes) to yield pure 1-chloro-4-cyclopropylbenzene.[6]
Experimental Workflow
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 6. CAS 1798-84-1: 1-chloro-4-cyclopropylbenzene | CymitQuimica [cymitquimica.com]
- 7. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. 4-Chlorostyrene | C8H7Cl | CID 14085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. docs.gato.txst.edu [docs.gato.txst.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Protocol for diastereoselective synthesis of 2-(4-chlorophenyl)cyclopropanecarboxylic acid
An Application Note for the Diastereoselective Synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The rigid cyclopropane ring introduces unique conformational constraints into molecules, often leading to enhanced biological activity or desirable physical properties. The stereochemistry of the substituents on the cyclopropane ring is critical for its function. This application note provides a detailed, field-proven protocol for the diastereoselective synthesis of this compound, with a focus on maximizing the formation of the thermodynamically favored trans diastereomer. This guide is intended for researchers, scientists, and drug development professionals.
Guiding Principles: The "Why" Behind the "How"
The synthesis of 2-arylcyclopropanecarboxylic acids is most commonly and efficiently achieved through the metal-catalyzed cyclopropanation of a styrene derivative with a diazoacetate.[1][2] This methodology offers a direct route to the cyclopropane core. The choice of catalyst is paramount in controlling the stereochemical outcome. While highly sophisticated chiral catalysts can be employed for enantioselective syntheses, readily available and robust catalysts like rhodium(II) octanoate dimer are highly effective for achieving high diastereoselectivity in favor of the trans isomer.[1]
The underlying principle for the observed diastereoselectivity lies in the steric interactions during the transition state of the cyclopropanation reaction. The reaction proceeds via a metal-carbene intermediate.[1][3] The alkene (4-chlorostyrene) then attacks this electrophilic carbene. To minimize steric repulsion between the bulky 4-chlorophenyl group of the styrene and the ester group of the carbene, the approach of the alkene is favored in a way that leads to the formation of the trans cyclopropane product.
Following the cyclopropanation, a straightforward hydrolysis of the resulting ethyl ester yields the desired carboxylic acid. The separation of the diastereomers can then be accomplished using standard chromatographic techniques, leveraging the different polarities of the cis and trans isomers.[4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Part A: Diastereoselective Synthesis of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate
Safety Precautions: Ethyl diazoacetate is toxic and potentially explosive. It should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorostyrene (1.0 eq) and a catalytic amount of rhodium(II) octanoate dimer (0.005 eq).
-
Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M with respect to the 4-chlorostyrene.
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
-
Addition of Ethyl Diazoacetate:
-
In a separate dropping funnel, prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM.
-
Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture at room temperature over a period of 2-3 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and prevent side reactions.
-
A color change and nitrogen evolution will be observed upon addition.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for an additional 1-2 hours after the addition is complete.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting styrene is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
The catalyst can be removed by filtering the reaction mixture through a short plug of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate as an oil. The product at this stage is a mixture of trans and cis diastereomers.
-
Part B: Hydrolysis to this compound
-
Saponification:
-
Dissolve the crude ester from Part A in ethanol (approximately 0.5 M).
-
Add a 2 M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
-
Acidification and Extraction:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 2 M hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a solid.
-
Part C: Purification and Characterization
-
Purification:
-
The diastereomers can be separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The trans isomer is typically less polar and will elute first.
-
Alternatively, fractional crystallization may be employed for separation on a larger scale.
-
-
Characterization:
-
The identity and purity of the isolated diastereomers should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR analysis by integrating the signals corresponding to the distinct protons of the cis and trans isomers.
-
Data Summary
| Parameter | Value |
| Reactants | |
| 4-Chlorostyrene | 1.0 eq |
| Ethyl diazoacetate | 1.1 eq |
| Rhodium(II) octanoate dimer | 0.005 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 3-5 hours |
| Hydrolysis Conditions | |
| Base | Sodium Hydroxide |
| Solvent | Ethanol/Water |
| Temperature | Reflux |
| Typical Results | |
| Overall Yield | 75-85% |
| Diastereomeric Ratio (trans:cis) | > 4:1 |
Reaction Mechanism
The diastereoselectivity of the reaction is established during the attack of the alkene on the rhodium-carbene intermediate.
Caption: Mechanism of rhodium-catalyzed cyclopropanation.
References
-
Wikipedia. Metal-catalyzed cyclopropanations. [Link]
- Ikeno, T., et al. Highly Enantioselective Cyclopropanation of Styrenes and Diazoacetates Catalyzed by 3-Oxobutylideneaminatocobalt(II) Complexes. Bulletin of the Chemical Society of Japan.
- Zhang, Y., et al. Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Inorganic Chemistry.
-
Organic Chemistry Portal. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. [Link]
- Albertin, G., et al.
- Chen, Z-L., et al. Cyclopropanation of styrene with aryldiazoacetates. European Journal of Organic Chemistry.
- Das, A., et al. Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society.
- Wang, Y., et al. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. Molecules.
- Wang, Z., et al. Catalytic Diastereo- and Enantioselective Cyclopropanation of gem-Dihaloalkanes and Terminal Olefins.
-
Master Organic Chemistry. Cyclopropanation of Alkenes. [Link]
- Dombrády, ZS., et al. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
-
Santai Science. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
- Charette, A. B., et al.
- Liu, S., et al. Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science.
- Uyeda, C.
- Harada, N., et al.
- Powers, D. G., et al. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
-
The Organic Chemistry Tutor. Synthesis of Cyclopropanecarboxylic Acid. [Link]
-
Santai Science. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
Sources
Application Note: Chiral Synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Enantiomers
Abstract
This comprehensive guide provides detailed protocols and expert insights into the chiral synthesis of the enantiomers of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry. We explore two primary, field-proven strategies: direct asymmetric synthesis via catalytic cyclopropanation and classical chiral resolution of a racemic mixture. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework for producing these enantiomers with high optical purity. The causality behind experimental choices, detailed step-by-step protocols, and methods for analytical validation are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: Significance and Synthetic Challenges
Chiral cyclopropane derivatives are privileged structural motifs in pharmaceutical compounds, prized for their ability to confer conformational rigidity and metabolic stability. The specific enantiomers of this compound serve as key intermediates in the synthesis of various biologically active molecules. The stereochemistry at the C1 and C2 positions of the cyclopropane ring is critical, as different enantiomers often exhibit vastly different pharmacological activities and toxicological profiles.
The primary challenge in synthesizing these compounds lies in controlling the absolute stereochemistry of the two adjacent chiral centers on the cyclopropane ring. The synthesis must be both diastereoselective (favoring the trans isomer, which is often the biologically relevant one) and enantioselective (producing a single enantiomer). This guide presents two robust methodologies to achieve this goal.
Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution
The selection of a synthetic strategy depends on factors such as available starting materials, catalyst cost, scalability, and desired optical purity. We present a comparative overview of the two most effective approaches.
Diagram 2: Step-by-step workflow for the asymmetric synthesis protocol.
Detailed Protocol
Materials:
-
4-Chlorostyrene
-
tert-Butyl diazoacetate (t-BDA)
-
Chiral Cobalt(II)-Porphyrin catalyst [e.g., Co(II) complex of a D2-symmetric chiral porphyrin] [1]* 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Silica gel for chromatography
Procedure:
-
Catalyst Loading: In an oven-dried, nitrogen-flushed flask, dissolve the chiral Cobalt(II)-porphyrin catalyst (1 mol%) and DMAP (0.5 equiv relative to diazoacetate) in the anhydrous solvent.
-
Reaction Setup: Stir the solution at room temperature for 15 minutes to allow for catalyst activation.
-
Substrate Addition: Add 4-chlorostyrene (1.0 equiv, as the limiting reagent) to the flask.
-
Cyclopropanation: Add tert-butyl diazoacetate (1.2 equiv) to the reaction mixture. For optimal enantioselectivity, the reaction can be cooled to 0°C before the addition.[1]
-
Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) until the 4-chlorostyrene is consumed.
-
Purification of Ester: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the chiral tert-butyl 2-(4-chlorophenyl)cyclopropanecarboxylate. The trans-isomer is typically the major product.
-
Hydrolysis to Carboxylic Acid: Dissolve the purified ester in dichloromethane. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 4-6 hours. The tert-butyl group is cleaved under these conditions.
-
Final Isolation: Remove the solvent and excess TFA under reduced pressure. The crude product can be purified by recrystallization or a second column chromatography to yield the final enantiomerically enriched carboxylic acid.
-
Validation: Determine the enantiomeric excess (% e.e.) of the product using chiral HPLC analysis (see Section 5).
Comparative Catalyst Performance
| Catalyst System | Alkene | Diazo Reagent | trans/cis Ratio | % e.e. (trans) | Reference |
| Chiral Co(II)-Porphyrin | Styrene | t-BDA | >95:5 | 98% | [1] |
| Chiral Fe(II)-Porphyrin | Styrene | EDA | 21:1 | 45% | [2][3] |
| Chiral Ru-Phebox | Styrene | t-BDA | 82:18 to 96:4 | 98-99% | [4] |
| Chiral Cu-Complex | Styrene | EDA | - | <10% (early work) | [5] |
t-BDA: tert-butyl diazoacetate; EDA: ethyl diazoacetate.
Protocol II: Synthesis via Chiral Resolution
This method is highly dependable and involves a two-stage process: first, the synthesis of the racemic acid, and second, the separation of its enantiomers.
Synthesis of Racemic this compound
The racemic ester is synthesized via a transition-metal-catalyzed reaction between 4-chlorostyrene and a diazoacetate, followed by hydrolysis. A simple copper or rhodium catalyst is sufficient for this purpose.[6]
Procedure:
-
Racemic Cyclopropanation: In a flask, dissolve 4-chlorostyrene (1 equiv) and a catalytic amount of rhodium(II) acetate dimer (approx. 0.1 mol%) in a suitable solvent like dichloromethane.
-
Add ethyl diazoacetate (1.1 equiv) dropwise to the solution at room temperature. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, stir the mixture for an additional 2-3 hours.
-
Ester Isolation: Remove the solvent under reduced pressure and purify the resulting crude ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate by vacuum distillation or column chromatography.
-
Hydrolysis: Saponify the racemic ester by refluxing with an excess of sodium hydroxide in an ethanol/water mixture.[7] After the reaction is complete, remove the ethanol by distillation, dilute with water, and wash with a nonpolar solvent (e.g., benzene or ether) to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated HCl to precipitate the racemic this compound. Collect the solid by filtration, wash with cold water, and dry.
Chiral Resolution Workflow
Sources
Asymmetric Cyclopropanation of Styrene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Cyclopropanes
The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable structural motif in a multitude of biologically active natural products and pharmaceuticals.[1] Its unique stereochemical and electronic properties, stemming from its inherent ring strain, allow it to act as a versatile pharmacophore.[1][2] The rigid structure of the cyclopropane ring can enforce specific conformations on molecules, which is crucial for precise interactions with biological targets. Consequently, the development of synthetic methods to access enantiomerically pure cyclopropanes is of paramount importance in medicinal chemistry and drug discovery.[3] Asymmetric cyclopropanation, the process of constructing a cyclopropane ring with control over its stereochemistry, stands as a powerful tool for generating these valuable chiral building blocks.[4] This guide provides an in-depth overview of the principles and a detailed, field-proven protocol for the asymmetric cyclopropanation of styrene derivatives, a widely studied and versatile class of substrates.
Core Principles & Mechanisms: The Role of Chiral Catalysts
The most prevalent method for asymmetric cyclopropanation involves the reaction of an alkene with a diazo compound, catalyzed by a transition metal complex bearing a chiral ligand.[5][6] The generally accepted mechanism proceeds through the formation of a metal carbene intermediate.[6]
The key steps are as follows:
-
Catalyst Activation: The chiral catalyst, typically a complex of copper(I) or rhodium(II), is activated.
-
Carbene Formation: The catalyst reacts with the diazo compound (e.g., ethyl diazoacetate) to form a highly reactive metal carbene, with the concomitant loss of nitrogen gas.
-
Asymmetric Carbene Transfer: The chiral ligands surrounding the metal center create a defined chiral environment. This environment dictates the facial selectivity of the alkene's approach to the metal carbene.
-
Cyclopropane Formation: The metal carbene is transferred to the alkene in a concerted fashion, forming the cyclopropane ring and regenerating the active catalyst.[7]
The stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane product, is a key feature of this concerted mechanism. The choice of the metal and, most critically, the chiral ligand is paramount in achieving high diastereoselectivity and enantioselectivity.[8][9] C2-symmetric ligands, such as bis(oxazolines) (BOX), have proven to be particularly effective in creating a well-defined chiral pocket around the metal center, leading to high levels of asymmetric induction.[5]
Caption: A generalized catalytic cycle for metal-catalyzed asymmetric cyclopropanation.
Key Catalytic Systems for Styrene Cyclopropanation
Several transition metals, including copper, rhodium, iron, cobalt, and ruthenium, have been successfully employed in asymmetric cyclopropanation reactions.[6][10][11][12][13] For the cyclopropanation of styrene derivatives with diazoacetates, copper(I) and rhodium(II) complexes are among the most reliable and widely used.
| Catalyst System | Chiral Ligand | Typical Substrate | Diazo Reagent | Diastereoselectivity (trans:cis) | Enantioselectivity (ee%) | Reference |
| Cu(I)-BOX | Bis(oxazoline) | Styrene | Ethyl Diazoacetate | >95:5 | >95 | |
| Rh₂(S-DOSP)₄ | Dirhodium(II) Tetrakis[N-phthaloyl-(S)-tert-leucinate] | Styrene | Ethyl Diazoacetate | 85:15 | 97 (trans) | [14] |
| Co(II)-Porphyrin | Chiral Porphyrin | Substituted Styrenes | Ethyl Diazoacetate | >98:2 | up to 98 | [15] |
| Fe(II)-Porphyrin | Chiral Porphyrin | Styrene | Ethyl Diazoacetate | High | Modest | [10][16] |
Note: The performance of each catalytic system is highly dependent on the specific ligand, substrate, and reaction conditions. The data presented is representative of typical results.
Detailed Experimental Protocol: Copper(I)-Catalyzed Asymmetric Cyclopropanation of Styrene
This protocol describes a reliable and scalable method for the asymmetric cyclopropanation of styrene using a copper(I)-bis(oxazoline) catalyst.
Materials and Reagents:
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA) (handle with care, potential explosive)
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
-
Dichloromethane (DCM), anhydrous
-
Hexane, technical grade
-
Ethyl acetate, technical grade
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried glassware (Schlenk flask, dropping funnel)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringe pump (recommended for slow addition of EDA)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography setup
-
Chiral HPLC for enantiomeric excess (ee) determination
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the asymmetric cyclopropanation.
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve copper(I) trifluoromethanesulfonate benzene complex (e.g., 0.01 mmol, 1 mol%) and (S,S)-Ph-BOX (e.g., 0.011 mmol, 1.1 mol%) in anhydrous dichloromethane (DCM, e.g., 2 mL). Stir the solution at room temperature for 30-60 minutes. The solution should turn from colorless to a pale green or yellow, indicating complex formation.
-
Reaction Setup: To the catalyst solution, add freshly distilled styrene (e.g., 1.0 mmol, 1.0 equiv). Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, this may require optimization).
-
Addition of Diazo Reagent: Prepare a solution of ethyl diazoacetate (EDA, e.g., 1.2 mmol, 1.2 equiv) in anhydrous DCM (e.g., 5 mL). Using a syringe pump, add the EDA solution dropwise to the stirred reaction mixture over a period of 4-8 hours. Causality Note: Slow addition of the diazo compound is crucial to maintain a low concentration of the reactive metal carbene intermediate, which minimizes side reactions such as the dimerization of the diazo compound (formation of diethyl maleate and fumarate).[15]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 95:5 hexane:ethyl acetate). The disappearance of styrene and the formation of the cyclopropane products can be visualized.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the trans and cis isomers of the cyclopropane product.
-
Analysis: Characterize the purified products by NMR spectroscopy. Determine the enantiomeric excess (ee) of each isomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (moisture or air sensitivity). | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.[8] Use freshly opened or purified solvents and reagents. |
| Low reactivity of diazo compound. | Check the quality of the ethyl diazoacetate. If necessary, synthesize it fresh. | |
| Low Enantioselectivity (ee) | Suboptimal chiral ligand/catalyst. | Screen different chiral ligands. The choice of ligand is critical and substrate-dependent.[8] |
| Incorrect catalyst loading or ratio. | Optimize the catalyst loading and the metal-to-ligand ratio. | |
| Reaction temperature is too high. | Perform the reaction at a lower temperature. This often enhances enantioselectivity. | |
| Formation of Side Products (e.g., diethyl maleate/fumarate) | Concentration of diazo compound is too high. | Ensure slow addition of the diazo compound using a syringe pump.[15] |
| Low Diastereoselectivity (poor trans:cis ratio) | Steric or electronic effects of the substrate. | The inherent properties of the styrene derivative can influence the diastereoselectivity. |
| Catalyst choice. | Some catalysts, for example those based on cobalt porphyrins, are known to be highly diastereoselective.[15] Consider screening different metal catalysts. |
Conclusion
Asymmetric cyclopropanation of styrene derivatives is a robust and highly valuable transformation in modern organic synthesis. The development of sophisticated chiral catalysts has enabled the production of enantiomerically enriched cyclopropanes with excellent control over stereochemistry. The protocol detailed herein, utilizing a copper(I)-BOX system, provides a reliable starting point for researchers. By understanding the underlying mechanistic principles and the critical experimental parameters, scientists can effectively apply and optimize this methodology for the synthesis of complex chiral molecules relevant to drug discovery and development.
References
-
Woo, L. K., & Belani, J. D. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Inorganic Chemistry, 41(5), 1166–1173. [Link]
-
Organic Chemistry Portal. (n.d.). Metal-catalyzed Cyclopropanation. Retrieved from [Link]
-
Zhang, X. P., & Chen, Y. (2007). Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron. The Journal of Organic Chemistry, 72(15), 5931–5934. [Link]
-
Wikipedia. (2023, December 1). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
Chen, Y., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry, 72(15), 5931-5934. [Link]
-
SemOpenAlex. (n.d.). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Retrieved from [Link]
-
Davies, H. M., & Lee, G. H. (2014). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. ACS Catalysis, 4(10), 3374-3378. [Link]
-
Fasan, R., & Chen, K. (2017). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie International Edition, 56(3), 821-825. [Link]
-
ResearchGate. (n.d.). Cyclopropanation reactions of diazoacetates. Retrieved from [Link]
-
Chan, A. S. C., et al. (2001). Asymmetric cyclopropanation of styrene with ethyl diazoacetate using a N2P2-ligand ruthenium(II) catalyst. Tetrahedron Letters, 42(36), 6345-6348. [Link]
-
Betz, K. N., & Betley, T. A. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9441–9447. [Link]
-
Betley, T. A., & Betz, K. N. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 145(17), 9441-9447. [Link]
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Fasan, R., & Chen, K. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(7), 2263-2267. [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal catalyzed cyclopropanations. Retrieved from [Link]
-
Anciaux, A. J., Hubert, A. J., Noels, A. F., Petiniot, N., & Teyssie, P. (1980). Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds. The Journal of Organic Chemistry, 45(4), 695–702. [Link]
- Pellissier, H. (Ed.). (2014). Asymmetric Synthesis of Three-Membered Rings. Wiley-VCH.
-
Davies, H. M. L., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(44), 10774–10782. [Link]
-
Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 97(22), 11783–11786. [Link]
-
ResearchGate. (n.d.). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved from [Link]
-
Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetrical P,N-ligands. Proceedings of the National Academy of Sciences of the United States of America, 97(22), 11783–11786. [Link]
-
Fasan, R., & Tyagi, V. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. ACS Catalysis, 12(1), 479-487. [Link]
-
Rachwalski, M., & Leśniak, S. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 26(11), 3349. [Link]
-
Fokin, V. V., & Gevorgyan, V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Letters, 11(23), 5482-5485. [Link]
-
Fasan, R., & Chen, K. (2017). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. Angewandte Chemie International Edition, 56(3), 821-825. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Davies, H. M. L., et al. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. Organic Letters, 22(3), 943-947. [Link]
-
Bolm, C., et al. (2000). Enantioselective Cyclopropanation of Styrene Catalysed by Copper(I) Complexes with Chiral Oxazolines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3615-3621. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pnas.org [pnas.org]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. metaphactory [semopenalex.org]
Use of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid in pharmaceutical synthesis
As a cornerstone in modern medicinal chemistry, 2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a versatile building block prized for its unique structural attributes. The incorporation of a conformationally rigid cyclopropane ring and a lipophilic chlorophenyl group provides a powerful scaffold for designing novel therapeutics with enhanced metabolic stability, binding affinity, and membrane permeability. This guide offers an in-depth exploration of its synthesis and application, providing detailed protocols and expert insights for researchers in pharmaceutical development.
Compound Profile: this compound
This organic compound is characterized by a cyclopropane ring substituted with a carboxylic acid and a 4-chlorophenyl group. Its distinct stereochemistry is often critical for biological activity, with specific isomers being sought after for targeted drug synthesis.
Chemical and Physical Properties
A comprehensive understanding of the compound's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 90940-40-2 | [1] |
| Molecular Formula | C₁₀H₉ClO₂ | [1][2][3] |
| Molecular Weight | 196.63 g/mol | [1][2][3] |
| Physical Form | Solid | [4] |
| Melting Point | 112 °C | [4] |
| Boiling Point | 346.9 °C at 760 mmHg | [4] |
| Purity (Typical) | >98% | [3][4] |
| Storage | Room temperature, dry, sealed conditions | [2][3] |
The Significance of Structural Moieties
The value of this compound in drug design stems from the synergistic effects of its core components:
-
Cyclopropane Ring: This three-membered ring introduces a high degree of rigidity into molecular structures. Unlike flexible alkyl chains, its fixed conformation can enhance binding affinity to specific biological targets by pre-organizing the molecule into a bioactive shape. This rigidity also often contributes to increased metabolic stability.[3]
-
4-Chlorophenyl Group: The chlorinated aromatic group increases the lipophilicity of molecules, which can improve membrane permeability and aid in crossing biological barriers like the blood-brain barrier. This is particularly valuable for developing agents targeting the central nervous system (CNS).[3]
Core Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of a range of bioactive molecules, particularly those targeting the central nervous system and infectious diseases.[1][2][3] Its defined stereochemistry in chiral forms, such as (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid, is crucial for developing enantiomerically pure medications with high binding selectivity.[2]
Key Therapeutic Areas:
-
Antidepressants: It is a documented precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS agents.[3]
-
Antiviral Drugs: Chiral isomers are employed as key intermediates in producing active ingredients for antiviral medications.[2]
-
Antifungal Agents: It is used to synthesize ketone intermediates like 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a precursor for triazole fungicides such as cycloconazole.[5]
The general workflow for its application is visualized below.
Caption: Synthetic pathway from starting materials to final drug classes.
Synthetic Protocols and Methodologies
The following protocols provide a framework for the synthesis and utilization of this compound.
Protocol 1: Synthesis of this compound
The synthesis typically involves the cyclopropanation of 4-chlorostyrene. Modern methods often employ transition metal catalysts to achieve high stereoselectivity.[1]
Reaction Scheme: 4-Chlorostyrene + Ethyl Diazoacetate --(Catalyst)--> Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate --(Hydrolysis)--> this compound
Step-by-Step Protocol:
-
Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add the chosen catalyst (e.g., Rhodium(II) acetate or a copper-based catalyst) and a suitable anhydrous solvent like dichloromethane (DCM) or toluene.
-
Reaction Setup: To the stirred catalyst suspension, add 4-chlorostyrene (1.0 equivalent).
-
Cyclopropanation: Slowly add ethyl diazoacetate (1.1 equivalents) via a syringe pump over several hours. Maintain the reaction temperature as required by the catalyst (typically ranging from 0°C to room temperature).
-
Scientist's Note (Causality): Slow addition of the diazo compound is critical to keep its concentration low, minimizing the formation of side products like diethyl maleate and fumarate. The choice of catalyst and ligands can heavily influence the diastereoselectivity (cis/trans ratio) of the resulting cyclopropane.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting styrene is consumed.
-
Workup: Once complete, quench the reaction by carefully adding acetic acid to decompose any remaining diazoacetate. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Saponification (Hydrolysis): Dissolve the crude ester in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents). Heat the mixture to reflux and stir for 2-4 hours.
-
Isolation: After cooling to room temperature, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with cold hydrochloric acid (HCl) until a precipitate forms (pH ~2).
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed for further purification.
Self-Validation and Quality Control:
-
Identity: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Assess purity using HPLC and melting point analysis.
Protocol 2: Conversion to 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone
This ketone is a widely used intermediate for synthesizing pharmaceuticals like the antifungal cycloconazole.[5] The conversion from the carboxylic acid is a standard two-step process.
Caption: Two-step conversion of the carboxylic acid to the ketone intermediate.
Step-by-Step Protocol:
-
Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 equivalent) in an anhydrous solvent like DCM or toluene. Add a few drops of dimethylformamide (DMF) as a catalyst.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 equivalents) dropwise at 0°C. After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours or until gas evolution ceases.
-
Scientist's Note (Trustworthiness): This reaction should be performed under anhydrous conditions as the acyl chloride product is moisture-sensitive. The completion of this step is often assumed, and the crude acyl chloride is typically used directly in the next step after removing the excess reagent and solvent under vacuum.
-
-
Organocuprate Coupling: In a separate flame-dried flask, prepare a solution of Gilman reagent (lithium dimethylcuprate, Me₂CuLi) or an equivalent organometallic reagent in an anhydrous ether solvent at low temperature (-78°C).
-
Slowly add the crude acyl chloride solution from the previous step to the organocuprate suspension.
-
Reaction and Quench: Stir the reaction at low temperature for 1-2 hours. Monitor by TLC. Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract the product with ethyl acetate or ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude ketone using flash column chromatography on silica gel.
Self-Validation and Quality Control:
-
Identity: Verify the structure of the ketone product via ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a carbonyl peak ~1680-1700 cm⁻¹).
-
Purity: Determine purity using GC-MS or HPLC.
References
-
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid - MySkinRecipes. [Link]
-
1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid - MySkinRecipes. [Link]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google P
-
The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka - Patsnap Eureka. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 3. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]
- 4. This compound | 90940-40-2 [sigmaaldrich.com]
- 5. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid as a Key Intermediate for Active Pharmaceutical Ingredients (APIs)
Abstract
This document provides a comprehensive technical guide on the application of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique strained-ring structure of the cyclopropane moiety imparts specific conformational rigidity and metabolic stability, making it a valuable pharmacophore in modern drug design. We will explore the synthesis of this intermediate, its critical role in the construction of APIs such as the antidepressant Tranylcypromine and the sleep disorder therapeutic Tasimelteon, and the analytical methodologies required for its quality control. The protocols detailed herein are designed for researchers, medicinal chemists, and professionals in drug development, providing both theoretical grounding and practical, step-by-step guidance.
Introduction: The Strategic Value of the Cyclopropane Motif in Medicinal Chemistry
In the intricate process of drug manufacturing, Active Pharmaceutical Ingredient (API) intermediates are the crucial chemical building blocks that are transformed through a series of reactions into the final API.[1][] The quality and precise structure of these intermediates directly dictate the efficacy, safety, and reproducibility of the final drug product.[] this compound is a prime example of a high-value intermediate, distinguished by its cyclopropane ring substituted with a chlorophenyl group.
The cyclopropane ring is not merely a passive linker; its inherent strain and unique electronic properties allow it to act as a bioisostere for phenyl rings or double bonds, often leading to improved metabolic stability and enhanced binding affinity to biological targets.[3] This guide focuses on the trans-isomer, which is frequently the stereoisomer of interest for achieving optimal bioactivity.[3] We will detail its synthesis and subsequent conversion into two notable APIs, demonstrating its versatility and importance in the pharmaceutical landscape.
Physicochemical Properties and Identification
A precise understanding of the intermediate's chemical identity is the foundation of any successful synthesis.
| Property | Value | Source |
| Systematic Name | 2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | [3] |
| CAS Number | 90940-40-2 | [3][4] |
| Molecular Formula | C₁₀H₉ClO₂ | [3] |
| Molecular Weight | 196.63 g/mol | [3] |
| Common Synonyms | 2-(p-chlorophenyl)cyclopropanecarboxylic acid | [3] |
| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers. The trans configuration is often the target for API synthesis. | [3] |
General Synthesis of this compound
The most common and efficient route to this intermediate involves the cyclopropanation of a substituted styrene. This reaction creates the strained three-membered ring, a key step that requires careful control of reaction conditions.
Synthetic Pathway Overview
The synthesis typically involves the reaction of 4-chlorostyrene with a carbene or carbenoid source. A prevalent method is the reaction with an ethyl diazoacetate in the presence of a transition metal catalyst, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.[3]
Caption: General workflow for the synthesis of the target intermediate.
Protocol: Synthesis of (±)-trans-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
Causality: The choice of a copper or rhodium catalyst is critical for controlling the reaction between the alkene (4-chlorostyrene) and the diazo compound, facilitating the formation of the cyclopropane ring with predictable stereochemistry. The subsequent hydrolysis step is a standard saponification to convert the stable ethyl ester into the desired carboxylic acid.
-
Reaction Setup: To a stirred solution of 4-chlorostyrene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add a catalyst like copper(I) trifluoromethanesulfonate (CuOTf) or rhodium(II) acetate dimer (Rh₂(OAc)₄) (0.01-0.05 eq).
-
Cyclopropanation: Heat the mixture to a controlled temperature (typically 40-80°C). Add ethyl diazoacetate (1.1 eq) dropwise over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting styrene is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of ~2. The product will precipitate as a solid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. The trans isomer is typically the major product.
Application in API Synthesis: Case Studies
Case Study 1: Synthesis of (±)-Tranylcypromine
Tranylcypromine is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) used to treat major depressive disorder.[5][6] Its structure is formally derived from the cyclization of amphetamine's side chain.[5] The synthesis leverages the carboxylic acid functional group of our intermediate for conversion into a primary amine.
Caption: Key steps in an asymmetric synthesis of Tasimelteon. [7][8] Protocol: Key Cyclopropanation Step for Tasimelteon Intermediate
Causality: This route highlights a different strategy for cyclopropanation, starting from an epoxide. [8][9]The reaction with a phosphonate ylide under basic conditions allows for the stereospecific formation of the cyclopropane ring. This method is valuable for constructing highly functionalized cyclopropanes required for complex APIs like Tasimelteon.
-
Epoxide Formation: Start with 4-vinyl-2,3-dihydrobenzofuran. Perform an asymmetric epoxidation (e.g., using Jacobsen's catalyst or Sharpless asymmetric dihydroxylation followed by epoxidation) to generate the chiral epoxide intermediate. [9]2. Cyclization Setup: In an inert atmosphere (e.g., under nitrogen), dissolve the chiral epoxide (1.0 eq) in an anhydrous polar aprotic solvent like DMF.
-
Ylide Formation & Cyclopropanation: Cool the solution to 0°C. Add a strong base such as sodium hydride (NaH, 1.2 eq). Slowly add diethyl cyanomethyl phosphate (1.2 eq). Allow the reaction to warm to room temperature and stir until the epoxide is consumed (monitor by TLC).
-
Workup and Isolation: Quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting cyclopropyl nitrile can be purified by column chromatography.
-
Conversion to Tasimelteon: The nitrile is then reduced to the primary amine, which is subsequently acylated with propionyl chloride to yield Tasimelteon. [8][9]
Analytical Methods and Quality Control
Ensuring the purity and correct isomeric form of this compound is paramount for its use as an API intermediate. []
Purity Analysis by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of the intermediate and detecting any process-related impurities. [10][11]
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30°C |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and methanol |
This protocol is a representative method and may require optimization for specific equipment and impurity profiles. [10][11]
Chiral Separation
Since the biological activity of the final API often depends on a single enantiomer, resolving the enantiomers of the intermediate is a critical analytical step. This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). [12] Causality: CSPs are designed with a chiral selector (e.g., derivatized polysaccharides, proteins, or Pirkle-type phases) that interacts differently with each enantiomer of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. [13] General Protocol Considerations for Chiral HPLC:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for separating a wide range of chiral compounds, including those with aromatic groups. [12][13]* Mobile Phase: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) depends on the specific CSP and analyte. For carboxylic acids, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is often necessary to suppress ionization and achieve good peak shape.
-
Detection: UV detection is typically sufficient due to the presence of the chlorophenyl chromophore.
Conclusion
This compound stands out as a versatile and valuable intermediate in pharmaceutical synthesis. Its rigid cyclopropane scaffold is a key structural element in multiple APIs, contributing to enhanced pharmacological profiles. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers and developers working with this important building block. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for the efficient and reliable production of life-saving medicines.
References
- Google Patents. (2016). Synthesis method of tasimelteon - CN105949153A.
-
Wang, W., Meng, X., Zhu, J., & Zhang, X. (2019). An efficient and practical asymmetric synthesis of (−)-tasimelteon. Synthetic Communications, 49(1), 129-135. Retrieved from [Link]
- Google Patents. (2017). Processes for the Preparation of Tasimelteon and Intermediates Thereof - US20170355688A1.
-
ResearchGate. (n.d.). General method for the synthesis of tranylcypromine. Reagents and conditions. Retrieved from [Link]
-
ChemRxiv. (2020). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. Retrieved from [Link]
- Google Patents. (2016). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - WO2016177845A1.
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. Retrieved from [Link]
-
Wikipedia. (n.d.). Tasimelteon. Retrieved from [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Forró, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Retrieved from [Link]
-
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1941. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
-
PubChem. (n.d.). Tranylcypromine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. YouTube. Retrieved from [Link]
-
Warner, P., & Lu, S. L. (1975). A New Synthesis of Cyclopropanecarboxylic Acids. Journal of the American Chemical Society, 97(9), 2536–2537. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). List of APIs and Intermediates. Retrieved from [Link]
-
Nazareth, C., & Jacob, J. T. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]
-
PubChem. (n.d.). Tranylcypromine, cis-. Retrieved from [Link]
Sources
- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 3. benchchem.com [benchchem.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 6. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. CN105949153A - Synthesis method of tasimelteon - Google Patents [patents.google.com]
- 9. US20170355688A1 - Processes for the Preparation of Tasimelteon and Intermediates Thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. public.pensoft.net [public.pensoft.net]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of new chemical scaffolds. Cyclopropane-containing molecules are of significant interest due to their unique stereochemical properties and presence in a range of biologically active compounds, including natural products and synthetic pesticides.[1][2][3] This document provides a comprehensive guide for the investigation of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid as a potential lead compound in agrochemical research. We present detailed protocols for its synthesis, characterization, and a tiered biological screening strategy to evaluate its potential as a herbicide, fungicide, or insecticide. Drawing from established principles of agrochemical development, we propose hypothesized mechanisms of action and provide the technical framework for researchers to systematically explore the bioactivity of this compound.
Introduction: The Rationale for Investigation
The discovery of new agrochemical active ingredients is a cornerstone of sustainable agriculture. The cyclopropane ring is a privileged structural motif found in a variety of natural and synthetic compounds with potent biological activities, including insecticidal, antifungal, and herbicidal properties.[1][2] Its rigid, three-dimensional structure can enforce specific conformations, leading to high-affinity interactions with biological targets. Furthermore, the cyclopropyl group can mimic double bonds or act as a metabolically stable isostere for other functional groups, enhancing a molecule's pharmacological properties.[2]
The target molecule, this compound (Structure shown below), combines this valuable cyclopropane core with two other key features common in agrochemicals:
-
A Chlorophenyl Group: This moiety is present in numerous commercial pesticides and can enhance binding to target proteins and increase metabolic stability.
-
A Carboxylic Acid Group: This functional group can mimic endogenous molecules, such as plant hormones or amino acids, potentially disrupting critical biological pathways.[4]
Given these structural alerts, this compound represents a compelling starting point for an agrochemical discovery program.
Chemical Structure:
-
IUPAC Name: 2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
-
CAS Number: 90940-40-2
-
Molecular Formula: C₁₀H₉ClO₂
-
Molecular Weight: 196.63 g/mol [5]
Hypothesized Mechanisms of Action & Potential Applications
The structure of this compound suggests several plausible mechanisms of action (MoA), guiding the initial biological screening strategy.
Potential Herbicidal Activity: Auxin Transport Inhibition
The carboxylic acid moiety is a key feature of the plant hormone auxin (indole-3-acetic acid) and many synthetic auxin herbicides. The directional transport of auxin is critical for a vast array of plant growth and developmental processes, including root formation, vascular patterning, and tropic responses.[6] Compounds that disrupt this polar transport are known as auxin transport inhibitors (ATIs) and often exhibit potent herbicidal activity.[6][7][8]
We hypothesize that this compound may act as an ATI. Its structure could allow it to compete with auxin for binding sites on transport proteins like PIN-formed (PIN) or ATP-binding cassette B (ABCB) transporters.[9] Disruption of auxin gradients would lead to severe developmental defects, growth inhibition, and ultimately, plant death.
Potential Plant Growth Regulatory Activity: Ethylene Biosynthesis Modulation
1-Aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene, which regulates processes like fruit ripening, senescence, and stress responses.[2][4][10] Structural analogs of ACC can act as inhibitors of ethylene biosynthesis, offering applications in extending the shelf-life of fruits and vegetables.[4] It is plausible that this compound could interfere with enzymes in this pathway, such as ACC synthase or ACC oxidase, thereby modulating plant growth and development.[4]
Potential Fungicidal or Insecticidal Activity
Many biologically active compounds containing a cyclopropane ring are known to exhibit insecticidal or antifungal properties.[1][2] The synthetic pyrethroids, a major class of insecticides, are esters of chrysanthemic acid, a substituted cyclopropanecarboxylic acid.[11][12] The strained cyclopropane ring can act as a reactive center or confer a rigid conformation necessary for binding to target sites, such as voltage-gated sodium channels in insects. While the subject molecule is not a pyrethroid ester, the core scaffold warrants investigation for general toxicity against key insect pests and fungal pathogens.
Experimental Guide: Protocols and Methodologies
This section provides detailed, actionable protocols for researchers to synthesize, characterize, and evaluate the biological activity of this compound.
Synthesis and Characterization
Protocol 3.1.1: Synthesis via Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for converting alkenes to cyclopropanes stereospecifically.[13][14] This protocol adapts the procedure for the synthesis of the target molecule from 4-chlorocinnamic acid.
Rationale: This method avoids the use of hazardous diazomethane and is tolerant of the carboxylic acid functional group.[13] Using an ester of the cinnamic acid followed by hydrolysis is a common strategy to improve solubility and yield.
Materials:
-
Methyl 4-chlorocinnamate
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn) (Furukawa modification)[14]
-
Anhydrous Diethyl Ether or Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Activate Zinc: In a flame-dried, three-necked flask under a nitrogen atmosphere, add zinc dust and a small amount of copper(I) chloride. Heat gently to create the Zn-Cu couple. Alternatively, use a commercial Zn-Cu couple.
-
Reaction Setup: Cool the flask to 0 °C and add anhydrous diethyl ether.
-
Reagent Addition: Add diiodomethane dropwise to the stirred suspension. A gentle reflux should be observed. After the initial reaction subsides, add a solution of methyl 4-chlorocinnamate in diethyl ether dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated NH₄Cl solution. Filter the mixture to remove unreacted zinc. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Hydrolysis: Combine the organic layers and stir vigorously with a 2M NaOH solution for 4-6 hours to hydrolyze the ester.
-
Isolation: Separate the layers. Wash the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer to 0 °C and acidify with concentrated HCl until a white precipitate forms (pH ~2).
-
Purification: Extract the aqueous solution three times with ethyl acetate. Combine the organic extracts, dry over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Protocol 3.1.2: Characterization
Rationale: It is critical to confirm the structure and purity of the synthesized compound before biological testing.
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The characteristic cyclopropyl proton signals are expected in the upfield region of the ¹H spectrum.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass and molecular formula (C₁₀H₉ClO₂).[5]
-
Purity Analysis: Determine purity using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase. Purity should be >95% for biological assays.
Tier 1: Primary Biological Screening
Rationale: The initial screening uses a high concentration of the test compound to identify any significant biological activity across different domains (herbicide, fungicide, insecticide). This "yes/no" approach is efficient for prioritizing compounds for further study.[15]
Protocol 3.2.1: General Stock Solution Preparation
-
Prepare a 10,000 ppm (10 mg/mL) stock solution of the test compound in acetone or DMSO.
-
Control: Use a solvent-only control in all assays.
-
Positive Control: Include a commercial standard for each assay type (e.g., Glyphosate for herbicide, Propiconazole for fungicide, Cypermethrin for insecticide).
Protocol 3.2.2: Herbicidal Screening (Whole Plant Assay) [16]
-
Species: Use one monocot (e.g., Lolium perenne, ryegrass) and one dicot (e.g., Brassica napus, rapeseed) species.
-
Procedure:
-
Grow seedlings in pots to the 2-3 leaf stage.
-
Prepare a spray solution by diluting the stock to 1000 ppm in water containing 0.1% Tween-20 as a surfactant.
-
Spray plants evenly to the point of runoff using a laboratory track sprayer.
-
Place treated plants in a greenhouse or growth chamber with appropriate conditions.
-
Assess phytotoxicity and growth inhibition visually at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death) relative to the solvent control.
-
Protocol 3.2.3: Fungicidal Screening (In Vitro Assay) [17][18]
-
Species: Use a broad-spectrum pathogen (e.g., Fusarium culmorum) and an oomycete (e.g., Pythium ultimum).[17]
-
Procedure:
-
Prepare Potato Dextrose Agar (PDA) and amend with the test compound to a final concentration of 100 ppm. Pour into petri dishes.
-
Place a 5 mm mycelial plug from an actively growing culture in the center of each plate.
-
Incubate plates at 25 °C in the dark.
-
Measure the colony diameter at 3 and 5 days. Calculate the percentage inhibition of growth relative to the solvent control.
-
Protocol 3.2.4: Insecticidal Screening (Contact/Ingestion Assay) [19]
-
Species: Use a generalist pest (e.g., Myzus persicae, green peach aphid) or a lepidopteran larva (e.g., Spodoptera littoralis, cotton leafworm).
-
Procedure (Aphid Assay):
-
Excise leaf discs from a suitable host plant (e.g., bell pepper).
-
Dip leaf discs in a 500 ppm solution of the test compound for 10 seconds and allow to air dry.
-
Place discs in a petri dish on moist filter paper.
-
Transfer 10 adult aphids to each leaf disc.
-
Assess mortality at 24 and 48 hours after treatment.
-
Visualization of Research Workflow
The overall process from synthesis to lead identification can be visualized as a logical pipeline.
Caption: High-level workflow for agrochemical discovery.
Data Presentation and Interpretation
Should the Tier 1 screen yield a positive "hit" (e.g., >50% inhibition or mortality), the next step is to determine the compound's potency through dose-response studies.
Protocol 5.1: Dose-Response Assay
-
Based on the Tier 1 results, prepare a serial dilution of the test compound (e.g., 500, 250, 125, 62.5, 31.25, 0 ppm).
-
Repeat the relevant biological assay from Protocol 3.2.2, 3.2.3, or 3.2.4 with this concentration range.
-
Record the percentage inhibition or mortality for each concentration.
-
Use statistical software (e.g., R, GraphPad Prism) to perform a probit or logit analysis to calculate the EC₅₀ (effective concentration for 50% inhibition) or LC₅₀ (lethal concentration for 50% mortality).
Table 1: Example Data Summary for Herbicidal Dose-Response
| Concentration (ppm) | Mean % Growth Inhibition (Dicot) | Std. Error | Mean % Growth Inhibition (Monocot) | Std. Error |
| 500 | 95.2 | 2.1 | 35.4 | 4.5 |
| 250 | 81.5 | 3.4 | 15.1 | 3.8 |
| 125 | 48.9 | 5.1 | 5.6 | 2.1 |
| 62.5 | 20.3 | 4.2 | 0.0 | 0.0 |
| 31.25 | 5.1 | 2.5 | 0.0 | 0.0 |
| 0 (Control) | 0.0 | 0.0 | 0.0 | 0.0 |
| Calculated EC₅₀ | 128.4 ppm | >500 ppm |
Interpretation: The example data above would suggest the compound has moderate, selective herbicidal activity against the dicot species and is a candidate for further investigation as a dicot-selective herbicide.
Advanced Studies: Mechanism of Action
If a lead candidate is identified, elucidating its MoA is a critical next step. Based on our initial hypotheses, the following advanced studies could be pursued.
Hypothesized Pathway: Disruption of Auxin Transport
Auxin transport inhibitors disrupt the polar flow of auxin, leading to its accumulation in certain tissues and depletion in others. This hormonal imbalance causes a cascade of downstream effects, ultimately leading to plant death.
Caption: Hypothesized inhibition of auxin efflux by the test compound.
Conclusion
This compound possesses several structural features that make it a compelling candidate for agrochemical research. Its synthesis is accessible through established chemical methods, and its potential to act as a herbicide, fungicide, or insecticide can be systematically evaluated using the tiered screening approach detailed in these notes. The provided protocols offer a robust framework for an initial discovery campaign, enabling researchers to efficiently assess the compound's biological activity and prioritize it for further development and mechanism of action studies.
References
-
Benchchem. This compound | 90940-40-2.
-
Dhonukshe, P., et al. (2007). Auxin transport inhibitors impair vesicle motility and actin cytoskeleton dynamics in diverse eukaryotes. PNAS.
-
Katekar, G. F., & Geissler, A. E. (1980). Auxin Transport Inhibitors: IV. EVIDENCE OF A COMMON MODE OF ACTION FOR A PROPOSED CLASS OF AUXIN TRANSPORT INHIBITORS: THE PHYTOTROPINS. Plant Physiology.
-
Katekar, G. F., & Geissler, A. E. (1980). IV. EVIDENCE OF A COMMON MODE OF ACTION FOR A PROPOSED CLASS OF AUXIN TRANSPORT INHIBITORS: THE PHYTOTROPINS. Semantic Scholar.
-
Gevorgyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease.
-
Katekar, G. F., & Geissler, A. E. (1980). Auxin Transport Inhibitors. Plant Physiology.
-
Caputo, A., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science.
-
ResearchGate. Is there any chemical which can be used as jasmonate signaling pathway inhibitor?
-
TCI EUROPE N.V. Simmons-Smith Cyclopropanation Reaction.
-
Monte, I., et al. (2022). A novel inhibitor of the jasmonic acid signaling pathway represses herbivore resistance in tea plants. Horticulture Research.
-
Salaün, J. (2011). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.
-
Salaün, J. Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
-
Chini, A., et al. (2022). A small molecule antagonizes jasmonic acid perception and auxin responses in vascular and nonvascular plants. Plant Physiology.
-
MilliporeSigma. Cyclopropanecarbonyl Chloride.
-
Armstrong, I. J., et al. (2013). Alkoxy-auxins Are Selective Inhibitors of Auxin Transport Mediated by PIN, ABCB, and AUX1 Transporters. Journal of Biological Chemistry.
-
Organic Chemistry Portal. Simmons-Smith Reaction.
-
Wikipedia. Simmons–Smith reaction.
-
Agriculture and Agri-Food Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides.
-
Kumar, P., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. PLOS ONE.
-
Huang, Y., et al. (2025). Application of Cyclopropane with Triangular Stable Structure in Pesticides. ResearchGate.
-
Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules.
-
Li, C., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences.
-
Yu, K., et al. (2024). Selected cyclopropane-containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021. ResearchGate.
-
NROChemistry. Simmons-Smith Reaction.
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments.
-
Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms.
-
Li, C., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI.
-
Shaner, D. L. Primary Herbicide Screening. Weed Science Society of America.
-
Bureau of Land Management. Protocol for Identifying, Evaluating, and Using New Herbicides.
-
Liu, X. H., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology.
-
Liu, X., et al. (2010). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. ResearchGate.
-
Marcianò, D., & Toffolatti, S. L. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate.
-
Liu, X., et al. (2010). Screening rules for leads of fungicides, herbicides, and insecticides. Journal of Agricultural and Food Chemistry.
-
World Health Organization. (2009). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications.
-
Google Patents. IE46643B1 - Insecticidal esters of 2,2-dimethylcyclopropane carboxylic acids and intermediates therefor.
-
Organic Syntheses. cyclopropanecarboxylic acid.
-
Pridgeon, J. W., et al. (2018). High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Journal of Medical Entomology.
-
Gandy, M. N., et al. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. RSC Chemical Biology.
-
U.S. Geological Survey. Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation.
-
Technology Networks. (2022). 8 Top Tips For Pesticide Screening.
-
Cocoa Research Institute of Ghana. PROTOCOLS FOR THE BIOLOGICAL EVALUATION OF PESTICIDES ON SELECTED CROPS GROWN IN GHANA.
-
Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews.
-
Thibodeaux, C. J., et al. (2012). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews.
-
Manchester Organics. This compound | 90940-40-2.
-
The Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube.
-
Nickon, A., & Kwasnik, H. (1968). A New Synthesis of Cyclopropanecarboxylic Acids. Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. ffhdj.com [ffhdj.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Auxin Transport Inhibitors: IV. EVIDENCE OF A COMMON MODE OF ACTION FOR A PROPOSED CLASS OF AUXIN TRANSPORT INHIBITORS: THE PHYTOTROPINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Alkoxy-auxins Are Selective Inhibitors of Auxin Transport Mediated by PIN, ABCB, and AUX1 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IE46643B1 - Insecticidal esters of 2,2-dimethylcyclopropane carboxylic acids and intermediates therefor - Google Patents [patents.google.com]
- 13. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 14. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 15. my.ucanr.edu [my.ucanr.edu]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
Application and Protocol for the Purification of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid by Column Chromatography
Introduction
2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug development, prized for its unique conformational constraints imparted by the cyclopropane ring.[1] The rigid cyclopropane scaffold can enhance binding affinity to biological targets and improve metabolic stability. Achieving high purity of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a robust and widely accessible technique in synthetic chemistry laboratories.
The primary challenge in the chromatographic purification of carboxylic acids on silica gel is the potential for peak tailing due to the acidic nature of both the analyte and the stationary phase. This guide will address this issue by incorporating an acidic modifier into the mobile phase to ensure sharp, symmetrical peaks and efficient separation.
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase column chromatography, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture. The separation is based on the differential adsorption and desorption of the components of the crude mixture onto the silica gel.
-
Stationary Phase: Silica gel, with its surface silanol (Si-OH) groups, provides a polar surface for interaction.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity.
For carboxylic acids, the interaction with the silica gel can be strong, sometimes leading to irreversible adsorption or significant peak tailing. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase. This suppresses the ionization of the carboxylic acid analyte, reducing its strong interaction with the stationary phase and resulting in improved peak shape and resolution.
Potential Impurities in Synthesis
Understanding the potential impurities from the synthesis of this compound is crucial for developing a successful purification strategy. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-chlorostyrene or the diazo compound used for cyclopropanation.
-
Diastereomers: The synthesis can produce both cis and trans isomers of the product. Column chromatography is often effective in separating these isomers.
-
Side-Products: Depending on the synthetic route, side-products from rearrangement or decomposition of intermediates may be present. For instance, if the synthesis involves the oxidation of an aldehyde, related oxidized or unreacted species could be impurities.
Experimental Workflow
The purification process follows a systematic workflow, from initial analysis by Thin-Layer Chromatography (TLC) to the final isolation of the purified product.
Caption: Workflow for the purification of this compound.
Detailed Protocol
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetic acid (glacial)
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Standard laboratory glassware
-
Rotary evaporator
Step 1: Thin-Layer Chromatography (TLC) for Method Development
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Prepare Eluents: Prepare several mixtures of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%). Suggested starting ratios (v/v/v) are 90:10:0.5, 80:20:0.5, and 70:30:0.5 of hexanes:ethyl acetate:acetic acid.
-
Spot the Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the TLC plate with this solution.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluents.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Select the Mobile Phase: The ideal mobile phase will provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and good separation from impurities.
Step 2: Column Preparation
-
Select Column Size: Choose a glass column with a diameter appropriate for the amount of crude material to be purified (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare the Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 98:2:0.1 DCM/MeOH/AcOH or a hexane/ethyl acetate mixture).[2]
-
Pack the Column: Wet-pack the column by pouring the silica gel slurry into the column. Ensure there are no air bubbles trapped in the stationary phase. Gently tap the column to ensure even packing.
-
Add Sand: Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during solvent addition.
-
Equilibrate the Column: Pass several column volumes of the initial mobile phase through the packed column until the bed is stable.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to start the elution.
-
Gradient Elution: Start with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate in the mobile phase. A suggested gradient is from 2% to 20% ethyl acetate in hexanes, with 0.5% acetic acid throughout.
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.
Step 5: Analysis and Product Isolation
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine Pure Fractions: Combine the fractions that contain only the desired compound.
-
Isolate the Product: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Chromatography Parameters Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.5% Acetic Acid | Provides a good polarity range for elution and the acid modifier improves peak shape. |
| Elution Mode | Gradient (e.g., 2% to 20% Ethyl Acetate) | Allows for the separation of compounds with a range of polarities. |
| Sample Loading | Dry Loading | Often results in better resolution and sharper bands. |
Troubleshooting
-
Peak Tailing: If significant peak tailing is observed, increase the concentration of the acidic modifier (e.g., to 1% acetic acid).
-
Poor Separation: If the desired compound co-elutes with impurities, a shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may be required.
-
Compound Stuck on Column: If the compound does not elute even with a high polarity mobile phase, it may be too polar for silica gel chromatography. In such cases, reversed-phase chromatography (e.g., with a C18 stationary phase) could be an alternative.[3]
Conclusion
The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By carefully selecting the mobile phase and incorporating an acidic modifier, high purity material can be obtained, suitable for use in further synthetic applications in research and drug development.
References
- Huang, A., et al. (n.d.). Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury. Wyeth Research.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
Topic: Methodologies for the Controlled Crystallization of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
An Application Note from the Office of the Senior Application Scientist
Abstract: This document provides a comprehensive guide to the crystallization of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS No: 90940-40-2), a molecule of interest in pharmaceutical development due to the prevalence of the cyclopropane motif in modern drug design[1]. Control over the solid-state form is paramount for ensuring consistent physicochemical properties such as solubility, dissolution rate, and stability, which directly impact bioavailability and manufacturability. This guide details three fundamental, yet robust, crystallization protocols—Cooling Crystallization, Anti-Solvent Addition, and Slow Evaporation—designed to be systematically employed for screening and process optimization. The protocols are grounded in first principles of crystal engineering, with a focus on explaining the causal relationships behind each experimental step.
Introduction and Compound Profile
This compound is a solid organic compound with a molecular weight of 196.63 g/mol [2]. The presence of a carboxylic acid group, a polar functional group capable of strong hydrogen bonding, combined with a moderately non-polar chlorophenyl ring, gives the molecule an amphiphilic character that must be carefully considered during solvent selection. Carboxylic acids are well-known to be excellent "coformers" in crystal engineering, indicating a high potential for forming stable, ordered crystalline lattices[3].
The primary objective of crystallization is to produce a solid form with desired purity, yield, and physical characteristics (e.g., crystal habit, particle size distribution, and polymorphic form). Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration. Different polymorphs can exhibit significantly different properties, and controlling the outcome is a key challenge in pharmaceutical development[4][5]. The following protocols provide a systematic approach to explore the crystallization landscape of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 90940-40-2 | [2] |
| Molecular Formula | C₁₀H₉ClO₂ | [2] |
| Molecular Weight | 196.63 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 112 °C | |
| Boiling Point | 346.9 °C at 760 mmHg |
| pKa (Predicted) | 4.53 ± 0.10 |[6] |
Core Principles: Solvent Selection
The choice of solvent is the most critical parameter in a crystallization process. The guiding principle of "like dissolves like" is a useful starting point[7]. Given the target molecule's structure, solvents of intermediate polarity are likely to be most effective. An ideal solvent for crystallization should exhibit a high-temperature coefficient of solubility; that is, it should dissolve the compound readily at elevated temperatures but poorly at lower temperatures[7][8].
Causality in Solvent Selection:
-
Solubility Gradient: A steep solubility curve as a function of temperature ensures a high recovery of the crystalline product upon cooling.
-
Impurity Rejection: Impurities should ideally be either completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully solvated in the cold mother liquor[7].
-
Crystal Habit: The solvent can influence the final crystal shape (habit) by selectively adsorbing to different crystal faces, thereby inhibiting or promoting growth in specific directions.
-
Polymorph Control: The choice of solvent can dictate which polymorphic form nucleates and grows, as different polymorphs have different relative stabilities in various solvent environments.
Table 2: Recommended Screening Solvents for Crystallization
| Solvent | Class | Boiling Point (°C) | Rationale & Considerations |
|---|---|---|---|
| Ethanol | Polar Protic | 78 | The hydroxyl group can hydrogen bond with the carboxylic acid, while the ethyl group interacts with the aromatic ring. A good starting point for many organic acids[8]. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but slightly less polar; may offer a different solubility profile. |
| Ethyl Acetate | Polar Aprotic | 77 | An excellent solvent with moderate polarity and a suitable boiling point[8]. |
| Acetone | Polar Aprotic | 56 | A strong solvent, but its low boiling point can sometimes lead to rapid crashing out of the solid instead of controlled crystallization[8]. |
| Toluene | Non-polar | 111 | Pi-pi stacking interactions with the chlorophenyl ring may promote solubility. Its high boiling point allows for a wide temperature range but can increase the risk of "oiling out"[8][9]. |
| Water | Polar Protic | 100 | Generally, the compound's aromatic nature suggests low aqueous solubility. However, for carboxylic acids, crystallization from water can sometimes yield highly pure material and is worth investigating, potentially at elevated pH[10]. |
| Acetonitrile | Polar Aprotic | 82 | A versatile solvent with a strong dipole moment. |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
This method relies on the principle of decreasing the solubility of the solute in a single solvent by lowering the temperature, thereby creating a supersaturated state that drives nucleation and crystal growth.
Methodology:
-
Dissolution: In a clean flask equipped with a magnetic stirrer and reflux condenser, add a trial amount of this compound. Add a selected solvent (e.g., ethanol) portion-wise while stirring and gently heating (e.g., to ~70°C for ethanol). Continue adding solvent until the solid is fully dissolved. Rationale: Creating a saturated or near-saturated solution at an elevated temperature is the starting point for maximizing yield upon cooling.
-
Hot Filtration (Optional): If any particulate impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated receiving flask. Rationale: This step removes insoluble impurities that would otherwise be incorporated into the final crystalline product.
-
Slow Cooling: Cover the flask to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. A Dewar flask or insulated container can be used to further slow the rate of cooling. Rationale: Slow cooling is critical for growing larger, more well-ordered crystals and ensuring high purity. Rapid cooling often leads to the formation of small, impure crystals or an amorphous precipitate.
-
Induce Nucleation (If Necessary): If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the product.
-
Maturation/Aging: Once crystals have formed, place the flask in an ice bath (0-4°C) for at least one hour to maximize the product yield. Rationale: Solubility is further decreased at lower temperatures, driving more of the dissolved compound out of solution.
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystal cake with a small amount of the ice-cold crystallization solvent. Rationale: Washing with cold solvent removes the residual mother liquor containing soluble impurities without significantly dissolving the desired product.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.
Caption: Workflow for Controlled Cooling Crystallization.
Protocol 2: Anti-Solvent Addition
This technique is useful when the compound is highly soluble in a solvent even at low temperatures, or when it is thermally sensitive. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble.
Methodology:
-
Dissolution: At room temperature, dissolve the this compound in the minimum amount of a "good" solvent (e.g., acetone).
-
Anti-Solvent Addition: While stirring the solution, add the "poor" anti-solvent (e.g., water or hexane) dropwise. Rationale: The slow addition prevents localized, excessively high supersaturation which can cause the compound to "oil out" or precipitate as an amorphous solid.
-
Monitor for Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Maturation: Once turbidity is observed, stop the addition and allow the solution to stir for 1-2 hours to allow the crystals to grow and the system to equilibrate.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the solvent/anti-solvent mixture or the pure anti-solvent.
-
Drying: Dry the crystals under vacuum as described in Protocol 1.
Table 3: Potential Solvent / Anti-Solvent Systems
| "Good" Solvent (Solubilizing) | "Poor" Anti-Solvent (Precipitating) | Polarity Mismatch |
|---|---|---|
| Acetone | n-Hexane | Polar / Non-polar |
| Ethanol | Water | Polar / Very Polar |
| Ethyl Acetate | n-Hexane | Intermediate / Non-polar |
| Tetrahydrofuran (THF) | Water | Polar / Very Polar |
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 3: Slow Evaporation
This method is particularly suited for generating high-quality single crystals for structural analysis (e.g., X-ray crystallography) but is also a valuable screening tool. It is generally not used for bulk purification.
Methodology:
-
Prepare Solution: Create a dilute, saturated, or near-saturated solution of the compound in a relatively volatile solvent (e.g., ethyl acetate or a mixture like hexane/acetone)[10].
-
Filter: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporate: Cover the vial with a cap or paraffin film pierced with a few small holes from a needle. Place the vial in a vibration-free location. Rationale: The small holes restrict the rate of evaporation, allowing the concentration to increase slowly over days or weeks, which is conducive to the growth of large, high-quality crystals.
-
Harvest: Once suitable crystals have formed, they can be carefully harvested from the remaining mother liquor.
Characterization and Validation
Following any crystallization protocol, it is essential to characterize the resulting solid to confirm its identity, purity, and solid-state form.
-
Melting Point: A sharp melting point close to the literature value (112°C) is a good indicator of high purity. A broad or depressed melting range suggests the presence of impurities or a mixture of polymorphs.
-
Spectroscopy (FTIR, ¹H-NMR): These techniques confirm that the chemical structure of the compound has not changed during the crystallization process.
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form. A unique PXRD pattern corresponds to a specific polymorph. Comparing the patterns from crystals obtained via different protocols will reveal if different solid forms have been produced.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is too dilute; Compound is too soluble in the chosen solvent; Cooling was too fast for nucleation to occur. | Concentrate the solution by boiling off some solvent; Try a less-polar solvent or an anti-solvent method; Cool much more slowly; Scratch the flask or add a seed crystal. |
| "Oiling Out" | Solution is too concentrated; Cooling is too rapid; Boiling point of solvent is higher than the compound's melting point. | Dilute the solution with more hot solvent before cooling; Ensure cooling is very slow; Choose a solvent with a lower boiling point[8]. |
| Poor Yield | Compound is still too soluble in the cold mother liquor; Insufficient cooling time/temperature. | Use a solvent in which the compound has lower solubility; Cool for a longer period or at a lower temperature (e.g., freezer). |
| Fine Powder Precipitates | Cooling was too fast; Solution was too supersaturated. | Reduce the cooling rate significantly; Use a more dilute starting solution. |
References
-
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments . PubMed. [Link]
-
A brief review of carboxylic acid cocrystals . World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Method for crystallising carboxylic acid.
- Method for crystallising carboxylic acid.
-
Crystallization of Salts of Organic Acids from Non-Conventional Solvents . Taylor & Francis Online. [Link]
- Carboxylic acid purification and crystallization process.
-
How to choose a solvent for crystallization of an organic compound . Quora. [Link]
-
Determining Which Solvent to Use . Chemistry LibreTexts. [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]
-
Guide for crystallization . [Link]
-
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid . PubChem. [Link]
-
Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine . PubMed. [Link]
-
A Brief Discussion of Multi-Component Organic Solids: Key Emphasis on Co-Crystallization . [Link]
Sources
- 1. cas 31501-86-7|| where to buy (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid [chemenu.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. wjpps.com [wjpps.com]
- 4. Two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid | 31501-86-7 [amp.chemicalbook.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unifr.ch [unifr.ch]
- 10. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for the Derivatization of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid in Biological Assays
Introduction: The Therapeutic Potential of the 2-Phenylcyclopropane Scaffold
The 2-phenylcyclopropane moiety is a privileged scaffold in medicinal chemistry, conferring unique conformational rigidity and metabolic stability to molecules. A prominent example is tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor.[1] More recently, derivatives of the trans-2-phenylcyclopropylamine scaffold have garnered significant attention as potent inhibitors of Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1][2][3][4][5] LSD1 is overexpressed in various cancers, making it a promising target for anticancer drug development. The structural core of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid presents an ideal starting point for the synthesis of novel derivatives with potential therapeutic applications. The carboxylic acid group serves as a versatile handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[5][6] This application note provides a comprehensive guide to the derivatization of this compound and its subsequent evaluation in relevant biological assays, with a focus on LSD1 inhibition and antimicrobial screening.
Derivatization Strategies: From Carboxylic Acid to Bioactive Candidates
The primary goal of derivatization is to generate a library of compounds with diverse physicochemical properties to probe interactions with biological targets. For this compound, the most common and effective derivatization strategies involve modification of the carboxylic acid group to form amides and esters.
-
Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. The resulting amides can exhibit improved metabolic stability and the ability to form crucial hydrogen bonds with protein targets.
-
Ester Synthesis: Esterification can enhance the lipophilicity of the parent compound, potentially improving cell permeability. Esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.[7]
The choice of coupling reagents and reaction conditions is critical for achieving high yields and purity.
Diagram of Derivatization Workflow
Sources
- 1. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Detailed Guide to the HPLC Separation of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Isomers
Abstract
This comprehensive application note provides a robust and detailed protocol for the chiral separation of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid enantiomers using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the analysis and purification of this compound. We will delve into the rationale behind methodological choices, from the selection of the chiral stationary phase to the optimization of the mobile phase, ensuring a self-validating and reproducible protocol grounded in established chromatographic principles.
Introduction: The Significance of Chirality in this compound
This compound is a key chiral building block in the synthesis of various pharmacologically active molecules. Its rigid cyclopropane ring and the presence of two stereogenic centers give rise to four possible stereoisomers. The distinct three-dimensional arrangement of these isomers can lead to significant differences in their pharmacological, toxicological, and metabolic profiles. Consequently, the ability to separate and quantify these stereoisomers is of paramount importance in drug discovery, development, and quality assurance to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
The inherent difficulty in separating enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, employing a chiral stationary phase (CSP) to induce diastereomeric interactions with the enantiomers, leading to differential retention times and, thus, separation.[1][2]
Foundational Principles: Selecting the Optimal Chiral Stationary Phase
The cornerstone of any successful chiral separation is the selection of an appropriate CSP. For carboxylic acids like this compound, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent resolving power.[3][4] More than 80% of enantiomers can be separated with polysaccharide-based chiral columns.[3] These phases, such as those coated or immobilized with derivatives like tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H), create chiral cavities and grooves. Separation is achieved through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.[5]
The acidic nature of the analyte necessitates careful consideration of the mobile phase composition to ensure proper interaction with the CSP and to maintain the analyte in a suitable ionization state. The use of an acidic additive in the mobile phase is often crucial to suppress the ionization of the carboxylic acid group, thereby promoting stronger and more selective interactions with the CSP.[6][7]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a validated method for the chiral separation of this compound isomers.
Materials and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, a UV detector, an autosampler, and a column oven.[8]
-
Chiral Column: A polysaccharide-based chiral column. A column such as a CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a similar amylose-based CSP is a recommended starting point.[3][9]
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample: A racemic standard of this compound.
Chromatographic Conditions: A Validated Starting Point
The following conditions have been established as a robust starting point for the separation. Optimization may be required based on the specific HPLC system and column batch.
| Parameter | Recommended Setting |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 25 °C[10] |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the racemic standard in 1 mL of the mobile phase. Samples should be filtered through a 0.5µm porosity membrane filter before injection.[11] |
Rationale for Parameter Selection:
-
Mobile Phase: The combination of n-Hexane (a non-polar solvent) and Isopropanol (a polar modifier) allows for the fine-tuning of analyte retention. The small percentage of Trifluoroacetic Acid (TFA) is critical; it acts as an ion-suppressing agent, ensuring the carboxylic acid remains in its protonated form, which enhances the chiral recognition by the CSP.[6][12] For acidic samples, it is often necessary to add an additive to the mobile phase to achieve chiral separation.[10][11]
-
Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency for a standard analytical column.[10]
-
Temperature: Maintaining a constant column temperature ensures reproducible retention times and peak shapes. Lower temperatures generally lead to better chiral selectivity.[13]
-
Detection: The chlorophenyl group in the analyte provides strong UV absorbance, making 230 nm a suitable wavelength for sensitive detection.
Method Development and Optimization Workflow
The development of a chiral separation method is an iterative process. The following diagram illustrates a logical workflow for optimizing the separation of this compound isomers.
Caption: Workflow for Chiral HPLC Method Development.
Data Interpretation and System Suitability
Upon injection of the racemic standard, you should observe two well-resolved peaks corresponding to the enantiomeric pairs. The resolution (Rs) between the two peaks should be greater than 1.5 to ensure baseline separation, which is crucial for accurate quantification. The tailing factor for each peak should ideally be between 0.8 and 1.5.
System Suitability Test (SST):
Before running any samples, it is imperative to perform a system suitability test to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n≥5 injections) |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound isomers by HPLC. By understanding the principles behind the selection of the chiral stationary phase and the role of the mobile phase components, researchers can confidently implement and adapt this method for their specific needs in drug development and quality control. The provided workflow for method development and the stringent system suitability criteria ensure the generation of reliable and reproducible data, which is the bedrock of scientific integrity.
References
-
Daicel. CHIRALPAK AD-H. HPLC-MART. [Link]
-
Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. [Link]
-
Daicel. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. [Link]
-
Daicel. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H, CHIRALPAK® AS-H, CHIRALPAK® AY-H, CHIRALPAK® AZ-H and CHIRALCEL® OD-H, CHIRALCEL® OJ-H, CHIRALCEL® OZ-H, CHIRALCEL® OX-H. [Link]
-
G. G. Mu, et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
uHPLCs. (2023, July 20). Chiral Column HPLC All You Should Know. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Daicel Chiral Technologies. Frequently Asked Questions. [Link]
-
Springer Protocols. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]
Sources
- 1. Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. hplcmart.com [hplcmart.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. hplc.eu [hplc.eu]
- 10. ct-k.com [ct-k.com]
- 11. hplc.eu [hplc.eu]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Simmons-Smith Reaction with Electron-Withdrawing Styrenes
Welcome to the technical support center dedicated to providing in-depth guidance on the Simmons-Smith cyclopropanation of styrenes bearing electron-withdrawing groups. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this powerful yet sometimes challenging transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of mechanistic understanding and empirical evidence.
The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, is renowned for its stereospecificity and functional group tolerance. However, its application to electron-deficient olefins, such as styrenes substituted with nitro, cyano, or trifluoromethyl groups, can be sluggish and low-yielding. This is due to the electrophilic nature of the traditional zinc carbenoid intermediate, which reacts preferentially with electron-rich double bonds.[1][2] This guide will equip you with the knowledge to overcome these challenges and achieve successful cyclopropanation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My Simmons-Smith reaction with a nitro-substituted styrene is giving very low to no product yield. What are the likely causes and how can I fix this?
Answer:
Low to nonexistent yields in the Simmons-Smith reaction of electron-withdrawing styrenes are a common hurdle. The primary culprit is the electronically mismatched pairing of an electrophilic zinc carbenoid with an electron-poor alkene.[1] Let's break down the potential causes and their solutions:
-
Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is paramount for the formation of the organozinc carbenoid.[3] If the couple is old or improperly prepared, the reaction will fail.
-
Low Substrate Reactivity: The strong electron-withdrawing nature of groups like nitro (-NO₂) or trifluoromethyl (-CF₃) deactivates the styrene double bond towards the electrophilic attack of the Simmons-Smith reagent.[6][7]
-
Solution 1: Furukawa Modification: Employ the more reactive Furukawa reagent, which is generated from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[8][9] This system generates a more potent cyclopropanating agent.
-
Solution 2: Shi Modification: For highly deactivated styrenes, the Shi modification, using an acidic modifier like trifluoroacetic acid with diethylzinc and diiodomethane, can generate a more nucleophilic carbenoid, improving yields with electron-deficient alkenes.[8]
-
Solution 3: Addition of a Lewis Acid: In some cases, the addition of a mild Lewis acid can activate the electron-deficient alkene, although care must be taken to avoid side reactions.[7]
-
-
Presence of Moisture: The organozinc intermediates in the Simmons-Smith reaction are highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried, and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[10]
-
Question 2: I'm observing the recovery of my starting styrene and incomplete conversion even after an extended reaction time. What adjustments should I make?
Answer:
Incomplete conversion is a sign that the reaction conditions are not optimal for your specific substrate. Here are several parameters you can adjust:
-
Insufficient Reagent: The stoichiometry of the cyclopropanating agent is critical.
-
Solution: Increase the equivalents of the Simmons-Smith reagent (both the zinc-copper couple/diethylzinc and diiodomethane) to 1.5-2.0 equivalents relative to the styrene.
-
-
Reaction Time and Temperature: Electron-deficient styrenes often require more forcing conditions.
-
Solution: Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, consider a moderate increase in temperature. However, be aware that higher temperatures can sometimes lead to side product formation. A longer reaction time, up to 24 hours, may be necessary.
-
-
Solvent Choice: The solvent can significantly influence the reaction rate.
Question 3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
The Simmons-Smith reaction is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product.[10] However, when a new stereocenter is formed relative to an existing one in the molecule, diastereoselectivity becomes a key consideration.
-
Steric Hindrance: The cyclopropanation generally occurs on the less sterically hindered face of the double bond.[12][13]
-
Insight: Analyze the three-dimensional structure of your substrate to predict the sterically favored trajectory of the reagent.
-
-
Directing Groups: The presence of a hydroxyl group in proximity to the double bond can act as a powerful directing group. The zinc atom of the carbenoid coordinates with the oxygen, delivering the methylene group to the same face as the hydroxyl group.[14]
-
Strategy: If your substrate design allows, the introduction of a strategically placed hydroxyl group can provide excellent control over diastereoselectivity.
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the formation of the thermodynamically favored diastereomer.[12]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Simmons-Smith reaction?
A1: The reaction proceeds through a two-step mechanism. First, the zinc-copper couple reacts with diiodomethane to form an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI).[15] This carbenoid then reacts with the alkene in a concerted fashion, where the methylene group is delivered to both carbons of the double bond simultaneously through a "butterfly" transition state, forming the cyclopropane ring and zinc iodide as a byproduct.[11]
Q2: Are there safer alternatives to the highly toxic diiodomethane?
A2: While diiodomethane is the classic reagent, concerns over its cost and toxicity have led to the development of alternatives. Dibromomethane can be used, though it is generally less reactive.[8] Another approach involves the use of diazomethane with zinc iodide, but diazomethane is explosive and requires careful handling.[8]
Q3: Can the Simmons-Smith reaction tolerate other functional groups on the styrene?
A3: A significant advantage of the Simmons-Smith reaction is its broad functional group tolerance. It is compatible with esters, amides, ethers, and many other groups. However, strongly coordinating heteroatoms can sometimes sequester the zinc reagent and impede the reaction.[10] Additionally, the Lewis acidic byproduct, zinc iodide (ZnI₂), can sometimes cause side reactions with acid-sensitive functional groups.[8] This can be mitigated by adding excess diethylzinc or quenching the reaction with pyridine to scavenge the ZnI₂.[8]
Q4: What are the key differences between the classic Simmons-Smith, Furukawa, and Shi modifications?
A4: The primary difference lies in the nature and reactivity of the cyclopropanating agent.
| Modification | Reagents | Carbenoid Nature | Best Suited For |
| Classic Simmons-Smith | Zn(Cu) couple, CH₂I₂ | Electrophilic | Electron-rich and unactivated alkenes |
| Furukawa | Et₂Zn, CH₂I₂ | More reactive electrophilic | A wide range of alkenes, including those prone to cationic polymerization |
| Shi | Et₂Zn, CH₂I₂, CF₃COOH | More nucleophilic | Electron-deficient alkenes |
Q5: Are there alternative methods for the cyclopropanation of electron-deficient styrenes?
A5: Yes, when the Simmons-Smith reaction proves challenging, other methods can be employed. The Corey-Chaykovsky reaction, using a sulfur ylide, is particularly effective for electron-deficient alkenes like nitro styrenes and can favor the formation of cis-cyclopropanes.[16] Additionally, transition-metal-catalyzed cyclopropanations using diazo compounds have been developed for these substrates.[17][18]
Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
This protocol is adapted from the procedure described in Organic Syntheses.[4]
-
In a flask equipped with a magnetic stirrer, add zinc powder (1.0 eq).
-
Add a 3% aqueous solution of hydrochloric acid and stir vigorously for 1 minute.
-
Decant the supernatant and repeat the acid wash.
-
Wash the zinc powder with several portions of deionized water until the washings are neutral.
-
Treat the zinc powder with a 2% aqueous solution of copper(II) sulfate. The grey zinc powder should turn black as copper is deposited.
-
Decant the copper sulfate solution and wash the zinc-copper couple with deionized water, followed by absolute ethanol, and finally with anhydrous diethyl ether.
-
Dry the activated zinc-copper couple under vacuum. The couple should be used immediately for the best results.
Protocol 2: Simmons-Smith Cyclopropanation of an Electron-Withdrawing Styrene (Furukawa Modification)
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the electron-withdrawing styrene (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.5 eq) in hexanes to the stirred solution.
-
Add diiodomethane (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Simmons-Smith Reaction Mechanism
Caption: The two-stage mechanism of the Simmons-Smith reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
References
-
Wikipedia. (n.d.). Zinc–copper couple. Retrieved from [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
- Smith, R. D., & Simmons, H. E. (1961). Norcarane. Organic Syntheses, 41, 72. doi:10.15227/orgsyn.041.0072
-
Poor Man's Chemist. (2023, December 5). Zinc-Copper Couple for the Simmons-Smith Cyclopropane Synthesis [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
- Ullah, F., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6523. doi:10.3390/molecules27196523
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
- de la Torre, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis, 365(13), 2235-2242. doi:10.1002/adsc.202300262
- Kanai, M., et al. (2010). Nickel-catalyzed cyclopropanation of electron-deficient alkenes with Simmons–Smith type reagents. Chemical Communications, 46(34), 6344-6346. doi:10.1039/C0CC01691A
- DeMuynck, H., et al. (2021). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Nature Communications, 12(1), 5831. doi:10.1038/s41467-021-26123-y
- Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1181-1219. doi:10.1021/cr00036a006
- Ferreira, E. M. (2019). Transition Metal Catalyzed Simmons-Smith Type Cyclopropanations [Doctoral dissertation, University of California, Berkeley].
- Arnold, F. H., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society, 141(37), 14859-14867. doi:10.1021/jacs.9b07690
- Suero, M. G., et al. (2022). 48.2.
- Fandrick, K. R., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. University of Rochester.
- Dong, G., et al. (2018). Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv. doi:10.26434/chemrxiv.7291916.v1
- Walsh, P. J., et al. (2007). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. The Journal of Organic Chemistry, 72(25), 9478-9487. doi:10.1021/jo701765z
-
Chemistry Stack Exchange. (2015, October 2). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Retrieved from [Link]
-
Chem Simplified. (2021, August 25). SIMMONS SMITH CYCLOPROPANATION FOR CSIR NET/GATE/IIT JAM [Video]. YouTube. [Link]
-
Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]
-
Pearson+. (n.d.). Simmons–Smith reagent (ICH2ZnI) is a better reagent than diazomet.... Study Prep. Retrieved from [Link]
- Irie, K., et al. (2019). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 24(18), 3351. doi:10.3390/molecules24183351
- Prakash, G. K. S., & Olah, G. A. (2019). Corey Chaykovsky Reactions of Nitro Styrenes Enable cis-Configured Trifluoromethyl Cyclopropanes. Organic Letters, 21(1), 163-167. doi:10.1021/acs.orglett.8b03604
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgosolver.com [orgosolver.com]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. websites.umich.edu [websites.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Common side products in the synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind experimental outcomes and provide actionable troubleshooting strategies to optimize your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning and executing the synthesis.
Q1: What are the most effective synthetic routes for preparing this compound and its esters?
The most prevalent and effective methods involve the cyclopropanation of 4-chlorostyrene. The two primary strategies are:
-
Transition Metal-Catalyzed Cyclopropanation: This is the most common approach, typically employing a rhodium(II) or copper(I) catalyst to decompose a diazoacetate (e.g., ethyl diazoacetate). The resulting metal carbene reacts with 4-chlorostyrene to form the cyclopropane ring.[1] Rhodium(II) complexes, such as dirhodium tetraacetate, are particularly effective and offer a high degree of control over the reaction.[1][2]
-
Simmons-Smith Reaction: This classic method uses an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[3][4] It is known for its reliability and stereospecificity, meaning the geometry of the alkene is preserved in the product.[3] However, it can be less efficient for electron-deficient alkenes.[5]
Q2: The product has two chiral centers, leading to cis/trans diastereomers. Why is controlling this ratio critical?
Controlling the diastereomeric ratio (cis vs. trans) is paramount for several reasons:
-
Biological Activity: In pharmaceutical applications, often only one stereoisomer possesses the desired biological activity. The other isomers may be inactive or even contribute to off-target effects.
-
Purification Challenges: Cis and trans isomers of this compound often have very similar physical properties, making their separation by standard chromatography or recrystallization exceptionally difficult.[6][7] Achieving a high diastereomeric excess during the reaction simplifies downstream processing immensely.
-
Regulatory Requirements: For active pharmaceutical ingredients (APIs), regulatory bodies require strict characterization and control of all stereoisomers. A well-controlled, stereoselective synthesis is therefore essential.
Q3: What are the most common classes of impurities I should expect in my crude reaction mixture?
Beyond unreacted starting materials, impurities typically fall into three categories:
-
Diastereomers: The undesired stereoisomers of the product itself are the most common "impurity."[8]
-
Reagent-Derived Byproducts: These originate from side reactions of the carbene precursor. In rhodium-catalyzed reactions with ethyl diazoacetate, the most common byproducts are diethyl fumarate and diethyl maleate, formed by the dimerization of two carbene units.
-
Substrate-Derived Byproducts: 4-Chlorostyrene can undergo polymerization, especially at elevated temperatures or in the presence of trace acid, leading to oligomeric or polymeric impurities that can complicate workup.
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
Issue 1: Poor Diastereoselectivity (Unfavorable cis:trans Ratio)
-
Symptom: ¹H NMR analysis of the crude product shows a higher-than-expected proportion of the undesired diastereomer. The trans isomer is generally favored for steric reasons, but reaction kinetics can be manipulated.[9]
-
Causality & Diagnosis: The stereochemical outcome of the cyclopropanation is determined by the transition state geometry. The choice of catalyst, its ligands, and the solvent all play a crucial role in influencing which transition state is lower in energy.
-
Rhodium Catalysis: Bulky ligands on the rhodium catalyst can create significant steric hindrance that strongly favors the formation of the trans product, where the large aryl group of the styrene and the ester group of the carbene are on opposite sides of the newly formed ring.[2]
-
Solvent Effects: Non-coordinating, non-polar solvents often give higher selectivity as they do not interfere with the catalyst-substrate interaction.
-
-
Solutions & Preventative Measures:
-
Catalyst Selection: For rhodium-catalyzed reactions, employ catalysts with bulky ligands. Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands are known to provide excellent diastereoselectivity and even enantioselectivity.[2][10]
-
Slow Addition of Diazoacetate: Add the diazoacetate solution dropwise to the reaction mixture containing the catalyst and 4-chlorostyrene over several hours. This maintains a very low concentration of the reactive metal carbene, minimizing side reactions and often improving selectivity.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally increase the energy difference between the diastereomeric transition states, leading to higher selectivity.
-
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) | Rationale |
| Catalyst | Rh₂(OAc)₄ | Rh₂(esp)₂ or other bulky ligand catalyst | Bulky ligands sterically disfavor the cis transition state. |
| Solvent | Dichloromethane (DCM) | Hexanes, Toluene | Less polar solvents minimize interference with the catalytic cycle. |
| Temperature | 40°C (Reflux in DCM) | 0°C to Room Temperature | Lower temperature amplifies the energetic preference for the trans product.[11] |
| Diazo Addition | Bolus (all at once) | Slow addition over 2-4 hours | Maintains low carbene concentration, favoring cyclopropanation over dimerization. |
Issue 2: Significant Formation of Diethyl Fumarate/Maleate
-
Symptom: GC-MS or NMR analysis reveals prominent peaks corresponding to the C=C bond and ethyl esters of these carbene dimers.
-
Causality & Diagnosis: This side reaction is the dimerization of the metal carbene intermediate. It is a second-order process, meaning its rate is proportional to the square of the carbene concentration. The primary cyclopropanation reaction is first-order with respect to the carbene concentration.
-
Solutions & Preventative Measures:
-
Maintain High Alkene Concentration: Ensure the 4-chlorostyrene is present in stoichiometric excess relative to the total amount of diazoacetate to be added. This statistically favors the reaction of the carbene with the alkene.
-
Employ Slow Addition: As mentioned previously, the single most effective technique is the slow, continuous addition of the diazoacetate. This keeps the instantaneous concentration of the carbene low, dramatically suppressing the second-order dimerization pathway.
-
Issue 3: Difficulty in Separating Cis and Trans Diastereomers
-
Symptom: The two diastereomers co-elute during column chromatography, or attempts at fractional recrystallization of the carboxylic acid fail to enrich one isomer.
-
Causality & Diagnosis: Diastereomers can have very similar polarities and crystal packing energies, making physical separation challenging.[8]
-
Solutions & Preventative Measures:
-
Derivatization to Amine Salts: The most reliable method is to convert the mixture of carboxylic acids into diastereomeric salts using a single enantiomer of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-1-(1-Naphthyl)ethylamine). The resulting diastereomeric salts now have vastly different physical properties and can often be separated by fractional crystallization.[7][12][13] Once separated, the pure acid isomer can be liberated by acidification.
-
Specialized Chromatography: If derivatization is not feasible, explore alternative chromatography techniques such as supercritical fluid chromatography (SFC) or use of more specialized stationary phases in HPLC.
-
Section 3: Key Experimental Protocols
Protocol 1: High-Selectivity Rhodium-Catalyzed Synthesis of Ethyl 2-(4-Chlorophenyl)cyclopropanecarboxylate
This protocol is designed to maximize the formation of the trans isomer.
-
Setup: To a flame-dried, three-necked 250 mL flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dirhodium tetraacetate (Rh₂(OAc)₄, 0.01 mol eq).
-
Reagents: Add anhydrous dichloromethane (100 mL) and 4-chlorostyrene (1.2 eq). Begin stirring under a nitrogen atmosphere and cool the flask to 0°C using an ice bath.
-
Diazo Addition: In the dropping funnel, prepare a solution of ethyl diazoacetate (1.0 eq) in 50 mL of anhydrous dichloromethane.
-
Reaction: Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over a period of 4 hours. Maintain the temperature at 0°C throughout the addition. A continuous evolution of N₂ gas should be observed.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the diazoacetate.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. The crude oil can then be purified by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to isolate the ester product before hydrolysis.
Protocol 2: Separation of Carboxylic Acid Diastereomers via Fractional Crystallization
-
Salt Formation: Dissolve the crude mixture of cis/trans-2-(4-Chlorophenyl)cyclopropanecarboxylic acid (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 eq) in ethanol.
-
Crystallization: Slowly add the amine solution to the hot acid solution with stirring. Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration. These crystals will be enriched in the salt of one diastereomer. The mother liquor will be enriched in the salt of the other.
-
Enrichment: Recrystallize the isolated solid from fresh hot ethanol to further improve diastereomeric purity. Monitor purity by NMR of a small, acidified sample.
-
Liberation of Acid: Suspend the purified diastereomeric salt in ethyl acetate and wash with 1 M HCl (aq) to protonate the acid and extract the amine into the aqueous layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the single, pure diastereomer of the carboxylic acid.
Section 4: Visualizing the Chemistry
Diagram 1: Key Reaction Pathways in Rh-Catalyzed Cyclopropanation
Caption: Simplified mechanism showing desired cyclopropanation vs. carbene dimerization.
Diagram 2: Troubleshooting Workflow for Synthesis
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Barberis, M., et al. (2004). Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(II) complexes with bulky ortho-metalated aryl phosphines. Chemical Communications, (21), 2408–2409. [Link]
-
Kainz, S., et al. (1997). Stereoselectivity in the Rhodium(II) Acetate Catalyzed Cyclopropanations of 2-Diazo-1-indanone with Styrenes. Journal of the Chemical Society, Perkin Transactions 1, (1), 101-106. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Wang, H., et al. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 5(3), 1057-1062. [Link]
-
Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 104(9), 4099–4150. [Link]
-
Wang, H., et al. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH Public Access, 5(3), 1057-1062. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]
-
Charette, A. B. (2019). Transition Metal Catalyzed Simmons–Smith Type Cyclopropanations. University of Pennsylvania Scholarly Commons. [Link]
- European Patent Office. (1982). EP0046950A1 - Optically active isomers of trans-3(2-(4-chlorophenyl)-vinyl)-2,2-dimethyl-cyclopropion-1-ic acid-(alpha-cyano-4-fluoro-3-phenoxy-benzyl)-esters, process for their preparation and their use as ectoparasiticides.
-
Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]
- European Patent Office. (1984). EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids.
- United States Patent Office. (1986). US4599444A - Process for the separation of isomeric cyclopropane-carboxylic acids.
-
International Journal of Scientific & Engineering Research. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. IJSER, 10(1). [Link]
-
Chad's Prep. (2020). 5.3 Molecules with Multiple Chiral Centers | Enantiomers, Diastereomers, and Meso Compounds. YouTube. [Link]
Sources
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(II) complexes with bulky ortho-metalated aryl phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. EP0046950A1 - Optically active isomers of trans-3(2-(4-chlorophenyl)-vinyl)-2,2-dimethyl-cyclopropion-1-ic acid-(alpha-cyano-4-fluoro-3-phenoxy-benzyl)-esters, process for their preparation and their use as ectoparasiticides - Google Patents [patents.google.com]
- 7. EP0119463A1 - Process for the separation of isomers of substituted cyclopropanecarboxylic acids - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. US4599444A - Process for the separation of isomeric cyclopropane-carboxylic acids - Google Patents [patents.google.com]
- 13. ijpbs.com [ijpbs.com]
Technical Support Center: Synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for the synthesis of 2-(4-chlorophenyl)cyclopropanecarboxylic acid. This molecule, a key building block in medicinal chemistry, presents unique synthetic challenges. Achieving high yield and purity requires a nuanced understanding of the reaction mechanisms and careful control over experimental parameters. This guide is designed for researchers and drug development professionals to navigate these complexities, moving beyond rote protocols to a state of informed, adaptable synthesis. Here, we will dissect common issues, explain the underlying chemical principles, and provide field-proven strategies to optimize your outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the synthesis.
Q1: What are the principal synthetic routes to this compound?
A1: The synthesis primarily revolves around the formation of the cyclopropane ring. The two most prevalent strategies start from a 4-chlorophenyl substituted alkene:
-
Simmons-Smith Cyclopropanation: This is a classic and widely used method involving an organozinc carbenoid (iodomethylzinc iodide, ICH₂ZnI) which reacts with an alkene to form the cyclopropane ring.[1][2] This reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the product.[1][3] A common precursor is an ester of 4-chlorocinnamic acid, which is cyclopropanated and then hydrolyzed to the final carboxylic acid.
-
Transition Metal-Catalyzed Cyclopropanation: This approach uses a diazo compound, like ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper or rhodium complexes).[4] The catalyst forms a metal carbene intermediate that then adds across the double bond of a styrene derivative. This method can be highly efficient but requires careful handling of potentially explosive diazo compounds.
Q2: What is Phase Transfer Catalysis (PTC) and how can it improve this synthesis?
A2: Phase Transfer Catalysis is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other where the reaction can occur.[5]
In the context of cyclopropanation, PTC can offer significant advantages:
-
Enhanced Reactivity: It can increase reaction rates and shorten reaction times, leading to higher yields.[5]
-
Milder Conditions: It often allows for the use of less harsh bases and lower temperatures.
-
Improved Scalability: The methodology is generally robust and scalable, making it suitable for larger-scale production.[5] For instance, PTC can be used in the generation of carbenes (e.g., dichlorocarbene from chloroform and aqueous NaOH) for cyclopropanation, avoiding the need for expensive or sensitive reagents.[6]
Q3: How critical is stereochemistry, and what determines the cis/trans ratio of the product?
A3: The stereochemistry of the substituents on the cyclopropane ring is often crucial for the biological activity of the final molecule.[4] The trans-isomer is frequently the desired product.
The stereochemical outcome is largely dictated by the chosen synthetic method:
-
Simmons-Smith Reaction: This reaction is stereospecific. It proceeds via a concerted, syn-addition of the methylene group to the double bond from the less sterically hindered face.[1][7] Therefore, if you start with an (E)-alkene (like ethyl (E)-4-chlorocinnamate), you will obtain the trans-cyclopropane product.
-
Catalytic Methods: The diastereoselectivity of metal-catalyzed reactions can be more variable and is highly dependent on the catalyst, ligand, and solvent system employed.
To ensure the desired stereoisomer, it is paramount to start with a stereochemically pure alkene precursor and use a stereospecific reaction like the Simmons-Smith.
Part 2: Optimized Experimental Protocol
This section provides a detailed, two-step protocol based on a modified Simmons-Smith reaction, which offers a balance of reliability, safety, and efficiency.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Step A: Synthesis of Ethyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate
This protocol utilizes the Furukawa modification of the Simmons-Smith reaction, which employs diethylzinc (Et₂Zn) for improved reactivity and reproducibility over the traditional zinc-copper couple.[1][2]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl (E)-4-chlorocinnamate | 1.0 | 210.65 | (e.g., 5.0 g, 23.7 mmol) |
| Diethylzinc (1.0 M in hexanes) | 2.2 | 123.49 | 52.2 mL |
| Diiodomethane (CH₂I₂) | 2.2 | 267.84 | 4.25 mL (62.6 mmol) |
| Dichloromethane (DCM), anhydrous | - | 84.93 | ~100 mL |
Protocol:
-
Reactor Setup: Under a nitrogen or argon atmosphere, add ethyl (E)-4-chlorocinnamate (1.0 eq) and anhydrous dichloromethane to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition (Caution): Add diethylzinc solution (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Causality: Diethylzinc is pyrophoric and reacts exothermically with any residual moisture. Slow, controlled addition is critical for safety and to prevent side reactions.
-
Carbenoid Formation: In a separate, dry flask, prepare a solution of diiodomethane (2.2 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30-45 minutes. An initial white precipitate (EtZnCH₂I) may form.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Causality: This step safely neutralizes any unreacted organozinc species.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NH₄Cl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl ester. This is often pure enough for the next step, but can be purified by column chromatography if necessary.
Step B: Saponification to this compound
-
Setup: Dissolve the crude ethyl ester from Step A in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours. Monitor by TLC until the ester spot has disappeared. Causality: Using a co-solvent like THF ensures the ester is fully solubilized in the aqueous base, facilitating efficient hydrolysis.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. The carboxylic acid product should precipitate as a white solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[8]
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting the synthesis.
Problem 1: Low or No Yield in Cyclopropanation Step (High % of Alkene Unreacted)
-
Probable Cause 1: Inactive Organozinc Reagent.
-
Explanation: Diethylzinc is highly sensitive to air and moisture. Contamination will deactivate the reagent, preventing the formation of the active zinc carbenoid. Similarly, diiodomethane can decompose over time, especially when exposed to light.
-
Solution:
-
Use a fresh, recently titrated bottle of diethylzinc.
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Perform the reaction under a strictly inert atmosphere (dry nitrogen or argon).
-
Use freshly distilled or purchased high-purity diiodomethane.
-
-
-
Probable Cause 2: Inappropriate Solvent or Temperature.
-
Explanation: The choice of solvent is critical. While DCM is standard, its basicity can affect the electrophilic nature of the zinc carbenoid.[2] Excessively high temperatures can lead to reagent decomposition and side reactions.
-
Solution:
-
Ensure the solvent is anhydrous.
-
Maintain strict temperature control during reagent addition (0-5 °C).
-
For less reactive alkenes, consider a less coordinating solvent like 1,2-dichloroethane.[2]
-
-
Problem 2: Reaction Stalls During Hydrolysis (Ester Intermediate Remains)
-
Probable Cause 1: Insufficient Base or Biphasic System.
-
Explanation: Saponification of the sterically hindered cyclopropyl ester can be sluggish. If the ester is not fully dissolved in the aqueous phase, the reaction will be extremely slow.
-
Solution:
-
Increase the equivalents of NaOH or LiOH to 3.0 or more.
-
Increase the proportion of the organic co-solvent (THF) to ensure a homogeneous solution.
-
Increase the reaction time and consider gentle heating (40-50 °C) if the reaction is clean but slow at room temperature.
-
-
-
Probable Cause 2: Poor Quality of Ester Intermediate.
-
Explanation: If the crude ester from the first step contains significant non-polar impurities, they may coat the ester droplets, preventing access by the aqueous hydroxide.
-
Solution: Purify the crude ester by silica gel chromatography before proceeding to the hydrolysis step.
-
Problem 3: Final Product is Impure (Significant Byproducts Observed)
-
Probable Cause 1: Ring-Opening of Cyclopropane.
-
Explanation: The cyclopropane ring, while generally stable, can be susceptible to opening under very harsh acidic or basic conditions, especially with heating.
-
Solution:
-
During hydrolysis, avoid excessive heating. Use LiOH at room temperature, which is often milder than NaOH.
-
During acidic work-up, add the acid slowly at 0 °C and do not let the mixture stand for extended periods at very low pH.
-
-
-
Probable Cause 2: Impurities from Starting Materials.
-
Explanation: The quality of the starting ethyl (E)-4-chlorocinnamate is paramount. If it contains the (Z)-isomer, the final product will be contaminated with the undesired cis-carboxylic acid.
-
Solution:
-
Verify the purity and stereochemistry of the starting alkene by ¹H NMR before beginning the synthesis.
-
Purify the starting material by recrystallization if necessary.
-
-
References
-
Lambert, T. H., & Lu, Z. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research, 48(4), 1179–1188. [Link]
-
Reddy, K. S., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical communications (Cambridge, England), 48(32), 3863–3865. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Bakonyi, Z., & Pápai, G. (2021). [2+1]-Type Cyclopropanation Reactions. In Enantioselective Phase-Transfer Catalysis. [Link]
-
ResearchGate. (n.d.). Attempted alkylations with cyclopropanes under phase-transfer catalysis. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(23), 8565. [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from OrgoSolver. [Link]
-
Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from Organic Chemistry Tutor. [Link]
-
Huang, A., et al. (n.d.). Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. Wyeth Research. [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from Organic Syntheses. [Link]
-
Hryshchuk, R., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from LookChem. [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgosolver.com [orgosolver.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Purification of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this compound is a critical step in many synthetic pathways, and achieving high purity is essential for subsequent applications. This resource aims to address common challenges encountered during its purification.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Difficulty in Separating cis/trans Isomers
Question: My product is a mixture of cis and trans isomers of this compound, and I am struggling to separate them. What strategies can I employ?
Answer:
The separation of cis and trans isomers of cyclopropane derivatives can be challenging due to their similar physical properties.[1] Several techniques can be employed, ranging from fractional crystallization to chromatography.
Potential Causes:
-
Similar Solubility: The cis and trans isomers often have very similar polarities and solubilities in common organic solvents, making separation by simple recrystallization difficult.
-
Co-crystallization: The isomers may co-crystallize, preventing the formation of pure crystals of a single isomer.
Solutions:
-
Fractional Crystallization with pH Adjustment: This is a classical and often effective method for separating acidic isomers. The principle relies on the slight differences in the pKa values of the cis and trans isomers.
-
Protocol: Dissolve the isomeric mixture in an aqueous basic solution (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding carboxylate salts. Then, carefully acidify the solution dropwise with a weak acid like acetic acid or by bubbling carbon dioxide gas through it.[2] One isomer will often precipitate out of the solution before the other.[2] Monitor the precipitation and filter the solid at different pH points. This process can be repeated to enrich the desired isomer.[2]
-
-
Diastereomeric Salt Formation: This technique involves reacting the racemic carboxylic acid mixture with a chiral amine to form diastereomeric salts. These salts have different physical properties and can often be separated by crystallization.
-
Workflow:
-
React the isomeric mixture with a chiral resolving agent (e.g., (R)- or (S)-α-methylbenzylamine) in a suitable solvent.
-
The resulting diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.
-
After separation by filtration, the purified diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.
-
-
-
Chromatographic Separation: While potentially more resource-intensive, chromatography offers excellent resolving power.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective. Chiral stationary phases are particularly useful for separating enantiomers if the starting material is a racemic mixture of a single geometric isomer.[3][4] For separating geometric (cis/trans) isomers, a non-chiral column with shape-based selectivity, such as a cholesterol-based column, might be effective.[5]
-
Column Chromatography: While challenging for isomers with very similar polarities, careful optimization of the solvent system and using a high-performance silica gel can sometimes achieve separation. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is a good starting point.
-
Workflow for Isomer Separation Strategy:
Caption: Step-by-step recrystallization workflow.
References
- Huang, A., et al. (n.d.). Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3- hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. AWS.
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-9. Available at: [Link]
- Google Patents. (n.d.). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
European Patent Office. (n.d.). CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS. Available at: [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-436. Available at: [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Available at: [Link]
-
Organic Syntheses. (n.d.). CYCLOPROPANECARBOXYLIC ACID. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
ResearchGate. (2025). Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers. Available at: [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
-
Semantic Scholar. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Available at: [Link]
- Google Patents. (n.d.). Process of separating cis and trans isomers of cyclopropane carboxylic acids.
-
Cieplik, J., et al. (2006). Two Polymorphic Forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section C, 62(Pt 5), o259-61. Available at: [Link]
-
CrystEngComm. (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Available at: [Link]
-
UNCW Institutional Repository. (n.d.). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. Available at: [Link]
-
PubMed. (2005). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. Available at: [Link]
- Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Patsnap Eureka. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Available at: [Link]
- Google Patents. (n.d.). Process for preparing optically active cyclopropanecarboxylic acids.
-
National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available at: [Link]
-
PubMed. (2024). Using 2-(2-Chlorophenyl)thiazolidine-4-carboxylic Acid as a Novel Biomarker for 2-Chlorobenzalmalononitrile Exposure. Available at: [Link]
-
MDPI. (2023). Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. Available at: [Link]
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
- Google Patents. (n.d.). Separation and purification of cis and trans isomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 3. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Removal of unreacted starting material from 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Technical Support Center: 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the removal of unreacted starting materials and other impurities. The guidance herein is structured to empower researchers, scientists, and drug development professionals with the expertise to achieve high purity for this critical compound.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound, providing the essential knowledge needed to approach common purification challenges.
Q1: What are the most common unreacted starting materials I need to remove from my crude this compound?
The primary impurities in your crude product are highly dependent on the synthetic route employed. A common and efficient method for synthesizing the target compound is the cyclopropanation of 4-chlorostyrene, often using a diazoacetate reagent to form the corresponding ethyl ester, followed by hydrolysis.[1]
Therefore, the most probable unreacted starting materials you will encounter are:
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4-Chlorostyrene: The alkene precursor for the cyclopropane ring.
-
Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate: The ester intermediate that may not have been fully hydrolyzed to the final carboxylic acid product.
Other potential impurities can include residual solvents, byproducts from side reactions, and water.[2]
Q2: What are the key physical property differences between the product and starting materials that I can exploit for purification?
Understanding the differences in physical properties is crucial for designing an effective purification strategy. The most significant difference is the acidic nature of the product's carboxylic acid group, which is absent in the common starting materials. This allows for highly selective separation.
| Compound | Formula | M.W. ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Water Solubility | Key Feature |
| This compound (Product) | C₁₀H₉ClO₂ | 196.63 | Solid | 346.9 | 112 | Insoluble | Acidic (pKa ~4-5) |
| 4-Chlorostyrene (Starting Material) | C₈H₇Cl | 138.59 | Liquid[3] | 192[3] | N/A | Insoluble[3][4][5] | Neutral |
| Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate (Intermediate) | C₁₂H₁₃ClO₂ | 224.68 | Liquid/Solid | N/A | N/A | Insoluble | Neutral |
The key takeaway is the exploitable difference in acidity. The carboxylic acid product can be deprotonated to form a water-soluble salt, while the neutral impurities (4-chlorostyrene and the ethyl ester) cannot.[6][7]
Q3: What analytical techniques are recommended to assess the purity of my this compound?
To ensure the quality and purity of your final product, a combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity analysis. A reversed-phase (RP-HPLC) method, typically on a C18 column, can effectively separate the product from its less polar starting materials and byproducts.[8][9] The mobile phase often consists of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3) to ensure sharp peaks for the carboxylic acid.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can provide semi-quantitative information about impurities if their characteristic peaks are visible and well-resolved from the product signals.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the product and helps in identifying unknown impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (112 °C) is a good indicator of high purity for a solid compound. A broad or depressed melting range suggests the presence of impurities.
Troubleshooting and In-Depth Protocols
This section provides solutions to specific experimental problems, complete with detailed, step-by-step protocols.
Problem 1: My initial analysis (TLC, NMR) shows significant contamination with neutral starting materials (4-chlorostyrene, ethyl ester). What is the most effective first-pass purification strategy?
Solution: Acid-base extraction is the most powerful and efficient technique to remove neutral organic impurities from a carboxylic acid.[2][3][6] This method leverages the acidic proton of your product. By treating the crude mixture with a mild aqueous base, the carboxylic acid is converted into its water-soluble carboxylate salt, which partitions into the aqueous layer. The neutral impurities remain in the organic layer and are thus separated.
Caption: Decision workflow for purification of this compound.
-
Dissolution: Dissolve the crude solid mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (~10-20 mL per gram of crude material), in a separatory funnel.[2]
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel (approximately one-third the volume of the organic layer).[2] Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid without hydrolyzing the ester impurity.
-
Mixing & Venting: Stopper the funnel, invert it gently several times, and periodically open the stopcock (while inverted and pointed away from you) to release the pressure from the CO₂ gas that evolves.[2] Caution: Do not shake vigorously, as this can lead to the formation of an emulsion.[2]
-
Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. Drain the lower aqueous layer, which now contains the sodium 2-(4-chlorophenyl)cyclopropanecarboxylate salt, into a clean Erlenmeyer flask.[2]
-
Repeat Extraction: To ensure complete removal of the product from the organic layer, add a fresh portion of NaHCO₃ solution to the separatory funnel and repeat steps 3-4. Combine this second aqueous extract with the first one.[2] The organic layer, containing the neutral impurities, can now be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise. The this compound will precipitate out as a white solid as the solution becomes acidic.[2] Continue adding acid until the solution is acidic to litmus paper (pH ~2).
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[2]
-
Washing & Drying: Wash the collected solid on the filter with a small amount of ice-cold deionized water to remove any residual inorganic salts. Allow the solid to air-dry on the filter by pulling a vacuum for several minutes, then transfer it to a desiccator for complete drying.
Problem 2: My product is a solid after extraction, but HPLC analysis shows it is still not sufficiently pure for my application (e.g., <98% purity).
Solution: Recrystallization is an excellent second step for purifying solid organic compounds.[10][11] This technique relies on the principle that the desired compound and the remaining impurities will have different solubilities in a given solvent. By dissolving the impure solid in a minimum amount of a hot solvent and then allowing it to cool slowly, the desired compound should crystallize out in a purer form, leaving the impurities dissolved in the cold solvent.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For aryl-carboxylic acids, common choices include toluene, ethanol/water mixtures, or ethyl acetate/hexane mixtures.[10] Test small batches to find the optimal solvent or solvent system.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves. Using the minimum amount of hot solvent is key to maximizing your yield.
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[2]
-
Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the crystal yield.[2]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.[2]
-
Drying: Dry the purified crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent.
Problem 3: I have a complex mixture containing cis/trans isomers of the product along with starting materials, and I need to isolate a specific isomer.
Solution: For challenging separations of compounds with very similar physical properties, such as stereoisomers, flash column chromatography is the most suitable technique.[12] This method separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through the column.[13]
-
TLC Analysis: First, develop a solvent system (mobile phase) using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexane/ethyl acetate with a small amount of acetic acid) that gives good separation between your desired product and the impurities, with a retention factor (Rf) for your product of approximately 0.2-0.4.
-
Acidification of Eluent: Carboxylic acids often streak or "tail" on silica gel due to strong interactions.[2] To prevent this, add a small amount (0.5-1%) of acetic or formic acid to your eluting solvent system.[2] This keeps the carboxylic acid fully protonated, leading to sharper bands and better separation.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[14]
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.[12]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes. Monitor the separation by spotting fractions on TLC plates to determine which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.
References
-
Acid-Base Extraction. Available from: [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available from: [Link]
- US3791935A - Purification of carboxylic acids. Google Patents.
-
4-Chlorostyrene | C8H7Cl | CID 14085. PubChem - NIH. Available from: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available from: [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available from: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]
-
Column chromatography. Columbia University. Available from: [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Google Patents.
-
Recrystallization and Crystallization. Available from: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]
-
RECRYSTALLISATION. Available from: [Link]
- US5034105A - Carboxylic acid purification and crystallization process. Google Patents.
-
(1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid | C10H9ClO2 | CID 6993914. PubChem. Available from: [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage. Available from: [Link]
-
Column Chromatography - What are Different Types and How to Select Right Method. Available from: [Link]
-
Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351. PubChem - NIH. Available from: [Link]
-
Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. PubMed. Available from: [Link]
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ResearchGate. Available from: [Link]
-
cyclopropanecarboxylic acid. Organic Syntheses Procedure. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]
-
Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available from: [Link]
-
A New Synthesis of Cyclopropanecarboxylic Acids. ACS Publications. Available from: [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Available from: [Link]
-
Ethyl 2-[4-(2-chlorophenyl)phenyl]propanoate | C17H17ClO2 | CID 161674979. PubChem. Available from: [Link]
-
1-(4-Chlorophenyl)cyclopropanecarboxylic acid. CAS Common Chemistry. Available from: [Link]
-
Ethyl 3-(4-chlorophenyl)propanoate | C11H13ClO2 | CID 10921830. PubChem. Available from: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available from: [Link]
-
presence of organic impurities into active pharmaceutical ingredients. IJPSR. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Chlorostyrene | 1073-67-2 [chemicalbook.com]
- 4. 4-Chlorostyrene | 1073-67-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 4-Chlorostyrene CAS#: 1073-67-2 [m.chemicalbook.com]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. columbia.edu [columbia.edu]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Preventing Byproduct Formation in Simmons-Smith Reactions
Welcome to the Technical Support Center for the Simmons-Smith reaction. This guide is designed for researchers, scientists, and drug development professionals to provide actionable, in-depth guidance on a common challenge: the formation of unwanted byproducts. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes. This resource is structured to help you diagnose issues, implement robust solutions, and develop a deeper understanding of this powerful cyclopropanation method.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific byproduct-related issues in a question-and-answer format. Each answer provides a diagnosis of the probable cause and a detailed, reasoned solution.
Q1: My reaction is producing a significant amount of a methylated byproduct, particularly on a sensitive functional group like an alcohol. How can I prevent this?
A1: Probable Cause: The electrophilic zinc carbenoid intermediate (ICH₂ZnI) is not only capable of cyclopropanating alkenes but can also act as a methylating agent, especially towards heteroatoms.[1][2] This side reaction is exacerbated by prolonged reaction times or the use of a large excess of the Simmons-Smith reagent.[2]
Solution Strategy: The key is to favor the rate of cyclopropanation over the rate of methylation.
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Minimize Reagent Excess: Titrate the amount of the Simmons-Smith reagent used. Instead of defaulting to a large excess, begin with a modest excess (e.g., 1.2-1.5 equivalents) and monitor the reaction's progress closely via TLC or GC/MS.[1] The goal is to have just enough reagent to drive the primary reaction to completion without a lingering excess that promotes side reactions.
-
Strict Reaction Monitoring: Do not let the reaction run for an arbitrary length of time (e.g., overnight) without justification. Once the starting material is consumed, as indicated by your monitoring method, proceed with the workup immediately.[1]
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Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate byproduct formation.[1] If methylation is a persistent issue, consider running the reaction at a lower temperature (e.g., 0 °C to room temperature), even if it requires a longer reaction time, and monitor carefully.
Q2: I'm observing degradation, isomerization, or rearrangement of my acid-sensitive product after the reaction seems complete. What is the likely cause and solution?
A2: Probable Cause: The primary inorganic byproduct of the Simmons-Smith reaction is zinc iodide (ZnI₂), a Lewis acid.[2] If your substrate or cyclopropanated product contains acid-labile functional groups (e.g., certain acetals, silyl ethers, or strained ring systems), the ZnI₂ generated in situ can catalyze decomposition or rearrangement pathways.[2]
Solution Strategy: The solution is to neutralize or sequester the Lewis acidic ZnI₂ as it forms or during the workup procedure.
-
Modified Workup: Instead of a simple water quench, use a basic or chelating quench. A slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C is effective.[1]
-
Pyridine Scavenging: For particularly sensitive products, adding pyridine to the reaction mixture during workup can be highly effective. Pyridine is a base that complexes with ZnI₂, effectively neutralizing its Lewis acidity.[2]
-
In-Situ Scavenging (Furukawa Modification): When using the Furukawa modification (Et₂Zn and CH₂I₂), adding a slight excess of diethylzinc (Et₂Zn) can scavenge the ZnI₂ as it is formed. The reaction between Et₂Zn and ZnI₂ produces the less acidic EtZnI, thus protecting the product.[2]
Q3: My reaction with an allylic thioether is failing to produce the cyclopropane. I suspect a[1][2]-sigmatropic rearrangement. How can I favor cyclopropanation?
A3: Probable Cause: The Simmons-Smith reagent can react with the sulfur atom of an allylic thioether to form a sulfur ylide. This ylide is prone to undergoing a[1][2]-sigmatropic rearrangement, a competing pathway that consumes the substrate without forming the desired cyclopropane.[2]
Solution Strategy: To favor cyclopropanation, you must kinetically favor the reaction of the carbenoid with the alkene over its reaction with the sulfur atom.
-
Increase Reagent Concentration: Using a significant excess of the Simmons-Smith reagent can favor the desired bimolecular cyclopropanation reaction over the competing ylide formation and rearrangement.[2] This is a scenario where a larger excess of the reagent is a rational starting point for optimization.
Q4: I'm working with an electron-deficient alkene and getting low conversion and multiple unidentified byproducts. What should I do?
A4: Probable Cause: The classical Simmons-Smith reagent is electrophilic and reacts sluggishly with electron-poor double bonds, such as those in nitroalkenes or α,β-unsaturated ketones.[3][4] The long reaction times and higher temperatures often required to force the reaction can lead to reagent decomposition and various side reactions.[1]
Solution Strategy: The standard reagent is not suitable for this substrate class. A more reactive, nucleophilic carbenoid species is required.
-
Switch to a Modified Reagent System:
-
Furukawa Modification (Et₂Zn/CH₂I₂): This is a more reactive system suitable for many unfunctionalized alkenes.[2]
-
Shi Modification (Et₂Zn/TFA/CH₂I₂): For truly electron-deficient alkenes, the Shi modification is often the solution. The addition of an acidic modifier like trifluoroacetic acid (TFA) generates a more nucleophilic zinc carbenoid (CF₃CO₂ZnCH₂I) that is highly effective for these challenging substrates.[2][5]
-
-
Ensure Reagent Purity: Poor-quality diiodomethane or an inactive zinc-copper couple will exacerbate the issue. Use freshly distilled diiodomethane and a freshly prepared, highly active zinc-copper couple.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor in preventing byproducts in a Simmons-Smith reaction?
A1: The activity of the zinc reagent is paramount.[1] An inactive or poorly prepared zinc-copper couple is the most common reason for reaction failure or low yield.[1] When the formation of the active carbenoid is slow or inefficient, side reactions have a greater opportunity to occur. Always use a freshly prepared and properly activated zinc-copper couple.[1] Ultrasonication can sometimes be used to enhance activation.[1]
Q2: How does the choice of solvent affect byproduct formation?
A2: The Simmons-Smith reaction is typically performed in non-coordinating ethereal solvents like diethyl ether or dichloromethane (DCM).[5] Using basic or highly coordinating solvents can decrease the reaction rate by complexing with the zinc carbenoid.[4][5] This can necessitate longer reaction times or higher temperatures, which in turn can increase the likelihood of byproduct formation.
Q3: Can the workup procedure influence the final product purity?
A3: Absolutely. As discussed in the troubleshooting guide (Q2), the workup is a critical step for preventing product degradation, especially for acid-sensitive molecules.[2] A careful, cold quench with a slightly basic or neutral salt solution (e.g., NaHCO₃, NH₄Cl) is crucial to neutralize the Lewis acidic ZnI₂ byproduct.[1] The choice between quenching agents should be made based on the stability of your product.
Q4: Are there alternative reagents to the standard Zn-Cu couple and CH₂I₂ that might produce a cleaner reaction?
A4: Yes, several modifications have been developed to improve reactivity and, in some cases, yield cleaner reactions. The most common is the Furukawa modification , which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple.[2] This generates the active reagent in a homogeneous solution and is often more reliable and reactive.[2] For specific applications, other dihalomethanes (e.g., CH₂Br₂) or organometallic precursors (e.g., from aluminum or samarium) have also been used.[2][6]
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the desired reaction and common side reactions.
Caption: Common byproduct formation pathways.
Optimization Protocols
Adherence to a robust, validated protocol is the best defense against byproduct formation.
Protocol 1: Preparation of a Highly Active Zinc-Copper Couple
This protocol is adapted from established methods to ensure high reactivity. [1] Materials:
-
Zinc dust (<10 micron, high purity)
-
Copper(I) chloride (CuCl)
-
Anhydrous diethyl ether
-
Magnetic stir bar
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
Glassware Preparation: Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of inert gas (nitrogen or argon).
-
Reagent Addition: To the flask, add zinc dust (e.g., 1.2 eq relative to the alkene).
-
Activation: Add an equal equivalent of copper(I) chloride (1.2 eq) to the zinc dust.
-
Solvent Addition: Add anhydrous diethyl ether to create a slurry that can be stirred effectively.
-
Reflux: Heat the mixture to a gentle reflux under an inert atmosphere for 30-60 minutes. The mixture should turn a dark black or grey color, indicating the formation of the active couple.
-
Cooling: Allow the mixture to cool to room temperature before proceeding with the cyclopropanation reaction in the same flask.
Protocol 2: General Procedure for a High-Fidelity Simmons-Smith Cyclopropanation
This protocol incorporates best practices to minimize common side reactions.
Materials:
-
Alkene substrate (1.0 eq)
-
Freshly prepared Zinc-Copper couple (from Protocol 1)
-
Diiodomethane (CH₂I₂, high purity, 1.1 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for inert atmosphere reactions and workup
Procedure:
-
Reaction Setup: To the flask containing the freshly prepared and cooled Zn-Cu couple, add more anhydrous diethyl ether to ensure adequate dilution. Add the alkene substrate (1.0 eq). [1]2. Reagent Addition: Slowly add the diiodomethane (1.1 eq) dropwise to the stirred slurry at room temperature. An initial exotherm may be observed. If necessary, use a water bath to maintain the temperature.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the consumption of the starting material by TLC or GC analysis every 1-2 hours. Reaction times can vary from a few hours to 24 hours. [3]4. Workup: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. [1]5. Extraction and Purification: Decant the ether layer from the zinc salts. Wash the remaining salts with additional diethyl ether. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation. [1]
Quantitative Guidelines Summary
The following table summarizes recommended starting points for key reaction parameters.
| Parameter | Recommended Value | Rationale & Citation |
| Zn-Cu Couple | 1.2 - 1.5 equivalents | A slight excess ensures complete reaction without being grossly excessive. [1] |
| Diiodomethane | 1.1 - 1.5 equivalents | Used in slight excess to the alkene to drive the reaction. [1] |
| Temperature | 0 °C to Room Temp | Balances reaction rate with selectivity; higher temperatures can increase byproducts. [1][3] |
| Reaction Time | Monitor (1-24 h) | Substrate-dependent; monitor to avoid prolonged exposure to reagents after completion. [3] |
| Quenching Agent | Sat. aq. NH₄Cl or NaHCO₃ | Neutralizes Lewis acidic ZnI₂ to prevent product degradation. [1] |
References
- Technical Support Center: Troubleshooting Simmons-Smith Cyclopropan
- Avoiding side reactions in Simmons-Smith cyclopropan
- Simmons–Smith reaction. Wikipedia.
- Simmons-Smith Reaction. Organic Chemistry Portal.
- Simmons-Smith Reaction. NROChemistry.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
- Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Wiley Online Library.
- Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal c
Sources
Technical Support Center: Scaling Up the Synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and scalable outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial routes for synthesizing this compound?
The most prevalent synthetic strategy involves a two-step process:
-
Cyclopropanation: A [2+1] cycloaddition reaction between 4-chlorostyrene and a carbene or carbenoid precursor. This is typically catalyzed by a transition metal.[1]
-
Hydrolysis: Saponification of the resulting cyclopropanecarboxylate ester to yield the final carboxylic acid product.[2][3]
Alternative methods, such as those employing Simmons-Smith reagents or phase-transfer catalysis, offer pathways that avoid the use of potentially hazardous diazo compounds.[4][5][6]
Q2: Which catalysts are most effective for the cyclopropanation of 4-chlorostyrene?
Both rhodium and copper complexes are highly effective.[1][7]
-
Rhodium Catalysts (e.g., Rh₂(OAc)₄, and chiral dirhodium carboxylates) are often preferred for their high efficiency, allowing for very low catalyst loadings.[8][9][10] They can provide excellent control over diastereoselectivity.[11]
-
Copper Catalysts (e.g., Cu(I) triflate, copper-oxazoline complexes) are a more economical choice and are also widely used.[7][12] The active species is generally considered to be a Cu(I)-carbene complex.[7][13][14]
The choice of catalyst directly impacts yield, purity, and the stereochemical outcome of the reaction.
Q3: How can the cis/trans diastereoselectivity of the product be controlled?
Diastereoselectivity is a critical parameter, and it is primarily influenced by:
-
Catalyst Selection: The ligand sphere of the metal catalyst plays a crucial role. Bulky ligands on rhodium or copper catalysts can sterically direct the approach of the alkene, favoring one diastereomer over the other.[11] For instance, certain chiral dirhodium(II) complexes have been shown to provide high diastereoselectivity for the cis isomer.[11]
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable trans isomer, leading to higher diastereomeric ratios.
-
Solvent: The polarity of the solvent can influence the transition state geometry, thereby affecting the cis/trans ratio.
-
Novel Catalytic Systems: Advanced systems, such as rhodium-metalated porphyrin-based metal-organic frameworks (MOFs), have been shown to exclusively yield the trans isomer due to steric constraints imposed by the catalyst's pores.[15]
Q4: What are the primary safety concerns when scaling up this synthesis?
The primary safety concern is the use of diazo compounds, such as ethyl diazoacetate (EDA), which are often used as the carbene precursor. Diazoalkanes are energetic and can be explosive, especially in the presence of certain metals or upon heating. On a large scale, meticulous temperature control, slow addition rates, and avoiding concentration of the diazo compound are critical. The use of in-situ generation methods or switching to alternative, safer cyclopropanating agents like those used in the Simmons-Smith reaction (e.g., diiodomethane and diethylzinc) is highly recommended for scale-up operations.[5][6]
Troubleshooting Guide: From Bench to Scale
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Low yield is the most common issue, often stemming from multiple potential root causes.
| Possible Cause | Underlying Science & Explanation | Recommended Action & Troubleshooting Steps |
| Inactive Catalyst | The catalytic cycle for cyclopropanation relies on the formation of a highly reactive metal-carbene intermediate.[7][13] If the metal center is oxidized, poisoned (e.g., by sulfur or other impurities), or coordinatively saturated, it cannot effectively react with the diazo compound to initiate the cycle. | 1. Verify Catalyst Source & Age: Use a fresh, reputable source. 2. Pre-activation: Some catalysts may require an activation step. 3. Inert Atmosphere: Handle air-sensitive catalysts (especially Cu(I) species) under an inert atmosphere (N₂ or Ar) to prevent oxidation. 4. Purity of Reagents: Ensure starting materials and solvent are free from catalyst poisons. |
| Decomposition of Diazo Reagent | Diazo compounds are thermally and photolytically unstable. They can decompose into N₂ and other byproducts before reacting with the catalyst. This decomposition is often accelerated by acid traces and certain metals. | 1. Use Freshly Prepared Reagent: If preparing in-house, use immediately. 2. Controlled Addition: Add the diazo compound slowly to the reaction mixture at the optimal temperature to ensure it reacts as it is added, preventing accumulation. A syringe pump is ideal for this. 3. Temperature Control: Maintain the recommended reaction temperature. For many rhodium-catalyzed reactions, this may be room temperature or slightly above, while others may require cooling. |
| Sub-optimal Reaction Conditions | The rate of cyclopropanation is sensitive to temperature and solvent. The electron-withdrawing nature of the chlorine on the phenyl ring makes 4-chlorostyrene slightly less reactive than unsubstituted styrene. | 1. Temperature Optimization: If the reaction is sluggish, consider a modest increase in temperature (e.g., from 25°C to 40°C), but be mindful of diazo decomposition. 2. Solvent Screening: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Avoid highly coordinating solvents that may interfere with the catalyst. |
Problem 2: Poor or Inconsistent Diastereoselectivity
Achieving the desired isomeric ratio is crucial for pharmaceutical applications.
| Possible Cause | Underlying Science & Explanation | Recommended Action & Troubleshooting Steps |
| Incorrect Catalyst Choice | The stereochemical outcome is dictated by the transition state of the carbene transfer to the alkene. The catalyst's ligands create a specific chiral or steric environment that directs this approach. Copper catalysts often give a mixture of isomers, with ratios around 1:1 to 1:1.5 (cis:trans).[7][14] Dirhodium catalysts with bulky ligands can enforce a much higher selectivity.[11] | 1. Catalyst Screening: Test a panel of catalysts. For high trans selectivity, consider a simple Rh₂(OAc)₄. For high cis selectivity, a more specialized catalyst like Rh₂(S-PTTL)₄ may be required.[9] 2. Review Literature: Consult literature for catalysts known to provide high selectivity for your desired isomer with similar substrates.[8][11] |
| Temperature Fluctuations | The energy difference between the transition states leading to the cis and trans isomers can be small. Inconsistent temperature control can lead to variable product ratios. Generally, lower temperatures increase selectivity by favoring the pathway with the lower activation energy. | 1. Implement Strict Temperature Control: Use a cryostat or a well-controlled reactor jacket. 2. Investigate Temperature Profile: Run experiments at a range of temperatures (e.g., 0°C, 25°C, 50°C) to determine the optimal balance between reaction rate and selectivity. |
Problem 3: Challenges in Product Purification
Contaminants can complicate isolation and compromise the purity of the final product.
| Possible Cause | Underlying Science & Explanation | Recommended Action & Troubleshooting Steps |
| Residual Metal Catalyst | Traces of rhodium or copper can remain in the product, causing discoloration and potentially interfering with downstream reactions. | 1. Filtration: After the reaction, pass the crude mixture through a plug of silica gel or celite to adsorb the catalyst. 2. Aqueous Washes: Perform acidic or basic washes, or use a chelating agent like EDTA in the aqueous phase during workup to extract metal ions. |
| Polymeric Byproducts | Styrenic olefins can be prone to polymerization, especially at elevated temperatures or in the presence of acidic impurities, leading to viscous oils that are difficult to handle. | 1. Add Inhibitor: Include a radical inhibitor like BHT or phenothiazine in the 4-chlorostyrene starting material if polymerization is suspected. 2. Temperature Control: Avoid excessive heating during the reaction and distillation. 3. Distill Starting Material: Ensure the purity of the 4-chlorostyrene by distilling it immediately before use. |
| Difficult Isomer Separation | The cis and trans isomers of the cyclopropanecarboxylate ester often have very similar polarities, making them difficult to separate by standard column chromatography. | 1. Exploit Differential Hydrolysis Rates: The trans-ester is often saponified more rapidly than the sterically hindered cis-ester. A carefully controlled partial hydrolysis can be used to separate the isomers.[2] 2. High-Performance Chromatography: Utilize a high-resolution flash chromatography system with an optimized solvent gradient. 3. Crystallization: Attempt to crystallize the final carboxylic acid product. Often, one diastereomer will crystallize preferentially, allowing for purification by recrystallization. |
Visualizing the Process
A clear understanding of the workflow and decision points is essential for success.
Caption: High-level workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
Key Experimental Protocols
Protocol 1: Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanations of styrenes.[10][11]
-
Reactor Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, add 4-chlorostyrene (1.0 eq) and anhydrous dichloromethane (DCM, ~2 M).
-
Catalyst Addition: Add dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.005 eq) to the stirred solution.
-
Reagent Preparation: In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.1 eq) in DCM.
-
Slow Addition: Transfer the EDA solution to the dropping funnel and add it dropwise to the reaction mixture over 2-3 hours. Maintain the reaction temperature at 25-30°C. A slight exotherm may be observed. The evolution of N₂ gas will be apparent.
-
Reaction Monitoring: After the addition is complete, stir the reaction for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether and filter through a short plug of silica gel to remove the catalyst. The filtrate contains the crude ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate.
Protocol 2: Saponification to the Carboxylic Acid
This protocol is a standard procedure for ester hydrolysis.[2]
-
Setup: To a round-bottomed flask containing the crude ester from Protocol 1, add ethanol and a 2M aqueous solution of sodium hydroxide (NaOH, 2.0 eq).
-
Heating: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the ester.
-
Solvent Removal: Remove the ethanol via rotary evaporation.
-
Extraction: Dilute the remaining aqueous solution with water and wash with diethyl ether or toluene to remove any non-polar, non-acidic impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
References
-
Pérez, P. J., et al. (1997). Substituent Effects on the Reaction Rates of Copper-Catalyzed Cyclopropanation and Aziridination of para-Substituted Styrenes. Organometallics, 16(22), 4947-4952. [Link]
-
Sun, X., et al. (2020). Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes. Chemical Communications, 56(74), 10931-10934. [Link]
-
Reddy, K. S., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 48(32), 3863-3865. [Link]
-
Bandar, J. S., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Chemistry (Weinheim an der Bergstrasse, Germany), 21(20), 7365–7368. [Link]
-
Sun, X., et al. (2020). Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes. Chemical Communications, 56(74), 10931-10934. [Link]
-
Chuprakov, S., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. [Link]
-
ResearchGate (n.d.). Enantioselective dirhodium(II)-catalyzed cyclopropanation of styrene with aryl diazoacetates. [Link]
-
Estevan, F., et al. (2004). Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(II) complexes with bulky ortho-metalated aryl phosphines. Chemical Communications, (21), 2408–2409. [Link]
-
Semantic Scholar (n.d.). Substituent Effects on the Reaction Rates of Copper-Catalyzed Cyclopropanation and Aziridination of para-Substituted Styrenes. [Link]
-
Pérez, P. J., et al. (1997). Substituent Effects on the Reaction Rates of Copper-Catalyzed Cyclopropanation and Aziridination of para-Substituted Styrenes. Organometallics, 16(22), 4947-4952. [Link]
-
ResearchGate (n.d.). Enantioselective Cyclopropanation of Styrene Catalysed by Copper(I) Complexes with Chiral Oxazolines. [Link]
-
Bandar, J. S., & Lambert, T. H. (2015). Phase-transfer and other types of catalysis with cyclopropenium ions. Chemistry (Weinheim an der Bergstrasse, Germany), 21(20), 7365–7368. [Link]
-
ResearchGate (n.d.). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. [Link]
-
Smith, L. I., & Showell, J. S. (1963). cis-2-Phenylcyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 4, p.824. [Link]
-
Wikipedia (n.d.). Simmons–Smith reaction. [Link]
-
Huang, A., et al. (n.d.). Supporting Information: Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. Wyeth Research. [Link]
-
Organic Chemistry Portal (n.d.). Simmons-Smith Reaction. [Link]
-
Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7564. [Link]
-
ResearchGate (n.d.). Simmons‐Smith Cyclopropanation Reaction. [Link]
-
Biswas, T. (2022, January 6). Phase Transfer Catalyst (PTC) Chemistry. YouTube. [Link]
-
Organic Chemistry Tutor (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]
-
Marvel, C. S., & Hartzell, L. W. (1941). cyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 1, p.183. [Link]
-
Cokoja, M., et al. (2023). Stereo-controlled cyclopropanation catalysis within the confined pores of porphyrin MOFs. Journal of Catalysis, 425, 115-122. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium-catalysed diastereo- and enantio-selective cyclopropanation of α-boryl styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantio- and diastereocontrol in intermolecular cyclopropanation reaction of styrene catalyzed by dirhodium(II) complexes with bulky ortho-metalated aryl phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substituent Effects on the Reaction Rates of Copper-Catalyzed Cyclopropanation and Aziridination of para-Substituted Styrenes† | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereo-controlled cyclopropanation catalysis within the confined pores of porphyrin MOFs - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for 2-(4-Chlorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Our goal is to provide you with the technical knowledge and practical tools to ensure the integrity of your experimental results.
Introduction: Understanding the Stability of this compound
This compound is a molecule of interest in medicinal chemistry and organic synthesis, valued for its unique structural features.[1] The stability of this compound is paramount for reproducible experimental outcomes. While specific long-term stability data for this exact molecule is not extensively published, we can infer potential degradation pathways based on its structural motifs: a carboxylic acid, a cyclopropane ring, and a chlorophenyl group.
Carboxylic acids, in general, are susceptible to degradation through various mechanisms, and their stability can be influenced by storage conditions.[2] The strained cyclopropane ring, while contributing to the molecule's unique properties, can also be a site of reactivity under certain conditions.[3] Furthermore, the chlorophenyl group may be susceptible to photodegradation.[4]
This guide provides a proactive approach to stability, offering troubleshooting advice and a framework for you to validate the stability of your specific batch of this compound under your laboratory's storage conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and concerns regarding the stability of this compound in a question-and-answer format.
Q1: What are the ideal storage conditions for this compound?
A1: Based on general guidelines for carboxylic acids and related compounds, the following storage conditions are recommended to minimize degradation.[2][5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2–8°C) or Frozen (≤ -20°C)[6] | Lower temperatures slow down the rates of potential chemical degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes the risk of oxidative degradation. |
| Light | Protected from light (Amber vial or stored in the dark)[6] | The chlorophenyl group may be susceptible to photodegradation. |
| Moisture | Dry, well-sealed container with a desiccant | Prevents hydrolysis of the carboxylic acid and potential moisture-mediated degradation. |
| pH (in solution) | If in solution, store at a slightly acidic to neutral pH (e.g., pH 3-7).[7][8] | Basic conditions can promote the degradation of similar compounds.[7][8] |
Q2: What are the visible signs of degradation in my solid sample of this compound?
A2: Visual inspection can sometimes provide initial clues of degradation. Look for:
-
Change in color: The compound is typically a white to off-white solid. Any significant color change (e.g., yellowing, browning) could indicate the formation of degradation products.
-
Clumping or change in texture: This may suggest moisture absorption, which can facilitate hydrolytic degradation.
-
Unusual odor: While the compound is listed as odorless, the formation of volatile degradation products could produce a noticeable smell.
Q3: My experimental results are inconsistent. Could the stability of this compound be the issue?
A3: Yes, inconsistent results are a common consequence of using a degraded compound. If the purity of your starting material varies between experiments, it will directly impact reaction yields, biological activity, and analytical measurements. If you suspect degradation, it is crucial to re-analyze the purity of your compound.
Q4: What are the likely degradation pathways for this compound?
A4: While specific studies on this compound are limited, we can propose potential degradation pathways based on its chemical structure:
-
Oxidative Degradation: The cyclopropane ring could be susceptible to oxidative cleavage, especially in the presence of trace metals and oxygen.[2][5] This could lead to the formation of various acyclic carboxylic acids.
-
Hydrolysis: Although generally stable, prolonged exposure to moisture, especially under basic conditions, could potentially lead to the opening of the cyclopropane ring.[9]
-
Thermal Decomposition: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a possibility.[3][10] Ring-opening of the cyclopropane moiety can also occur at high temperatures.[3][10]
-
Photodegradation: The chlorophenyl group is a chromophore that can absorb UV light, potentially leading to dechlorination or other photochemical reactions.[4][11]
Below is a conceptual diagram illustrating these potential degradation pathways.
Caption: Potential Degradation Pathways.
Q5: How can I experimentally assess the stability of my sample?
A5: A forced degradation study is a powerful way to understand the potential degradation pathways and to develop a stability-indicating analytical method.[12][13][14][15] This involves subjecting the compound to harsh conditions to intentionally induce degradation. The results can help you identify potential degradation products and establish a reliable analytical method to monitor the stability of your samples under your storage conditions.
Experimental Protocol: Forced Degradation Study
This protocol outlines a series of forced degradation experiments. The goal is to generate potential degradation products and test the specificity of your analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
pH meter
-
Heating block or oven
-
Photostability chamber or a UV lamp
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation (in solution): Heat 2 mL of the stock solution at 80°C for 48 hours.
-
Thermal Degradation (solid state): Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution and the solid compound to UV light (e.g., 254 nm) for 24 hours.
-
Control Sample: Keep 2 mL of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze all samples, including the control, by a suitable analytical method, such as HPLC with UV detection.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation in each condition.
The following diagram illustrates the workflow for the forced degradation study.
Sources
- 1. indicating hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Characterization of Impurities in 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid. Here, we provide practical, in-depth guidance in a question-and-answer format to address common challenges in impurity characterization, drawing upon established analytical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the likely process-related impurities in the synthesis of this compound?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for its preparation is the cyclopropanation of 4-chlorostyrene.[1][2] Based on this, the following process-related impurities should be considered:
-
Unreacted Starting Materials: The most common impurities are residual starting materials. In this case, expect to find 4-chlorostyrene .
-
Reagent-Related Impurities: Depending on the specific cyclopropanation method, reagents can introduce impurities. For instance, if a Simmons-Smith reaction is employed, residual methylene iodide and zinc-copper couple byproducts might be present.
-
Byproducts of the Main Reaction: Side reactions can lead to isomeric or structurally related impurities. For example, incomplete reaction or rearrangement could result in oligomers of 4-chlorostyrene.
-
Solvent-Related Impurities: Residual solvents used during the reaction or purification steps are also a class of impurities that need to be monitored.
Q2: What are the potential degradation products of this compound?
A2: Forced degradation studies are crucial to identify potential degradation products that may form under various stress conditions.[3][4] For this compound, potential degradation pathways include:
-
Oxidative Degradation: The aromatic ring and the cyclopropane ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products.
-
Hydrolytic Degradation: While the carboxylic acid itself is stable to hydrolysis, any ester intermediates used in the synthesis would be susceptible. The stability of the final compound should be evaluated at different pH values.
-
Photolytic Degradation: Exposure to UV light can induce degradation, potentially through radical mechanisms affecting the chloro- and cyclopropyl- moieties.
-
Thermal Degradation: High temperatures can lead to decarboxylation or other rearrangement reactions.
Q3: Which analytical techniques are most suitable for the characterization of these impurities?
A3: A multi-technique approach is essential for comprehensive impurity characterization:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying organic impurities.[5] A stability-indicating reverse-phase HPLC method with UV detection is typically the primary choice.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities and provides fragmentation data for structural elucidation.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile impurities, such as residual solvents and some starting materials like 4-chlorostyrene.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities. The chemical shifts and coupling constants of the cyclopropane ring protons are particularly informative.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities.
Troubleshooting Guides
Scenario 1: Co-elution of Impurities in HPLC Analysis
Problem: You observe a single broad peak or a peak with a shoulder in your HPLC chromatogram, suggesting that two or more impurities are co-eluting with your main compound or with each other.
Troubleshooting Protocol:
-
Methodical Mobile Phase Adjustment:
-
Rationale: Altering the mobile phase composition changes the polarity of the eluent, which can significantly affect the retention times of compounds with different polarities.
-
Action: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. For example, if you are using a 50:50 acetonitrile:water gradient, try adjusting it to 60:40 and 40:60 to observe the effect on peak separation.
-
-
pH Modification of the Aqueous Phase:
-
Rationale: For ionizable compounds like carboxylic acids, the pH of the mobile phase dictates their charge state. Modifying the pH can alter their interaction with the stationary phase and improve separation.
-
Action: Adjust the pH of your aqueous buffer. For a carboxylic acid, running the mobile phase at a pH of around 3 will ensure it is protonated and well-retained on a C18 column.[9][10]
-
-
Evaluation of Different Stationary Phases:
-
Rationale: Different stationary phases offer different selectivities. If a standard C18 column is not providing adequate separation, a column with a different chemistry might be successful.
-
Action: Screen alternative columns such as a Phenyl-Hexyl or a C8 column.[11] Phenyl-Hexyl columns can offer different selectivity for aromatic compounds.
-
-
Temperature Optimization:
-
Rationale: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.
-
Action: Vary the column temperature, for example, between 25°C and 40°C, to see if it improves separation.
-
Scenario 2: Difficulty in Structural Elucidation of an Unknown Impurity
Problem: You have detected and isolated an unknown impurity, but its structure is not immediately obvious from the initial analytical data.
Troubleshooting Protocol:
-
High-Resolution Mass Spectrometry (HRMS):
-
Rationale: HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the impurity.
-
Action: Analyze the isolated impurity using an LC-TOF or Orbitrap mass spectrometer to obtain an accurate mass. Use this to generate a list of possible molecular formulas.
-
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis:
-
Rationale: The fragmentation pattern of a molecule in MS/MS is like a fingerprint and provides valuable information about its substructures.[12]
-
Action: Perform MS/MS on the impurity's molecular ion. Analyze the fragment ions and neutral losses. For a carboxylic acid, a characteristic loss of 44 Da (CO₂) is often observed.[13]
-
-
Multi-dimensional NMR Spectroscopy:
-
Rationale: 1D NMR (¹H and ¹³C) provides basic structural information. 2D NMR techniques (COSY, HSQC, HMBC) reveal connectivity between atoms, which is crucial for piecing together the structure.
-
Action: Acquire a suite of 2D NMR spectra for the isolated impurity. A ¹H-¹H COSY spectrum will show proton-proton couplings, an HSQC will correlate protons to their attached carbons, and an HMBC will show long-range proton-carbon correlations.
-
-
Forced Degradation and Comparative Analysis:
-
Rationale: If you suspect the impurity is a degradation product, subjecting the parent compound to stress conditions can help confirm its identity.
-
Action: Perform forced degradation studies on the pure this compound under acidic, basic, oxidative, and photolytic conditions.[3] Analyze the resulting mixtures by HPLC and compare the retention times and mass spectra of the degradation products with your unknown impurity.
-
Data Presentation & Experimental Protocols
Table 1: Example HPLC Method for Impurity Profiling
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for non-polar to moderately polar compounds.[10] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH to suppress ionization of the carboxylic acid, leading to better retention and peak shape.[9] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% B | A gradient elution is necessary to separate impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | The chlorophenyl group provides strong UV absorbance in this region. |
| Injection Vol. | 10 µL | A standard injection volume. |
Protocol 1: Sample Preparation for HPLC Analysis
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject onto the HPLC system.
Protocol 2: GC-MS Analysis of Volatile Impurities
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) to identify any volatile impurities.
Visualizations
Caption: Analytical workflow for impurity characterization.
References
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]
-
Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. AWS. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]
-
13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]
-
The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Eureka - Patsnap. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
Cyclopropanecarboxylic acid, trans-2-phenyl-, 3-chlorophenyl ester. SpectraBase. [Link]
-
4-Chlorostyrene. PubChem - NIH. [Link]
-
HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies. [Link]
-
Identification of the major degradation pathways of ticagrelor. PubMed. [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]
-
Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PMC - NIH. [Link]
-
Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. MDPI. [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. ResearchGate. [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. NIH. [Link]
-
Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Informatics Journals. [Link]
-
diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
-
Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. MDPI. [Link]
-
Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. PMC - NIH. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. University of Rochester. [Link]
-
Lifitegrast Degradation: Products and Pathways. PMC - NIH. [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. The Pharma Innovation Journal. [Link]
-
Regiodivergent formal [4+2] cycloaddition of nitrosoarenes with furanyl cyclopropane derivatives as 4π components. Chemical Communications (RSC Publishing). [Link]
Sources
- 1. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 7. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Cyclopropanation of Electron-Deficient Olefins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for one of the more nuanced challenges in synthetic chemistry: the cyclopropanation of electron-deficient olefins. The inherent electronic disparity between common nucleophilic cyclopropanating agents and electrophilic alkenes presents a unique set of obstacles. This resource consolidates field-proven strategies and fundamental principles to help you navigate these challenges and enhance the reactivity and selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclopropanation of electron-deficient olefins (e.g., α,β-unsaturated ketones, esters, amides) inherently challenging?
A1: The primary difficulty arises from an electronic mismatch. Many classic cyclopropanation reagents, particularly those involving metal-carbene or carbenoid intermediates (like in rhodium-catalyzed or Simmons-Smith reactions), are electrophilic in nature.[1][2][3][4] Electron-deficient olefins are also electrophilic, leading to a kinetically unfavorable reaction between two electron-poor species. To overcome this, specific strategies are required that either enhance the nucleophilicity of the transferring methylene group or utilize a completely different mechanistic pathway.
Q2: What are the primary methods for cyclopropanating electron-deficient olefins, and how do I choose the right one?
A2: There are three main strategies, and the choice depends on your substrate's functional groups, desired stereochemistry, and scale.
-
Michael-Initiated Ring Closure (MIRC): This is often the go-to method. It involves the conjugate addition of a nucleophile to the electron-deficient alkene, creating an enolate which then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.[5][6] The Corey-Chaykovsky reaction is a prime example of this pathway.[7][8][9]
-
Modified "Carbenoid" Reactions: These include variations of the Simmons-Smith reaction[2][10][11][12] or the use of specific transition metal catalysts (e.g., cobalt, nickel, biocatalysts) that can operate through alternative, sometimes radical, pathways, making them more effective for electron-poor substrates.[3][4][13]
-
Direct Catalytic Cyclopropanation: Advanced rhodium[1][14] or ruthenium[14] catalysts with carefully designed chiral ligands can directly cyclopropanate some electron-deficient systems with high stereoselectivity, although this can be highly substrate-dependent.
The following table provides a high-level comparison to guide your initial selection:
| Method | Typical Substrates | Key Advantages | Common Limitations |
| Corey-Chaykovsky (MIRC) | Enones, enoates, unsaturated amides | High yields, good functional group tolerance, reliable for many systems. | Can form epoxides as byproducts[1]; stereoselectivity can be an issue.[9][15] |
| Simmons-Smith | α,β-unsaturated ketones/esters, allylic alcohols | Stereospecific, compatible with many functional groups.[11] | Traditional reagents are often sluggish; requires activated zinc.[16][17][18] |
| Transition Metal Catalysis (Rh, Ru) | Acrylates, acrylamides, styrenes | High turnover, excellent enantioselectivity with chiral ligands.[1][14] | Catalyst sensitivity to air/moisture; potential for side reactions (C-H insertion).[19] |
| Biocatalysis (e.g., engineered P450s) | Acrylamides, styrenes | Environmentally friendly (aqueous media), high stereoselectivity.[3][4][19] | Substrate scope can be narrow; requires specialized biological setup. |
Troubleshooting Guides: From Low Yields to Unwanted Byproducts
This section addresses specific issues you may encounter during your experiments. The solutions are based on established chemical principles and practical laboratory experience.
Guide 1: Low or No Conversion
Issue: You've set up your reaction, but after the recommended time, TLC or GC-MS analysis shows mostly unreacted starting material.
A: The most common culprit is the sulfur ylide. Its generation and stability are critical.
-
Cause 1: Ineffective Ylide Generation. The base used to deprotonate the sulfonium salt may be old or insufficient. Sodium hydride (NaH) is commonly used, but it can be deactivated by atmospheric moisture.
-
Cause 2: Ylide Instability. Dimethylsulfonium methylide is less stable than dimethyloxosulfonium methylide (Corey's ylide) and is typically generated and used at low temperatures.[20]
-
Solution: If using dimethylsulfonium methylide, prepare it in situ at a low temperature (e.g., 0 °C or below) and use it immediately. For sluggish reactions, consider switching to the more stable dimethyloxosulfonium methylide, which can be used at room temperature.[9]
-
A: The activation of the zinc is paramount for this reaction.
-
Cause 1: Inactive Zinc. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents it from reacting with diiodomethane.
-
Solution 1 (Activation): Activate the zinc just before use. Common methods include washing with HCl to etch the oxide layer, followed by rinses with water, ethanol, and ether, and then drying under vacuum. Alternatively, forming a zinc-copper couple (e.g., with CuSO₄ or CuCl) is a classic activation method.[17] A simple and effective method is heating the zinc powder under an inert atmosphere (e.g., 140-150 °C for 3 hours) to activate its surface.[17]
-
Solution 2 (Alternative Reagents): Use the Furukawa modification (Et₂Zn and CH₂I₂).[21] This generates a more reactive carbenoid species, (ICH₂ZnEt), which is often more effective for less reactive, electron-deficient olefins. Be aware this can sometimes introduce ethylated byproducts.[1]
-
-
Cause 2: Solvent Effects. The choice of solvent impacts the electrophilicity of the zinc carbenoid.
The following workflow can help diagnose low conversion issues:
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Formation of Byproducts
Issue: The reaction consumes the starting material but yields a mixture of products, with the desired cyclopropane being a minor component.
A: This is a classic selectivity issue related to the type of sulfur ylide used. The reaction proceeds via conjugate (1,4) addition to give the cyclopropane or direct (1,2) addition to give the epoxide.[23]
-
Cause: Use of a "harder," more reactive, and less stable ylide. Dimethylsulfonium methylide ((CH₃)₂S=CH₂) is considered a harder nucleophile and preferentially attacks the hard electrophilic carbonyl carbon (1,2-addition), leading to the epoxide.[24]
-
Solution: Switch to the "softer," more stable, and less reactive dimethyloxosulfonium methylide ((CH₃)₂SO=CH₂), also known as Corey's ylide. This ylide selectively undergoes 1,4-conjugate addition to the β-carbon of the enone, which is a soft electrophilic site, leading to the desired cyclopropane.[7][9][25]
Caption: Ylide choice dictates selectivity in the Corey-Chaykovsky reaction.
Guide 3: Poor Diastereoselectivity in MIRC Reactions
Issue: The MIRC reaction works, but produces an inseparable mixture of diastereomers.
A: Diastereoselectivity in MIRC reactions is often determined by the kinetics of the final ring-closing step versus bond rotation in the intermediate enolate.[9][15]
-
Cause 1: Flexible Transition State. If the intermediate enolate is long-lived, rotation around the Cα-Cβ single bond can occur before the intramolecular SN2 displacement, leading to a loss of stereochemical information.
-
Solution 1 (Lower Temperature): Reducing the reaction temperature can slow down the rate of bond rotation relative to the ring-closing step, often favoring one diastereomer.
-
Solution 2 (Change Counter-ion/Solvent): The enolate counter-ion (e.g., Li⁺, Na⁺, K⁺) and the solvent can influence the geometry and lifetime of the intermediate. Experimenting with different bases (e.g., NaH, KHMDS, LiHMDS) and solvents (THF, DME, Toluene) can sometimes lock the conformation and improve selectivity.
-
-
Cause 2: Steric Factors. The steric bulk of the nucleophile or the substrate can influence the facial selectivity of the initial Michael addition.
-
Solution: If applicable, modify the steric environment. For instance, using a bulkier ester group on an acrylate substrate or a sterically more demanding sulfur ylide can sometimes enhance diastereoselectivity.[19] For asymmetric reactions, the choice of a chiral sulfide or catalyst is the most critical factor.[8][13][26]
-
Key Experimental Protocols
Protocol 1: General Procedure for Corey-Chaykovsky Cyclopropanation of an Enone
This protocol uses the more stable dimethyloxosulfonium methylide for selective 1,4-addition.
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) under a stream of N₂ to remove the oil, then place the flask under high vacuum for 15-20 minutes.
-
Add anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
-
Ylide Formation:
-
To the NaH/DMSO suspension, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.
-
Stir the resulting milky suspension at room temperature for 45-60 minutes until hydrogen evolution ceases and the solution becomes clear or translucent. This indicates the formation of dimethyloxosulfonium methylide.
-
-
Cyclopropanation:
-
Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous DMSO or THF.
-
Add the enone solution dropwise to the prepared ylide solution at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material (typically 2-4 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate or ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired cyclopropyl ketone.[20]
-
Protocol 2: Simmons-Smith Cyclopropanation using the Furukawa Modification
This protocol is effective for moderately reactive electron-deficient olefins.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the electron-deficient olefin (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Add diethylzinc (Et₂Zn, 1.5 eq, typically a 1.0 M solution in hexanes) dropwise to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (CH₂I₂, 1.5 eq) dropwise. Caution: The reaction can be exothermic.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or GC.
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and stir until gas evolution stops.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11][27]
-
References
-
Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry (RSC Publishing). [Link]
-
Facile Activation of Zinc. Preparation of Cyclobutanones via Dichloroketene and Cyclopropanes Using the Simmons-Smith Reaction. Synthetic Communications. [Link]
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
Application of Chiral Sulfides to Catalytic Asymmetric Aziridination and Cyclopropanation with In Situ Generation of the Diazo Compound. Angewandte Chemie International Edition. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development. [Link]
-
Facile Activation of Zinc. Preparation of Cyclobutanones via Dichloroketene and Cyclopropanes Using the Simmons-Smith Reaction: Abstract, Citation (BibTeX) & Reference. Bohrium. [Link]
-
Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
-
Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
-
Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides. Lookchem. [Link]
-
COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY. [Link]
-
Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides. Chemical Communications (RSC Publishing). [Link]
-
Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. European Journal of Organic Chemistry. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing). [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). RSC Publishing. [Link]
-
Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes. ResearchGate. [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing. [Link]
-
Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]
-
Synergistic Effect of Additives on Cyclopropanation of Olefins. ChemInform. [Link]
-
Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42). YouTube. [Link]
-
Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions. Semantic Scholar. [Link]
-
Simmons-Smith Reaction. NROChemistry. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH. [Link]
-
Synergistic effect of additives on cyclopropanation of olefins. PubMed. [Link]
-
Corey-Chaykovsky Reactions. NROChemistry. [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides. Chemical Communications (RSC Publishing) DOI:10.1039/A704214K. [Link]
-
Worked Mechanism Problem: Cyclopropanation of Enones (Corey-Chaykovsky Reaction). YouTube. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. [Link]
-
Synergistic effect of additives on cyclopropanation of olefins. RSC Publishing. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link]
-
Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. ChemRxiv. [Link]
-
Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acrylates. Chemical Research in Chinese Universities. [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
For highly polar compound, how to do the purification?. ResearchGate. [Link]
-
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
-
The Journal of Organic Chemistry. ACS Publications - American Chemical Society. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed Central. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. lookchem.com [lookchem.com]
- 9. adichemistry.com [adichemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. Simmons-Smith Reaction [organic-chemistry.org]
- 13. Application of Chiral Sulfides to Catalytic Asymmetric Aziridination and Cyclopropanation with In Situ Generation of the Diazo Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 16. Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 20. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 21. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 22. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Cyclopropanation Yields with Lewis Acid Additives
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Lewis acid additives to improve the yield and selectivity of cyclopropanation reactions. As you navigate the complexities of synthesizing cyclopropane-containing molecules, which are crucial motifs in numerous pharmaceuticals, this resource will serve as a practical, field-proven guide.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your cyclopropanation experiments. Each problem is followed by potential causes and actionable solutions grounded in established chemical principles.
Issue 1: Low or No Cyclopropanation Yield
You've set up your cyclopropanation reaction (e.g., a Simmons-Smith or a transition-metal-catalyzed reaction with a diazo compound), but upon analysis, you observe a low yield of the desired cyclopropane product or only starting material.
Potential Causes & Solutions
-
Insufficient Activation of the Alkene or Carbene Precursor:
-
Explanation: The electrophilicity of the carbene source or the nucleophilicity of the alkene may be too low for the reaction to proceed efficiently. Lewis acids can activate the system by coordinating to the carbene precursor or, in the case of donor-acceptor (D-A) cyclopropanes, by activating the cyclopropane itself for ring-opening and subsequent reactions.[3][4] In Simmons-Smith type reactions, the Lewis acidic nature of the zinc reagent is crucial for the cyclopropanation to occur.[5][6]
-
Solution:
-
Introduce a Lewis Acid: If not already present, add a suitable Lewis acid. Common choices include ZnCl₂, MgI₂, Sc(OTf)₃, and Ti(Oi-Pr)₄. The choice of Lewis acid can be critical and is often substrate-dependent.[7] For instance, in reactions involving donor-acceptor cyclopropanes, Lewis acids like GaCl₃ or Yb(OTf)₃ can effectively promote the reaction.[8][9]
-
Optimize Lewis Acid Stoichiometry: The amount of Lewis acid can be crucial. Start with catalytic amounts (5-20 mol%) and screen higher loadings if necessary. In some cases, stoichiometric amounts of a chiral Lewis acid may be required, especially for achieving high enantioselectivity in asymmetric cyclopropanations.[10]
-
Consider a More Reactive Carbene Source: If using a diazo compound, switching to a more reactive derivative might be beneficial. However, be aware that highly reactive carbenes can lead to side reactions.[11]
-
-
-
Decomposition of Reagents or Intermediates:
-
Explanation: Diazo compounds, which are common carbene precursors, can be unstable in the presence of strong Lewis acids, leading to decomposition before they can react with the alkene.[8] Similarly, the generated carbene or carbenoid might be unstable under the reaction conditions.
-
Solution:
-
Slow Addition: Add the diazo compound slowly to the reaction mixture containing the alkene and the Lewis acid catalyst. This maintains a low concentration of the diazo compound and minimizes decomposition.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to increase the stability of sensitive reagents and intermediates.
-
Choose a Milder Lewis Acid: If decomposition is suspected, switch to a milder Lewis acid. For example, if a strong Lewis acid like GaCl₃ is causing issues, consider a less aggressive one like Zn(OTf)₂.
-
-
-
Inappropriate Solvent Choice:
-
Explanation: The solvent can significantly impact the reaction rate and outcome. The basicity of the solvent can influence the Lewis acidity of the reagent and its effectiveness.[6] Highly coordinating solvents can compete with the substrate for binding to the Lewis acid, thereby inhibiting the reaction.
-
Solution:
-
Solvent Screening: Screen a range of solvents with varying polarities and coordinating abilities. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and toluene are common choices for cyclopropanation reactions.
-
Apolar Solvents: In many cases, less coordinating, apolar solvents are preferred to maximize the effect of the Lewis acid additive.
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low cyclopropanation yield.
Issue 2: Poor Diastereoselectivity
The cyclopropanation reaction is working, but you are obtaining a mixture of diastereomers with poor selectivity, particularly when dealing with chiral substrates or forming multiple stereocenters.
Potential Causes & Solutions
-
Ineffective Stereocontrol from the Catalyst or Substrate:
-
Explanation: In substrate-directed cyclopropanations (e.g., with allylic alcohols), the Lewis acid or the zinc carbenoid should coordinate to a directing group (like a hydroxyl group) to guide the cyclopropanation to a specific face of the double bond.[12] If this coordination is weak or non-specific, poor diastereoselectivity will result.
-
Solution:
-
Chelating Lewis Acids: Employ Lewis acids that are known to form strong chelates. For example, in the cyclopropanation of allylic alcohols, titanium-based Lewis acids with TADDOL ligands can provide high diastereoselectivity.[13]
-
Optimize Reaction Conditions: The choice of solvent and temperature can influence the stability of the transition state that controls stereoselectivity. Lowering the temperature often enhances selectivity.
-
Modify the Directing Group: If possible, modifying the directing group on the substrate can enhance its coordinating ability.
-
-
-
Use of an Achiral Lewis Acid in an Asymmetric Reaction:
-
Explanation: To induce diastereoselectivity in the reaction of a chiral substrate with an achiral reagent, a chiral Lewis acid is often necessary to create a chiral environment around the reaction center.
-
Solution:
-
Chiral Lewis Acids: Introduce a chiral Lewis acid catalyst. A wide variety of such catalysts based on metals like titanium, copper, and rhodium with chiral ligands have been developed for asymmetric cyclopropanation.[12]
-
Ligand Screening: For transition-metal-catalyzed reactions, screen a variety of chiral ligands to find the one that provides the best stereocontrol for your specific substrate.
-
-
Table 1: Lewis Acids for Improved Diastereoselectivity
| Lewis Acid/Catalyst System | Substrate Type | Typical Outcome | Reference |
| Et₂Zn/CH₂I₂ (Simmons-Smith) | Allylic Alcohols | syn-cyclopropane (hydroxyl-directed) | [12][13] |
| Ti(Oi-Pr)₄ / TADDOL | Allylic Alcohols | High syn or anti selectivity depending on ligand | [13] |
| Yb(OTf)₃ | Donor-Acceptor Cyclopropanes | High diastereoselectivity in cycloadditions | [9] |
| Sc(OTf)₃ | Donor-Acceptor Cyclopropanes | Effective in [3+2] cycloadditions with high selectivity | [14] |
| Rh₂(OAc)₄ with Chiral Ligands | Alkenes + Diazo Compounds | High enantioselectivity and diastereoselectivity | [12] |
Frequently Asked Questions (FAQs)
Q1: How do Lewis acids mechanistically enhance cyclopropanation reactions?
A1: Lewis acids can function in several ways depending on the reaction type:
-
Activation of Carbene Precursors: In reactions involving diazo compounds, the Lewis acid can coordinate to the carbonyl group (in the case of diazoacetates), making the diazo carbon more electrophilic and facilitating nitrogen extrusion and carbene transfer.
-
Activation of Donor-Acceptor (D-A) Cyclopropanes: For D-A cyclopropanes, the Lewis acid chelates the acceptor groups (e.g., two esters), increasing the polarization of the C-C bonds within the ring. This facilitates nucleophilic attack and ring-opening, forming a zwitterionic intermediate that can then react with other species.[3][4][15]
-
Substrate Chelation and Direction: In reactions like the Simmons-Smith cyclopropanation of allylic alcohols, the Lewis acidic zinc reagent coordinates to the hydroxyl group. This pre-organizes the substrate and the reagent in a specific orientation, leading to directed and highly diastereoselective cyclopropanation.[12]
Caption: Mechanism of Lewis acid activation of D-A cyclopropanes.
Q2: What are the key criteria for selecting a Lewis acid for my cyclopropanation reaction?
A2: The selection of an appropriate Lewis acid depends on several factors:
-
Substrate: The functional groups present in your starting material will determine which Lewis acids are compatible. For example, substrates with directing groups like alcohols may benefit from chelating Lewis acids like Ti(Oi-Pr)₄.
-
Carbene Source: The stability of your carbene precursor in the presence of the Lewis acid is critical. Strong Lewis acids can decompose sensitive reagents like diazo compounds.[8]
-
Desired Outcome: If high diastereoselectivity or enantioselectivity is the goal, a chiral Lewis acid or a catalyst system with a chiral ligand is necessary.[10]
-
Reaction Type: For Simmons-Smith reactions, zinc-based reagents are inherent. For transition-metal-catalyzed reactions, a wider range of Lewis acids can be screened.
-
Cost and Availability: For large-scale synthesis, the cost and availability of the Lewis acid can be a significant consideration.
Q3: Can Lewis acid additives cause side reactions?
A3: Yes, Lewis acids can promote undesired reaction pathways.
-
Epimerization: If your product has acid-sensitive stereocenters, the Lewis acid could cause epimerization.
-
Rearrangements: Lewis acids can catalyze rearrangements, such as Wagner-Meerwein shifts, in carbocationic intermediates.
-
Decomposition: As mentioned, they can cause the decomposition of sensitive starting materials or products.[16]
-
Product Instability: The product itself might not be stable to the Lewis acid, especially after the reaction is complete. It is good practice to quench the reaction to neutralize the Lewis acid during workup.[16]
Experimental Protocol: Lewis Acid-Mediated Cyclopropanation of an Allylic Alcohol
This protocol provides a general procedure for the diastereoselective cyclopropanation of an allylic alcohol using the Simmons-Smith reaction, where the Lewis acidity of the zinc carbenoid is key.
Materials:
-
Allylic alcohol (1.0 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 mL)
-
Diiodomethane (2.2 mmol, 0.18 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the allylic alcohol (1.0 mmol) and anhydrous DCM (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) to the stirred solution. Stir for 20 minutes at 0 °C.
-
Carbenoid Formation: Slowly add diiodomethane (0.18 mL, 2.2 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropyl alcohol.
References
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. [Link]
-
Ratzenböck, A., Kobras, M., Rustler, A., & Reiser, O. (2022). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. Chemistry – A European Journal, 28(11), e202104331. [Link]
-
Ivanov, A. S., et al. (2021). Lewis acid-mediated reactions of donor-acceptor cyclopropanes with diazo esters. Organic & Biomolecular Chemistry, 19(30), 6649-6663. [Link]
-
Wikipedia. (n.d.). Cyclopropanation. [Link]
-
Kainz, Q. M., et al. (2017). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. ACS Central Science, 3(8), 888-894. [Link]
-
Charette, A. B., & Brochu, C. (1995). A new strategy for the Lewis acid-catalyzed cyclopropanation of allylic alcohols. Journal of the American Chemical Society, 117(45), 11367-11368. [Link]
-
Reddy, R. P., et al. (2017). Lewis Acid Catalyzed Diastereoselective Cycloaddition Reactions of Donor–Acceptor Cyclopropanes and Vinyl Azides: Synthesis of Functionalized Azidocyclopentane and Tetrahydropyridine Derivatives. Organic Letters, 19(3), 616-619. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. [Link]
-
Rubin, M., Rubina, M., & Gevorgyan, V. (2007). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117-3179. [Link]
-
Shi, M., et al. (2020). Diastereoselective Synthesis of Cycloheptannelated Indoles via Lewis-Acid-Catalyzed (4 + 3)-Cyclization of Donor–Acceptor Cyclopropanes. Organic Letters, 22(5), 1846-1851. [Link]
-
ResearchGate. (n.d.). Commonly used methods for cyclopropanation reactions. [Link]
-
Purdue University Graduate School. (n.d.). Asymmetric Transition Metal Catalyzed Cyclopropanations. [Link]
-
Wiley-VCH. (n.d.). Asymmetric Cyclopropanation. [Link]
-
ResearchGate. (n.d.). Typical hydroarylation reactivity of cyclopropanes under Lewis acid... [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cyclopropanation. [Link]
-
Biju, A. T., et al. (2016). Lewis Acid Catalyzed Selective Reactions of Donor-Acceptor Cyclopropanes with 2-Naphthols. Chemistry – An Asian Journal, 11(20), 2844-2848. [Link]
-
Suzuki, M., et al. (2018). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 9(33), 4376-4383. [Link]
-
Fasan, R., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. ACS Catalysis, 8(11), 10736-10748. [Link]
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]
-
ResearchGate. (n.d.). Strategies to promote ring-opening of D-A cyclopropanes. LA=Lewis acid. [Link]
-
Matsuoka, S., Numata, K., & Suzuki, M. (2006). Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane. Chemistry Letters, 35(12), 1362-1363. [Link]
-
Wulff, W. D., et al. (2007). Scope and Mechanism for Lewis Acid-Catalyzed Cycloadditions of Aldehydes and Donor−Acceptor Cyclopropanes: Evidence for a Stereospecific Intimate Ion Pair Pathway. Journal of the American Chemical Society, 129(44), 13418-13428. [Link]
-
Reissig, H.-U., et al. (2021). Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes. European Journal of Organic Chemistry, 2021(48), 6250-6254. [Link]
-
YouTube. (2023, September 25). Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]
-
Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(16), 5981. [Link]
-
Meier, M. A. R., et al. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. RSC Advances, 7(26), 15830-15838. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
Reddit. (2021, October 27). Common sources of mistake in organic synthesis. [Link]
-
ResearchGate. (n.d.). Reaction Pathways of the Simmons−Smith Reaction. [Link]
-
Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. [Link]
-
Engle, K. M., & Yu, J.-Q. (2018). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. Nature, 559(7712), 85-89. [Link]
-
Nakamura, E., Hirai, A., & Nakamura, M. (1998). Theoretical Studies on Lewis Acid Acceleration in Simmons−Smith Reaction. Journal of the American Chemical Society, 120(23), 5846-5847. [Link]
-
Trost, B. M., & Dong, G. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Chemical Society Reviews, 48(3), 838-854. [Link]
Sources
- 1. Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 2. Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. researchgate.net [researchgate.net]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis Acid Catalyzed Selective Reactions of Donor-Acceptor Cyclopropanes with 2-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simmons-Smith Reaction [organic-chemistry.org]
- 14. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How To [chem.rochester.edu]
Technical Support Center: Temperature Control in the Synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, you will find detailed protocols, frequently asked questions (FAQs), and troubleshooting guides focused on the critical aspect of temperature control throughout the synthetic process. Our aim is to equip you with the expertise to optimize your reaction conditions, maximize yield and purity, and confidently address challenges you may encounter.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a two-step process starting from (4-chlorophenyl)acetonitrile. The first step involves the formation of the cyclopropane ring via a phase-transfer catalyzed reaction, followed by the hydrolysis of the nitrile to the carboxylic acid. Precise temperature control at each stage is paramount for the success of this synthesis.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(4-chlorophenyl)cyclopropanecarbonitrile via Phase-Transfer Catalysis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine (4-chlorophenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride (0.05 eq) in toluene.
-
Addition of Base: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide (5.0 eq) dropwise to the mixture. The vigorous stirring is crucial to ensure efficient mixing of the aqueous and organic phases.
-
Temperature Control: After the addition of the base, heat the reaction mixture to 60-70°C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the salts and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-chlorophenyl)cyclopropanecarbonitrile, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Hydrolysis of 2-(4-chlorophenyl)cyclopropanecarbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 2-(4-chlorophenyl)cyclopropanecarbonitrile from the previous step.
-
Acid Hydrolysis: Add a 1:1 mixture of concentrated sulfuric acid and water.
-
Temperature Control: Heat the mixture to reflux (approximately 110-120°C) and maintain this temperature for 6-8 hours. The completion of the reaction can be monitored by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Troubleshooting Guide
Step 1: Cyclopropanation
Issue 1: Low or No Conversion of Starting Material
-
Question: I have been stirring my reaction for several hours, but TLC analysis shows a significant amount of unreacted (4-chlorophenyl)acetonitrile. What could be the problem?
-
Answer:
-
Insufficient Temperature: The reaction may require a higher temperature to initiate. Ensure your reaction is being maintained at the recommended 60-70°C. A lower temperature will result in a significantly slower reaction rate.
-
Inefficient Stirring: Phase-transfer catalysis relies on the efficient transfer of the hydroxide ion from the aqueous phase to the organic phase.[1] If stirring is not vigorous enough, the interfacial area between the two phases is limited, leading to poor catalytic activity. Increase the stirring speed to ensure a fine emulsion is formed.
-
Inactive Catalyst: The phase-transfer catalyst can degrade over time. Ensure you are using a fresh, high-quality catalyst.
-
Issue 2: Formation of a Polymeric Byproduct
-
Question: I am observing a significant amount of a viscous, polymeric substance in my reaction flask, and the yield of the desired product is low. What is causing this?
-
Answer:
-
Excessive Temperature: Running the reaction at temperatures significantly above 70°C can lead to side reactions, including polymerization of the starting material or product. Carefully monitor and control the internal reaction temperature.
-
Localized Hotspots: Inadequate stirring can lead to localized hotspots, even if the external heating bath is at the correct temperature. This can also promote polymerization. Ensure uniform heating and vigorous stirring.
-
Caption: Decision tree for troubleshooting low cyclopropanation yield.
Step 2: Hydrolysis
Issue 3: Incomplete Hydrolysis to the Carboxylic Acid
-
Question: After the hydrolysis step, I have isolated a significant amount of the corresponding amide instead of the carboxylic acid. How can I drive the reaction to completion?
-
Answer:
-
Insufficient Reflux Temperature/Time: The hydrolysis of the intermediate amide to the carboxylic acid is often the slower step and requires sustained high temperatures.[2] Ensure that the reaction mixture is vigorously refluxing and consider extending the reflux time. Monitor the reaction by TLC until the amide spot is no longer visible.
-
Insufficient Acid/Base Concentration: The rate of hydrolysis is dependent on the concentration of the acid or base. Ensure you are using a sufficiently concentrated solution. For acidic hydrolysis, a 1:1 mixture of concentrated sulfuric acid and water is effective.
-
Issue 4: Product Decomposition or Darkening of the Reaction Mixture
-
Question: My reaction mixture turned dark brown/black during reflux, and the yield of the final product is low. What could be the cause?
-
Answer:
-
Excessive Temperature: While high temperatures are necessary for hydrolysis, excessively high temperatures (e.g., from overly aggressive heating) can lead to decomposition of the starting material or product, resulting in charring. Use a heating mantle with a temperature controller and a thermometer to maintain a steady reflux without overheating.
-
Side Reactions: At elevated temperatures, other reactions such as decarboxylation might occur, although cyclopropanecarboxylic acids are generally more stable to decarboxylation than other beta-keto acids. However, prolonged heating at very high temperatures could lead to some degradation. Adhering to the recommended reaction time and temperature is crucial.
-
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the phase-transfer catalyzed cyclopropanation step?
A1: Temperature is a key parameter in phase-transfer catalysis as it influences both the reaction rate and the stability of the catalyst and reactants.
-
Reaction Rate: Like most chemical reactions, the rate of cyclopropanation increases with temperature. However, an optimal temperature range exists.
-
Catalyst Stability: Many quaternary ammonium salts used as phase-transfer catalysts can decompose at higher temperatures, reducing the reaction efficiency.
-
Side Reactions: As mentioned in the troubleshooting guide, excessive temperatures can lead to unwanted side reactions like polymerization.
Q2: Can I perform the hydrolysis step at a lower temperature to avoid decomposition?
A2: While it is technically possible to perform the hydrolysis at a lower temperature, the reaction time will be significantly longer. The high activation energy for the hydrolysis of nitriles, and subsequently the intermediate amide, necessitates elevated temperatures to achieve a reasonable reaction rate. The key is to maintain a controlled, steady reflux rather than simply applying maximum heat.
Q3: Does the temperature of the work-up and purification steps matter?
A3: Yes, temperature control during work-up and purification is also important.
-
Quenching: The hydrolysis reaction is typically quenched by pouring it onto ice. This is to rapidly cool the reaction and to dilute the strong acid, minimizing any potential for further side reactions or degradation of the product upon neutralization.
-
Crystallization: The temperature at which crystallization is performed will affect the crystal size and purity of the final product. Slow cooling generally leads to larger, purer crystals.
Q4: What is the effect of temperature on the diastereoselectivity of the cyclopropanation?
A4: For the synthesis of this compound, the product is a racemic mixture of enantiomers, but can also exist as cis and trans diastereomers. The temperature can influence the diastereomeric ratio of the product. In many cyclopropanation reactions, lower temperatures favor the formation of the thermodynamically more stable trans isomer. However, the specific influence of temperature on the diastereoselectivity of this particular reaction would need to be determined empirically.
Quantitative Data Summary
| Parameter | Step | Recommended Temperature | Rationale |
| Reaction Temperature | 1: Cyclopropanation | 60-70°C | Balances reaction rate with catalyst and reactant stability. |
| Reaction Temperature | 2: Hydrolysis | Reflux (approx. 110-120°C) | Provides sufficient energy to overcome the activation barrier for nitrile and amide hydrolysis. |
| Quenching Temperature | 2: Hydrolysis | 0°C (Ice Bath) | Rapidly stops the reaction and minimizes product degradation. |
| Crystallization Temperature | 2: Hydrolysis | Start at Room Temp, then cool | Slow cooling promotes the formation of pure crystals. |
References
- Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. PMC.
- cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses Procedure.
- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure.
- Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. CRDEEP Journals.
- Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online.
- 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Synthesis of 4-(2-Chlorophenyl)
- Production method for 1-(4-chlorophenyl)-2-cyclopropylpropane-1-one and by-product therefor.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
- Special Issue : Applications of Phase Transfer C
- Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. PubMed.
- Special Issue : Design and Applications of Phase Transfer C
- cyclopropanecarboxylic acid. Organic Syntheses Procedure.
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
- 4-Chlorophenylacetonitrile. Wikipedia.
- Phase-Transfer and Other Types of C
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of Carboxylic Acids. Jasperse Ch. 20, 21 Notes.
- Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester. CymitQuimica.
- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.
- This compound. Sigma-Aldrich.
- 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID synthesis. ChemicalBook.
- Synthesis of Cyclopropanecarboxylic Acid. YouTube.
- Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
- Cyclopropanecarboxylic acid. NIST WebBook.
- This compound. Manchester Organics.
- Decarboxyl
- Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cycliz
- New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Journal of Chemical Technology and Metallurgy.
- 2-Chloro-2-(4-chlorophenyl)acetonitrile. CymitQuimica.
- Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed.
- Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester. CymitQuimica.
Sources
Technical Support Center: Solvent Effects on Stereoselectivity in 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid and related chiral cyclopropanes. Stereocontrol is paramount in developing pharmacologically active molecules, and the choice of solvent is a frequently underestimated yet critical parameter governing the stereochemical outcome of the cyclopropanation reaction.
This document provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern solvent-mediated stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is the stereochemistry of this compound important?
The cis and trans isomers of this compound, as well as their individual enantiomers, can exhibit significantly different pharmacological, toxicological, and metabolic profiles. The three-dimensional arrangement of the chlorophenyl and carboxylic acid groups dictates how the molecule interacts with its biological target (e.g., an enzyme or receptor). Therefore, controlling the stereochemistry is essential for synthesizing a potent and selective active pharmaceutical ingredient (API).
Q2: What are the common synthetic routes for this cyclopropanation, and how does the solvent fit in?
The synthesis of 2-arylcyclopropanecarboxylic acids is typically achieved through several methods, with the most common being the transition-metal-catalyzed decomposition of a diazo compound in the presence of a styrene derivative.[1]
-
Key Reaction: The reaction of 4-chlorostyrene with a carbene precursor, such as ethyl diazoacetate (EDA), catalyzed by a rhodium or copper complex, is a prevalent method. The resulting ester is then hydrolyzed to the carboxylic acid.
-
Solvent's Role: The solvent is not merely a medium for the reactants; it actively participates in the reaction's transition state.[2] It influences the catalyst's activity, the stability of intermediates, and, most importantly, the steric and electronic environment of the transition state where the stereochemistry is determined.[2][3]
Q3: How does solvent polarity specifically influence the cis/trans ratio in a metal-catalyzed cyclopropanation?
The influence of solvent polarity is a nuanced topic, but a general principle can be observed in many catalytic cyclopropanations. The stereoselectivity of the reaction is determined in the selectivity-controlling transition state.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents are often the preferred choice for high stereoselectivity. They interact weakly with the transition state complex. This allows the inherent steric and electronic properties of the catalyst's ligands and the substrates to be the dominant factors in directing the stereochemical outcome.[3]
-
Polar Solvents (e.g., DMF, Acetonitrile, Alcohols): Highly polar solvents can stabilize charged intermediates or polar transition states. In some cyclopropanation mechanisms, polar solvents can favor an "early" transition state where the alkene is further from the chiral environment of the metal-carbene complex.[3] This increased distance reduces the catalyst's ability to effectively control the facial approach of the alkene, leading to a decrease in stereoselectivity.[3] Furthermore, Lewis basic solvents can coordinate with the metal center, altering its electronic properties and diminishing the directing effect of the chiral ligands.[3]
The diagram below illustrates the conceptual relationship between solvent polarity and the transition state geometry.
Sources
Validation & Comparative
A Comparative Guide to the NMR Structural Validation of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Isomers
This guide provides an in-depth, comparative analysis for the structural and stereochemical validation of 2-(4-chlorophenyl)cyclopropanecarboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple procedural outline, we will explore the causal reasoning behind experimental choices and interpret the resulting data to unambiguously differentiate between the cis and trans diastereomers. This document is intended for researchers, scientists, and drug development professionals who require rigorous structural confirmation of small molecules.
The Analytical Challenge: Differentiating Cis and Trans Isomers
The synthesis of this compound can yield two distinct diastereomers: a cis isomer, where the chlorophenyl and carboxylic acid groups are on the same face of the cyclopropane ring, and a trans isomer, where they are on opposite faces. While these isomers share the same molecular formula and connectivity, their three-dimensional arrangement profoundly impacts their physical, chemical, and biological properties. Therefore, definitive stereochemical assignment is not merely an academic exercise but a critical step in chemical and pharmaceutical development.
NMR spectroscopy stands as the preeminent technique for this task, offering a non-destructive view into the molecular framework. By leveraging a suite of 1D and 2D NMR experiments, we can map both through-bond and through-space correlations to build an unassailable model of the molecule's true structure.
Part 1: The Unique NMR Signature of the Cyclopropane Moiety
The three-membered cyclopropane ring possesses a unique electronic structure that significantly influences its NMR spectrum. The C-C bonds exhibit high p-character, leading to a shielding cone of electron density perpendicular to the plane of the ring. This "ring current" effect, analogous to that in aromatic systems, causes the cyclopropyl protons to be unusually shielded, typically resonating in the upfield region of the ¹H NMR spectrum (δ 0.2 - 2.5 ppm).[1][2][3] The attached substituents—the electron-withdrawing carboxylic acid and the magnetically anisotropic chlorophenyl group—will further modulate these chemical shifts, providing the initial clues to the molecule's stereochemistry.[4][5]
Part 2: A Multi-faceted NMR Approach for Unambiguous Validation
A single NMR experiment is insufficient for complete structural validation. A comprehensive suite of experiments is required, each providing a unique piece of the structural puzzle. The overall workflow is designed to first establish the basic carbon-hydrogen framework and connectivity before probing the through-space interactions that define the stereochemistry.
Experimental Protocol: Sample Preparation
Scientific integrity begins with meticulous sample preparation. Poor sample quality will irretrievably degrade spectral quality, obscuring vital information.
-
Mass Determination: Accurately weigh 10-20 mg of the purified this compound for ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 30-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7][8]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. Add approximately 0.6-0.7 mL of the solvent to a small, clean vial containing the sample.[6][9]
-
Dissolution & Filtration: Gently agitate the vial to dissolve the sample completely. To remove any microscopic particulate matter that can disrupt magnetic field homogeneity and degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9][10]
-
Internal Standard: For precise chemical shift referencing, the residual non-deuterated solvent peak can be used (e.g., CHCl₃ at δ 7.26 ppm). Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which is defined as δ 0.00 ppm.[6]
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
Part 3: Comparative Data Analysis: Cis vs. Trans
The following sections detail the expected NMR data, with a direct comparison between the cis and trans isomers. Let's define the proton and carbon numbering for clarity:
(Image of this compound with numbered positions would be here)
-
H1: Proton on the carbon bearing the COOH group.
-
H2: Proton on the carbon bearing the chlorophenyl group.
-
H3a/H3b: The two diastereotopic protons on the CH₂ group of the cyclopropane ring.
-
Aromatic Protons: H_ortho and H_meta relative to the cyclopropane substituent.
1D NMR: ¹H and ¹³C Spectra
¹H NMR Analysis:
-
Carboxylic Acid Proton: A characteristic broad singlet is expected in the far downfield region (δ 10-13 ppm). This signal will disappear upon the addition of a drop of D₂O, confirming its identity as an exchangeable acidic proton.[11][12][13][14] This feature is common to both isomers.
-
Aromatic Region (δ 7.0-7.4 ppm): The 1,4-disubstituted (para) chlorophenyl group will present as a classic AA'BB' system, which often simplifies to two apparent doublets. This pattern confirms the substitution on the phenyl ring but does not differentiate the isomers.
-
Cyclopropane Region (δ 1.0-3.0 ppm): This is the most diagnostic region in the 1D spectrum. The three cyclopropyl protons (H1, H2, H3a, H3b) will be chemically distinct and will split each other, creating a complex set of overlapping multiplets.
-
Key Differentiator - Chemical Shifts: The relative stereochemistry dictates the spatial proximity of the cyclopropyl protons to the shielding/deshielding zones of the substituents.
-
In the trans isomer , H1 and H2 are on opposite faces of the ring.
-
In the cis isomer , H1 and H2 are on the same face, leading to greater steric compression and interaction with the substituent clouds, which typically results in at least one of these protons being shifted further downfield compared to its counterpart in the trans isomer.
-
-
Key Differentiator - Coupling Constants: The magnitude of the vicinal coupling constant (³J) between cyclopropyl protons is dependent on the dihedral angle. Generally, for cyclopropanes, ³J_cis (dihedral angle ~0°) is larger than ³J_trans (dihedral angle ~120°).[15] Careful analysis of the multiplet structures can reveal these coupling constants, providing strong evidence for the stereochemical assignment.
-
¹³C NMR Analysis:
The proton-decoupled ¹³C NMR spectrum will show the expected number of carbon signals, confirming the molecular backbone. While subtle differences in chemical shifts between isomers will exist, the ¹³C spectrum alone is not typically used for definitive stereochemical assignment. Key expected signals include the carbonyl carbon (δ ~175-180 ppm), four aromatic carbons, and three distinct, highly shielded cyclopropyl carbons (δ ~15-35 ppm).[16][17]
2D NMR: Mapping Connectivity and Space
COSY (COrrelation SpectroscopY): Confirming the Spin System
The COSY spectrum reveals all ¹H-¹H scalar (through-bond) couplings. For both isomers, it will show cross-peaks connecting H1, H2, H3a, and H3b, confirming that they are all part of the same isolated cyclopropane spin system. It will also show a correlation between the H_ortho and H_meta protons of the phenyl ring.
HSQC & HMBC: Assembling the Full Framework
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C1, C2, C3, C_ortho, C_meta).
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals longer-range (2-3 bond) ¹H-¹³C correlations, cementing the connectivity between the different fragments of the molecule. Key correlations to look for (Figure 2) include:
-
A cross-peak between H2 and the ipso-carbon of the phenyl ring (the carbon attached to the cyclopropane).
-
A cross-peak between H1 and the carbonyl carbon of the carboxylic acid.
-
These two correlations definitively prove the attachment points of the substituent groups, validating the overall this compound constitution.
-
NOESY/ROESY: The Definitive Stereochemistry Experiment
This is the cornerstone experiment for differentiating the cis and trans isomers. It detects protons that are close in three-dimensional space (typically < 5 Å), irrespective of their bonding.[18][19] The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶), so stronger cross-peaks indicate closer proximity. For a small molecule like this (MW < 500), a NOESY experiment is generally preferred.[20][21]
-
Prediction for the trans Isomer: The key spatial relationship is between H1 and H2, which are on opposite faces of the ring but are still relatively close. A weak to medium NOE cross-peak is expected between H1 and H2 .
-
Prediction for the cis Isomer: H1 and H2 are on the same face of the ring. A strong NOE cross-peak is expected between H1 and H2 . Furthermore, H1 will show an NOE to one of the C3 protons (e.g., H3a), while H2 will show an NOE to the other C3 proton (H3b).
The presence or absence, and relative intensity, of the H1-H2 NOE cross-peak is the single most powerful piece of data for the final stereochemical assignment.
Part 4: Data Summary and Final Validation
To facilitate a direct comparison, the key expected NMR data for both isomers are summarized below. The actual experimental values should be compared against these predictions.
Table 1: Comparative Summary of Predicted ¹H NMR Data
| Proton(s) | Isomer | Predicted δ (ppm) | Expected Multiplicity | Key Coupling Constants (³J) |
| H1/H2 | trans | 1.5 - 2.8 | ddd (doublet of doublet of doublets) | J_trans(H1,H2) < J_cis(H1,H3) |
| H1/H2 | cis | 1.7 - 3.0 | ddd (doublet of doublet of doublets) | J_cis(H1,H2) > J_trans(H1,H3) |
| H3a/H3b | Both | 1.0 - 1.8 | m (complex multiplet) | - |
| H_arom | Both | 7.0 - 7.4 | AA'BB' (two doublets) | ~8-9 Hz |
| COOH | Both | 10 - 13 | br s (broad singlet) | - |
Table 2: Definitive NOE/ROESY Correlation Comparison
| Correlation | Expected Result for trans Isomer | Expected Result for cis Isomer | Conclusion if Observed |
| H1 ↔ H2 | Weak / Medium Cross-Peak | Strong Cross-Peak | Strong peak confirms cis. Weak peak suggests trans. |
| H1 ↔ H3a/b | Present | Present | Confirms proximity to CH₂ group. |
| H2 ↔ H3a/b | Present | Present | Confirms proximity to CH₂ group. |
Conclusion
The structural validation of this compound is a systematic process of elimination and confirmation. While 1D NMR provides initial, strong clues based on chemical shifts and coupling constants, it is the unambiguous, through-space correlation observed in a 2D NOESY or ROESY experiment that provides the final, irrefutable proof of stereochemistry. By comparing the experimental data to the predicted patterns outlined in this guide—specifically the presence of a strong H1-H2 NOE cross-peak for the cis isomer versus a weaker one for the trans isomer—researchers can assign the structure with the highest degree of scientific confidence. This rigorous, multi-technique approach ensures data integrity and is essential for any research or development program involving stereoisomeric compounds.
References
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
-
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]
-
NMRium. (n.d.). NMRium - The next-generation NMR software. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
University of Delaware. (n.d.). NMR Data Processing Software. University of Delaware. [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis. [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]
-
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Supporting Information. [Link]
-
Mestrelab Research. (n.d.). Download NMR Predict. Mestrelab Research. [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Reddit. (2018). What is the difference between NOESY and ROESY for NMR? r/chemistry. [Link]
-
Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process. [Link]
-
Bruker. (n.d.). Mnova Predict | Accurate Prediction. Bruker. [Link]
-
Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. [Link]
- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
-
Bruker. (n.d.). NMR Software | NMR Technologies. Bruker. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]
-
ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra? [Link]
-
University of Wisconsin-Madison. (2018). NOESY and ROESY. Chemistry NMR Facility. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. [Link]
-
Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]
-
Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
-
Abraham, R. J., et al. (2012). (1)H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane... Magnetic Resonance in Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Reddit. (2023). Can someone explain what anisotropy is in simple terms. r/Mcat. [Link]
-
UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Organic Spectroscopy International. (2014). NOESY and ROESY. [Link]
-
Fiveable. (n.d.). Anisotropic Effect Definition. Organic Chemistry Key Term. [Link]
-
Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]
-
Softwares of the CBS. (n.d.). NMR Tools. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews. [Link]
-
ResearchGate. (n.d.). Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers. [Link]
-
Universidade de Coimbra. (n.d.). Structural analysis of small molecules. [Link]
-
SpectraBase. (n.d.). Cyclopropane - Optional[13C NMR] - Chemical Shifts. [Link]
-
Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]
-
Quora. (2019). How does methylcyclopropane have 4 NMR signals? [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts. [Link]
- Unknown Source. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy...
-
YouTube. (2018). Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. fiveable.me [fiveable.me]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. myneni.princeton.edu [myneni.princeton.edu]
- 18. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 20. reddit.com [reddit.com]
- 21. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
A Senior Application Scientist's Guide to Confirming the Purity of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid by HPLC
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, a molecule with significant potential in medicinal chemistry, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, experience-driven approach to confirming its purity using High-Performance Liquid Chromatography (HPLC), framed within the self-validating systems required by regulatory bodies. We will explore the causality behind methodological choices, compare HPLC with viable alternatives, and provide actionable protocols grounded in authoritative standards.
The "Why": Foundational Principles of Purity Confirmation
The primary objective of a purity analysis is to demonstrate that the compound of interest is suitable for its intended purpose. Impurities, which can originate from starting materials, synthetic by-products, or degradation, can impact the safety, efficacy, and stability of the final drug product.[2][3] High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this task in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[2][3][4][5][6]
Our target analyte, this compound, possesses structural features—a carboxylic acid group, a phenyl ring, and a cyclopropane moiety—that dictate our analytical strategy.[1] The presence of the phenyl ring provides a chromophore, making UV detection a straightforward choice. The acidic nature of the carboxylic acid group is a critical consideration for mobile phase selection to ensure sharp, symmetrical peaks.
The "How": A Self-Validating HPLC Protocol
Trustworthiness in analytical data is built upon a self-validating system. Before any sample analysis, the HPLC system's suitability must be rigorously established. This is not just good science; it is a regulatory expectation mandated by pharmacopeias and guidelines like the ICH Q2(R1).[7][8][9][10]
SST is the pre-flight check for your analysis, ensuring the equipment, reagents, and methodology constitute an integral system adequate for the task.[11][12] It verifies that the system is performing as expected before committing to the analysis of valuable samples.[9]
Key SST parameters include:
-
Resolution (Rs): Ensures baseline separation between the main peak and the closest eluting impurity. A value of Rs > 2.0 is typically desired.[13]
-
Tailing Factor (Tf): Measures peak symmetry. Acidic compounds can interact with residual silanols on the silica-based column packing, leading to peak tailing. A Tf ≤ 2.0 is generally acceptable.[11][13]
-
Repeatability (%RSD): Assesses the precision of multiple injections of the same standard. The Relative Standard Deviation (%RSD) for peak areas should typically be less than 2.0%.[13]
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate sharper peaks and better separation power.[11]
The following workflow diagram illustrates the logical sequence from sample preparation to final data interpretation, forming a robust and repeatable process.
Caption: A typical workflow for HPLC purity analysis.
This protocol is designed as a starting point for the analysis of this compound. Method development and validation are essential to prove its suitability for your specific sample matrix.[14][15]
Instrumentation:
-
An HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[16]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is the workhorse for non-polar to moderately polar compounds and is an excellent starting point for this molecule.[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier is crucial. It suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, non-ionized form interacts with the stationary phase. This prevents peak splitting and tailing.[5][15] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC. |
| Gradient Elution | 0-30 min, 40% to 95% B; 30-40 min, 95% B | A gradient is recommended for impurity profiling to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time.[17][18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times.[19] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Detection | UV at 230 nm | The chlorophenyl group should exhibit strong absorbance in this region. A DAD allows for peak purity assessment by comparing spectra across a peak.[20] |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[16]
Comparative Analysis: HPLC and Its Alternatives
While HPLC is the gold standard, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.[6] The choice of method depends on the specific properties of the analyte and the impurities to be detected.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | High resolution, high sensitivity, applicable to non-volatile compounds, well-established for pharmaceutical analysis.[3][4] | Requires solvent consumption, can be time-consuming. |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particles (<2 µm), leading to higher pressures. | Faster analysis times, higher resolution, and reduced solvent consumption compared to HPLC.[6] | Higher initial instrument cost, more susceptible to clogging from particulates. |
| GC (Gas Chromatography) | Separation of volatile compounds in the gas phase.[3] | Excellent for detecting volatile impurities like residual solvents. | Not suitable for the main analyte, which is non-volatile and would require derivatization, adding complexity and potential for error.[21] |
| CE (Capillary Electrophoresis) | Separation based on charge and size in an electric field.[3][6] | High efficiency, very low sample and solvent consumption, fast analysis. | Can be less robust than HPLC for routine QC, sensitivity can be lower without specific concentration techniques. |
For comprehensive purity profiling of this compound, HPLC or UPLC remains the most suitable and robust choice. GC is a complementary technique, essential for analyzing a different class of potential impurities (residual solvents) that are not amenable to HPLC analysis.
Data Interpretation: A Trustworthy Conclusion
The final step is the interpretation of the chromatogram. The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
However, this calculation rests on a critical assumption: that all compounds have a similar response factor at the chosen wavelength. For impurities that are structurally similar to the API, this is often a reasonable assumption for initial purity assessment. For definitive quantification, especially for known impurities, a reference standard for each impurity should be used to determine its specific response factor.
A self-validating system includes the ability to troubleshoot when SST fails. This decision tree provides a logical path for diagnosing common issues.
Caption: A decision tree for HPLC system troubleshooting.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Computer-Assisted Method Development for Small and Large Molecules. LCGC International. [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Pharmalytics. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
-
Understanding USP Chapter 621: HPLC Method Guidelines. Phenomenex. [Link]
-
5 Methods for Impurity Profiling in Pharmaceuticals. Toref. [Link]
-
General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. MDPI. [Link]
-
A review on method development by hplc. SciSpace. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. European Pharmaceutical Review. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Technology Networks. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
-
A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4... Journal of Chromatographic Science. [Link]
-
Cyclopropanecarboxylic acid, trans-2-phenyl-, 4-chlorophenyl ester. NIST WebBook. [Link]
-
Purity detection of the five compounds by HPLC. ResearchGate. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link]-best-practices-383794)
Sources
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. toref-standards.com [toref-standards.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. scispace.com [scispace.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. youtube.com [youtube.com]
- 10. starodub.nl [starodub.nl]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Developing HPLC Methods [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmtech.com [pharmtech.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 21. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
Navigating the Chiral Landscape: A Comparative Guide to Determining the Enantiomeric Excess of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
In the realm of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety profile.[1][2][3] The compound 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, a key chiral intermediate, is no exception. Ensuring its enantiomeric purity is paramount, necessitating robust and reliable analytical methodologies for the precise determination of its enantiomeric excess (ee).
This guide provides an in-depth, objective comparison of the primary analytical techniques for quantifying the enantiomeric excess of this compound. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal strategy for their specific needs.
The Analytical Arsenal: A Comparative Overview
The determination of enantiomeric excess predominantly relies on chromatographic techniques that employ a chiral environment to differentiate between enantiomers.[4][5] The most powerful and widely adopted methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).[1][6] Each technique presents a unique set of advantages and considerations, which we will explore in detail.
Core Methodologies at a Glance
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Separation of volatile enantiomers or their volatile derivatives based on interactions with a chiral stationary phase in a gaseous mobile phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties of both a liquid and a gas.[2][7][8] |
| Typical Analytes | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. Derivatization is often required for non-volatile analytes like carboxylic acids.[9] | Broad applicability, particularly advantageous for preparative scale separations due to reduced solvent usage.[2][10] |
| Key Strengths | Versatility, wide availability of CSPs, well-established and robust.[4] | High resolution and sensitivity for suitable analytes. | Fast separations, reduced organic solvent consumption ("green" chemistry), and lower backpressure.[2][7][8][11] |
| Potential Limitations | Higher solvent consumption compared to SFC, potentially longer analysis times. | Limited to volatile and thermally stable compounds; derivatization adds complexity and potential for side reactions. | Requires specialized instrumentation; method development can be complex. |
Deep Dive into the Methodologies
The choice of an analytical technique is a critical decision guided by the physicochemical properties of the analyte, the desired level of accuracy and precision, and the required sample throughput.[1]
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse
Chiral HPLC stands as the most versatile and widely employed technique for enantiomeric separations.[4] The fundamental principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP). This interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.
For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad enantiorecognition capabilities.[12]
Experimental Workflow: Chiral HPLC
Caption: Chiral HPLC workflow for ee determination.
Protocol: Chiral HPLC Analysis of this compound
-
Column Selection: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H, is a suitable starting point.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of hexane and a polar organic solvent like isopropanol or ethanol, with a small percentage of an acidic modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution for carboxylic acids. A common starting point is Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Causality Behind Choices: The acidic modifier (TFA) is crucial for protonating the carboxylic acid group, which minimizes peak tailing and enhances interaction with the CSP. The choice of a polysaccharide-based CSP is based on its proven success in resolving a wide variety of chiral compounds, including those with aromatic and carboxylic acid functionalities.[12]
Chiral Gas Chromatography (GC): For Volatile Analytes
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[5][13] Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert it into a more volatile ester.
The Necessity of Derivatization
Derivatization is a key step in preparing carboxylic acids for chiral GC analysis.[9] The primary goal is to convert the non-volatile carboxylic acid into a volatile ester. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol can influence the volatility and chromatographic behavior of the resulting ester.
Experimental Workflow: Chiral GC with Derivatization
Caption: Chiral GC workflow including derivatization.
Protocol: Chiral GC Analysis of this compound via Methyl Ester Derivatization
-
Derivatization to Methyl Ester:
-
To a solution of this compound in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-3 hours.
-
After cooling, neutralize the reaction with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.
-
-
Column Selection: A cyclodextrin-based chiral capillary column, such as a β-DEX or γ-DEX phase, is commonly used for the separation of chiral esters.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 270 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen
-
-
Data Analysis: Similar to HPLC, calculate the % ee from the integrated peak areas of the two enantiomeric esters.
Expert Insight: The completeness of the derivatization reaction is critical to avoid skewed results. It is advisable to monitor the reaction by a suitable technique (e.g., TLC or achiral GC) to ensure all the carboxylic acid has been converted to the ester.
Chiral Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative
Chiral SFC has emerged as a powerful technique for both analytical and preparative chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[2][7][8][10] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[8]
For the analysis of this compound, SFC can often provide faster analysis times and reduced solvent consumption compared to HPLC.
Experimental Workflow: Chiral SFC
Caption: Chiral SFC workflow for ee determination.
Protocol: Chiral SFC Analysis of this compound
-
Column Selection: Similar to HPLC, polysaccharide-based CSPs are excellent choices for chiral SFC.
-
Mobile Phase: The mobile phase typically consists of supercritical CO₂ and a polar organic co-solvent, such as methanol or ethanol. An acidic or basic additive may be required to improve peak shape.
-
Sample Preparation: Dissolve the sample in the co-solvent to be used in the mobile phase.
-
SFC Conditions:
-
Co-solvent: Methanol with 0.1% TFA
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm
-
-
Data Analysis: The % ee is calculated from the integrated peak areas of the enantiomers.
Authoritative Grounding: The use of CO₂ as the primary mobile phase in SFC aligns with the principles of green chemistry by significantly reducing the consumption of organic solvents.[2]
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, method validation is a non-negotiable step to ensure the reliability and accuracy of the results.[14] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Selecting the Optimal Path Forward
The determination of the enantiomeric excess of this compound is a critical analytical challenge that can be confidently addressed by several powerful chromatographic techniques.
-
Chiral HPLC remains the gold standard due to its versatility and the vast array of available chiral stationary phases.
-
Chiral GC , while requiring a derivatization step, can offer excellent resolution for this analyte.
-
Chiral SFC presents a compelling alternative, particularly for those seeking faster analysis times and a more environmentally friendly approach.
The ultimate choice of method will depend on a careful consideration of the specific requirements of the analysis, including sample throughput, available instrumentation, and the desired level of "greenness." By understanding the principles, protocols, and underlying causality of each technique, researchers can navigate the chiral landscape with confidence and ensure the stereochemical integrity of their valuable molecules.
References
-
Higashijo, H., et al. (2013). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. Journal of Chromatography B, 931, 81-88. [Link]
-
Bhushan, R., & Arora, M. (2003). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 883-889. [Link]
-
Toyo'oka, T., et al. (2012). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 66, 159-166. [Link]
-
Wang, Z., et al. (2022). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society, 144(1), 323-332. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 849-855. [Link]
-
Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]
-
Canary, J. W., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(1), 56-59. [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 274-284. [Link]
-
Zhang, Y., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Miller, L. (2013). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Selvita. (2023). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
ResearchGate. Analytical HPLC separation. Analysis conducted on ChiralPAK-AD column... [Link]
-
Blacker, A. J., et al. (2020). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development, 24(9), 1768-1775. [Link]
-
Anslyn, E. V., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Angewandte Chemie International Edition, 61(10), e202115631. [Link]
-
Lei, X., et al. (2010). Pattern-based recognition for determination of enantiomeric excess, using chiral auxiliary induced chemical shift perturbation NMR. Organic Letters, 12(11), 2540-2543. [Link]
-
Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [Link]
-
White, H. S., et al. (2018). Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Sensors, 3(1), 116-122. [Link]
-
Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Separations, 7(4), 59. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Sawada, M., et al. (2006). Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(2), 266-268. [Link]
-
GSRS. 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID. [Link]
-
Li, Y., et al. (2021). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 39(8), 887-892. [Link]
- Google Patents.
-
ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]
-
OIST. Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]
-
Al-Harrasi, A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. selvita.com [selvita.com]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. gcms.cz [gcms.cz]
- 6. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Guide to the Biological Activity of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Enantiomers: A Proposed Investigation
Introduction: The Critical Role of Chirality in Biological Function
Proposed Mechanism of Action: Inhibition of Carnitine Palmitoyltransferase I (CPT-I)
Cyclopropane-containing carboxylic acids have been implicated in the modulation of fatty acid metabolism.[3] A plausible mechanism of action for 2-(4-Chlorophenyl)cyclopropanecarboxylic acid is the inhibition of Carnitine Palmitoyltransferase I (CPT-I). CPT-I is a crucial enzyme in the mitochondrial outer membrane that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating pathway.[4] Inhibition of CPT-I can shift cellular metabolism from fatty acid oxidation towards glucose utilization, a therapeutic strategy for conditions like ischemia.[4] Given that other cyclopropanecarboxylic acid derivatives have been shown to interact with enzymes involved in fatty acid metabolism, it is a strong working hypothesis that the enantiomers of this compound may act as stereoselective inhibitors of CPT-I.
A Proposed Experimental Investigation
To elucidate the comparative biological activities of the this compound enantiomers, a multi-step experimental plan is proposed. This plan encompasses the synthesis and separation of the enantiomers, followed by a rigorous in vitro evaluation of their effects on CPT-I and fatty acid oxidation.
Part 1: Synthesis and Chiral Separation of Enantiomers
The first critical step is to obtain the individual enantiomers of trans-2-(4-Chlorophenyl)cyclopropanecarboxylic acid in high purity.
Experimental Protocol: Synthesis and Chiral High-Performance Liquid Chromatography (HPLC) Separation
-
Synthesis of Racemic trans-2-(4-Chlorophenyl)cyclopropanecarboxylic acid: The racemic compound can be synthesized via a cyclopropanation reaction of 4-chlorostyrene with an appropriate diazoester, followed by hydrolysis.
-
Chiral HPLC Separation:
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, will be employed.
-
Mobile Phase: A mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid is a common starting point for the separation of acidic chiral compounds. The exact ratio will be optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Fraction Collection: The separated enantiomeric peaks will be collected, and the solvent will be evaporated to yield the pure enantiomers.
-
Purity and Configuration Analysis: The enantiomeric excess (ee) of each fraction will be determined by analytical chiral HPLC. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography of a suitable derivative or by comparing their circular dichroism (CD) spectra to known standards or theoretical calculations.
-
Part 2: In Vitro Biological Activity Assessment
With the pure enantiomers in hand, a series of in vitro assays will be conducted to compare their biological effects.
A. Carnitine Palmitoyltransferase I (CPT-I) Inhibition Assay
This assay will directly measure the inhibitory potency of each enantiomer on CPT-I activity.
Experimental Protocol: CPT-I Inhibition Assay in Isolated Mitochondria
-
Isolation of Mitochondria: Mitochondria will be isolated from rat liver or other suitable tissue by differential centrifugation.
-
CPT-I Activity Measurement: CPT-I activity is typically measured using a radioisotopic assay that quantifies the formation of radiolabeled palmitoylcarnitine from L-[³H]carnitine and palmitoyl-CoA.
-
Inhibition Studies:
-
Isolated mitochondria will be incubated with varying concentrations of each enantiomer of this compound.
-
The CPT-I reaction will be initiated by the addition of substrates.
-
The amount of radiolabeled product formed will be measured by scintillation counting.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each enantiomer will be determined by plotting the percentage of CPT-I inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
B. Cellular Fatty Acid Oxidation Assay
This cell-based assay will assess the functional consequence of CPT-I inhibition by measuring the overall rate of fatty acid oxidation.
Experimental Protocol: Measurement of Fatty Acid Oxidation in Cultured Cells
-
Cell Culture: A suitable cell line with active fatty acid metabolism, such as HepG2 (human hepatoma cells) or C2C12 myotubes, will be used.
-
Treatment: Cells will be incubated with various concentrations of each enantiomer.
-
Fatty Acid Oxidation Measurement:
-
Cells will be incubated with a radiolabeled fatty acid, such as [¹⁴C]palmitic acid.
-
The rate of fatty acid oxidation can be determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.
-
-
Data Analysis: The effect of each enantiomer on the rate of fatty acid oxidation will be quantified and compared. Dose-response curves will be generated to determine the EC50 values for the inhibition of fatty acid oxidation.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison.
Table 1: Comparative Inhibitory Activity of this compound Enantiomers on CPT-I
| Compound | CPT-I IC50 (µM) |
| (1S,2S)-Enantiomer | Hypothetical Value |
| (1R,2R)-Enantiomer | Hypothetical Value |
| Racemic Mixture | Hypothetical Value |
| Positive Control (e.g., Etomoxir) | Hypothetical Value |
Table 2: Comparative Effect of this compound Enantiomers on Cellular Fatty Acid Oxidation
| Compound | Fatty Acid Oxidation EC50 (µM) |
| (1S,2S)-Enantiomer | Hypothetical Value |
| (1R,2R)-Enantiomer | Hypothetical Value |
| Racemic Mixture | Hypothetical Value |
A significant difference in the IC50 and EC50 values between the enantiomers would provide strong evidence for stereoselective biological activity.
Visualizing the Experimental Workflow and Proposed Mechanism
Diagram 1: Proposed Experimental Workflow
Caption: Proposed workflow for the comparative analysis of enantiomers.
Diagram 2: Proposed Mechanism of Action
Caption: Proposed inhibition of CPT-I by the subject enantiomers.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to comparing the biological activities of the enantiomers of this compound. By focusing on a plausible molecular target, CPT-I, and employing established in vitro assays, this proposed investigation would provide crucial data on the stereoselectivity of this compound's biological effects. The findings would be highly valuable for researchers in medicinal chemistry and drug development, informing decisions on which enantiomer to pursue for further preclinical and clinical studies. Should a significant difference in activity be observed, the more potent and selective enantiomer would be a promising candidate for development as a modulator of fatty acid metabolism.
References
-
Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. J Enzyme Inhib Med Chem. 2019 Dec;34(1):31-43.
-
In vitro metabolism of 2-[6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl] acetic acid (licofelone, ML3000), an inhibitor of cyclooxygenase-1 and -2 and 5-lipoxygenase. Drug Metab Dispos. 2008 May;36(5):894-903.
-
Bioactivity and analysis of chiral compounds. Arh Hig Rada Toksikol. 2000 Sep;51(3):335-41.
-
trans-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid. MySkinRecipes.
-
Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. Biochem J. 1969 Apr;112(4):449-55.
-
Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Mar Drugs. 2018 Oct 8;16(10):373.
-
The “in vitro comparative metabolism project” in the pesticide regulatory context. EFSA.
-
A Comparative Analysis of the Biological and Pharmacological Activities of 2-Phenylpropanal Enantiomers. Benchchem.
-
Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. AAPS J. 2017 Jul;19(4):1025-1036.
-
Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid Amide Hydrolase Inhibitors. J Med Chem. 2003 Oct 23;46(22):4816-27.
-
Stereochemistry and Biological Activity of Drugs. SlideShare.
-
Structural Model Based on Genetic Algorithm for Inhibiting Fatty Acid Amide Hydrolase. Int J Mol Sci. 2022 Oct 13;23(20):12271.
-
In vitro metabolism of 10-(3-chlorophenyl)-6,8,9,10-tetrahydrobenzo[b][5][6]naphthyridin-5(7H)- one, a topical antipsoriatic agent. Use of precision-cut rat, dog, monkey and human liver slices, and chemical synthesis of metabolites. Biopharm Drug Dispos. 1998 Jul;19(5):315-32.
-
Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules. 2020 Jan 29;25(3):589.
-
Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. J Med Chem. 2009 Dec 24;52(24):7974-92.
-
trans-2-(3-chloro-4-methylphenyl)cyclopropane-1-carboxylic acid. MySkinRecipes.
-
trans-2-(4-ethylphenyl)cyclopropane-1-carboxylic acid. MySkinRecipes.
-
trans-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid. MySkinRecipes.
-
Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chem Biol Interact. 2001 Jan 5;134(3):271-91.
Sources
- 1. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Efficacy Analysis of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Derivatives in Therapeutic Development
In the landscape of modern drug discovery, the cyclopropane ring stands out as a privileged scaffold, imparting unique conformational rigidity and metabolic stability to bioactive molecules. When coupled with a 4-chlorophenyl moiety, the resulting 2-(4-chlorophenyl)cyclopropanecarboxylic acid core structure presents a versatile platform for the development of novel therapeutics across a spectrum of diseases. This guide provides a comparative analysis of the efficacy of various derivatives of this core structure, drawing upon experimental data to inform researchers, scientists, and drug development professionals on their potential applications in inflammation, cardiovascular disease, and oncology.
The Anti-Inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response, and at its heart lies the arachidonic acid cascade, which is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) largely function by inhibiting these enzymes. While the direct COX inhibitory activity of this compound itself is not extensively documented in publicly available literature, derivatives incorporating this key structural motif have been investigated.
A notable example, though a structural analogue, is the pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f ), which was evaluated for its anti-inflammatory properties.[1] The presence of the 4-chlorophenyl group is a common feature in several potent anti-inflammatory agents.
In Vivo Efficacy in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds.[2][3][4] In a study evaluating Compound 3f , its efficacy was compared to the well-established NSAID, diclofenac.[1]
| Compound | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Statistical Significance (p-value) |
| Compound 3f | 20 | 2 | Significant | p = 0.001 |
| Compound 3f (14-day) | 10, 20, 40 | 2, 3, 4 | Significant | p < 0.001 |
| Diclofenac (14-day) | 25 | 2 | 14.5 ± 0.9 | p < 0.001 |
| 3 | 11.2 ± 1.4 | p < 0.001 | ||
| 4 | 7.7 ± 1.3 | p < 0.001 | ||
| Table 1: In vivo anti-inflammatory efficacy of a 2-(4-chlorophenyl) derivative (Compound 3f) in the carrageenan-induced paw edema model. Data extracted from[1]. |
The results indicate that while a single dose of Compound 3f showed moderate efficacy, repeated administration significantly enhanced its anti-inflammatory effect, suggesting a cumulative or adaptive mechanism of action.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the essential steps for assessing the in vivo anti-inflammatory activity of test compounds.
Caption: Workflow for the carrageenan-induced paw edema assay.
Cardiovascular Applications: P-selectin Inhibition for Thrombosis
P-selectin is a cell adhesion molecule expressed on activated endothelial cells and platelets. It plays a critical role in the initial tethering and rolling of leukocytes and platelets at sites of vascular injury, a key step in the pathogenesis of thrombosis and inflammation.[5] Derivatives of this compound have emerged as potent P-selectin inhibitors.
A leading example is PSI-421 , chemically known as 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid.[6] This compound represents a significant advancement over its predecessor, PSI-697 , demonstrating improved pharmacokinetic properties and oral efficacy.[2][6]
Comparative Efficacy of P-selectin Inhibitors
The efficacy of PSI-421 has been demonstrated in preclinical models of deep vein thrombosis (DVT), where it was compared with enoxaparin, a standard anticoagulant therapy.[3][7]
| Compound | In Vitro Potency (IC50, Biacore) | In Vivo Model | Key Efficacy Endpoint | Result |
| PSI-421 | 56 µM[2] | Baboon DVT Model[3][7] | Vein reopening | Greater than enoxaparin and control[3][7] |
| Vein wall inflammation | Less than enoxaparin and control[3][7] | |||
| PSI-697 | 50-125 µM[8] | Rat Venous Thrombosis[8] | Thrombus weight reduction | 18% reduction vs. vehicle[8] |
Table 2: Comparative efficacy of this compound derivatives as P-selectin inhibitors.
These findings highlight the therapeutic potential of targeting P-selectin with these derivatives for the prevention and treatment of venous thrombosis, potentially offering a safer alternative to traditional anticoagulants by not affecting bleeding time.[7][8]
Mechanism of Action: P-selectin-PSGL-1 Interaction
The therapeutic effect of these compounds stems from their ability to block the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[5] This inhibition prevents the initial steps of leukocyte adhesion to the endothelium, thereby reducing inflammation and thrombus formation.
Caption: Mechanism of P-selectin inhibition by PSI-421 in preventing inflammation and thrombosis.
Oncology: Targeting Cancer Metabolism through Carnitine Palmitoyltransferase 1A (CPT1A) Inhibition
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such pathway is fatty acid oxidation (FAO), for which carnitine palmitoyltransferase 1A (CPT1A) is the rate-limiting enzyme.[7] CPT1A facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, providing a crucial energy source for cancer cells.[4][7] Consequently, inhibition of CPT1A presents a promising therapeutic strategy to selectively starve cancer cells.
While specific derivatives of this compound have not been extensively reported as CPT1A inhibitors, the structural features of this scaffold suggest its potential for designing such inhibitors. The lipophilic 4-chlorophenyl group and the carboxylic acid moiety are common features in known CPT1A inhibitors like etomoxir.
The Role of CPT1A in Cancer Progression
Elevated CPT1A expression is associated with poor prognosis in several cancers, including breast and nasopharyngeal carcinomas.[3][4] By promoting FAO, CPT1A supports tumor growth, metastasis, and resistance to therapy.[7]
Caption: The central role of CPT1A in cancer cell metabolism and its potential as a therapeutic target.
Experimental Protocol: CPT1A Inhibition Assay
A colorimetric assay can be used to screen for CPT1A inhibitors by measuring the release of Coenzyme A (CoA-SH) when carnitine is acylated.
Caption: Workflow for a colorimetric CPT1A inhibition assay.
While direct evidence for this compound derivatives as CPT1A inhibitors is still emerging, the established role of CPT1A in cancer provides a strong rationale for exploring this chemical space for the development of novel anticancer agents.
Conclusion
The this compound scaffold is a promising starting point for the development of a diverse range of therapeutic agents. The derivatives discussed in this guide demonstrate significant efficacy in preclinical models of inflammation and thrombosis, with a clear mechanism of action for the P-selectin inhibitors. Furthermore, the structural similarities to known metabolic inhibitors suggest a promising, albeit less explored, avenue for the development of novel anticancer therapies targeting CPT1A. Future research should focus on systematic structure-activity relationship studies to optimize the potency and selectivity of these derivatives for their respective targets, ultimately paving the way for their clinical translation.
References
-
Meier, T. R., et al. (2008). Prophylactic P-selectin inhibition with PSI-421 promotes resolution of venous thrombosis without anticoagulation. Thrombosis and Haemostasis, 99(2), 343-351. [Link]
-
Song, S., & Shi, Z. (2023). CPT1A in cancer: Tumorigenic roles and therapeutic implications. BIOCELL, 47(10), 2207-2215. [Link]
-
Huang, A., et al. (2010). Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury. Journal of Medicinal Chemistry, 53(16), 6003-6017. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Bedard, P. W., et al. (2008). Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis. The Journal of Pharmacology and Experimental Therapeutics, 324(2), 497-506. [Link]
-
Song, S., & Shi, Z. (2023). CPT1A in cancer: Tumorigenic roles and therapeutic implications. ResearchGate. [Link]
-
Chen, Y., et al. (2021). CPT1A-mediated fatty acid oxidation promotes cell proliferation via nucleoside metabolism in nasopharyngeal carcinoma. Cell Death & Disease, 12(4), 347. [Link]
-
Wang, Y., et al. (2023). CPT1A-mediated fatty acid oxidation confers cancer cell resistance to immune-mediated cytolytic killing. Proceedings of the National Academy of Sciences, 120(39), e2303848120. [Link]
-
Casimiro-Garcia, A., et al. (2021). CPT1A and fatty acid β-oxidation are essential for tumor cell growth and survival in hormone receptor-positive breast cancer. Carcinogenesis, 42(10), 1256-1266. [Link]
-
Georgieva, M., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(16), 8933. [Link]
-
Raic-Malic, S., et al. (2022). 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. International Journal of Molecular Sciences, 23(8), 4091. [Link]
-
Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627-3636. [Link]
-
O'Donnell, M., et al. (2014). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. PLoS One, 9(4), e94451. [Link]
-
Kaila, N., et al. (2007). Synthesis and biological evaluation of quinoline salicylic acids as P-selectin antagonists. Journal of Medicinal Chemistry, 50(1), 21-39. [Link]
-
Moghaddas, M. (2026). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. Journal of Chemical, Biological and Medicinial Sciences, 13(3), 682-708. [Link]
-
Kaila, N., et al. (2007). 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic Acid (PSI-697): Identification of a Clinical Candidate from the Quinoline Salicylic Acid Series of P-Selectin Antagonists. Journal of Medicinal Chemistry, 50(1), 40-64. [Link]
-
Ghasemi, S., et al. (2024). Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators. bioRxiv. [Link]
-
Ghasemi, S., et al. (2025). Direct Expression of CPT1a Enables a High Throughput Platform for the Discovery of CPT1a Modulators. ResearchGate. [Link]
-
ACS Publications. (2024). Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography. ACS Applied Materials & Interfaces. [Link]
-
O'Donnell, M., et al. (2018). Testing the Specificity of Compounds Designed to Inhibit CPT1A in T Cells. Methods in Molecular Biology, 1772, 125-136. [Link]
-
Frontiers. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Frontiers in Physiology. [Link]
-
ResearchGate. (n.d.). In-vitro anticancer activity. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm, 12(1), 115-124. [Link]
-
Almalki, A. J., et al. (2021). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Drug Design, Development and Therapy, 15, 415-430. [Link]
-
Ghorab, M. M., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(23), 9478-9490. [Link]
-
Gyovai, A., et al. (2023). Investigation of the Antineoplastic Effects of 2-(4-Chlorophenyl)-13α-Estrone Sulfamate against the HPV16-Positive Human Invasive Cervical Carcinoma Cell Line SiHa. International Journal of Molecular Sciences, 24(7), 6739. [Link]
Sources
- 1. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. CPT1A-mediated fatty acid oxidation promotes cell proliferation via nucleoside metabolism in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. BIOCELL | CPT1A in cancer: Tumorigenic roles and therapeutic implications [techscience.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 2-(4-Chlorophenyl)cyclopropanecarboxylic acid vs. 2-phenylcyclopropanecarboxylic acid in Drug Design
Introduction: The Cyclopropane Scaffold and the Subtle Power of a Single Atom
In the landscape of medicinal chemistry, the cyclopropane ring stands out as a "privileged scaffold."[1][2] Its rigid, three-dimensional structure offers a unique conformational constraint that can lock a molecule into a bioactive conformation, enhancing potency and selectivity while minimizing off-target effects.[1] This guide delves into a classic structure-activity relationship (SAR) case study: the comparison between the parent molecule, 2-phenylcyclopropanecarboxylic acid , and its chlorinated analog, 2-(4-Chlorophenyl)cyclopropanecarboxylic acid .
At first glance, the difference is a single chlorine atom. However, in drug design, such a substitution can be transformative. This phenomenon, sometimes termed the "magic chloro effect," can profoundly alter a compound's physicochemical properties, metabolic stability, and target engagement, often leading to dramatic improvements in potency and pharmacokinetic profiles.[3][4] This guide will provide researchers, scientists, and drug development professionals with an in-depth, evidence-based comparison of these two molecules, exploring the causal relationships behind their differing behaviors and outlining experimental frameworks for their evaluation.
Section 1: Physicochemical Properties - The Foundation of Pharmacological Behavior
The introduction of a chlorine atom onto the phenyl ring instigates significant, predictable changes in the molecule's fundamental properties. These alterations are critical as they directly influence how the molecule behaves in a biological system, from its solubility and membrane permeability to its ability to reach and interact with its target.
The primary effect of the para-chloro substitution is an increase in lipophilicity , as reflected in the calculated LogP value. This increased "greasiness" can enhance a molecule's ability to cross cellular membranes and can strengthen binding to hydrophobic pockets within a protein target through van der Waals interactions.[3] Furthermore, the electronegative chlorine atom influences the electronic distribution of the phenyl ring and can impact the acidity (pKa) of the carboxylic acid group, which is crucial for ionic interactions with biological targets.
| Property | 2-phenylcyclopropanecarboxylic acid | This compound | Rationale for Change |
| Molecular Formula | C₁₀H₁₀O₂[5][6][7] | C₁₀H₉ClO₂[8][9] | Addition of one chlorine atom, removal of one hydrogen atom. |
| Molecular Weight | 162.19 g/mol [10] | 196.63 g/mol [8][9] | The higher atomic mass of chlorine compared to hydrogen. |
| Melting Point | 86-88 °C (trans-isomer)[10] | Not consistently reported | Altered crystal lattice packing due to the chloro substituent. |
| Calculated LogP | ~2.1 | ~2.7 | Chlorine is a lipophilic atom, increasing the overall hydrophobicity. |
| pKa (estimated) | ~4.5 | ~4.3 | The electron-withdrawing nature of chlorine can slightly increase acidity. |
Section 2: The Impact of Chlorination on Pharmacological Profile
While 2-phenylcyclopropanecarboxylic acid serves as a foundational structure and a key synthetic intermediate, the addition of the 4-chloro group unlocks distinct therapeutic possibilities. This divergence is a direct consequence of the altered physicochemical properties discussed above.
2-phenylcyclopropanecarboxylic acid: A Versatile Precursor
This parent molecule is a well-established building block in medicinal chemistry.[5] Its most prominent application is as a key intermediate in the synthesis of the monoamine oxidase (MAO) inhibitor, tranylcypromine.[5][11] More recently, its scaffold has been exploited to develop novel antibacterials by targeting O-acetylserine sulfhydrylase, a key enzyme in cysteine biosynthesis which is absent in mammals.[12][13] Derivatives have also been investigated for their potential to interact with serotonin receptors, suggesting applications in neurological disorders.[5]
This compound: Enhanced Bioactivity and Metabolic Stability
The chlorinated analog has garnered significant interest for its own potential biological activities, particularly as an anti-inflammatory and analgesic agent.[8] The 4-chlorophenyl moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), where it is thought to enhance binding to cyclooxygenase (COX) enzymes.[14]
The rationale for its enhanced potential in drug design rests on several key principles:
-
Enhanced Target Binding: The increased lipophilicity can lead to stronger binding within hydrophobic pockets of target proteins. The chlorine atom can also form specific halogen bonds, a type of non-covalent interaction that can significantly contribute to binding affinity.
-
Improved Metabolic Stability: The carbon-chlorine bond is significantly stronger than a carbon-hydrogen bond. Placing a chlorine atom at the para-position of the phenyl ring effectively blocks a common site of metabolic oxidation by cytochrome P450 enzymes.[15] This can reduce the rate of clearance, increase the drug's half-life, and lead to greater in vivo exposure.[3][4]
-
Increased Membrane Permeability: The higher lipophilicity can facilitate passage across biological membranes, which may improve oral bioavailability and penetration into target tissues, such as the central nervous system.[14][16]
Section 3: Synthesis and Stereochemical Considerations
The synthesis of these compounds typically involves the cyclopropanation of the corresponding styrene derivative. The stereochemistry of the final product, particularly the trans configuration between the phenyl and carboxylic acid groups, is often crucial for biological activity.
Experimental Protocol: Synthesis of trans-2-(4-Chlorophenyl)cyclopropanecarboxylic acid
This protocol is a representative procedure based on established cyclopropanation and hydrolysis methods.[8]
Objective: To synthesize the target compound from 4-chlorostyrene.
Materials:
-
4-Chlorostyrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cyclopropanation: a. To a solution of 4-chlorostyrene (1.0 eq) and rhodium(II) acetate dimer (0.01 eq) in anhydrous DCM under a nitrogen atmosphere, add ethyl diazoacetate (1.1 eq) dropwise over 2 hours at room temperature. b. Stir the reaction mixture overnight at room temperature. c. Monitor the reaction by TLC until the starting material is consumed. d. Concentrate the mixture under reduced pressure to yield the crude ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate as a mixture of cis and trans isomers.
-
Hydrolysis: a. Dissolve the crude ester in ethanol. b. Add a 2M aqueous solution of NaOH (3.0 eq). c. Heat the mixture to reflux and stir for 4 hours. d. Cool the reaction to room temperature and remove the ethanol under reduced pressure. e. Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-acidic impurities. f. Acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath. g. Extract the acidified aqueous layer three times with ethyl acetate. h. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: a. The resulting solid is a mixture of cis and trans isomers. The trans isomer can be preferentially isolated by recrystallization from hot water or a solvent system like hexane/ethyl acetate.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ratio of trans to cis isomers can be determined by ¹H NMR analysis of the crude product before recrystallization.
Section 4: Conclusion and Future Outlook
The comparison between 2-phenylcyclopropanecarboxylic acid and this compound serves as a powerful illustration of a fundamental principle in drug discovery: strategic halogenation is a highly effective tool for optimizing lead compounds. The introduction of a single chlorine atom at the para-position transitions the molecule from a versatile synthetic intermediate to a compound with enhanced drug-like properties, including increased lipophilicity, metabolic stability, and potential for improved biological activity.[15][17][18]
While the "magic chloro" effect is not a universal guarantee of success, it represents a rational design strategy that can address common challenges in drug development, such as rapid metabolism and insufficient potency.[3][4] As researchers continue to refine their understanding of structure-activity relationships, the targeted use of halogenation on scaffolds like the cyclopropane ring will undoubtedly continue to be a cornerstone of modern medicinal chemistry.
References
- Smolecule. (2023, August 15). trans-2-Phenylcyclopropanecarboxylic acid.
- Benchchem. This compound | 90940-40-2.
- ResearchGate. (2025, August 21). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
- Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals.
- RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach.
- Chiodi, D., & Ishihara, Y. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(8), 5305–5331.
- PubMed. (2023, April 27). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.
- ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A.
- PubMed. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms.
- Google Patents. Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof.
- ChemBK. (2024, April 9). trans-2-Phenylcyclopropane-1-carboxylic acid.
- Taylor & Francis Online. (2018, August 28). Refining the structure−activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydryl.
- PubChem. trans-2-Phenylcyclopropanecarboxylic acid.
- MySkinRecipes. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid.
- PubChem. 2-Phenylcyclopropane-1-carboxylic acid.
- MySkinRecipes. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid.
- MDPI. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- Sigma-Aldrich. trans-2-Phenylcyclopropane-1-carboxylic acid 95 939-90-2.
- PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy trans-2-Phenylcyclopropanecarboxylic acid | 939-90-2 [smolecule.com]
- 6. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 10. 反式-2-苯基环丙烷-1-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]
- 17. eurochlor.org [eurochlor.org]
- 18. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Analogs as P-Selectin Inhibitors
In the landscape of drug discovery, the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Within the realm of anti-inflammatory and anti-thrombotic agents, the inhibition of P-selectin, a cell adhesion molecule pivotal in the initial tethering of leukocytes and platelets to activated endothelium, has emerged as a promising strategy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of 2-(4-chlorophenyl)cyclopropanecarboxylic acid analogs, culminating in the discovery of potent and orally bioavailable P-selectin inhibitors. Drawing upon key experimental data, we will dissect the intricate interplay between molecular architecture and biological function, offering valuable insights for researchers and drug development professionals.
Introduction: The Rationale for Targeting P-Selectin with Cyclopropane Scaffolds
P-selectin plays a crucial role in the inflammatory cascade and thrombus formation by mediating the rolling of leukocytes and platelets on the endothelial surface.[1] Its upregulation is a hallmark of various cardiovascular and inflammatory diseases. Consequently, the development of small molecule inhibitors of the P-selectin/P-selectin glycoprotein ligand-1 (PSGL-1) interaction is a highly sought-after therapeutic approach.[1]
The 2-phenylcyclopropanecarboxylic acid scaffold has garnered significant interest in medicinal chemistry due to its rigid conformational constraints and unique electronic properties, which can enhance binding affinity and metabolic stability.[2] The incorporation of a 4-chlorophenyl group on this scaffold has been a key feature in the design of potent inhibitors. This guide will explore the systematic evolution of this structural motif, leading to compounds with clinical potential.
Core Scaffold and Key Structural Modifications
The foundational structure for this analysis is the 2-arylcyclopropyl moiety integrated into a larger heterocyclic system, specifically a quinoline salicylic acid scaffold. A notable example from which a rich SAR can be derived is the series leading to the discovery of PSI-421, a potent P-selectin inhibitor.[3] The core structure and the key points of modification are illustrated below.
Figure 1: Key structural components and modification points of the this compound analog series.
The primary focus of optimization efforts has been on branching at the alpha position of the C-2 benzyl side chain and modifying substituents on the carboxylic A-ring of the quinoline.[3] These modifications have been systematically explored to enhance potency, solubility, and pharmacokinetic properties.
Comparative Analysis of Analog Potency
The following table summarizes the in vitro P-selectin inhibitory activity of a series of 2-(4-chlorophenyl)cyclopropyl-containing quinoline carboxylic acid analogs. The data is derived from a study that led to the discovery of PSI-421.[3]
| Compound ID | R (Substitution on Quinoline Ring) | P-selectin IC50 (µM) |
| 1a (PSI-697) | H | 125 |
| 9a | 8-CF3 | 110 |
| 9b | 8-Cl | 115 |
| 9c | 8-F | 120 |
| 9d | 7-CF3 | >250 |
| 9e | 6-CF3 | >250 |
| 10 (PSI-421) | 8-CF3 (with cyclopropyl) | 110 |
Table 1: In vitro P-selectin inhibitory activity of selected 2-(4-chlorophenyl)cyclopropyl-quinoline carboxylic acid analogs. IC50 values were determined using a competitive binding assay.[3]
Analysis of Substituent Effects on the Quinoline Ring
The data in Table 1 reveals a clear SAR for substituents on the quinoline A-ring.
-
Position of Substitution: Electron-withdrawing substituents at the 8-position of the quinoline ring, such as trifluoromethyl (CF3) and chloro (Cl), generally maintain or slightly improve potency compared to the unsubstituted parent compound (1a). In contrast, substitution at the 6- or 7-position with a trifluoromethyl group leads to a significant loss of activity (9d and 9e). This suggests that the 8-position is a critical region for interaction with the P-selectin binding pocket.
-
Nature of the Substituent: The trifluoromethyl group at the 8-position (9a) appears to be optimal among the halogens and haloalkyl groups tested, providing a slight enhancement in potency over the chloro (9b) and fluoro (9c) analogs.
Impact of the Cyclopropyl Moiety
A key innovation in this series was the introduction of the cyclopropyl group at the benzylic position, leading to the discovery of PSI-421 (10).[3] While the IC50 value of PSI-421 is comparable to its non-cyclopropyl counterpart (9a), the introduction of the cyclopropyl ring resulted in a marked improvement in aqueous solubility and overall pharmacokinetic properties, which are critical for oral bioavailability.[3] This highlights a common strategy in drug design where a structural modification may not directly enhance in vitro potency but significantly improves drug-like properties.
Experimental Protocols
The determination of the biological activity of these analogs relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of P-selectin inhibitors.
In Vitro P-Selectin Inhibition Assay (Competitive Binding Assay)
This assay quantifies the ability of a test compound to inhibit the binding of P-selectin to its natural ligand, PSGL-1.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with a recombinant human P-selectin/IgG chimera and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Compound Incubation: A fixed concentration of biotinylated PSGL-1/IgG chimera is mixed with serial dilutions of the test compound.
-
Binding Reaction: The mixture is added to the P-selectin coated plates and incubated for 2 hours at room temperature.
-
Detection: The plates are washed, and streptavidin-horseradish peroxidase (HRP) is added to each well and incubated.
-
Signal Generation: After another wash, a chromogenic HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Analysis: The absorbance is read at 450 nm. The IC50 value, the concentration of the compound that inhibits 50% of PSGL-1 binding, is calculated from the dose-response curve.
Figure 2: Workflow for the in vitro P-selectin competitive binding assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard and widely used animal model to assess the in vivo anti-inflammatory activity of novel compounds.[4][5]
Methodology:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Figure 3: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as P-selectin inhibitors demonstrates a compelling narrative of rational drug design. The key takeaways from this analysis are:
-
The Primacy of the 8-Position: The 8-position of the quinoline ring is a critical determinant of potency, with electron-withdrawing groups being well-tolerated and even beneficial.
-
The Multifaceted Role of the Cyclopropyl Group: The introduction of a cyclopropyl moiety at the benzylic position, as exemplified by PSI-421, serves as a powerful strategy to enhance drug-like properties such as solubility and pharmacokinetics, which are often major hurdles in drug development.[3]
-
A Framework for Further Optimization: The established SAR provides a robust framework for the design of next-generation P-selectin inhibitors. Future efforts could focus on exploring a wider range of substituents at the 8-position, modifying the cyclopropyl ring itself, or exploring alternative heterocyclic scaffolds while retaining the key 2-(4-chlorophenyl)cyclopropyl pharmacophore.
This guide underscores the importance of a systematic and data-driven approach to medicinal chemistry. By carefully dissecting the relationship between molecular structure and biological activity, researchers can navigate the complex landscape of drug discovery with greater precision and purpose, ultimately accelerating the development of novel and effective therapies for inflammatory and thrombotic diseases.
References
-
Huang, A., et al. (2010). Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury. Journal of Medicinal Chemistry, 53(16), 6003-17. [Link]
-
Moghaddas, M. (2026). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. Journal of Chemical, Biological and Medicinial Sciences, 13(3), 682-708. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). PubMed Central. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2024). MDPI. [Link]
-
Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3- hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. (n.d.). AWS. [Link]
-
Synthesis and Biological Evaluation of Quinoline Salicylic Acids As P-Selectin Antagonists. (2025). ResearchGate. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. [Link]
-
Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6- (substituted phenyl)-thiazolo[3,2 - Connect Journals. (n.d.). Connect Journals. [Link]
-
Kaila, N., et al. (2007). 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acid (PSI-697): identification of a clinical candidate from the quinoline salicylic acid series of P-selectin antagonists. Journal of Medicinal Chemistry, 50(1), 40-64. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2024). MDPI. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers. [Link]
-
Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. (2019). PubMed. [Link]
-
Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae. (2012). PubMed Central. [Link]
-
Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the. (2006). PubMed. [Link]
-
The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. (2010). PubMed. [Link]
-
Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2025). ResearchGate. [Link]
-
Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. (2024). MDPI. [Link]
-
Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. (2025). Current Pharmaceutical Design. [Link]
-
A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. (2019). PubMed. [Link]
-
Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2014). PubMed Central. [Link]
-
Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. (1993). PubMed. [Link]
-
Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (2018). MDPI. [Link]19/6/1669)
Sources
- 1. 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acid (PSI-697): identification of a clinical candidate from the quinoline salicylic acid series of P-selectin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Evaluation of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Derivatives as Novel Metabolic Modulators
This guide provides a comprehensive framework for the in vitro investigation of 2-(4-chlorophenyl)cyclopropanecarboxylic acid and its derivatives, a class of compounds showing significant promise in medicinal chemistry. Our focus will be on their evaluation as inhibitors of Carnitine Palmitoyltransferase 1 (CPT-1), a pivotal enzyme in fatty acid metabolism. We will delve into the mechanistic rationale, present detailed experimental protocols for assessing their inhibitory potential, and compare their performance profile against established modulators. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this chemical scaffold.
Introduction: The Therapeutic Potential of Cyclopropane Scaffolds
The cyclopropane ring, despite its simple three-carbon structure, imparts unique conformational rigidity and metabolic stability to molecules, making it a valuable motif in drug design.[1][2] Natural and synthetic compounds containing this moiety exhibit a wide spectrum of biological activities, including enzyme inhibition, and have been explored for antimicrobial, antiviral, and antitumor applications.[1][2]
The this compound framework, in particular, has emerged as a key intermediate in the synthesis of various biologically active molecules.[3][4] Derivatives of this parent structure have been investigated for a range of therapeutic applications, from P-selectin inhibitors for cardiovascular diseases to potential regulators of ethylene biosynthesis in plants.[5] A significant area of interest lies in their potential to modulate cellular metabolism, specifically through the inhibition of fatty acid oxidation (FAO). This has profound implications for treating metabolic disorders like type 2 diabetes and certain types of cancer that are heavily reliant on FAO for energy.[6][7][8]
Mechanistic Focus: Inhibition of Carnitine Palmitoyltransferase 1 (CPT-1)
A primary mechanism through which derivatives of this compound may exert their therapeutic effects is by inhibiting Carnitine Palmitoyltransferase 1 (CPT-1).[9][10]
The Role of CPT-1 in Fatty Acid Oxidation
CPT-1 is the rate-limiting enzyme in the mitochondrial long-chain fatty acid β-oxidation pathway.[11][12] Located on the outer mitochondrial membrane, it catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines.[6][12] This conversion is essential for the transport of fatty acids into the mitochondrial matrix, where they are broken down to produce ATP.[6] By blocking CPT-1, inhibitors can effectively shut down this major energy production pathway, forcing cells to rely more on glucose metabolism.[6] This metabolic switch is a key strategy in the development of treatments for conditions characterized by dysregulated lipid metabolism.[6][12]
Therapeutic Implications of CPT-1 Inhibition
-
Metabolic Diseases: In conditions like obesity and type 2 diabetes, excessive fatty acid oxidation can lead to insulin resistance.[12] Pharmacological inhibition of CPT-1 can improve glucose tolerance and insulin sensitivity by reducing the accumulation of lipid metabolites that interfere with insulin signaling.[12]
-
Oncology: Many cancer cells exhibit metabolic plasticity, utilizing FAO to support their rapid proliferation and survival, especially under nutrient-deprived conditions.[6][7][8] Targeting CPT-1 can disrupt the energy supply of these cancer cells, making them more vulnerable to other therapies.[6][7][8]
The diagram below illustrates the central role of CPT-1 in fatty acid metabolism and its position as a key therapeutic target.
Caption: CPT-1's role in mitochondrial fatty acid oxidation.
Comparative In Vitro Analysis: Performance Against Alternatives
To establish the potency and selectivity of novel this compound derivatives, it is crucial to benchmark their performance against well-characterized CPT-1 inhibitors. The choice of comparators should include compounds with different mechanisms of inhibition (e.g., reversible vs. irreversible) and isoform selectivity.
| Compound Class | Example Compound | Mechanism of Action | Reported IC₅₀ (CPT-1) | Key Considerations |
| This compound Derivative | Test Compound | Reversible/Irreversible (To be determined) | To be determined | Novel scaffold, potential for improved PK/PD properties. |
| Oxirane Carboxylic Acids | Etomoxir | Irreversible, covalent modification | ~1-5 µM | Lacks isoform selectivity, potential for off-target effects.[7][8] |
| 2-Tetradecylglycidic acid (TDGA) | Irreversible | ~10 µM | Can affect the renin-angiotensin system, leading to side effects.[7][8] | |
| Glycine Derivatives | Oxfenicine | Reversible | ~50-100 µM | More specific for the muscle isoform of CPT-1 (CPT-1B).[12] |
| Aminocarnitine Derivatives | ST1326 | Reversible | ~20-50 nM | Potent inhibitor with good selectivity for CPT-1A.[7] |
| Endogenous Regulator | Malonyl-CoA | Reversible, allosteric | ~2-5 µM | Natural inhibitor, provides a physiological benchmark.[7][8] |
Note: IC₅₀ values are approximate and can vary significantly depending on the assay conditions, tissue source, and species.
Experimental Protocols: A Step-by-Step Guide to CPT-1 Inhibition Assay
The following protocol outlines a robust and widely used radioisotopic forward assay to determine the inhibitory activity of test compounds on CPT-1 in isolated mitochondria.[13] The principle of this assay is to measure the rate of formation of radiolabeled palmitoylcarnitine from L-[³H]carnitine and palmitoyl-CoA.
Materials and Reagents
-
Biological Material: Freshly isolated mitochondria (e.g., from rat liver or skeletal muscle).
-
Substrates: Palmitoyl-CoA, L-[methyl-³H]carnitine hydrochloride.
-
Buffers and Reagents:
-
Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Assay buffer (e.g., containing KCl, MOPS, EGTA, and KCN).
-
Bovine Serum Albumin (BSA, fatty acid-free).
-
Rotenone (to inhibit complex I of the electron transport chain).
-
Malonyl-CoA (as a positive control inhibitor).
-
Test compounds (dissolved in a suitable solvent like DMSO).
-
Perchloric acid (HClO₄) for reaction termination.
-
Butanol for extraction.
-
Scintillation cocktail.
-
-
Equipment:
-
Homogenizer, refrigerated centrifuge.
-
Spectrophotometer (for protein quantification).
-
Thermostated water bath.
-
Liquid scintillation counter.
-
Experimental Workflow Diagram
Caption: Workflow for the CPT-1 radioisotopic forward assay.
Detailed Step-by-Step Methodology
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation. Resuspend the final mitochondrial pellet in an appropriate buffer and keep on ice.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay. This is critical for normalizing enzyme activity.
-
Assay Setup: In microcentrifuge tubes, prepare the reaction mixtures. For a typical 200 µL final volume:
-
150 µL of assay buffer containing BSA and rotenone.
-
10 µL of test compound at various concentrations (or vehicle control, e.g., DMSO).
-
10 µL of L-[³H]carnitine.
-
10 µL of mitochondrial suspension (e.g., 20-50 µg protein).
-
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding 20 µL of palmitoyl-CoA.
-
Incubation: Incubate for a fixed time (e.g., 3-5 minutes) at 37°C. The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold perchloric acid.
-
Extraction: Add 400 µL of butanol to each tube, vortex vigorously to extract the [³H]palmitoylcarnitine into the organic phase, and centrifuge to separate the phases.
-
Scintillation Counting: Transfer a known volume of the upper butanol phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific activity of CPT-1 (e.g., in nmol/min/mg protein).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Directions
The in vitro evaluation of this compound derivatives as CPT-1 inhibitors is a promising avenue for the discovery of new therapeutics for metabolic diseases and cancer. The methodologies described in this guide provide a robust framework for characterizing the potency and mechanism of these novel compounds. By systematically comparing their activity against known inhibitors and elucidating their structure-activity relationships, researchers can advance the development of this chemical class from promising hits to viable clinical candidates. Future studies should also include assessing isoform selectivity (CPT-1A vs. CPT-1B) and evaluating potential off-target effects to build a comprehensive safety and efficacy profile.
References
-
ResearchGate. Summary of in Vitro and Ex Vivo Pharmacological Assays Performed with Carnitine Derivatives. [Link]
-
MySkinRecipes. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid. [Link]
-
ResearchGate. Synthesis of new Carnitine Palmitoyltransferase I inhibitors derivatives of C75. [Link]
-
PubMed. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis. [Link]
-
PubMed. Studies on the in vitro and in vivo genotoxicity of [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid. [Link]
-
NCBI Bookshelf. Carnitine Palmitoyltransferase II Deficiency. [Link]
-
Patsnap Synapse. What are CPT1 inhibitors and how do they work?. [Link]
-
PubMed Central. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. [Link]
-
PubMed. The effects of 2[5(4-chlorophenyl)pentyl]oxirane-2-carbonyl-Co-A on mitochondrial oxidations. [Link]
-
MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
-
Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [https://www.b CHD.com/index.php/b CHD/article/view/296]([Link] CHD.com/index.php/b CHD/article/view/296)
-
MDPI. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics. [Link]
-
ResearchGate. Carnitine Palmitoyltransferase (CPT) Modulators: A Medicinal Chemistry Perspective on 35 Years of Research. [Link]
-
Asian Journal of Chemistry. Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide. [Link]
-
PubChem. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid. [Link]
-
ABL Technology. 2-(2-Chlorophenyl)cyclopropanecarboxylic Acid. [Link]
-
Frontiers in Physiology. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. [Link]
-
PubMed. Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury. [Link]
-
ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
-
Frontiers. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. [Link]
-
Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. benchchem.com [benchchem.com]
- 4. (1S,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid [myskinrecipes.com]
- 5. ffhdj.com [ffhdj.com]
- 6. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 8. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of 2[5(4-chlorophenyl)pentyl]oxirane-2-carbonyl-Co-A on mitochondrial oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Introduction
2-(4-Chlorophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. The rigid cyclopropane ring introduces unique conformational constraints into molecules, often enhancing biological activity or modifying material properties. Its synthesis, however, presents challenges in achieving high yields and, crucially, controlling the stereochemistry of the 1,2-disubstituted cyclopropane ring. The cis and trans diastereomers can exhibit significantly different pharmacological profiles, making stereocontrol a primary consideration in route selection.
This guide provides an in-depth comparison of the most common and effective synthetic strategies for obtaining this compound. We will delve into the mechanistic underpinnings of each route, evaluate their relative advantages and disadvantages, and provide detailed experimental protocols for the most viable methods. This analysis is designed to equip researchers, chemists, and process development professionals with the critical information needed to select and optimize the synthesis of this important intermediate.
Core Synthetic Strategies: An Overview
The construction of the 2-arylcyclopropane motif can be broadly approached via three main strategies: the addition of a one-carbon (C1) unit to an alkene (a [2+1] cycloaddition), the intramolecular cyclization of a three-carbon (C3) precursor, or rearrangement reactions. For the specific target molecule, this compound, the most prevalent and practical routes begin from readily available 4-chloro-substituted styrene or cinnamic acid derivatives.
The overall synthetic landscape can be visualized as follows:
Caption: Fig 1. Major synthetic pathways to the target molecule.
Route 1: Rhodium-Catalyzed [2+1] Cycloaddition
This method is one of the most versatile for cyclopropane synthesis and relies on the transition metal-catalyzed decomposition of a diazo compound to form a metal carbene intermediate, which then reacts with an alkene.[1] For this specific target, the reaction involves the addition of a carbene derived from ethyl diazoacetate (EDA) to 4-chlorostyrene.
Mechanism & Stereoselectivity: The catalytic cycle begins with the reaction of the rhodium(II) catalyst, typically dirhodium tetraacetate [Rh₂(OAc)₄], with ethyl diazoacetate. This results in the extrusion of highly stable dinitrogen gas (N₂) and the formation of a rhodium-carbene complex.[2] This electrophilic carbene is then transferred to the nucleophilic double bond of 4-chlorostyrene in a concerted, though possibly asynchronous, step to form the cyclopropane ring.[1]
Caption: Fig 2. Catalytic cycle for Rh(II)-catalyzed cyclopropanation.
A key feature of this reaction is its stereoselectivity. The reaction of EDA with monosubstituted alkenes like 4-chlorostyrene produces a mixture of cis and trans diastereomers. The trans isomer is generally favored due to steric hindrance in the transition state. The diastereomeric ratio can be influenced by the catalyst, solvent, and the steric bulk of the diazo ester.[1] For electron-deficient alkenes, highly enantioselective cyclopropanations can be achieved using chiral rhodium catalysts.[3][4]
Advantages:
-
High efficiency and yields.
-
Broad substrate scope.[1]
-
Catalytic process, requiring only small amounts of rhodium complex.
-
Potential for high enantioselectivity with chiral catalysts.[3]
Disadvantages:
-
Diazomethane and its derivatives (like EDA) are toxic, potentially explosive, and require careful handling.
-
Rhodium catalysts can be expensive.
-
Generally produces a mixture of diastereomers, which may require separation.
Route 2: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for converting alkenes to cyclopropanes stereospecifically.[5] It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple. A popular and often more reactive modification, known as the Furukawa modification, uses diethylzinc (Et₂Zn) in place of the Zn-Cu couple.[6]
Mechanism & Stereoselectivity: The reaction proceeds via a concerted mechanism where the methylene group is delivered to the double bond from the same face. This means the stereochemistry of the starting alkene is preserved in the cyclopropane product.[5] For example, the cyclopropanation of (E)-ethyl 4-chlorocinnamate will yield exclusively the trans-cyclopropane ester. This stereospecificity is a major advantage of the Simmons-Smith reaction. The presence of nearby hydroxyl groups can direct the cyclopropanation to occur syn to the directing group, a feature widely exploited in natural product synthesis.[7]
Caption: Fig 3. Mechanism of the Simmons-Smith reaction.
Advantages:
-
Excellent stereospecificity, preserving alkene geometry.[5]
-
High functional group tolerance.
-
Avoids the use of hazardous diazo compounds.[6]
-
Can be rendered enantioselective with the use of chiral ligands or auxiliaries.[8]
Disadvantages:
-
Stoichiometric use of zinc reagents is required.
-
Diiodomethane is expensive and light-sensitive.
-
The reaction can be sensitive to moisture and air, especially when using diethylzinc.
Route 3: Malonic Ester Synthesis & Phase-Transfer Catalysis (PTC)
This approach builds the cyclopropane ring through intramolecular alkylation. A classic method involves the reaction of diethyl malonate with 1,2-dibromoethane.[9] While this specific reaction doesn't directly yield the desired product, the principles can be adapted. A more relevant strategy involves a tandem Michael addition-intramolecular Sₙ2 reaction, often facilitated by Phase-Transfer Catalysis (PTC).
Mechanism & Stereoselectivity: A plausible PTC route begins with the Knoevenagel condensation of 4-chlorobenzaldehyde with diethyl malonate to form an electron-deficient alkene (a benzylidene malonate). This intermediate then reacts with a dihaloalkane like 1,2-dibromoethane or with a carbene precursor like bromoform under PTC conditions.
In the case of using 1,2-dibromoethane, the malonate enolate, shuttled into the organic phase by a PTC catalyst (e.g., a quaternary ammonium salt), first performs an Sₙ2 reaction on one end of the dibromoethane. A second deprotonation followed by an intramolecular Sₙ2 reaction closes the cyclopropane ring. The final steps are hydrolysis of the diester to the diacid, followed by thermal decarboxylation to give the final product.[10] This sequence generally favors the formation of the more stable trans product.
Advantages:
-
Utilizes inexpensive and readily available starting materials (4-chlorobenzaldehyde, diethyl malonate, 1,2-dibromoethane).
-
Avoids highly toxic or explosive reagents.
-
PTC conditions are often milder, scalable, and environmentally friendlier ("greener").
Disadvantages:
-
Multi-step sequence can lead to lower overall yields.
-
The decarboxylation step requires heating, which can sometimes lead to side reactions.
-
Stereocontrol might not be as absolute as in the Simmons-Smith reaction.
Comparative Performance Data
| Parameter | Route 1: Rhodium-Catalyzed | Route 2: Simmons-Smith | Route 3: Malonic Ester / PTC |
| Starting Material | 4-Chlorostyrene | Ethyl 4-Chlorocinnamate | 4-Chlorobenzaldehyde, Diethyl Malonate |
| Key Reagents | Ethyl Diazoacetate, Rh₂(OAc)₄ | CH₂I₂, Zn-Cu or Et₂Zn | 1,2-Dibromoethane, NaOEt, PTC |
| Typical Yield | 70-90% (for ester) | 70-85% (for ester)[6] | 60-75% (overall)[10] |
| Stereoselectivity | trans favored, mixture obtained | Stereospecific (trans >98%)[5] | trans favored |
| Reaction Conditions | 0°C to RT, neutral | 0°C to reflux, sensitive | RT to reflux, basic |
| Safety Concerns | High (Diazo compounds) | Moderate ( pyrophoric Et₂Zn) | Low |
| Cost of Reagents | High (Rh catalyst, EDA) | High (CH₂I₂) | Low |
| Scalability | Moderate | Good | Excellent |
Note: Yields are estimates based on related transformations and may vary based on specific reaction conditions and subsequent hydrolysis steps.
Detailed Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Ethyl 4-Chlorocinnamate (Furukawa Modification)
This protocol is adapted from general procedures for the Furukawa-modified Simmons-Smith reaction.[8]
-
Preparation: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl (E)-4-chlorocinnamate (10.0 g, 47.5 mmol) and anhydrous dichloromethane (100 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diethylzinc (1.0 M solution in hexanes, 57 mL, 57 mmol, 1.2 eq) via the dropping funnel over 20 minutes, maintaining the internal temperature below 5°C. After the addition is complete, add diiodomethane (5.5 mL, 18.2 g, 68 mmol, 1.4 eq) dropwise over 20 minutes.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product, ethyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Saponification of Ethyl Ester to Carboxylic Acid
This is a general procedure for the final hydrolysis step, applicable to the products from both Route 1 and Route 2.[11][12]
-
Setup: To a 250 mL round-bottom flask containing the purified ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate (e.g., 10.0 g, 44.5 mmol), add ethanol (50 mL) and a solution of sodium hydroxide (3.6 g, 90 mmol, 2.0 eq) in water (25 mL).
-
Hydrolysis: Heat the mixture to reflux (approx. 80-85°C) with stirring for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid (HCl). A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove inorganic salts.
-
Drying: Dry the product, this compound, in a vacuum oven at 50°C to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Conclusion and Recommendations
The choice of synthetic route to this compound is a trade-off between stereocontrol, safety, cost, and scalability.
-
For applications where absolute stereocontrol is paramount, the Simmons-Smith reaction (Route 2) is the method of choice. Its stereospecific nature ensures that the geometry of the starting alkene is perfectly translated to the cyclopropane product, yielding almost exclusively the trans isomer from (E)-ethyl 4-chlorocinnamate.
-
When high throughput and yield are the primary goals and diastereomeric separation is feasible, Rhodium-Catalyzed Cyclopropanation (Route 1) offers an excellent, albeit more hazardous, alternative. Its catalytic nature and efficiency are significant advantages.
-
For large-scale, cost-effective production where safety and the use of inexpensive reagents are critical, a Malonic Ester/PTC approach (Route 3) is highly attractive. While it may require more process optimization to maximize yield and stereoselectivity, it avoids expensive metals and hazardous diazo compounds, making it well-suited for industrial applications.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including the scale of the synthesis, the purity specifications of the final product, and the laboratory or plant safety infrastructure available.
References
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
Hu, W., & Hu, X. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Maxwell, J. L., Brown, K. C., Bartley, D. W., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. PubMed. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]
-
Ahmad, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2023). cyclopropanecarboxylic acid anyone have a recipe for it can't find anything for it's synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Sawada, S. (1970). Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
MDPI. (2022). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Retrieved from [Link]
Sources
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
Benchmarking 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid Against Established Carnitine Palmitoyltransferase-1 (CPT-1) Inhibitors: A Technical Guide
In the landscape of metabolic research and drug development, the modulation of fatty acid oxidation has emerged as a critical therapeutic strategy for a range of pathologies, including metabolic disorders and cancer.[1] Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation, stands as a key target for therapeutic intervention.[1][2][3] This guide provides a comprehensive framework for benchmarking the inhibitory potential of the novel compound, 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, against well-characterized CPT-1 inhibitors, Etomoxir and Perhexiline.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded comparison. We will delve into the mechanistic rationale, present detailed experimental protocols for robust in vitro evaluation, and provide a clear structure for data analysis and interpretation.
Introduction: The Rationale for CPT-1 Inhibition
Mitochondrial long-chain fatty acid β-oxidation is a fundamental energy-producing pathway. The transport of long-chain fatty acids into the mitochondrial matrix is contingent on the activity of CPT-1, which catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines.[1] By inhibiting CPT-1, the cellular metabolic preference can be shifted from fatty acid utilization towards glucose oxidation. This metabolic switching holds therapeutic promise in conditions characterized by aberrant energy metabolism.
-
This compound is a synthetic compound with a cyclopropane carboxylic acid moiety. While its direct enzymatic targets are still under comprehensive investigation, its structural elements are of interest for probing enzyme active sites. A structurally related compound, 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid, has been identified as a P-selectin inhibitor, highlighting the potential for this chemical scaffold to be adapted for various biological targets.[4] This guide will explore its potential as a CPT-1 inhibitor.
-
Etomoxir is a well-established, irreversible inhibitor of CPT-1.[5][6] It acts as a potent tool for studying the physiological roles of fatty acid oxidation.[7]
-
Perhexiline , another known CPT-1 inhibitor, has been used clinically for the treatment of angina.[8][9][10] It demonstrates a competitive inhibition mechanism with respect to palmitoyl-CoA.[10]
Comparative Analysis of Inhibitory Potency: A Head-to-Head Evaluation
The primary objective of this benchmarking study is to determine the half-maximal inhibitory concentration (IC50) of this compound against CPT-1 and compare it to the known IC50 values of Etomoxir and Perhexiline.
| Inhibitor | Target Enzyme | Reported IC50 | Notes |
| Etomoxir | CPT-1a | 5-20 nM[5] | Irreversible inhibitor.[5][6] |
| CPT-1 (rat hepatocytes) | ~2000 nM[6] | ||
| CPT-1 (human hepatocytes) | 0.1 µM[11] | ||
| Perhexiline | CPT-1 (rat heart) | 77 µM[8][9][10][12] | Competitive inhibitor with respect to palmitoyl-CoA.[10] |
| CPT-1 (rat liver) | 148 µM[8][9][10] | ||
| This compound | CPT-1 | To be determined |
Experimental Design: In Vitro CPT-1 Inhibition Assay
To ensure the generation of reliable and reproducible data, a robust in vitro CPT-1 enzyme activity assay is paramount. Both radiometric and spectrophotometric methods are widely accepted and provide quantitative measurements of enzyme inhibition.
Enzyme Source
For this study, isolated mitochondria from rat liver or heart are a suitable and well-characterized source of CPT-1. Commercially available recombinant human CPT-1a can also be utilized for a more defined system.
Experimental Workflow: A Visual Guide
Caption: A streamlined workflow for the in vitro CPT-1 inhibition assay.
Detailed Protocol: Radiometric CPT-1 Assay
This method directly measures the formation of radiolabeled acylcarnitine and is considered a gold-standard approach.[13]
Materials:
-
Isolated mitochondria or recombinant CPT-1
-
L-[³H]carnitine
-
Palmitoyl-CoA
-
Assay Buffer (e.g., 117 mM Tris-HCl, pH 7.4, 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, 40 mg/L rotenone, 0.5% BSA)
-
Inhibitor stock solutions (this compound, Etomoxir, Perhexiline) in a suitable solvent (e.g., DMSO)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Dilute the mitochondrial preparation or recombinant CPT-1 in assay buffer to the desired concentration.
-
Inhibitor Pre-incubation: In microcentrifuge tubes, add 10 µL of a range of concentrations of the test inhibitor, Etomoxir, or Perhexiline. Include a vehicle control (DMSO).
-
Add 80 µL of the diluted enzyme preparation to each tube.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 10 µL of a substrate mix containing L-[³H]carnitine and palmitoyl-CoA to a final concentration of 400 µM and 100 µM, respectively.
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold 1 M HCl.
-
Extraction: Add 200 µL of butanol to each tube, vortex vigorously, and centrifuge to separate the phases. The butanol phase will contain the radiolabeled palmitoylcarnitine.
-
Quantification: Transfer a 100 µL aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Detailed Protocol: Spectrophotometric CPT-1 Assay
This colorimetric assay measures the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that absorbs at 412 nm.[14][15]
Materials:
-
Isolated mitochondria or recombinant CPT-1
-
L-carnitine
-
Palmitoyl-CoA
-
DTNB
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Inhibitor stock solutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mix containing assay buffer, L-carnitine (final concentration 1.25 mM), and DTNB (final concentration 0.1 mg/mL).[16]
-
Inhibitor Addition: In a 96-well plate, add 10 µL of varying concentrations of the test inhibitor, Etomoxir, or Perhexiline. Include a vehicle control.
-
Enzyme Addition: Add 80 µL of the diluted enzyme preparation to each well.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 10 µL of palmitoyl-CoA (final concentration 35 µM).[16]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value as described for the radiometric assay.
Mechanistic Insights: Elucidating the Mode of Inhibition
To further characterize the inhibitory properties of this compound, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be achieved by performing kinetic studies where the initial reaction velocities are measured at various substrate (palmitoyl-CoA) concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots. A competitive inhibitor will increase the apparent Km of the substrate without affecting Vmax, while a non-competitive inhibitor will decrease Vmax without affecting Km.
Caption: Differentiating the primary mechanisms of enzyme inhibition.
Conclusion and Future Directions
This guide provides a comprehensive and technically sound framework for the initial benchmarking of this compound as a potential CPT-1 inhibitor. By directly comparing its inhibitory potency and mechanism of action to the well-established inhibitors Etomoxir and Perhexiline, researchers can gain valuable insights into its therapeutic potential.
Should this compound demonstrate significant CPT-1 inhibitory activity, further studies will be warranted. These could include assessing its selectivity for CPT-1 isoforms (CPT-1a, -1b, and -1c), evaluating its effects in cell-based assays of fatty acid oxidation, and ultimately, in vivo studies in relevant disease models. The systematic approach outlined herein will ensure the generation of high-quality, reproducible data, paving the way for the potential development of a novel metabolic modulator.
References
-
Patsnap Synapse. (2024, June 21). What are CPT1 inhibitors and how do they work? Retrieved from [Link]
-
Kennedy, J. A., Unger, S. A., & Horowitz, J. D. (1996). Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone. Biochemical Pharmacology, 52(2), 273–280. [Link]
-
Raud, B., et al. (2018). Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. Cell Metabolism, 28(3), 504-515.e5. [Link]
-
Keung, W., et al. (2013). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes, 62(3), 711-720. [Link]
-
Sam-White, L., et al. (2020). Pharmacological inhibition of carnitine palmitoyl transferase 1 inhibits and reverses experimental autoimmune encephalitis in rodents. PLoS One, 15(6), e0234493. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). etomoxir. Retrieved from [Link]
-
Fiori, J., et al. (2019). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. Haematologica, 104(1), e29-e32. [Link]
-
Hilaris Publisher. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes. Journal of Diabetes & Metabolism. [Link]
-
ResearchGate. (n.d.). Workflow of CPT1 enzyme expression, protein purification, and activity assay using DTNB. Retrieved from [Link]
-
Divakaruni, A. S., et al. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR Protocols, 2(3), 100670. [Link]
-
bioRxiv. (2022). Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators. Retrieved from [Link]
-
Amsterdam UMC. (n.d.). Carnitine palmitoyltransferase 1 (CPT1). Retrieved from [Link]
-
Elabscience. (n.d.). Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit. Retrieved from [Link]
-
Huang, A., et al. (2010). Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury. Journal of Medicinal Chemistry, 53(16), 6003-6017. [Link]
-
YouTube. (2014, August 26). Spectrophotometric Enzyme Assays. Retrieved from [Link]
-
Johnson, G. L., & Nodwell, M. (2012). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 161-174. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]
Sources
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 6. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (R)-(+)-Etomoxir, CPT1 inhibitor (CAS 124083-20-1) | Abcam [abcam.com]
- 12. apexbt.com [apexbt.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. researchgate.net [researchgate.net]
- 15. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 16. biorxiv.org [biorxiv.org]
Navigating Off-Target Effects: A Comparative Guide to Cross-Reactivity Studies of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid-Based Compounds
Introduction: The Versatile Scaffold of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
The this compound scaffold is a fascinating and privileged structure in medicinal chemistry. Its constrained cyclopropane ring and the presence of a reactive carboxylic acid group make it a valuable building block for a diverse range of biologically active molecules.[1][2] Compounds incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, from antifungal and anti-inflammatory to potential roles in treating cardiovascular diseases and neurological conditions.[3][4][5][6]
However, this chemical versatility also presents a significant challenge: the potential for cross-reactivity and off-target effects. As researchers and drug development professionals, a thorough understanding and rigorous assessment of a compound's selectivity are paramount to ensuring both its efficacy and safety. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for compounds based on the this compound scaffold. We will delve into the known biological activities of this class of compounds, outline key areas for cross-reactivity screening, and provide detailed experimental protocols to empower your research.
Known Biological Activities and Potential for Cross-Reactivity
The diverse biological activities reported for derivatives of this compound provide a roadmap for anticipating potential off-target interactions.
Antifungal Activity and Metalloenzyme Interactions
One of the most well-documented activities of related structures is antifungal action, exemplified by the drug Ciclopirox.[3][7] Ciclopirox's mechanism of action involves the chelation of polyvalent metal cations, such as Fe3+, leading to the inhibition of essential metal-dependent enzymes in fungal cells.[3][8][9] This raises a critical consideration for any compound containing a similar chelating moiety: the potential for non-specific inhibition of host metalloenzymes, which could lead to toxicity.
Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition
Several derivatives of this scaffold have been investigated for their anti-inflammatory properties.[4][10] The presence of a carboxylic acid group, a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for interaction with cyclooxygenase (COX) enzymes.[4] Cross-reactivity between COX-1 and COX-2 is a well-known concern for NSAIDs, with selective COX-2 inhibition being a key goal to reduce gastrointestinal side effects. Therefore, assessing the COX selectivity profile of these compounds is crucial.
P-selectin Inhibition and Cell Adhesion
A notable derivative, 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), has been identified as a P-selectin inhibitor.[5] P-selectin is a cell adhesion molecule involved in inflammatory processes. This finding highlights the potential for these compounds to interact with targets beyond enzymes, such as cell surface receptors, and underscores the need for broad-based screening.
Mitochondrial Toxicity and Metabolic Liabilities
A critical safety concern arose from the anxiolytic drug Panadiplon, which is metabolized to a cyclopropane carboxylic acid. This metabolite was found to inhibit mitochondrial fatty acid β-oxidation, leading to hepatic toxicity.[11] This case serves as a stark reminder of the importance of investigating the metabolic fate of these compounds and assessing their potential for mitochondrial toxicity early in the development process.
A Tiered Approach to Cross-Reactivity Screening
A systematic and tiered approach is recommended for evaluating the cross-reactivity of this compound-based compounds. This approach allows for a broad initial assessment followed by more focused investigations into specific areas of concern.
Caption: Tiered workflow for cross-reactivity screening.
Experimental Protocols
Here, we provide detailed protocols for key assays to assess the cross-reactivity profile of your compounds.
Protocol 1: COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay is crucial for determining the selectivity of your compound for the two COX isoforms.
Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (chromogenic substrate)
-
Test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add your test compound at various concentrations to the wells of the microplate. Include wells for a vehicle control (e.g., DMSO) and reference inhibitors.
-
Add the enzyme/heme mixture to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at 590 nm every minute for 10-15 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.
Data Analysis and Interpretation: A lower IC50 value indicates greater potency. The selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A high selectivity index (>10) for COX-2 is generally desirable for anti-inflammatory compounds with a reduced risk of gastrointestinal side effects.
Protocol 2: Mitochondrial Toxicity Assessment using JC-1 Assay
This assay assesses changes in mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
JC-1 dye
-
Test compound
-
Positive control (e.g., CCCP, a potent mitochondrial membrane potential disruptor)
-
Cell culture medium and supplements
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with your test compound at various concentrations for a specified period (e.g., 24 hours). Include vehicle control and positive control wells.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity at both green (e.g., 530 nm) and red (e.g., 590 nm) wavelengths using a fluorescence plate reader.
-
Calculate the red/green fluorescence intensity ratio for each well.
Data Analysis and Interpretation: A significant decrease in the red/green fluorescence ratio in compound-treated cells compared to the vehicle control indicates mitochondrial depolarization and potential mitochondrial toxicity. This warrants further investigation into the specific mechanism of mitochondrial impairment.
Comparative Data Summary
To facilitate the comparison of your compound's cross-reactivity profile, it is essential to present the data in a clear and organized manner.
| Target | Test Compound IC50/EC50 (µM) | Reference Compound 1 IC50/EC50 (µM) | Reference Compound 2 IC50/EC50 (µM) |
| COX-1 | [Your Data] | [e.g., Indomethacin] | [e.g., Ibuprofen] |
| COX-2 | [Your Data] | [e.g., Celecoxib] | [e.g., Rofecoxib] |
| MMP-2 | [Your Data] | [e.g., Batimastat] | [e.g., Marimastat] |
| P-selectin | [Your Data] | [e.g., PSI-697] | [e.g., Inclacumab] |
| Mitochondrial Depolarization (EC50) | [Your Data] | [e.g., CCCP] | [e.g., Valproic Acid] |
Conclusion: Building a Comprehensive Selectivity Profile
The this compound scaffold holds immense promise for the development of novel therapeutics. However, its chemical reactivity and the diverse biological activities of its derivatives necessitate a proactive and thorough approach to cross-reactivity assessment. By implementing a tiered screening strategy and employing robust in vitro assays, researchers can build a comprehensive selectivity profile for their compounds. This not only de-risks the drug development process but also provides a deeper understanding of the compound's mechanism of action and potential for off-target effects. A commitment to rigorous cross-reactivity testing is a commitment to developing safer and more effective medicines.
References
- Ciclopirox Therapeutic Cheat Sheet - Next Steps in Dermatology. (2024).
- What is the mechanism of Ciclopirox? - Patsnap Synapse. (2024).
- Pharmacology of Ciclopirox Olamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).
- Ciclopirox | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.).
- What is the mechanism of Ciclopirox olamine? - Patsnap Synapse. (2024).
- This compound | 90940-40-2 | Benchchem. (n.d.).
- Allergic contact dermatitis from ciclopirox olamine | Request PDF - ResearchGate. (2025).
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. (n.d.).
- The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed. (1977).
- Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury - PubMed. (2010).
- Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed. (1994).
- (PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications - ResearchGate. (2025).
- Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nextstepsinderm.com [nextstepsinderm.com]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | MDPI [mdpi.com]
- 5. Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-selectin inhibitor with improved pharmacokinetic properties and oral efficacy in models of vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Ciclopirox? [synapse.patsnap.com]
- 9. What is the mechanism of Ciclopirox olamine? [synapse.patsnap.com]
- 10. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Cis and Trans Isomers of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
For professionals engaged in drug development and materials science, the precise structural elucidation of stereoisomers is not merely an academic exercise; it is a foundational requirement for understanding biological activity, predicting material properties, and ensuring regulatory compliance. The rigid, strained three-membered ring of cyclopropane derivatives imparts unique chemical and physical characteristics. When asymmetrically disubstituted, these compounds exist as cis and trans stereoisomers. Despite identical chemical formulas and atomic connectivity, these isomers can exhibit profoundly different pharmacological and physical profiles. Therefore, an unambiguous assignment of their stereochemistry is paramount.
This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) serve as powerful, non-destructive tools to probe the distinct molecular environments of these isomers and enable their unequivocal differentiation.
The Structural Imperative: Visualizing the Isomers
The fundamental difference between the cis and trans isomers lies in the spatial orientation of the 4-chlorophenyl and carboxylic acid substituents relative to the plane of the cyclopropane ring. In the cis isomer, both bulky substituents reside on the same face of the ring, leading to potential steric interactions. In the trans isomer, they are on opposite faces, resulting in a more sterically relaxed and typically more symmetric conformation.
Caption: Spatial arrangement of substituents in cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is unequivocally the most powerful and definitive method for distinguishing between cis and trans isomers of substituted cyclopropanes.[1] The key diagnostic parameters are the proton-proton coupling constants (³JHH) and the chemical shifts (δ) of the cyclopropyl protons.
¹H NMR Spectroscopy: The Power of Coupling Constants and Chemical Shifts
The rigid nature of the cyclopropane ring fixes the dihedral angles between adjacent protons, making the magnitude of the vicinal coupling constant (³JHH) a highly reliable indicator of stereochemistry.[1][2]
-
Coupling Constants (J): The most reliable diagnostic feature is the magnitude of the vicinal proton-proton coupling constant (³JHH).[1] Due to the fixed dihedral angles in the rigid cyclopropane ring, the coupling constant between protons on adjacent carbons is consistently larger for the cis isomer than for the trans isomer.[3][4][5][6]
-
³J_cis: Protons in a cis relationship have a dihedral angle of approximately 0°. This geometry results in a stronger coupling, with typical ³J_cis values ranging from 7 to 12 Hz .[4][6]
-
³J_trans: Protons in a trans relationship have a dihedral angle of roughly 120°. This leads to weaker coupling, with typical ³J_trans values in the range of 3 to 9 Hz .[4][6] This clear difference provides a straightforward method for assigning the stereochemistry.
-
-
Chemical Shifts (δ): The cyclopropane ring exhibits a significant magnetic anisotropy, often described as a ring-current effect, which strongly shields the ring protons, causing them to resonate at an unusually high field (upfield) compared to other cycloalkanes.[1][3][7][8][9] For unsubstituted cyclopropane, this shift is around 0.22 ppm.[7][9] In this compound, the electron-withdrawing nature of the phenyl and carboxyl groups shifts these protons downfield, but their relative positions remain highly informative.
-
Anisotropic Effects: The aromatic ring of the 4-chlorophenyl group generates its own magnetic field. In the cis isomer, the cyclopropyl protons adjacent to the phenyl ring will experience a different shielding or deshielding effect compared to the trans isomer, where the phenyl ring is spatially distant.[6][10][11] Specifically, a proton held directly over the face of the benzene ring would be shielded (shifted upfield), while one on the periphery would be deshielded (shifted downfield).[11] This leads to a distinct pattern of chemical shifts for the three cyclopropyl protons in each isomer.
-
¹³C NMR Spectroscopy
Similar to the protons, the carbon atoms of the cyclopropane ring are also shielded and appear at a characteristically high field in the ¹³C NMR spectrum.[12] While the differences are more subtle than in ¹H NMR, the distinct steric and electronic environments of the cis and trans isomers will result in unique chemical shifts for the three cyclopropane carbons and the carbons of the substituents. Steric compression in the cis isomer can cause a slight upfield shift for the involved carbons compared to the less crowded trans isomer.
Spectroscopic Data Comparison Summary
The following table summarizes the expected key differences in the spectroscopic data for the cis and trans isomers of this compound.
| Spectroscopic Parameter | cis-Isomer | trans-Isomer | Rationale for Difference |
| ¹H NMR: ³J_vicinal (Hz) | ³J_cis ≈ 7–12 Hz | ³J_trans ≈ 3–9 Hz | The dihedral angle between adjacent protons is smaller in the cis isomer (~0°) leading to a larger coupling constant compared to the trans isomer (~120°).[1][3][4][6] |
| ¹H NMR: Chemical Shift (δ) | Distinct pattern due to proximity of both substituents on the same face, leading to unique anisotropic and steric effects. | Different pattern due to substituents being on opposite faces, resulting in less steric hindrance and altered anisotropic influences. | The spatial relationship between the protons and the anisotropic phenyl ring is different in each isomer, causing unique shielding/deshielding effects.[6][10][11] |
| ¹³C NMR: Chemical Shift (δ) | Subtle but distinct shifts for cyclopropyl carbons due to steric compression. | Generally less sterically hindered environment leads to slightly different carbon shifts. | Different steric and electronic environments for each carbon atom. |
| IR: C-H Stretch (cm⁻¹) | ~3080–3000 | ~3080–3000 | Both isomers will show the characteristic C-H stretch of the cyclopropane ring.[1][13][14] |
| IR: Ring Deformation (cm⁻¹) | ~1020 | ~1020 | Both isomers exhibit the characteristic "ring breathing" mode.[12][13][14] The trans isomer, being more symmetrical, may show fewer overall bands in the fingerprint region.[1] |
| UV-Vis: λ_max (nm) | May show a slight hypsochromic (blue) shift compared to the trans isomer. | May show a slight bathochromic (red) shift compared to the cis isomer. | Steric hindrance in the cis isomer could slightly disrupt the conjugation between the phenyl and cyclopropane rings, affecting the π-π* transition energy.[15] |
| MS: Fragmentation | Molecular ion peak (M⁺) will be identical. Relative abundance of fragment ions may differ. | Molecular ion peak (M⁺) will be identical. Relative abundance of fragment ions may differ. | The stereochemistry can influence the stability of transition states in fragmentation pathways, leading to different relative intensities of daughter ions. |
Infrared (IR) Spectroscopy: A Question of Symmetry
Vibrational spectroscopy provides information about the functional groups and overall symmetry of a molecule.[16] The primary basis for differentiating cis and trans isomers via IR spectroscopy is that molecules with different symmetries will exhibit different numbers of IR-active vibrational modes.[1]
-
Symmetry Considerations: The trans isomer of this compound generally possesses a higher degree of symmetry than the cis isomer. This higher symmetry can result in some vibrational modes being IR-inactive, leading to a simpler spectrum with fewer absorption bands compared to the less symmetrical cis isomer.[1]
-
Characteristic Absorptions: Both isomers are expected to show key characteristic peaks:
-
Cyclopropyl C-H Stretching: A weak to medium absorption band around 3080-3000 cm⁻¹ .[1][13][14] This is slightly higher in energy than the C-H stretching of typical alkanes and is a hallmark of the strained ring.
-
Cyclopropane Ring Deformation: A characteristic absorption often referred to as the "ring breathing" mode is typically found near 1020 cm⁻¹ .[12][13][14]
-
Carboxylic Acid C=O Stretching: A strong, broad band around 1700 cm⁻¹ . The exact position and shape can be influenced by hydrogen bonding, which may differ between the solid-state packing of the two isomers.
-
Aromatic and C-Cl Stretching: Bands corresponding to the 4-chlorophenyl group will also be present.
-
While these characteristic peaks will be present in both spectra, the "fingerprint region" (below 1500 cm⁻¹) will likely show the most significant differences due to the distinct skeletal vibrations of each isomer.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
The primary chromophore in this compound is the 4-chlorophenyl group. UV-Vis spectroscopy measures the electronic transitions within this system. The cyclopropane ring, possessing some σ-aromaticity, can engage in conjugation with the adjacent phenyl ring.
The key difference between the isomers arises from sterics. In the cis isomer, steric hindrance between the bulky substituents may force the phenyl ring to twist out of the plane of the cyclopropane ring. This disruption of planarity would reduce conjugation, leading to a hypsochromic shift (blue shift, to a shorter wavelength) and possibly a decrease in molar absorptivity (ε) compared to the trans isomer, where such steric clash is absent.[15]
Mass Spectrometry (MS): Differentiating Fragmentation
In mass spectrometry, both cis and trans isomers will exhibit the same molecular ion peak (M⁺), as they have identical molecular weights. Differentiation must therefore rely on analyzing the fragmentation patterns. The stereochemical arrangement of the substituents can influence the stability of the transition states during fragmentation, leading to different relative abundances of the resulting daughter ions. For example, the proximity of the carboxyl and phenyl groups in the cis isomer might enable unique fragmentation pathways (e.g., intramolecular water loss involving a phenyl proton) that are less favorable in the trans isomer. Analysis of the relative intensities of key fragments can thus provide corroborating evidence for stereochemical assignment.
Experimental Protocols & Workflows
The following sections provide standardized protocols for the spectroscopic analysis of the cis and trans isomers.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
This protocol outlines the acquisition of high-resolution NMR spectra, the most critical tool for isomer differentiation.
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its protons resonate at a high field (defined as 0.0 ppm), away from most other organic signals.
Caption: Workflow for FT-IR spectroscopic analysis using ATR.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the crystal of the ATR accessory on the FT-IR spectrometer is clean.
-
Background Scan: Record a background spectrum. This scan measures the ambient conditions and will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid acid onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good optical contact.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 32 to 64 scans over the range of 4000–400 cm⁻¹.
-
Data Analysis: The instrument's software will generate the final transmittance or absorbance spectrum. Label the key absorption bands, paying close attention to the C-H stretching, C=O stretching, and the fingerprint regions. Compare the spectra of the two isomers, looking for differences in band presence, position, and intensity.
Conclusion
The differentiation of the cis and trans isomers of this compound is a critical task that can be accomplished with high confidence through a multi-faceted spectroscopic approach. While each technique provides valuable information, ¹H NMR spectroscopy stands out as the most definitive method , with the magnitude of the vicinal proton-proton coupling constants (³J_cis > ³J_trans) serving as an unambiguous diagnostic tool. Corroborating data from ¹³C NMR, IR, UV-Vis, and Mass Spectrometry further solidify the structural assignment, providing a self-validating system of characterization. The protocols and principles outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently elucidate the stereochemistry of this and related substituted cyclopropane systems.
References
-
BenchChem. (2025). Spectroscopic Fingerprints: A Comparative Guide to Cis and Trans Isomers of Substituted Cyclopropanes. BenchChem Technical Guides. Link
-
Doc Brown's Chemistry. Infrared spectrum of cyclopropane. Link
-
Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Link
-
Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 84(11), 2249–2254. Link
-
Durig, J. R., & Lafferty, W. J. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3896. Link
-
Kleinpeter, E., & Stoss, S. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. The Journal of Physical Chemistry A, 119(18), 4268–4276. Link
-
Tori, K., & Ohtsuru, M. (1966). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. Link
-
Abraham, R. J., & Cooper, M. A. (1967). 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. Journal of the Chemical Society B: Physical Organic. Link
-
National Institute of Standards and Technology (NIST). Cyclopropanecarboxylic acid. NIST Chemistry WebBook. Link
-
Simmons, H. E., Blanchard, E. P., & Hartzler, H. D. (1966). The Infrared Spectra of Some Cyclopropanes. The Journal of Organic Chemistry, 31(1), 295-301. Link
-
Doc Brown's Chemistry. H-1 proton NMR spectrum of cyclopropane. Link
-
Baranac-Stojanović, M. (2014). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 4(1), 308-321. Link
-
Chemistry LibreTexts. (2014). Diamagnetic Anisotropy. Link
-
Safe, S., & Hutzinger, O. (1972). The ultraviolet absorption spectra of some chlorinated biphenyls. Journal of the Association for Official Analytical Chemists, 55(4), 851-855. Link
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223. Link
-
Fuchs, R., & Caputo, J. F. (1966). Nuclear Magnetic Resonance Spectra of trans-2-Arylcyclopropanecarboxylic Acids. Journal of Organic Chemistry, 31(5), 1500-1503. Link
-
SlideShare. (2015). Vibrational Spectroscopy (Infrared, IR-Spect.). Link
-
BenchChem. (2025). Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide. BenchChem Technical Guides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sci.tanta.edu.eg [sci.tanta.edu.eg]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(4-Chlorophenyl)cyclopropanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety.[1][2] This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical framework for method selection and validation, grounded in scientific principles and extensive field experience.
The validation process confirms that an analytical procedure is suitable for its intended purpose, ensuring that the method is reliable, reproducible, and accurate.[1][3] For a molecule like this compound, this is critical for monitoring purity, stability, and concentration in active pharmaceutical ingredients (APIs) and drug products. This guide will delve into the comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques, followed by a detailed walkthrough of the validation process in accordance with international regulatory guidelines.[4][5][6][7][8]
Choosing the Right Tool: A Comparative Analysis of HPLC and GC-MS
The selection of an appropriate analytical technique is the first and most critical step in method development. The physicochemical properties of this compound, a carboxylic acid with a relatively low molecular weight and moderate polarity, make both HPLC and GC-MS viable options. However, the choice depends on the specific requirements of the analysis, such as the need for derivatization, sensitivity, and the nature of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Suitability for Analyte | Well-suited for non-volatile and thermally labile compounds. Carboxylic acids can be analyzed directly.[9] | Requires volatile and thermally stable analytes. Derivatization is often necessary for carboxylic acids to increase volatility. |
| Sensitivity | Good sensitivity, particularly with UV or MS detectors. | Excellent sensitivity and selectivity, especially with mass spectrometry detection. |
| Sample Throughput | Generally higher throughput compared to GC-MS. | Can be lower due to longer run times and potential need for derivatization. |
| Instrumentation Cost | Varies, but can be lower than GC-MS. | Generally higher initial investment. |
| Expertise Required | Moderate to high. | High, especially for method development and data interpretation. |
Expert Recommendation: For routine quality control and assay of this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is often the more practical and efficient choice. It avoids the need for derivatization, which can introduce variability. GC-MS, however, excels in impurity profiling and identification of unknown degradants due to its superior specificity and the structural information provided by mass spectrometry.
The Workflow of Analytical Method Validation
A robust analytical method validation is a multi-faceted process, with each parameter assessing a different aspect of the method's performance. The International Council for Harmonisation (ICH) guidelines provide a framework for this process, which is also adopted by regulatory bodies like the FDA and EMA.[4][5][6][10][11]
Caption: The three-phase workflow for analytical method validation.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on the principles outlined in the ICH Q2(R2) guidelines and are tailored for the validation of an RP-HPLC method for this compound.[5][6][7][12]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][13]
Protocol:
-
Sample Preparation:
-
Prepare a solution of the this compound reference standard.
-
Prepare a placebo solution containing all excipients present in the final drug product formulation.
-
Prepare a spiked sample by adding a known amount of the reference standard to the placebo solution.
-
Induce degradation of the drug substance through exposure to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
Analyze the resulting chromatograms.
-
-
Acceptance Criteria:
-
The peak for this compound in the spiked sample should be free from any co-eluting peaks from the placebo.
-
The peak for the analyte should be well-resolved from any peaks of degradation products. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
-
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[4][12]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentrations covering the expected working range (e.g., 50% to 150% of the target concentration).
-
-
Chromatographic Analysis:
-
Inject each concentration in triplicate.
-
-
Data Analysis:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[4][14]
Protocol:
-
Sample Preparation:
-
Prepare placebo samples spiked with the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
-
Chromatographic Analysis:
-
Analyze the spiked samples.
-
-
Data Analysis:
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) x 100%.
-
-
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
-
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Protocol:
-
Repeatability:
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision:
-
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Analysis:
-
Calculate the mean, standard deviation, and RSD for each set of measurements.
-
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][13]
Protocol:
-
Parameter Variation:
-
Systematically vary critical chromatographic parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic phase).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
-
Chromatographic Analysis:
-
Analyze a standard solution under each varied condition.
-
-
Data Analysis:
-
Evaluate the impact of each variation on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria:
-
System suitability parameters should remain within their predefined limits for all variations.
-
The results should not be significantly affected by the minor changes.
-
Data Summary and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | 80% to 120% of the test concentration for assay.[13] |
| Accuracy | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | RSD ≤ 2.0%. |
| Precision (Intermediate) | RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. RSD ≤ 10%. |
| Robustness | System suitability parameters met under all varied conditions. |
Visualizing the Interconnectivity of Validation Parameters
Caption: The relationship between core analytical method validation parameters.
Conclusion
The validation of an analytical method for this compound is a systematic and scientifically sound process that underpins the quality and reliability of pharmaceutical data. While both HPLC and GC-MS are potent techniques, RP-HPLC often presents a more direct and efficient approach for routine analysis. By meticulously following a well-defined validation protocol that addresses specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can ensure that their analytical methods are fit for purpose and compliant with global regulatory standards. This guide serves as a foundational framework, and it is imperative to tailor the specific validation experiments and acceptance criteria to the intended application and the stage of drug development.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- GMP Compliance. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- GMP Compliance. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
- National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 12. m.youtube.com [m.youtube.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. propharmagroup.com [propharmagroup.com]
An Inter-Laboratory Guide to the Analysis of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid: Methods, Validation, and Best Practices
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid (CPCA). Designed for researchers, analytical scientists, and drug development professionals, this document delves into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip laboratories with the expertise to select, validate, and implement robust analytical methods, thereby ensuring data accuracy and fostering inter-laboratory consistency. We will explore the causality behind experimental choices, present comparative performance data, and outline self-validating protocols to ensure the generation of reliable and reproducible results.
Introduction: The Analytical Imperative for CPCA
This compound (CAS No: 90940-40-2) is a key chemical intermediate whose unique cyclopropane scaffold is of significant interest in medicinal and organic chemistry.[1] The strained three-membered ring can influence a molecule's conformation, metabolic stability, and binding affinity, making its derivatives valuable in drug design.[1][2] Accurate quantification of CPCA is therefore critical in various stages of research and development, from synthetic route optimization and purity assessment to pharmacokinetic studies.
Discrepancies in analytical results between laboratories can pose significant challenges, leading to delays in development and questionable data integrity. This guide addresses this challenge by providing a framework for understanding and comparing the most common analytical techniques, with a focus on the critical parameters that influence method performance and inter-laboratory agreement.[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the initial method of choice due to its accessibility, robustness, and cost-effectiveness. The primary analytical challenge for carboxylic acids like CPCA is their potential lack of a strong chromophore, though the presence of the chlorophenyl group provides adequate UV absorbance for detection.[4]
The core of a successful HPLC method lies in controlling the ionization state of the analyte to ensure consistent retention and peak shape. For a carboxylic acid, operating the mobile phase at a pH approximately 2 units below the analyte's pKa ensures it is in its neutral, protonated form. This enhances its retention on a non-polar stationary phase, such as C18, and prevents peak tailing associated with mixed-mode interactions. A typical mobile phase consists of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (e.g., phosphate or formate buffer).[5][6]
The following diagram outlines the typical workflow for analyzing CPCA using HPLC-UV.
Caption: General workflow for HPLC-UV analysis of CPCA.
This protocol is adapted from validated methods for similar aromatic carboxylic acids.[5][6][7]
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.02 M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the test sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Sonicate if necessary to ensure complete dissolution.
-
Chromatographic Conditions:
-
Analysis and Quantification: Inject the standard solutions to establish a calibration curve. Inject the sample solutions and determine the concentration of CPCA from the calibration curve based on the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides superior specificity compared to HPLC-UV due to the addition of mass-based detection. However, the analysis of carboxylic acids by GC requires a crucial derivatization step to increase their volatility and thermal stability.[8][9]
The polar carboxylic acid group makes CPCA non-volatile, preventing it from traversing a GC column. Derivatization, typically through silylation (e.g., with BSTFA) or esterification (e.g., with BF₃/Methanol), converts the acidic proton into a non-polar group. This transformation drastically lowers the boiling point and improves chromatographic peak shape. Electron Ionization (EI) is then used in the MS source, which fragments the molecule in a reproducible pattern, creating a characteristic mass spectrum that serves as a highly specific fingerprint for identification and quantification.
The following diagram illustrates the necessary steps for GC-MS analysis, including the critical derivatization stage.
Caption: General workflow for GC-MS analysis of CPCA including derivatization.
-
Standard/Sample Preparation: Prepare standards and samples in an aprotic solvent like acetonitrile. Transfer a known volume to a vial and evaporate the solvent completely under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried residue. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane phase (or similar).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative of CPCA for highest sensitivity, or full scan for qualitative analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for high-sensitivity, high-selectivity analysis, making it ideal for trace-level quantification in complex matrices like biological fluids.[11][12] It combines the separation power of HPLC with the specific and sensitive detection of a triple quadrupole mass spectrometer.
This method circumvents the need for derivatization. The LC separation is performed similarly to HPLC-UV. The key advantage lies in the detector. Electrospray Ionization (ESI) is typically used, and for a carboxylic acid, negative ion mode (ESI-) is preferred as the molecule readily loses a proton to form a [M-H]⁻ ion. This parent ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, enabling very low detection limits.[12][13]
Caption: General workflow for LC-MS/MS analysis of CPCA.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard/Sample Preparation: Prepare calibration standards and samples in a mixture of Mobile Phase A and B (e.g., 90:10). If available, add an isotopically labeled internal standard to all samples and standards to correct for matrix effects and instrument variability.
-
LC Conditions:
-
Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 120 °C.[12]
-
Desolvation Gas Temperature: 300 °C.[12]
-
MRM Transitions: These must be determined by infusing a standard solution of CPCA. The precursor ion will be the [M-H]⁻ ion (m/z 195.0 for the ³⁵Cl isotope). Collision energy would be optimized to produce stable, specific product ions.
-
Performance Comparison and Method Validation
For any analytical method to be considered reliable, it must be validated to prove it is fit for purpose.[14][15] Key validation parameters include linearity, accuracy, precision, and sensitivity (Limit of Detection/Quantification).
Table 1: Comparative Performance of Analytical Methods for CPCA
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Causality & Rationale |
| Specificity | Moderate | High | Very High | MS detection provides structural confirmation, reducing interference. MRM in LC-MS/MS is the most specific.[15] |
| Linearity (r²) | > 0.999[5][16] | > 0.995 | > 0.995 | All techniques can achieve excellent linearity with proper standard preparation. |
| Precision (%RSD) | < 5%[16] | < 10% | < 5% | LC-MS/MS precision is enhanced by the use of internal standards. GC-MS variability can be higher due to the derivatization step. |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102%[13] | Accuracy in MS methods is improved with appropriate internal standards that co-elute and correct for matrix suppression/enhancement. |
| Limit of Quantification (LOQ) | ~0.2 µg/mL[16] | ~0.1 µg/mL | ~0.01 ng/mL | The extremely low background noise in MRM mode gives LC-MS/MS superior sensitivity.[11] |
| Throughput | High | Low | High | The derivatization and longer run times for GC-MS make it the slowest method. Modern UPLC systems allow for very fast LC-MS/MS run times. |
| Matrix Effects | Low to Moderate | Low | High | ESI is susceptible to ion suppression or enhancement from co-eluting matrix components, necessitating careful sample preparation or internal standards. |
Key Factors for Inter-Laboratory Comparability
Achieving consistent results across different laboratories requires strict control over several sources of potential variability. An inter-laboratory comparison study should be designed to challenge the robustness of the chosen method.[3][17]
Caption: Key factors contributing to inter-laboratory analytical variability.
Trustworthiness through Control:
-
Certified Reference Material (CRM): All participating labs must use the same lot of a well-characterized CRM for CPCA.[18]
-
Standard Operating Procedure (SOP): A highly detailed, unambiguous SOP is essential. It must specify every parameter, from reagent grade to integration settings.
-
System Suitability Tests (SST): Before analysis, each laboratory must run an SST to confirm their system (e.g., column resolution, peak symmetry, detector response) meets predefined criteria.
-
Blinded Samples: A central organizer should distribute identical, blinded samples (including blanks and samples at different concentrations) to all participating labs.[3]
Conclusion and Recommendations
The choice of analytical method for this compound is contingent on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective method suitable for routine analysis of bulk material and formulations where concentration levels are high and the sample matrix is simple.
-
GC-MS offers enhanced specificity over HPLC-UV but is hampered by the need for derivatization, making it more labor-intensive and a potential source of variability if not strictly controlled.
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for bioanalysis, trace impurity detection, and analysis in complex matrices. Its high initial cost is offset by its superior performance and high throughput.
For successful inter-laboratory comparisons, an LC-MS/MS method is highly recommended due to its robustness and specificity. The use of a stable, isotopically labeled internal standard is critical to mitigate variability from matrix effects and sample preparation. Regardless of the method chosen, a rigorous, well-documented validation plan and the use of common reference standards are paramount to achieving analytical consensus.
References
- BenchChem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis using 9-Aminoanthracene Derivatization and Al.
- ResearchGate. (2025, October 30). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers.
- PubMed. (n.d.). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
- ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- NIST. (n.d.). Cyclopropanecarboxylic acid, 2,4,5-trichlorophenyl ester.
- PharmaTutor. (n.d.). Analytical method validation: A brief review.
- Sigma-Aldrich. (n.d.). This compound | 90940-40-2.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
- Sigma-Aldrich. (n.d.). This compound | 90940-40-2.
- Google Patents. (n.d.). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- PubMed. (2023, October 10). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba.
- Manchester Organics. (n.d.). This compound | 90940-40-2.
- SpringerLink. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.
- BenchChem. (n.d.). This compound | 90940-40-2.
- National Institutes of Health. (n.d.). Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis.
- SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
- USP. (n.d.). USP Reference Standards.
- Agilent Technologies. (2015, July 30). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.
- SIELC Technologies. (2018, May 16). 1-(p-Chlorophenyl)cyclopropanecarboxylic acid.
- National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- AWS. (n.d.). Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid.
- American Chemical Society. (2025, December 26). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes.
- Waters. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
- CymitQuimica. (n.d.). Cyclopropanecarboxylic acid, 2-(4-chlorophenyl)-, ethyl ester.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- International Journal of Sciences: Basic and Applied Research. (2019, November 19). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective.
- ACS Publications. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
- ChemRxiv. (2023, July 6). A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activation.
- Journal of Physics: Conference Series. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
- MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
- MATEC Web of Conferences. (n.d.). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories.
- MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
- PubMed. (n.d.). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry.
- Journal of Pharmacy & Pharmacognosy Research. (2020, June 25). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. Cyclopropanecarboxylic acid, 2,4,5-trichlorophenyl ester [webbook.nist.gov]
- 11. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjarr.com [wjarr.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. matec-conferences.org [matec-conferences.org]
- 18. USP Reference Standards [usp.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
As researchers and innovators in the pharmaceutical and chemical industries, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized chemical reagents demand meticulous planning and adherence to established protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound's structure—a carboxylic acid functional group attached to a cyclopropane ring with a chlorinated phenyl group—places it into two key hazardous waste categories: acidic waste and, more importantly, halogenated organic waste . This dual classification dictates the specific, stringent disposal pathway required.
Part 1: Hazard Profile and Essential Precautions
Before handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a solid powder that presents multiple risks.
Key Hazards:
-
Corrosivity: As a carboxylic acid, it can cause severe skin burns and eye damage upon contact[1].
-
Toxicity: It is harmful if swallowed or inhaled, potentially causing irritation to the respiratory and digestive tracts[2][3].
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent ecological harm. Land disposal of wastes containing high concentrations of halogenated organic compounds (HOCs) is restricted[4].
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety begins with robust protective measures. All handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation risk[5][6]. The work area must be equipped with an easily accessible eyewash station and safety shower[2][5].
| PPE Component | Specification & Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. Protects against splashes and airborne powder, preventing severe eye damage[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Must be worn to prevent skin contact with the corrosive material[5]. |
| Body Protection | A flame-retardant lab coat. Protects skin and personal clothing from contamination[5]. |
| Footwear | Closed-toe shoes. Protects feet from potential spills[7]. |
Part 2: The Core Protocol: Waste Segregation and Collection
The cardinal rule for disposing of this compound is segregation . Due to its chlorinated nature, it must never be mixed with non-halogenated organic waste. Co-mingling waste streams leads to complex and costly disposal processes and violates regulatory standards[8][9].
Step-by-Step Collection Workflow
-
Identify the Waste Stream: All waste containing this compound, including pure compound, contaminated materials (e.g., weigh boats, gloves, absorbent pads), and solutions, must be classified as "Halogenated Organic Waste" [7][10].
-
Select a Compatible Waste Container:
-
Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled[12]. The label, per Environmental Protection Agency (EPA) guidelines, must include:
-
Store in a Satellite Accumulation Area (SAA):
-
The labeled, closed container must be stored in a designated SAA, which is a location at or near the point of waste generation[11][14].
-
The container must be kept within a secondary containment bin or tray to contain any potential leaks[11][13].
-
Keep the container sealed at all times, except when actively adding waste[11][12][13].
-
Waste Collection and Segregation Workflow
Caption: Workflow for proper segregation and collection of halogenated waste.
Part 3: Final Disposal and Logistics
The ultimate disposal of hazardous waste is a regulated process that must be managed by professionals.
-
Institutional EHS Office: Your facility's Environmental Health & Safety (EHS) or equivalent department is responsible for the final disposal program. Once your waste container is full, you will request a pickup according to your institution's procedures[13].
-
Licensed Waste Vendor: The EHS office works with licensed hazardous waste disposal companies. These vendors transport the waste from your facility's Central Accumulation Area (CAA) to a permitted Treatment, Storage, and Disposal Facility (TSDF)[16][17].
-
Method of Disposal: The standard and required method for destroying halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator[10][18]. This process ensures the complete destruction of the molecule, preventing its release into the environment.
Part 4: Emergency Procedures for Spills
Accidents can happen, and a clear, rehearsed emergency plan is a critical component of laboratory safety. The response is dictated by the size and nature of the spill.
| Spill Kit Component | Purpose |
| Absorbent Material | Vermiculite, sand, or commercial sorbent pads to contain and absorb the material[19][20]. |
| Neutralizer | Sodium bicarbonate or other suitable weak base for neutralizing residual acid after cleanup[21]. |
| Cleanup Tools | Plastic dustpan and brush (to avoid sparks), sealable bags, or a container for waste[20][21]. |
| Emergency PPE | A dedicated set of gloves, goggles, and a respirator, if necessary[19]. |
Step-by-Step Spill Response
For a MINOR Spill (a small amount of solid manageable by trained personnel):
-
Control & Alert: Alert personnel in the immediate area. Ensure you are wearing appropriate PPE[21].
-
Contain: Prevent the powder from becoming airborne. Do not sweep dry powder. If appropriate, you can gently cover it with a plastic sheet or lightly mist it with water if it will not cause a reaction or spread[22].
-
Clean Up: Gently sweep or scoop the material using a plastic scoop and place it into a sealable container labeled as "Hazardous Waste"[2][20].
-
Decontaminate: Clean the spill area with a suitable solvent or a mild soap and water solution. All cleanup materials (pads, gloves, etc.) must be placed in the hazardous waste container[20].
-
Dispose: Treat the sealed container of spill cleanup debris as halogenated organic waste and manage it through your EHS office.
For a MAJOR Spill (large quantity, airborne dust, or any spill you are not comfortable handling):
-
Evacuate: Immediately evacuate the area. If there is an inhalation hazard, pull the fire alarm to evacuate the building[21][22].
-
Alert: Verbally alert others to leave the area. Close doors behind you to contain the spill[21].
-
Report: Call your institution's emergency number or 911. Provide your name, location, the chemical involved, and the estimated quantity[20].
-
Isolate: Prevent personnel from entering the contaminated area until the emergency response team arrives[20].
Spill Response Decision Flowchart
Caption: Decision-making flowchart for chemical spill response.
By adhering to these rigorous procedures, you contribute to a culture of safety, protect our environment, and ensure that your vital research can continue without incident. Always consult your institution's specific waste management plan and your chemical's Safety Data Sheet (SDS) before beginning work.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- Latest Research on Carboxylic Acid for Sustainable Lab Practices. (2025, July 31).
-
Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
M&M Pool & Spa Services. (2025, September 23). Emergency Procedures for Pool Chemical Spills. Retrieved from [Link]
-
Reed College. (2019, November 13). Pool Chemical Spill Response Plan. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Emergency response / spill control. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99%. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
JoVE Science Education. (2017, July 14). Safe Handling, Storage and Disposal of Mineral Acids. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Latest Research on Carboxylic Acid for Sustainable Lab Practices [eureka.patsnap.com]
- 6. Video: Safe Handling, Storage and Disposal of Mineral Acids [jove.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. MedicalLab Management Magazine [medlabmag.com]
- 16. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 17. epa.gov [epa.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. Emergency Procedures for Pool Chemical Spills [mmpoolspaservicescorp.com]
- 20. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 21. reed.edu [reed.edu]
- 22. chemkleancorp.com [chemkleancorp.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Chlorophenyl)cyclopropanecarboxylic Acid
As researchers and scientists in drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized compounds like 2-(4-Chlorophenyl)cyclopropanecarboxylic acid demands more than just procedural adherence; it requires a deep, causal understanding of why specific safety measures are imperative. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for analogous chemical structures. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring both your safety and the validity of your research.
Hazard Assessment: Understanding the Risks
The following table summarizes the anticipated hazards based on data from analogous compounds.
| Hazard Category | Hazard Statement | Rationale and Primary Risk |
| Skin Irritation | Causes skin irritation (Category 2).[1][3][4] | The carboxylic acid moiety and chlorinated phenyl group can cause local inflammation upon contact with the skin. Prolonged or repeated exposure may lead to dermatitis. |
| Eye Irritation | Causes serious eye irritation (Category 2).[1][3][4] | Direct contact of the solid or dust with eyes can cause significant irritation, pain, and potential damage to the cornea. |
| Respiratory Irritation | May cause respiratory irritation (Category 3).[1][2][3] | Inhalation of airborne dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and shortness of breath. |
| Acute Oral Toxicity | May be harmful if swallowed.[3] | Ingestion can lead to irritation of the gastrointestinal tract. While data is limited, similar compounds are classified as harmful if swallowed.[3] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks identified above. The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental context.
Eye and Face Protection
Due to the risk of serious eye irritation from dust or splashes, robust eye protection is mandatory.
-
Minimum Requirement: Wear chemical safety goggles that meet ANSI Z.87.1 standards or European Standard EN166.[6][7] These provide a seal around the eyes, offering superior protection against airborne particles compared to standard safety glasses.
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., when dissolving the compound) or dust generation (e.g., weighing larger quantities), a face shield should be worn in addition to safety goggles.[5][8] The face shield provides a secondary barrier, protecting the entire face.
Hand Protection
The skin is a primary route of exposure. Proper glove selection and use are critical.
-
Glove Type: Chemical-resistant nitrile gloves are the standard recommendation for handling this type of compound.[8][9] They offer excellent protection against incidental contact and have good dexterity. Always inspect gloves for tears or punctures before use.[10]
-
Technique: If direct contact occurs, change gloves immediately. Never reuse disposable gloves. Wash hands thoroughly with soap and water after removing gloves.[10]
Body Protection
Protecting the skin and personal clothing from contamination is a fundamental laboratory safety practice.[9]
-
Lab Coat: A standard, fully-buttoned laboratory coat must be worn to protect against spills.[5]
-
Footwear: Fully enclosed shoes, preferably made of a non-porous material, are mandatory in the laboratory to protect feet from spills and falling objects.[5][9]
Respiratory Protection
Engineering controls are the first line of defense against respiratory hazards.
-
Primary Control (Engineering): All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood.[5][9] This is the most effective way to control exposure to airborne particulates.
-
Secondary Control (PPE): If a fume hood is not available or if engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator with a particulate filter (or equivalent standard) is required.[6][7] The specific type of respirator should be determined by a formal risk assessment.
Operational Plan: From Weighing to Waste
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Experimental Workflow: Weighing and Solution Preparation
This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.
-
Preparation & Engineering Controls:
-
Designate a specific area within a chemical fume hood for handling the compound.[5]
-
Verify that the fume hood is functioning correctly before starting work.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the hood to minimize movement in and out of the controlled area.
-
-
Donning PPE:
-
Put on the required PPE in the correct order: lab coat, safety goggles, face shield (if needed), and finally, gloves.
-
-
Handling the Compound:
-
Carefully open the container inside the fume hood.
-
Use a spatula to transfer the solid to a weigh boat. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[5]
-
When dissolving, slowly add the solid to the solvent to prevent splashing.[5]
-
Securely close the primary container after use.
-
-
Post-Handling Procedures:
-
Clean any contaminated surfaces and equipment within the fume hood.
-
Segregate all contaminated disposable materials into a designated hazardous waste container.[5]
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, lab coat, and finally, safety goggles.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
-
Visualization of PPE Selection Workflow
The following diagram illustrates the logical process for selecting the appropriate level of PPE based on the specific task and associated risks.
Caption: PPE selection workflow based on task-specific risks.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical and regulated component of the chemical lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.[5][9] This container should be kept closed when not in use.
-
Chemical Waste: Unused compound and solutions containing the compound must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Never dispose of organic substances down laboratory drains.[9]
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is vital in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][4]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or irritation persists, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
By integrating these safety protocols into your daily laboratory workflow, you ensure a secure environment that fosters rigorous and reproducible scientific discovery.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Chromane-2-carboxylic acid. Available at: [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid 2026?. Available at: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. Available at: [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available at: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Cyclopropanecarboxylic acid chloride. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. leelinework.com [leelinework.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
